molecular formula C9H13N B1293495 N-Ethyl-p-toluidine CAS No. 622-57-1

N-Ethyl-p-toluidine

Cat. No.: B1293495
CAS No.: 622-57-1
M. Wt: 135.21 g/mol
InChI Key: AASABFUMCBTXRL-UHFFFAOYSA-N
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Description

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-methylaniline
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InChI

InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
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InChI Key

AASABFUMCBTXRL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC1=CC=C(C=C1)C
Source PubChem
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Molecular Formula

C9H13N
Record name N-ETHYL-P-TOLUIDINE
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DSSTOX Substance ID

DTXSID7060754
Record name Benzenamine, N-ethyl-4-methyl-
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Molecular Weight

135.21 g/mol
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Physical Description

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion.
Record name N-ETHYL-P-TOLUIDINE
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CAS No.

622-57-1, 73268-91-4
Record name N-ETHYL-P-TOLUIDINE
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Record name N-Ethyl-4-methylaniline
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Record name N-Ethyl-p-toluidine
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Record name N-ethyl-p-toluidine
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Record name N-ETHYL-P-TOLUIDINE
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Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-p-toluidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluidine is a substituted aromatic amine that serves as a versatile and crucial intermediate in the landscape of organic synthesis. Characterized by an ethyl group and a methyl group attached to the aniline scaffold, this compound possesses a unique combination of steric and electronic properties that make it a valuable building block for a diverse array of complex molecules. Its utility spans multiple sectors, including the manufacturing of dyes and pigments, and it holds significant potential within the pharmaceutical industry as a precursor to bioactive compounds.[1][2]

This technical guide provides a comprehensive overview of this compound, designed for professionals in research and development. It delves into its chemical identity, physicochemical properties, detailed synthesis protocols, analytical methodologies for purity assessment, and critical safety information. Furthermore, it explores its applications, offering insights into its role in the creation of high-value chemical entities.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is paramount for scientific accuracy and safety. This compound is known by several names in scientific literature and commerce. Its formal IUPAC name is N-ethyl-4-methylaniline .[3]

For clarity and comprehensive reference, its key identifiers and a list of common synonyms are provided in the table below.

IdentifierValueReference
IUPAC Name N-ethyl-4-methylaniline[3]
CAS Number 622-57-1[3]
Molecular Formula C₉H₁₃N[3]
Molecular Weight 135.21 g/mol [3]
InChI Key AASABFUMCBTXRL-UHFFFAOYSA-N[3]

A comprehensive list of synonyms includes:

  • N-Ethyl-4-methylaniline[3]

  • N-Ethyl-p-methylaniline[3]

  • N-Ethyl-4-toluidine[3]

  • 4-(Ethylamino)toluene[4]

  • Benzenamine, N-ethyl-4-methyl-[3]

  • p-Methyl-N-ethylaniline[3]

  • p-Toluidine, N-ethyl-[3]

  • NSC 8889[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. It typically presents as a dark-colored liquid with a characteristic aromatic odor.[5] A summary of its key properties is presented below.

PropertyValueReference
Appearance Dark colored liquid with an aromatic odor[5]
Boiling Point 218 °C[6]
Density 0.938 g/mL[6]
Solubility Insoluble in water[5]
Flash Point 89 °C[6]
Refractive Index 1.546 (at 20 °C)[7]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of p-toluidine. Several methods have been established, with the choice of ethylating agent and reaction conditions influencing the yield and purity of the final product. Two prevalent laboratory-scale synthesis protocols are detailed below.

Protocol 1: Direct Alkylation with an Ethyl Halide

This classical approach involves the direct reaction of p-toluidine with an ethyl halide, such as ethyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the p-toluidine attacks the electrophilic carbon of the ethyl halide.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-safe reaction vessel, combine p-toluidine and ethyl bromide.[8]

  • Alkylation: Seal the vessel and allow the reaction to proceed. The reaction can be stirred at room temperature for an extended period (e.g., 24 hours) or heated to accelerate the conversion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The crude product, often a crystalline mass, is treated with a 10% aqueous solution of sodium hydroxide to neutralize any hydrobromic acid formed and to liberate the free amine.[8]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane, multiple times to ensure complete recovery of the product.[9]

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.[8][9]

Diagram of Direct Alkylation Workflow:

G cluster_start Starting Materials p_toluidine p-Toluidine reaction Alkylation (Pressure Vessel) p_toluidine->reaction ethyl_bromide Ethyl Bromide ethyl_bromide->reaction workup Work-up (NaOH solution) reaction->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Vacuum Distillation) extraction->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via direct alkylation.

Protocol 2: Reductive Amination with Acetaldehyde

Reductive amination offers a modern and often more controlled alternative to direct alkylation, minimizing the risk of over-alkylation. This two-step, one-pot reaction involves the formation of an intermediate imine from p-toluidine and acetaldehyde, followed by in-situ reduction to the target secondary amine.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent like dichloromethane. Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.[10]

  • Reduction: In a separate flask, prepare a suspension of a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in the same solvent. Slowly add this suspension to the reaction mixture containing the imine.[10]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the p-toluidine has been consumed.[10]

  • Quenching and Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[10]

  • Extraction and Purification: Extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.[10]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, primarily due to the reactivity of its secondary amine and the potential for electrophilic substitution on the aromatic ring.

Dye and Pigment Manufacturing

Aromatic amines are foundational to the dye industry, and this compound and its isomers are no exception. They serve as precursors in the synthesis of various dyes, including triarylmethane and rhodamine dyes.[11] For instance, N-ethylated toluidine derivatives are key components in the synthesis of dyes like Acid Blue 90 (Coomassie Brilliant Blue G-250), which is widely used in biochemical assays for protein quantification.[11] The synthesis typically involves the condensation of an N-alkylaniline derivative with an aromatic aldehyde, followed by sulfonation and oxidation.[11]

Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is of significant interest to medicinal and agricultural chemists. While direct incorporation into blockbuster drugs is not widely documented in the public domain, its precursor, p-toluidine, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and antihistamines.[1][10] The ethyl group in this compound modifies the lipophilicity and steric profile of the molecule, properties that are critically tuned in drug design to optimize pharmacokinetics and pharmacodynamics.[4] Derivatives of N-Ethyl-m-toluidine (an isomer) have been investigated for potential anticancer and antimicrobial activities.[4] This highlights the potential of N-ethylated toluidines as scaffolds for the development of novel therapeutic agents.

In the agrochemical sector, toluidine derivatives are used in the production of herbicides, insecticides, and fungicides.[1] The this compound structure can be a core component in developing new crop protection agents.

Analytical Methodologies

Ensuring the purity and identity of this compound is crucial for its use in synthesis, particularly in the pharmaceutical industry. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, making it ideal for purity assessment and the identification of trace impurities.[12]

Typical GC-MS Parameters:

ParameterRecommended ConditionsReference
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[13]
Injector Temperature 250 °C[13]
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)[13]
Carrier Gas Helium at a constant flow of 1.0 mL/min[13]
Injection Volume 1 µL (with split ratio, e.g., 50:1)[13]
Detector Mass Spectrometer (MS)[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
MS Transfer Line Temp. 280 °C[12]
Ion Source Temp. 230 °C[12]

Diagram of GC-MS Analytical Workflow:

G cluster_prep Sample & Standard Preparation stock Stock Standard (e.g., 1000 µg/mL in Methanol) working Working Standards (Serial Dilution) stock->working injection GC Injection working->injection sample Sample Preparation (Dilution in appropriate solvent) sample->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry Detection (EI Source) separation->detection analysis Data Analysis (Quantification via Calibration Curve) detection->analysis result Purity & Concentration Report analysis->result

Caption: General workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust and widely used method for the routine quality control of this compound, particularly for analyzing its purity and quantifying it in various matrices.[14]

Typical HPLC Parameters:

ParameterRecommended ConditionsReference
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)[14]
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v)[14]
Flow Rate 1.0 mL/min[14]
Injection Volume 10 µL[14]
Detector UV-Vis Detector[14]
Detection Wavelength ~250 nm[14]
Column Temperature Ambient (~25 °C)[14]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound and are crucial for confirming its structure.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound provides information about its functional groups.

  • Mass Spectrometry (MS): Mass spectral data, typically obtained from GC-MS analysis, is used to determine the molecular weight and fragmentation pattern of the compound.[5]

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic by inhalation, in contact with skin, and if swallowed.[3]

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 2 or 3[5]

  • Acute Toxicity, Dermal: Category 2 or 3[5]

  • Acute Toxicity, Inhalation: Category 2 or 3[5]

  • Skin Corrosion/Irritation: Category 2[5]

  • Serious Eye Damage/Eye Irritation: Category 2A[5]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[10]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

References

A complete list of references cited in this document is provided below, including titles, sources, and verifiable URLs.

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An In-depth Technical Guide to the Physical Properties of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluidine (CAS No. 622-57-1), also known as N-Ethyl-4-methylaniline, is an aromatic amine of significant interest in various fields of chemical synthesis, including pharmaceuticals, dyes, and polymers. A thorough understanding of its fundamental physical properties is paramount for its safe handling, process optimization, and quality control. This guide provides a detailed examination of two key physical parameters of this compound: its boiling point and density. We will not only present the established values for these properties but also delve into the standardized methodologies for their experimental determination, providing the underlying scientific rationale for these procedures.

Core Physical Properties of this compound

The boiling point and density are critical physical constants that define the behavior of a substance under various conditions. The following table summarizes the reported values for this compound from reputable sources.

Physical PropertyValueSource(s)
Boiling Point 218 °CThermo Scientific[1]
222 °CTCI Chemicals[2]
490.20 K (217.05 °C)Cheméo[3]
~220 °CScent.vn[4]
Density 0.9380 g/mLThermo Scientific[1]
Specific Gravity (20/20) 0.94TCI Chemicals[2]

Note: Minor variations in reported values can be attributed to differences in experimental conditions and sample purity.

The Science Behind the Properties: Intermolecular Forces

This compound is a secondary aromatic amine. The presence of a nitrogen atom with a lone pair of electrons and a hydrogen atom attached to it allows for intermolecular hydrogen bonding, albeit weaker than in alcohols due to the lower electronegativity of nitrogen compared to oxygen.[5][6] These hydrogen bonds, along with van der Waals forces, significantly influence its boiling point, elevating it above non-polar compounds of similar molecular weight.[5][6] The density is a reflection of the compound's molecular weight and how efficiently its molecules pack in the liquid state.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Accurate determination of the boiling point is crucial for purification processes like distillation and for assessing the substance's purity. The OECD Guideline 103 outlines several acceptable methods for boiling point determination.[3][7][8][9]

Methodology: Ebulliometer Method (Siwoloboff's Method Adaptation)

This method is a reliable technique for determining the boiling point of a small quantity of liquid.

Causality Behind Experimental Choices:

  • Small Sample Volume: This micro-method is advantageous when dealing with valuable or synthesized compounds where only a small amount is available.

  • Sealed Capillary: The inverted sealed capillary traps a small amount of air. As the liquid is heated, this trapped air expands and is eventually replaced by the vapor of the substance.

  • Observation of Bubble Stream: The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.

  • Cooling and Re-entry: The precise point at which the liquid re-enters the capillary upon cooling signifies that the vapor pressure inside the capillary has just become equal to the external atmospheric pressure. This is the true boiling point.

Experimental Protocol:

  • Sample Preparation: A small amount (2-3 mL) of this compound is placed in a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The entire assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

  • Heating: The heating bath is gently and gradually heated.

  • Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is produced.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If it deviates significantly from standard pressure (101.325 kPa), a correction may be necessary.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure Sample This compound in Test Tube Capillary Inverted Sealed Capillary Thermometer Thermometer Heating_Bath Heating Bath (Thiele Tube) Heat Gradual Heating Heating_Bath->Heat Bubbles Observe Continuous Bubble Stream Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature at Liquid Re-entry Cool->Record Density_Determination cluster_pycnometer Pycnometer Method cluster_utube Oscillating U-Tube Method Weigh_Empty 1. Weigh Empty Pycnometer (m₁) Weigh_Water 2. Weigh with Water (m₂) Weigh_Empty->Weigh_Water Weigh_Sample 3. Weigh with This compound (m₃) Weigh_Water->Weigh_Sample Calculate_P 4. Calculate Density Weigh_Sample->Calculate_P Calibrate 1. Calibrate with Standards Inject 2. Inject Sample Calibrate->Inject Equilibrate 3. Thermal Equilibration Inject->Equilibrate Measure_U 4. Automated Measurement Equilibrate->Measure_U

Caption: Comparative Workflows for Density Determination.

Safety and Handling Considerations

This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10][11][12]All experimental procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS). [11][12]

Conclusion

The accurate determination of the physical properties of this compound, such as its boiling point and density, is fundamental for its application in research and industry. This guide has provided both the established values for these properties and a detailed overview of the robust experimental methodologies for their measurement. By understanding the principles behind these techniques, researchers and drug development professionals can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes.

References

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A Technical Guide to the Solubility of N-Ethyl-p-toluidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Ethyl-p-toluidine (CAS 622-57-1), an important intermediate in the pharmaceutical and chemical industries.[1] Recognizing the limited availability of extensive quantitative data in public literature, this document synthesizes foundational chemical principles, presents known solubility values, and offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. The methodologies described are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data crucial for process development, formulation, and scale-up operations.

Introduction to this compound: Properties and Significance

This compound is an aromatic amine characterized by an ethyl group and a methyl group attached to the aniline structure.[2] Its molecular architecture makes it a versatile building block in organic synthesis.[3] In the pharmaceutical sector, it serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[2][4] Furthermore, it is a vital intermediate in the manufacturing of dyes and polymer additives.[2]

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective application. Solubility data governs fundamental process parameters such as reaction kinetics, solvent selection for synthesis and purification, and the design of crystallization processes. In drug development, solubility is a cornerstone of formulation science, directly impacting bioavailability and dosage form design.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 622-57-1[5]
Molecular Formula C₉H₁₃N[6][7]
Molecular Weight 135.21 g/mol [5][7]
Appearance Dark colored liquid with an aromatic odor[6][8]
Boiling Point 222 °C
Density ~0.94 g/mL[2]
XLogP3-AA 2.5[5]
Water Solubility Insoluble[6][8][9]

Theoretical Principles of Solubility

The solubility of this compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[10]

  • Molecular Structure: this compound possesses a dualistic character. The p-substituted aromatic ring is large and nonpolar, contributing to its lipophilicity. This is quantitatively supported by its octanol-water partition coefficient (XLogP3-AA) of 2.5, indicating a preference for nonpolar environments.[5] Conversely, the secondary amine group (-NH-) introduces polarity and the capacity to act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[11]

  • Intermolecular Forces:

    • Van der Waals Forces: The dominant forces in nonpolar solvents, which interact favorably with the aromatic ring of this compound.

    • Dipole-Dipole Interactions: The polar amine group can engage in these interactions with polar solvents.

    • Hydrogen Bonding: While the nitrogen's lone pair can accept a hydrogen bond, its ability to do so is somewhat diminished compared to aliphatic amines because the lone pair is partially delocalized into the aromatic π-system.[11][12] This delocalization reduces the electron density on the nitrogen, thereby weakening its basicity and hydrogen bonding potential.

Based on these principles, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents.[6][13][14] High solubility is anticipated in moderately polar solvents like alcohols, where both hydrogen bonding and dispersion forces can be leveraged, as well as in nonpolar aromatic solvents due to favorable π-π stacking and Van der Waals interactions.[10]

Quantitative Solubility Profile

Comprehensive, peer-reviewed quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published. However, some data is available and serves as a valuable benchmark.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent TypeSolubility (g/L)Source
EthanolPolar Protic399.65[5]
MethanolPolar Protic388.17[5]
IsopropanolPolar Protic231.43[5]

To facilitate further research, the following table is provided as a template for the systematic experimental determination of solubility in a broader range of common laboratory solvents.

Table 3: Research Template for Expanded Solubility Screening

SolventSolvent TypeTemperature (°C)Solubility ( g/100g Solvent)
HexaneNonpolar25Data to be determined
TolueneAromatic25Data to be determined
Diethyl EtherPolar Aprotic25Data to be determined
Ethyl AcetatePolar Aprotic25Data to be determined
AcetonePolar Aprotic25Data to be determined
AcetonitrilePolar Aprotic25Data to be determined
DichloromethaneHalogenated25Data to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determined

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method , which is an adaptation of the OECD Guideline 105 for organic solvents.[15] The causality behind this choice is its foundation in achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution, which is essential for obtaining accurate and reproducible results.

Workflow for Solubility Determination

The experimental process follows a logical sequence of steps to ensure accuracy and precision.

G prep 1. Preparation Add excess this compound to a known mass/volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) using a thermostatted shaker. prep->equil Ensure saturation sep 3. Phase Separation Allow suspension to settle. Isolate clear supernatant via centrifugation or filtration (0.22 µm PTFE filter). equil->sep Reach equilibrium quant 4. Quantification Analyze a known aliquot of the saturated supernatant. sep->quant Isolate saturated solution grav 4a. Gravimetric Method Evaporate solvent and weigh the non-volatile residue. quant->grav Option 1 spec 4b. Spectroscopic Method Dilute and measure absorbance (e.g., UV-Vis). Requires a pre-established calibration curve. quant->spec Option 2 calc 5. Calculation Determine concentration in the original saturated solution. Express as g/100g solvent. grav->calc spec->calc

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatted orbital shaker or magnetic stirrer with temperature control

  • Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

  • Centrifuge and/or syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Evaporating dish or beaker (for gravimetric method)

  • UV-Vis Spectrophotometer and cuvettes (for spectroscopic method)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed amount of the selected organic solvent in a sealed vial. The presence of undissolved solid or liquid phase after equilibration is mandatory to confirm saturation.[15]

    • As a starting point, aim for a concentration at least 2-3 times higher than the expected solubility.

  • Equilibration:

    • Place the sealed vials in a thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[15] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when consecutive measurements yield the same concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solute to settle at the controlled temperature.

    • To obtain a clear supernatant free of particulate matter, either centrifuge the vial or carefully draw the supernatant through a syringe fitted with a solvent-compatible (PTFE) 0.22 µm filter. This step is critical to prevent overestimation of solubility.

Quantification of Solute

Method A: Gravimetric Analysis

This method is robust, direct, and ideal when the solute is non-volatile.

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume (or weigh a precise mass) of the clear supernatant into the dish.

  • Carefully evaporate the solvent in a fume hood or vacuum oven at a temperature well below the boiling point of this compound (222 °C) to prevent loss of the analyte.[15]

  • Once the solvent is fully removed, cool the dish containing the residue in a desiccator and weigh it.

  • Calculation: The solubility (S) in g/100g of solvent is calculated as: S = (mass of residue / mass of solvent) * 100

Method B: UV-Vis Spectroscopic Analysis

This method is highly sensitive and suitable for lower solubilities, provided the analyte has a chromophore.

  • Preparation of Calibration Curve (Self-Validation):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance vs. concentration. The linearity of this curve, as indicated by a high correlation coefficient (R² > 0.999), validates the method within that concentration range according to the Beer-Lambert law.[15]

  • Sample Analysis:

    • Accurately dilute a known volume of the clear supernatant with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.[15]

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.

Conclusion

This compound is a chemical intermediate whose solubility profile is paramount for its application in research and industry. While quantitative data remains limited, this guide establishes the theoretical framework governing its solubility, based on its distinct molecular structure. The provided experimental protocols, centered on the validated shake-flask method coupled with gravimetric or spectroscopic analysis, offer a reliable pathway for researchers to generate the precise data required for process optimization and formulation development. The systematic application of these methodologies will contribute to a more comprehensive understanding of this compound's behavior in organic media, enabling more efficient and predictable chemical processes.

References

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An In-depth Technical Guide to the Spectroscopic Data of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for N-Ethyl-p-toluidine (CAS No. 622-57-1), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used for its structural elucidation and quality control: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide synthesizes theoretical principles with practical, field-proven methodologies, offering a robust framework for the unambiguous characterization of this compound.

Introduction and Molecular Overview

This compound, also known as N-Ethyl-4-methylaniline, is an aromatic amine with the molecular formula C₉H₁₃N.[1] Its structure consists of a p-toluidine core (4-methylaniline) with an ethyl group substituted on the nitrogen atom. This seemingly simple molecule presents a rich dataset across various spectroscopic platforms, each providing a unique piece of the structural puzzle.

Accurate spectroscopic characterization is paramount, serving as the foundation for reaction monitoring, purity assessment, and regulatory compliance. A multi-technique approach, as detailed herein, mitigates the ambiguity of any single method, leading to a confident and verifiable structural assignment.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₃N

  • Molecular Weight: 135.21 g/mol [2]

  • CAS Number: 622-57-1[3]

  • Appearance: Dark colored liquid with an aromatic odor[4]

  • Boiling Point: 222 °C[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending), which occur at characteristic frequencies. For this compound, the IR spectrum reveals the key signatures of a secondary aromatic amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is chosen for its simplicity and minimal sample preparation, making it a highly efficient choice for liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan of the empty ATR accessory to record the ambient spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal post-analysis to prevent cross-contamination.

Data Interpretation and Spectral Features

The IR spectrum of this compound is dominated by features corresponding to its N-H, C-H, C=C, and C-N bonds.

Table 1: Summary of Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3415N-H StretchSecondary amine N-H bond
3050-3020C-H Stretch (sp²)Aromatic C-H bonds on the benzene ring
2970-2860C-H Stretch (sp³)Aliphatic C-H bonds of the ethyl and methyl groups
~1615, ~1515C=C StretchAromatic ring skeletal vibrations
~1315C-N StretchAromatic amine C-N bond
~810C-H Bend (out-of-plane)Characteristic of 1,4-disubstituted (para) benzene rings

Data interpreted from the NIST Gas-Phase IR Database.[5]

The presence of a distinct, sharp peak around 3415 cm⁻¹ is a definitive indicator of the secondary amine (N-H) stretch. The region between 3050-2860 cm⁻¹ clearly distinguishes between the aromatic (sp²) and aliphatic (sp³) C-H stretches. Finally, the strong absorption around 810 cm⁻¹ is highly diagnostic for the para-substitution pattern on the aromatic ring.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol

The causality behind this protocol is to ensure a homogeneous solution in a magnetically transparent medium, with a universally recognized chemical shift reference.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its distinct, minimal solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the established standard (δ = 0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that rarely overlaps with analyte peaks.

  • Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) are averaged to ensure a high signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets, simplifying interpretation. A larger number of scans is required due to the lower natural abundance of ¹³C.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin splitting.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling (J, Hz)Proton Assignment
~7.002HDoublet (d)~8.4Ar-H (ortho to -NHR)
~6.582HDoublet (d)~8.4Ar-H (ortho to -CH₃)
~3.60 (broad)1HSinglet (s)-N-H
~3.122HQuartet (q)~7.1-CH₂-CH₃
~2.253HSinglet (s)-Ar-CH₃
~1.223HTriplet (t)~7.1-CH₂-CH₃
Predicted values based on analogous compounds and established substituent effects.
  • Aromatic Region: The para-substitution pattern creates a symmetrical AA'BB' system, which appears as two distinct doublets. The protons ortho to the electron-donating amino group are shielded (upfield shift) compared to those ortho to the methyl group.

  • Ethyl Group: The ethyl group protons exhibit classic first-order coupling. The -CH₂- group signal is split into a quartet by its three neighboring -CH₃ protons, while the -CH₃ signal is split into a triplet by the two adjacent -CH₂- protons.

  • N-H Proton: The amine proton typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

Table 3: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon Assignment
146.0C-NHR
129.8Ar-CH (ortho to -CH₃)
126.9C-CH₃
112.9Ar-CH (ortho to -NHR)
38.6-CH₂-CH₃
20.4Ar-CH₃
14.9-CH₂-CH₃
Data sourced from SpectraBase.[6]

The chemical shifts are highly informative. The carbon attached to the nitrogen (C-NHR) is significantly deshielded and appears furthest downfield. The aromatic carbons show distinct shifts based on the electronic effects of the substituents. The aliphatic carbons of the ethyl and methyl groups are shielded and appear upfield.

General Spectroscopic Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_NMR Dissolve in CDCl₃ + TMS Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer (400+ MHz) Prep_NMR->Acq_NMR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_IR Functional Group ID Acq_IR->Analysis_IR Analysis_NMR Structure Elucidation Acq_NMR->Analysis_NMR Analysis_MS MW & Fragmentation Acq_MS->Analysis_MS Final Structural Confirmation Analysis_IR->Final Analysis_NMR->Final Analysis_MS->Final

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint that can confirm the proposed structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for volatile, thermally stable liquids like this compound. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature of 250 °C to ensure rapid volatilization.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Begin at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust, high-energy technique that reliably induces reproducible fragmentation patterns.

    • Mass Analyzer: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

Data Interpretation and Fragmentation Analysis

The mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Table 4: Key Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormula of FragmentSignificance
135[M]⁺[C₉H₁₃N]⁺Molecular Ion
120[M - CH₃]⁺[C₈H₁₀N]⁺Base Peak
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion

Data interpreted from principles of mass spectrometry fragmentation.[7]

  • Molecular Ion (M⁺): The peak at m/z 135 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[1]

  • Base Peak (m/z 120): The most intense peak in the spectrum is the base peak, which defines 100% relative abundance. For this compound, this occurs at m/z 120 . This fragment is formed via a characteristic alpha-cleavage, where the bond between the ethyl group's CH₂ and CH₃ is broken. This results in the loss of a methyl radical (•CH₃, mass 15) and the formation of a highly stable, resonance-stabilized cation. The stability of this fragment is the causal reason for its high abundance.

Primary Fragmentation Pathway

Fragmentation Parent [this compound]⁺ m/z = 135 Fragment [M - CH₃]⁺ m/z = 120 (Base Peak) Parent->Fragment α-Cleavage Radical + •CH₃ (Lost Radical)

Caption: Primary fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation. IR spectroscopy identifies the key functional groups, NMR spectroscopy maps the precise C-H framework and connectivity, and Mass Spectrometry confirms the molecular weight while revealing a characteristic fragmentation pattern. This integrated analytical approach represents a self-validating system, essential for ensuring the identity, purity, and quality of chemical compounds in research and industrial applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61164, this compound." PubChem, [Link].[1]

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N-Ethyl-p-toluidine reactivity with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of N-Ethyl-p-toluidine with Electrophiles and Nucleophiles

Introduction

This compound (NEPT), also known as N-Ethyl-4-methylaniline, is a substituted aromatic amine with the chemical formula C₉H₁₃N.[1][2][3] As a derivative of p-toluidine, it serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[4] Its chemical behavior is dictated by the interplay of three key structural features: the aromatic benzene ring, the strongly activating ethylamino group, and the moderately activating methyl group. This guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its interactions with both electrophiles and nucleophiles, detailing the underlying mechanisms, experimental protocols, and safety considerations.

PropertyValueReference(s)
CAS Number 622-57-1[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1]
Appearance Dark colored liquid with an aromatic odor[1]
Solubility Insoluble in water[1]

Fundamental Principles of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. Both the ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups are electron-donating substituents, which significantly influence the molecule's behavior.

  • The Ethylamino Group: This is a very strong activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, making it highly susceptible to attack by electrophiles.[5] This group directs incoming electrophiles to the ortho and para positions.

  • The Methyl Group: As an alkyl group, it is a weaker activating group that donates electron density through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.

In this compound, these two groups are in a para relationship. Their electron-donating effects are synergistic, making the aromatic ring exceptionally electron-rich and therefore highly reactive towards electrophilic aromatic substitution.[4] The positions ortho to the powerful ethylamino group are the most activated sites for electrophilic attack.

Conversely, the electron-donating nature of these substituents makes the aromatic ring a poor candidate for nucleophilic aromatic substitution, which requires the ring to be electron-deficient.[6][7] The primary nucleophilic character of the molecule resides in the lone pair of electrons on the nitrogen atom.[5]

Reactivity with Electrophiles

This compound's interactions with electrophiles can occur at two primary sites: the electron-rich aromatic ring and the nucleophilic nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

The general mechanism for EAS involves an initial attack by the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the ring's aromaticity.[8]

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Challenges in EAS of Aromatic Amines

Direct electrophilic substitution on highly activated amines like this compound presents two significant challenges:

  • Over-reactivity: The powerful activation by the amino group can lead to polysubstitution, where multiple electrophiles add to the ring, even in the absence of a catalyst.[9]

  • Catalyst Deactivation: Many EAS reactions, such as nitration and Friedel-Crafts reactions, require strong acid catalysts (e.g., H₂SO₄, AlCl₃). The basic nitrogen atom of the amine reacts with and neutralizes these catalysts, forming a deactivating ammonium salt that prevents the desired reaction.[9]

The Amide Protection Strategy

To overcome these challenges, the highly activating and basic amino group is temporarily converted into a less activating, non-basic amide group through acylation. This strategy, outlined below, is a cornerstone of synthetic chemistry involving aromatic amines.

Protection_Workflow Start This compound Protect N-Acylation (e.g., with Acetic Anhydride) Start->Protect Protected N-acetyl-N-ethyl-p-toluidine (Amide) Protect->Protected React Electrophilic Aromatic Substitution (EAS) (e.g., Nitration) Protected->React Substituted Substituted Amide React->Substituted Deprotect Hydrolysis (Acid or Base) Substituted->Deprotect End Final Substituted Product Deprotect->End

Caption: Workflow for EAS using an amide protection strategy.

The resulting N-acyl group is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen lone pair now participates in resonance with the adjacent carbonyl group. This moderation prevents polysubstitution and allows the reaction to proceed under controlled conditions.

Key EAS Reactions and Protocols

A. Halogenation

Due to the high activation of the ring, halogenation with bromine or chlorine can proceed rapidly.

  • Expected Outcome: Halogenation will occur at the positions ortho to the ethylamino group. Given the high reactivity, careful control of stoichiometry and temperature is necessary to avoid di-substitution.[4]

  • Illustrative Experimental Protocol: Monobromination

    • Protection (Optional but Recommended): Acetylate this compound as described in the N-Acylation protocol below to form N-acetyl-N-ethyl-p-toluidine.

    • Bromination: Dissolve the protected amide (1 equivalent) in a suitable solvent like acetic acid. Cool the solution to 0-10°C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with continuous stirring, maintaining the low temperature.

    • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Quenching: Once the starting material is consumed, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.

    • Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with sodium bicarbonate solution and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product by column chromatography or recrystallization.

    • Deprotection: Hydrolyze the amide group using acidic or basic conditions to yield the final brominated this compound.

B. Nitration

Direct nitration is highly problematic due to oxidation of the amine and reaction with the acid catalyst. The protection-nitration-deprotection sequence is mandatory for a successful outcome.

  • Expected Outcome: Nitration of the protected amide will occur primarily at the position ortho to the N-acetylethylamino group (meta to the methyl group).[4][10]

  • Illustrative Experimental Protocol: Nitration via Protection

    • Protection: Synthesize N-acetyl-N-ethyl-p-toluidine using the N-Acylation protocol.

    • Nitration: In a flask cooled to 15-25°C, slowly add the N-acetyl-N-ethyl-p-toluidine to a nitrating medium of sulfuric acid (40-78% strength).[10]

    • Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise while maintaining the temperature and stirring vigorously. A patent for the related N-acetyl-p-toluidine suggests using 1 to 2 molar ratios of nitric acid.[10]

    • Monitoring and Isolation: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice to precipitate the product. Filter the solid nitro-amide.

    • Deprotection: Reflux the isolated nitro-amide in an aqueous acid solution (e.g., HCl) to hydrolyze the amide and yield 2-nitro-N-ethyl-p-toluidine.

    • Purification: Neutralize the solution and isolate the final product by extraction and subsequent purification.

Reactions at the Nitrogen Atom

A. N-Acylation

This reaction is fundamental both for creating amide products and for implementing the protection strategy discussed previously. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an acylating agent like an acid anhydride or acyl chloride.

  • Illustrative Experimental Protocol: N-Acetylation

    • Setup: In a round-bottomed flask, add this compound (1.0 equivalent).

    • Reagent Addition: Add acetic anhydride (1.1-1.2 equivalents) to the flask. The reaction is often exothermic and can typically be run at room temperature without additional solvent.[11]

    • Reaction: Stir the mixture. The reaction is usually rapid, often completing within 20-30 minutes. Monitor by TLC.

    • Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the solid N-acetyl-N-ethyl-p-toluidine and hydrolyze any excess acetic anhydride.

    • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.[11]

B. N-Nitrosation

As a secondary amine, this compound reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form an N-nitrosoamine.[5]

  • Illustrative Experimental Protocol: N-Nitrosation

    • Setup: Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl) in a flask cooled in an ice bath (0-5°C).

    • Reagent Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise with vigorous stirring. The temperature must be kept below 10°C to prevent decomposition of nitrous acid.[12]

    • Reaction: A yellow oil or solid, the N-nitrosoamine (N-ethyl-N-nitroso-p-toluidine), should form.[13][14]

    • Isolation: After stirring for 10-15 minutes, extract the product with ether or dichloromethane.

    • Purification: Wash the organic extract with water and sodium bicarbonate solution, dry over an anhydrous salt, and remove the solvent under reduced pressure. Caution: N-nitrosoamines are potent carcinogens and must be handled with extreme care in a well-ventilated fume hood.[12]

Reactivity with Nucleophiles

This compound as a Nucleophile

The most significant nucleophilic character of this compound is derived from the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophilic carbon centers.

A. N-Alkylation

This compound can act as a nucleophile in Sₙ2 reactions with alkyl halides to form tertiary amines.

Caption: Sₙ2 mechanism for N-alkylation of an amine.

  • Causality: The reaction rate is dependent on the concentration of both the amine and the alkyl halide.[15] The choice of alkyl halide is critical; primary halides react most readily, while tertiary halides are sterically hindered and prone to elimination reactions.[16] A potential side reaction is over-alkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium salt.

  • Illustrative Experimental Protocol: N-Ethylation (to form N,N-Diethyl-p-toluidine)

    • Setup: In a suitable reaction vessel, combine this compound (1 equivalent) with a slight excess of ethyl bromide or ethyl iodide (1.1-1.5 equivalents). A base, such as sodium or potassium carbonate, is often added to neutralize the H-X formed during the reaction.

    • Solvent: A polar aprotic solvent like acetonitrile or DMF can be used.

    • Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the specific alkyl halide used. Monitor the reaction progress by TLC or GC.

    • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purification: Partition the residue between water and an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude tertiary amine can be purified by distillation under reduced pressure or by column chromatography.

The Aromatic Ring as an Electrophile (Resistance to Nucleophilic Attack)

Nucleophilic Aromatic Substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. However, this reaction has stringent electronic requirements that this compound does not meet.

  • Mechanism and Rationale for Low Reactivity: The SₙAr mechanism proceeds via an addition-elimination sequence, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[6][7] The formation and stability of this complex are crucial for the reaction to occur. This stability is only achieved when strong electron-withdrawing groups (e.g., -NO₂, -CN) are present on the ring, particularly at the ortho and para positions relative to the leaving group.[6][17] These groups delocalize the negative charge, lowering the activation energy.

This compound has two electron-donating groups, which would severely destabilize the negative charge of a Meisenheimer complex, making the activation energy prohibitively high. Therefore, the aromatic ring of this compound is essentially inert to nucleophilic attack under standard SₙAr conditions.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[18][19] It may cause damage to organs (specifically the blood) through prolonged or repeated exposure.[18] Like many aromatic amines, it can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[20]

  • Irritation: It is a skin and eye irritant.[19][20]

  • Flammability: It is a combustible liquid.[19]

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.[20]

    • Keep away from heat, sparks, and open flames.[19]

    • Store in a tightly closed container in a cool, well-ventilated area.

Conclusion

This compound exhibits a distinct dual reactivity profile. The lone pair on its nitrogen atom makes it an effective nucleophile, readily undergoing reactions such as alkylation and acylation. Simultaneously, the synergistic electron-donating effects of its ethylamino and methyl substituents render its aromatic ring highly activated and nucleophilic, predisposing it to rapid electrophilic aromatic substitution, primarily at the positions ortho to the ethylamino group. This high reactivity necessitates the common use of an amide protection strategy to moderate reactions and prevent undesirable side products. Conversely, the electron-rich nature of the aromatic system makes it highly resistant to nucleophilic attack. A thorough understanding of these competing and complementary reactivities is essential for leveraging this compound as a versatile intermediate in modern organic synthesis.

References

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]

  • Novak, M., & Rajagopal, S. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience (Scholar Edition), 5(1), 341-359. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). 24.8 Reactions of Arylamines. Retrieved from [Link]

  • Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate. Retrieved from [Link]

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  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

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A Comprehensive Guide to the Thermochemical Landscape of N-Ethyl-p-toluidine: Experimental and Computational Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Thermodynamic Terrain of a Key Chemical Intermediate

N-Ethyl-p-toluidine (CAS No. 622-57-1), an N-alkylated aromatic amine, serves as a pivotal intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. A deep understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for process optimization, safety assessments, and the prediction of reaction equilibria and kinetics in drug development and materials science. Despite its industrial significance, a comprehensive, publicly available dataset of the thermochemical properties of this compound is notably absent.

This technical guide, therefore, charts a course for researchers, scientists, and drug development professionals to navigate this data gap. Instead of presenting a static list of unavailable values, this document provides a practical, in-depth roadmap for the experimental determination and computational prediction of the key thermochemical parameters of this compound. By elucidating the underlying principles and detailed methodologies, this guide empowers researchers to generate the high-quality data essential for their work.

Physicochemical Properties of this compound

A foundational understanding of the basic physical properties of this compound is essential before embarking on more complex thermochemical measurements. The following table summarizes the currently available data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Boiling Point 222 °C
Vapor Pressure 0.0686 hPa @ 20°C; 0.1078 hPa @ 25°CScent.vn
Appearance Light yellow to yellow to orange clear liquid

Experimental Determination of Thermochemical Properties

The acquisition of precise thermochemical data necessitates rigorous experimental methodologies. The following sections detail the established techniques for determining the enthalpy of formation, heat capacity, and enthalpy of vaporization of this compound.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is a cornerstone of thermochemistry, representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states. For organic liquids like this compound, this is most accurately determined using combustion calorimetry.[1]

Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is meticulously measured. By knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of combustion of the sample can be calculated. The enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A sample of high-purity this compound is weighed into a crucible.

  • Calorimeter Setup: The crucible is placed in the combustion bomb, which is then sealed and pressurized with high-purity oxygen.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is used to calculate the heat of combustion. Washburn corrections are applied to account for the formation of nitric acid from the nitrogen in the sample and any remaining nitrogen in the bomb.[1]

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_cal Calorimetry cluster_analysis Data Analysis p1 Weigh high-purity This compound c1 Place sample in combustion bomb p1->c1 Crucible c2 Pressurize with O₂ c1->c2 c3 Submerge in water bath c2->c3 c4 Ignite sample c3->c4 c5 Record temperature change c4->c5 a1 Calculate heat of combustion c5->a1 a2 Apply Washburn corrections a1->a2 a3 Calculate ΔfH° using Hess's Law a2->a3

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids and solids as a function of temperature.[2][3][4]

Principle: A DSC instrument measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. To determine heat capacity, three separate runs are performed: a baseline run with an empty sample pan, a run with a sapphire standard of known heat capacity, and a run with the this compound sample. By comparing the heat flow signals from these three runs, the heat capacity of the sample can be calculated.

Experimental Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials.

  • Baseline Measurement: An empty sample pan is placed in the sample holder, and the instrument is run through the desired temperature program to obtain a baseline heat flow signal.

  • Sapphire Standard Measurement: A sapphire standard of known mass is placed in the same sample pan, and the temperature program is repeated.

  • Sample Measurement: The this compound sample is hermetically sealed in the sample pan, and the temperature program is run for a third time.

  • Heat Capacity Calculation: The heat capacity of the this compound sample is calculated at each temperature using the following equation:

    Cp(sample) = Cp(standard) * (mstandard / msample) * (Δqsample - Δqbaseline) / (Δqstandard - Δqbaseline)

    where Cp is the heat capacity, m is the mass, and Δq is the heat flow signal.

DSC_Workflow cluster_setup Instrument Setup cluster_runs Experimental Runs cluster_calc Calculation s1 Calibrate DSC for temperature and heat flow r1 Baseline run (empty pan) s1->r1 r2 Standard run (sapphire) s1->r2 r3 Sample run (this compound) s1->r3 c1 Calculate Cp of sample using comparative method r1->c1 r2->c1 r3->c1

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Enthalpy of Vaporization (ΔvapH°) via the Knudsen Effusion Method

The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[5][6]

Principle: A small amount of the sample is placed in a temperature-controlled effusion cell with a small orifice. In a high vacuum, the molecules effuse through the orifice at a rate proportional to the vapor pressure of the substance at that temperature. By measuring the rate of mass loss of the sample over time, the vapor pressure can be determined.

Experimental Protocol:

  • Sample Loading: A small amount of this compound is loaded into the Knudsen effusion cell.

  • System Evacuation: The system is evacuated to a high vacuum.

  • Isothermal Measurement: The cell is heated to a specific temperature and allowed to equilibrate. The rate of mass loss is measured using a sensitive microbalance.

  • Temperature Variation: The measurement is repeated at several different temperatures.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a van't Hoff plot), based on the Clausius-Clapeyron equation.

Computational Prediction of Thermochemical Properties

In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means of predicting thermochemical properties. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these computational approaches.[7][8]

Principle: These methods solve the Schrödinger equation (or a simplified form of it) for a given molecule to determine its electronic structure and energy. From the calculated energy, various thermochemical properties can be derived. High-level ab initio methods like G4 theory can provide highly accurate thermochemical data.[9] DFT methods, while generally less computationally expensive, can also yield reliable results with the appropriate choice of functional and basis set.[10][11]

Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Property Calculation: The enthalpy of formation, heat capacity, and entropy are calculated using the electronic energy, ZPVE, and thermal contributions from the frequency calculation. Isodesmic reactions, which involve molecules with similar bonding environments, can be used to improve the accuracy of the calculated enthalpy of formation.

Computational_Workflow cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output i1 Define molecular structure of This compound c1 Geometry Optimization i1->c1 c2 Frequency Calculation c1->c2 c3 Single-Point Energy Calculation c2->c3 o1 Enthalpy of Formation (ΔfH°) c3->o1 Thermochemical Analysis o2 Heat Capacity (Cp) c3->o2 Thermochemical Analysis o3 Entropy (S°) c3->o3 Thermochemical Analysis

Caption: A generalized workflow for the computational prediction of thermochemical properties.

Thermochemical Data of Structurally Related Compounds

In the absence of experimental data for this compound, the thermochemical properties of structurally similar compounds can provide valuable context and serve as a benchmark for computational predictions. The following table presents available data for aniline, p-toluidine, N-methyl-p-toluidine, and N,N-diethyl-p-toluidine.

CompoundΔfH°(gas) (kJ/mol)Cp(gas) (J/mol·K)S°(gas) (J/mol·K)Source
Aniline 87148.7Data not available,
p-Toluidine Data not availableData not availableData not available
N-Methyl-p-toluidine Data not availableData not availableData not available
N,N-Diethyl-p-toluidine Data not availableData not availableData not available

Note: The lack of comprehensive data for even closely related compounds underscores the importance of the methodologies outlined in this guide.

Conclusion: A Path Forward for Data Generation

This technical guide has provided a comprehensive overview of the experimental and computational methodologies required to determine the key thermochemical properties of this compound. While direct experimental data for this compound is currently scarce, the protocols for combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer clear pathways to obtaining high-quality data for its enthalpy of formation, heat capacity, and enthalpy of vaporization.

Furthermore, modern computational techniques such as ab initio and DFT calculations provide a powerful and complementary approach for predicting these properties. By following the workflows detailed herein, researchers, scientists, and drug development professionals can generate the essential thermochemical data needed to advance their work, ensuring safer, more efficient, and better-understood chemical processes involving this compound.

References

  • Vapor Pressure of Low Volatile Chemicals from a Knudsen Effusion Technique. (n.d.). Retrieved from [Link]

  • Aniline (data page). (n.d.). In Wikipedia. Retrieved from [Link]

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  • ANILINE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances. (2023, January 24). Retrieved from [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023, September 27). MDPI. Retrieved from [Link]

  • Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low vol. (2009, July 24). Atmospheric Measurement Techniques. Retrieved from [Link]

  • Specific Heat Capacity Measurement by Differential Scanning Calorimetry. (2025, September 9). Infinita Lab. Retrieved from [Link]

  • Knudsen effusion method for vapor pressure determination. (n.d.). Retrieved from [Link]

  • Aniline. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Hatton, W. E., Hildenbrand, D. L., Sinke, G. C., & Stull, D. R. (1959). Chemical Thermodynamic Properties of Aniline.
  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. (2019, May 9). AIP Publishing. Retrieved from [Link]

  • Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. (2019, May 1). PubMed. Retrieved from [Link]

  • Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. (n.d.). PubMed. Retrieved from [Link]

  • p-Toluidine. (n.d.). PubChem. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). NIH. Retrieved from [Link]

  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive. Retrieved from [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (n.d.). MDPI. Retrieved from [Link]

  • p-Aminotoluene. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • N,N-diethyl-p-toluidine. (n.d.). PubChem. Retrieved from [Link]

  • A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. (n.d.). ResearchGate. Retrieved from [Link]

  • Toluidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • p-Toluoyl Enthalpy of Formation. (n.d.). Active Thermochemical Tables. Retrieved from [Link]

  • p-Toluidine. (n.d.). ChemBK. Retrieved from [Link]

  • ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE. (n.d.). Inchem.org. Retrieved from [Link]

  • Ab initio Computations and Active Thermochemical Tables Hand in Hand: Heats of Formation of Core Combustion Species. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Microscale Fire Calorimeter for Combustion and Toxicity Testing. (n.d.). T2 Portal. Retrieved from [Link]

  • Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024, March 6). ACS Publications. Retrieved from [Link]

  • Semiconductor Thermochemistry in Density Functional Calculations. (2008, December 1). Physical Review B. Retrieved from [Link]

  • Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. (2017, July 7). ResearchGate. Retrieved from [Link]

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Foreword: Unveiling the Synthetic Versatility of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of N-Ethyl-p-toluidine in Organic Synthesis

Authored by: A Senior Application Scientist

In the intricate landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. This compound (CAS No. 622-57-1), a substituted aromatic amine, has emerged as a cornerstone building block, prized for its unique combination of a reactive secondary amine and an activated aromatic ring. This guide provides an in-depth exploration of the multifaceted applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its pivotal role in the synthesis of dyes, pharmaceuticals, agrochemicals, and polymers, supported by detailed mechanistic insights, validated experimental protocols, and robust data presentation. Our objective is to not only catalogue its uses but to illuminate the underlying chemical principles that make this compound an indispensable tool in the modern synthetic chemist's arsenal.

Core Chemical and Physical Characteristics

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a dark-colored or light yellow to orange liquid characterized by a distinct aromatic odor.[1][2][3] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 622-57-1[1][4]
Molecular Formula C₉H₁₃N[1][2][4]
Molecular Weight 135.21 g/mol [1][2][4]
Appearance Colorless to pale yellow or dark colored liquid[1][3]
Boiling Point 222 °C
Flash Point 89 °C
Solubility Insoluble in water[1][2]
IUPAC Name N-ethyl-4-methylaniline[2][4]

The structure of this compound, featuring an electron-donating ethylamino group and a methyl group in a para-position, leads to a high degree of activation of the aromatic ring towards electrophilic substitution.[3] This electronic property is central to its reactivity and broad utility in organic synthesis.

Applications in the Synthesis of Dyes and Pigments

This compound is a crucial intermediate in the manufacturing of a wide array of dyes, particularly those belonging to the azo and triarylmethane classes.[1][5][6]

Azo Dyes

Azo dyes, characterized by the functional group R-N=N-R', are a dominant class of colorants used in the textile and printing industries.[6] In their synthesis, this compound can act as a coupling component. The general process involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with the activated aromatic ring of this compound.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling PrimaryAmine Ar-NH₂ DiazoniumSalt Ar-N₂⁺Cl⁻ PrimaryAmine->DiazoniumSalt NaNO₂, HCl 0-5°C AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling NEpT This compound NEpT->AzoDye

Caption: General workflow for azo dye synthesis using this compound.

Triarylmethane Dyes

Triarylmethane dyes are known for their brilliant and intense colors. This compound serves as a key building block for these structures. The synthesis typically involves the condensation of an aromatic aldehyde or ketone with two equivalents of an N-alkylaniline derivative, such as this compound, followed by oxidation.[7][8]

This protocol outlines a representative procedure for synthesizing a leuco base, the precursor to a triarylmethane dye, using this compound and benzaldehyde.[7][9]

Materials:

  • This compound (2.0 mol)

  • Benzaldehyde (1.0 mol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Hydroxide solution

  • Toluene

Procedure:

  • Condensation: In a reaction vessel equipped with a stirrer and a cooling bath, combine this compound (2.0 mol) and benzaldehyde (1.0 mol).[7]

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.[7]

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Neutralization: Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.[9]

  • Extraction: Extract the resulting leuco base with toluene. The organic layer can then be carried forward for oxidation to the final dye.[7]

Triarylmethane_Dye_Synthesis Start This compound + Benzaldehyde Condensation Acid-Catalyzed Condensation (H₂SO₄) Start->Condensation LeucoBase Leuco Base Formation Condensation->LeucoBase Oxidation Oxidation (e.g., with Chloranil) LeucoBase->Oxidation Dye Triarylmethane Dye Oxidation->Dye

Caption: Synthetic pathway for a triarylmethane dye.

Role in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is present in numerous compounds of pharmaceutical and agricultural interest, making it a valuable intermediate in these sectors.[1][5][10][11]

Pharmaceutical Intermediates

This compound serves as a versatile precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[5][11] Its structure can be modified through various reactions to build more complex molecules with potential biological activity, such as analgesics, antipyretics, and antihistamines.[10][12] The ability to readily modify both the amine and the aromatic ring allows for extensive Structure-Activity Relationship (SAR) studies, which are crucial in drug discovery.[10]

Pharmaceutical_Synthesis_Workflow NEpT This compound Modification Chemical Modification (e.g., Acylation, Alkylation) NEpT->Modification Step 1 Intermediate Key Intermediate Modification->Intermediate Step 2 Cyclization Heterocycle Formation Intermediate->Cyclization Step 3 API Active Pharmaceutical Ingredient (API) Cyclization->API Final Step

Caption: Hypothetical workflow for API synthesis from this compound.

Agrochemicals

In the agrochemical industry, this compound is utilized in the production of herbicides, fungicides, and insecticides.[1][5][12] Its derivatives can be designed to interact with specific biological targets in pests or weeds, contributing to crop protection and improved agricultural yields.[5][12]

Advanced Synthetic Applications

Beyond its traditional uses, this compound is employed in several other areas of organic synthesis.

Heterocyclic Chemistry

This compound is a valuable precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[] The amine functionality can participate in cyclization reactions to form rings like quinolines, indoles, and quinazolinones. These heterocyclic scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds.

Polymer Chemistry

Toluidine derivatives, including N,N-dihydroxyethyl-p-toluidine, act as effective curing accelerators in polymer systems.[14] They are used in coatings, adhesives, and sealants to promote faster crosslinking, leading to shorter curing times and enhanced material properties.[14] N,N-Dimethyl-p-toluidine, a related compound, is used as a catalyst in the polymerization of polyesters and epoxy resins.[15]

Corrosion Inhibition

Aromatic amines like toluidine isomers have been studied as corrosion inhibitors for metals such as zinc in acidic media. It is believed that the nitrogen atom of the amino group, with its high electron density, adsorbs onto the metal surface, forming a protective monolayer that inhibits corrosion. The presence of electron-donating groups on the ring, such as in p-toluidine, enhances this protective effect.

Safety, Handling, and Storage

This compound is a toxic and combustible substance that requires careful handling.[2][16][17][18]

  • Hazards: It is fatal if swallowed, inhaled, or in contact with skin.[17][18] It causes skin and serious eye irritation and may cause respiratory irritation.[16][18] Chronic exposure may lead to methemoglobinemia.[16]

  • Handling: Always work in a well-ventilated area or fume hood.[7][16][19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][19] Avoid all personal contact, including inhalation.[19] Do not eat, drink, or smoke when using this product.[1][19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[16] Keep containers tightly closed when not in use.[16][19]

  • Spills: In case of a spill, isolate the area, remove all ignition sources, and absorb the spill with inert material like sand or vermiculite.[2][16][19]

Conclusion

This compound stands out as a remarkably versatile and valuable intermediate in organic synthesis. Its unique electronic and structural features make it a key component in the production of a diverse range of commercially important products, from vibrant dyes to life-saving pharmaceuticals and high-performance polymers. The protocols and applications detailed in this guide underscore its significance and provide a foundation for future innovation. As the demand for novel and complex molecules continues to grow, the strategic application of foundational building blocks like this compound will remain critical to advancing the frontiers of chemical science.

References

  • This compound CAS 622-57-1: Your Guide to Organic Synthesis Intermedi
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  • Application Notes and Protocols: N-Ethyl-m-toluidine in the Synthesis of Photosensitive Chemicals. Benchchem. (URL: )
  • This compound 622-57-1 wiki. Guidechem. (URL: )
  • GPS Safety Summary - N-ETHYL ORTHO TOLUIDINE. Aarti Industries. (2021-10-15). (URL: )
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  • This compound | 622-57-1. Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
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An In-depth Technical Guide to N-Ethyl-p-toluidine as a Precursor for Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-p-toluidine (CAS 622-57-1), a substituted aromatic amine, serves as a critical and versatile intermediate in the synthesis of a wide array of dyes and pigments.[1] Its molecular structure, featuring an ethyl group and a methyl group on the aniline backbone, provides a unique combination of reactivity and solubility that is highly valued in the colorant industry.[2] This guide offers an in-depth exploration of this compound, from its fundamental chemical properties to its intricate role in the synthesis of vibrant and stable colorants. We will delve into the mechanistic principles that govern its reactivity, provide detailed synthetic protocols, and discuss the critical quality control parameters that ensure its effective application. This document is intended for researchers, chemists, and professionals in the fields of dye and pigment manufacturing, materials science, and industrial chemistry.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective utilization in synthesis.

PropertyValueReference
CAS Number 622-57-1[3]
Molecular Formula C₉H₁₃N[3][4]
Molecular Weight 135.21 g/mol [3][4]
Appearance Dark colored liquid with an aromatic odor[3][5]
Boiling Point 222 °C
Flash Point 89 °C
Solubility Insoluble in water[3][5]
IUPAC Name N-ethyl-4-methylaniline[3]

This compound is a combustible liquid and is toxic by skin absorption and inhalation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all work should be conducted in a well-ventilated fume hood.[6]

The Role of this compound in Dye and Pigment Synthesis

The utility of this compound as a precursor for colorants stems from the reactivity of its aromatic ring and the secondary amine group. These features allow it to participate in a variety of chemical reactions that are fundamental to the creation of chromophores, the parts of a molecule responsible for its color.

Azo Dyes: The Cornerstone of Color

Azo dyes are the largest and most versatile class of synthetic organic colorants, and this compound is a key building block for many of them.[7][8] The synthesis of azo dyes involves two primary steps: diazotization and coupling.

1. Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. While this compound is a secondary amine, it is often used as a coupling component. The diazotization step typically involves a primary aromatic amine, such as aniline or one of its derivatives.

2. Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as this compound. The electron-donating effects of both the ethylamino and methyl groups in the para position of this compound increase the electron density of the aromatic ring, making it highly reactive towards electrophilic aromatic substitution.[4] This reactivity leads to the formation of the characteristic azo bond (-N=N-), which is the primary chromophore in this class of dyes.

The specific color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt and the coupling component. By carefully selecting the reaction partners, a vast spectrum of colors can be achieved.

Caption: General workflow for azo dye synthesis.

Triphenylmethane Dyes

This compound and its derivatives are also crucial intermediates in the synthesis of triphenylmethane dyes.[6] These dyes are known for their brilliant and intense colors. The synthesis typically involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative, such as this compound, in the presence of an acid catalyst. This is followed by an oxidation step to generate the final colored dye.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of dye intermediates and dyes.

Protocol 1: Synthesis of an Azo Dye Intermediate

This protocol outlines the synthesis of a simple azo dye using p-toluidine as the diazo component and this compound as the coupling component.

Materials:

  • p-Toluidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization of p-Toluidine:

    • Dissolve a specific molar equivalent of p-toluidine in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of this compound in a dilute solution of hydrochloric acid.

    • Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution with constant stirring.

    • Make the reaction mixture alkaline by the cautious addition of a cold sodium hydroxide solution to promote the coupling reaction. The appearance of a colored precipitate indicates the formation of the azo dye.

  • Isolation and Purification:

    • Filter the precipitated dye and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Experimental workflow for azo dye synthesis.

Quality Control and Analysis

The purity of this compound is critical to ensure the desired color and quality of the final dye or pigment. Impurities can lead to side reactions, resulting in duller shades and reduced color strength.

Analytical Techniques for Quality Assurance:

  • Gas Chromatography (GC): To determine the purity of this compound and identify any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): For analyzing the purity of the final dye product.

  • UV-Vis Spectroscopy: To characterize the absorption spectrum of the synthesized dye and determine its maximum absorption wavelength (λmax), which is indicative of its color.

  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized intermediates and final products.

Conclusion

This compound is an indispensable intermediate in the dye and pigment industry. Its unique chemical structure and reactivity allow for the synthesis of a wide range of colorants, particularly azo and triphenylmethane dyes. A comprehensive understanding of its properties, reaction mechanisms, and handling procedures is essential for its effective and safe utilization. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals working to develop new and improved colorants for various industrial applications, including textiles, plastics, inks, and coatings.[7][8][9]

References

  • Organic Syntheses. m-Toluidine, N-ethyl-. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 622-57-1). Available from: [Link]

  • National Toxicology Program. Use of Toluidine in the Manufacture of Dyes. Available from: [Link]

  • Lanxess. N,N-Dihydroxyethyl-p-toluidine. Available from: [Link]

  • Vinner Labs. Usage in several industries. Available from: [Link]

  • PubMed. Synthesis of new azo compounds based on N-(4-hydroxypheneyl)maleimide and N-(4-methylpheneyl)maleimide. Available from: [Link]

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N-Ethyl-p-toluidine: A Core Intermediate in the Synthesis of Novel Pharmaceutical Agents – A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-p-toluidine (NEPT), a substituted aromatic amine, serves as a critical and versatile intermediate in the landscape of pharmaceutical synthesis. While often associated with the dye and polymer industries, its unique structural characteristics make it a valuable building block for creating complex molecular architectures inherent to modern pharmacophores. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic application of this compound in the development of pharmaceutical agents. We will elucidate the causality behind synthetic route selection, detail self-validating analytical and quality control protocols, and present a representative synthesis of a novel bioactive compound, thereby offering researchers and drug development professionals a comprehensive resource grounded in scientific and operational integrity.

Introduction to this compound: Physicochemical Profile and Strategic Importance

This compound (CAS No: 622-57-1) is a substituted aniline derivative characterized by an ethyl group on the nitrogen atom and a methyl group at the para position of the benzene ring.[1] This substitution pattern is not merely incidental; it is fundamental to its utility in pharmaceutical synthesis. The ethyl group provides steric and electronic properties that can influence the reactivity of the amine and the conformational flexibility of the final molecule. The p-methyl group offers a site for potential metabolism or can be a key feature for receptor binding.

Its primary role in drug synthesis is that of a foundational scaffold.[2] The secondary amine functionality is a potent nucleophile, readily participating in a variety of bond-forming reactions. This allows for the systematic and controlled addition of further complexity, transforming a relatively simple starting material into a sophisticated active pharmaceutical ingredient (API). The overall lipophilicity imparted by the molecule is also a crucial factor in designing drug candidates with appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 622-57-1[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Light yellow to dark colored liquid[3]
Boiling Point 222 °C
Density ~0.94 g/cm³[4]
Solubility Insoluble in water; soluble in ethanol, methanol[5]

Synthesis and Manufacturing of this compound

The industrial production of this compound is typically achieved through the N-alkylation of p-toluidine. The choice of method is dictated by factors such as cost, yield, purity requirements, and environmental considerations. A common and well-established method involves the reaction of p-toluidine with an ethylating agent.

A robust method for synthesizing secondary amines like NEPT is reductive amination. This process involves the reaction of p-toluidine with acetaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the final product.

  • Causality: This pathway is often preferred in pharmaceutical manufacturing because it avoids the use of highly toxic and carcinogenic alkyl halides. The reaction conditions are typically mild, and the use of a selective reducing agent like sodium borohydride or catalytic hydrogenation minimizes the formation of over-alkylated, tertiary amine byproducts.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification p_toluidine p-Toluidine imine Schiff Base Intermediate p_toluidine->imine Nucleophilic Addition acetaldehyde Acetaldehyde acetaldehyde->imine nept This compound imine->nept Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->nept crude_nept Crude Product nept->crude_nept distillation Distillation crude_nept->distillation pure_nept Pure this compound (≥99% Purity) distillation->pure_nept G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution NEPT This compound Intermediate 2-chloro-N-ethyl-N- (p-tolyl)acetamide NEPT->Intermediate + Chloroacetyl Chloride + Triethylamine FinalProduct N-(4-methylphenyl)-N-ethyl- 2-(pyrrolidin-1-yl)acetamide Intermediate->FinalProduct + Pyrrolidine + K2CO3

Sources

Toxicological profile and safety data for N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile and Safety of N-Ethyl-p-toluidine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of chemical synthesis and drug development, an intimate understanding of the toxicological profile of every intermediate and reagent is not merely a regulatory hurdle but a cornerstone of scientific responsibility and project viability. This compound, a substituted aromatic amine, serves as a valuable building block in various synthetic pathways. However, its structural class—aromatic amines—necessitates a rigorous and proactive assessment of its potential biological hazards. This guide is designed for the laboratory scientist and development professional, moving beyond a simple recitation of data to provide a synthesized, in-depth analysis of the toxicological risks associated with this compound. We will delve into the mechanistic underpinnings of its toxicity, translate data into practical safety protocols, and equip you with the knowledge to handle this compound with the requisite expertise and caution.

Chemical and Physical Identity

This compound is a substituted aniline derivative.[1] Its core structure, an aromatic amine, is a well-known structural alert for several toxicological endpoints, including methemoglobinemia and genotoxicity. Understanding its physical properties is the first step in managing exposure.

PropertyValueSource
Chemical Name N-Ethyl-4-methylaniline[1]
Synonyms This compound, 4-(Ethylamino)toluene[1]
CAS Number 622-57-1[2][3]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Dark colored or light yellow to orange liquid with an aromatic, fishy odor.[1][4][5][1][4][5]
Solubility Insoluble in water.[1][4][6] Soluble in ethanol and methanol.[5][1][4][5][6]
Boiling Point 215°C[7]
Flash Point 83°C - 102°C (Combustible Liquid)[7][8]
Vapor Pressure ~0.07 hPa @ 20°C[5]

Toxicokinetics: The Body's Interaction with this compound

The biological impact of a chemical begins with its absorption, distribution, metabolism, and excretion (ADME). For aromatic amines like this compound, the metabolic pathway is the critical determinant of toxicity, often leading to the formation of reactive species.

Absorption: The primary routes of occupational exposure are dermal contact and inhalation of vapors.[1][4][6] Its liquid form and moderate vapor pressure suggest that both routes are significant.[5] Ingestion is a potential, albeit less common, route of acute poisoning.[9]

Distribution: Following absorption, this compound is expected to distribute systemically. Lipophilic compounds like this tend to distribute into tissues.

Metabolism and Bioactivation (The Causality of Toxicity): The toxicity of this compound is intrinsically linked to its metabolism. While specific studies on this molecule are scarce, the metabolic pathways of related toluidines and anilines are well-characterized and serve as a robust model.[10] The key event is enzymatic oxidation by cytochrome P450 enzymes in the liver.

This process involves two primary competing pathways:

  • Detoxification: Ring hydroxylation followed by conjugation (e.g., with glucuronic acid or sulfate) leads to water-soluble metabolites that can be readily excreted.

  • Bioactivation (Toxification): N-oxidation is the critical toxifying step. This pathway generates N-hydroxy metabolites, which are unstable and can undergo further reactions to form highly reactive electrophilic species like nitrenium ions. These reactive metabolites are the primary drivers of both methemoglobinemia and genotoxicity.

Metabolic_Pathway cluster_absorption Absorption cluster_liver Hepatic Metabolism (Liver) cluster_effects Toxicological Effects cluster_excretion Excretion A This compound (Dermal, Inhalation, Oral) B Cytochrome P450 (CYP-mediated oxidation) A->B Systemic Circulation C N-hydroxy-N-ethyl-p-toluidine (Reactive Metabolite) B->C N-Oxidation (Toxification Pathway) D Ring Hydroxylation Products B->D C-Oxidation (Detoxification Pathway) E Nitrenium Ion (Highly Reactive Electrophile) C->E Further Oxidation/ Rearrangement H Methemoglobin Formation (Oxidative Stress in RBCs) C->H Redox Cycling F Conjugation (Glucuronidation, Sulfation) D->F I DNA Adduct Formation (Genotoxicity) E->I Covalent Binding G Water-soluble conjugates F->G J Renal Excretion (Urine) G->J Ames_Test_Workflow cluster_controls Essential Controls for Validation prep Step 1: Preparation - Prepare Test Article dilutions - Prepare S9 mix for metabolic activation - Culture Salmonella strains (e.g., TA98, TA100) mix Step 2: Exposure In a test tube, mix: - 0.1 mL Salmonella culture - 0.1 mL Test Article (or control) - 0.5 mL S9 mix (+S9) or buffer (-S9) prep->mix incubate Step 3: Pre-incubation Incubate mixture at 37°C for 20-30 min mix->incubate plate Step 4: Plating - Add 2 mL molten top agar (with trace histidine) - Vortex gently - Pour onto minimal glucose agar plates incubate->plate incubate2 Step 5: Incubation Incubate plates inverted at 37°C for 48-72 hours plate->incubate2 count Step 6: Analysis - Count revertant colonies (his+) - Assess background lawn for cytotoxicity incubate2->count interpret Step 7: Interpretation A positive result is a dose-dependent, 2-fold or greater increase in revertants over the solvent control. count->interpret solvent Solvent Control (e.g., DMSO) solvent->mix positive_s9 Positive Control (+S9) (e.g., 2-Aminoanthracene) positive_s9->mix positive_no_s9 Positive Control (-S9) (e.g., Sodium Azide) positive_no_s9->mix sterility Sterility Control (No bacteria) sterility->plate

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity

Based on its structural class and potential for genotoxicity, this compound should be regarded as a potential carcinogen until proven otherwise.

  • Evidence from Analogs: There is significant evidence for the carcinogenicity of related aromatic amines.

    • o-Toluidine is listed as a known to be a human carcinogen by the National Toxicology Program, causally linked to urinary bladder cancer. [10] * N,N-Dimethyl-p-toluidine (a close analog) induced liver tumors in rats and mice, and is classified by IARC as Group 2B: possibly carcinogenic to humans. [7][11][12][13]A 2-year gavage study showed clear evidence of carcinogenic activity. [12]* Data Gap: No long-term carcinogenicity studies on this compound itself were identified. However, the positive findings for its structural relatives create a strong weight of evidence suggesting a carcinogenic hazard. The European Chemicals Agency (ECHA) notes that substances in this category are predicted as likely to meet criteria for carcinogenicity. [2]

Reproductive and Developmental Toxicity

This remains a significant data gap in the toxicological profile of this compound.

  • No dedicated reproductive or developmental toxicity studies were found for this compound. [14]* Studies on some related chemicals have been conducted, but their applicability is limited. [14][15]For instance, a study on N,N-diethyl-m-toluamide (DEET) in rats showed no evidence of teratogenicity or impaired fertility, though neurotoxicity was observed at high doses. [16]Due to structural differences, these results cannot be directly extrapolated to this compound.

Safety, Handling, and Exposure Control

Given the severe acute toxicity and suspected chronic hazards, stringent safety protocols are mandatory when handling this compound.

Occupational Exposure Limits (OELs):

  • No specific OEL has been established for this compound.

  • The parent compound, p-toluidine , has a TWA (Time-Weighted Average) exposure standard of 2 ppm (8.8 mg/m³). [14]This should be considered a minimum standard of control.

Engineering Controls:

  • Primary: Use only within a certified chemical fume hood to prevent inhalation of vapors. [3]* Secondary: Ensure adequate ventilation in the laboratory and have safety showers and eyewash stations readily accessible. [3] Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use. [17][18]* Eye/Face Protection: Use chemical safety goggles and a face shield. [8][17][18]* Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, impervious clothing may be necessary. [17][18]* Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. [3][17][18] First Aid Measures:

  • Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [3][17][18]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [3][17][18]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [3][18]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3][17][18]* Note to Physician: This substance is a potent methemoglobin-forming agent. Treatment with methylene blue may be indicated in severe cases of poisoning.

Conclusion and Final Recommendations

This compound is a chemical that demands respect. Its toxicological profile is characterized by:

  • High acute toxicity via all routes of exposure, with methemoglobinemia being the critical life-threatening effect.

  • Significant local irritation to the skin and eyes.

  • Suspected chronic toxicity , targeting the blood, liver, and spleen.

  • A strong suspicion of genotoxicity and carcinogenicity based on robust data from structurally analogous aromatic amines.

Significant data gaps remain, particularly concerning reproductive and developmental toxicity. In the absence of data, a precautionary approach must be taken. All work with this compound must be conducted under the assumption that it is a systemic poison, a potential human carcinogen, and a potential reproductive toxin. Adherence to the stringent engineering controls and PPE recommendations outlined in this guide is not optional—it is essential for ensuring the safety of all laboratory personnel.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61164, this compound. Retrieved January 11, 2026, from [Link].

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  • Australian Government Department of Health. (2015, April 24). p-Toluidine and its salts: Human health tier II assessment. Retrieved January 11, 2026, from [Link]

  • Centers for Disease Control and Prevention. (1992, July 1). Reproductive and developmental toxicity of N,N-diethyl-m-toluamide in rats. CDC Stacks. Retrieved January 11, 2026, from [Link]

  • National Toxicology Program. (n.d.). TR-579: N,N-Dimethyl-P-Toluidine (CASRN 99-97-8) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). Retrieved January 11, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: p-Toluidine. Retrieved January 11, 2026, from [Link]

  • National Toxicology Program. (2012). Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies). National Toxicology Program technical report series, (579), 1–211. [Link]

  • International Agency for Research on Cancer (IARC). (n.d.). some industrial chemicals. IARC Publications. Retrieved January 11, 2026, from [Link]

  • Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development. Retrieved January 11, 2026, from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition: o‑Toluidine. Retrieved January 11, 2026, from [Link]

  • Publisso. (2025, March 31). N,N-Dimethyl-p-toluidine. Retrieved January 11, 2026, from [Link]

  • Scent.vn. (n.d.). This compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved January 11, 2026, from [Link].

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An In-depth Technical Guide to the Environmental Fate and Degradation of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Ethyl-p-toluidine, a substituted aromatic amine, finds application as an intermediate in the synthesis of dyes and other specialty chemicals. Its potential release into the environment necessitates a thorough understanding of its persistence, mobility, and degradation pathways. This technical guide provides a comprehensive analysis of the environmental fate of this compound, synthesizing foundational physicochemical principles with established methodologies for its assessment. We delve into the critical processes of abiotic and biotic degradation, soil sorption, and environmental mobility, offering both theoretical frameworks and actionable experimental protocols for researchers and environmental scientists.

Introduction and Physicochemical Profile

Understanding the environmental behavior of a chemical begins with its intrinsic physicochemical properties. These parameters govern its partitioning between air, water, and soil, and its susceptibility to various degradation mechanisms. This compound (CAS 622-57-1) is a dark-colored liquid with a characteristic aromatic odor.[1][2] It is characterized by its limited solubility in water and a density comparable to water.[1][3]

The molecule's structure, featuring an aromatic ring, a secondary amine group, and alkyl substituents, dictates its reactivity and environmental interactions. The octanol-water partition coefficient (LogP or LogKow) is a key indicator of a substance's tendency to associate with organic matter in soil and sediment or to bioaccumulate in organisms.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Formula C₉H₁₃N-[1][4]
Molecular Weight 135.21 g/mol [1][5]
Appearance Dark colored liquid-[1][2]
Boiling Point 222°C
Vapor Pressure 0.0686 (at 20°C, est.)hPa[5]
Water Solubility Insoluble-[1][2]
LogP (XLogP3-AA) 2.5-[5]

The LogP value of 2.5 suggests a moderate potential for sorption to organic matter and for bioaccumulation.[5] Its limited water solubility indicates that soil and sediment are likely to be significant environmental sinks.[1][2]

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For this compound, the primary abiotic pathways are expected to be photodegradation and oxidation.[6]

Photodegradation

Aromatic amines can be susceptible to photodegradation, a process driven by exposure to light, which can lead to the formation of radicals and subsequent degradation.[6] The aromatic ring in this compound can absorb UV radiation, initiating reactions that can lead to cleavage of the ethyl group or oxidation of the amine. While specific studies on this compound are limited, the general behavior of aromatic amines suggests this is a relevant degradation pathway in sunlit surface waters and on soil surfaces.

Oxidation

The exocyclic amine group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.[6] This process can lead to the formation of N-oxides and other colored byproducts, which explains why the substance may darken over time when exposed to air.[6] In the environment, this can occur at the air-water or air-soil interface.

Hydrolysis

Hydrolysis is a reaction with water that can be a significant degradation pathway for some chemicals. However, aromatic amines like this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) due to the strong bond between the nitrogen atom and the aromatic ring.[7]

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Test Substance Preparation: Prepare a sterile stock solution of this compound in a water-miscible, low-volatility solvent (e.g., methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sterile, sealed containers to achieve a final concentration suitable for analytical detection. Protect the samples from light to prevent photodegradation.

  • Temperature Control: Incubate the test solutions at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined intervals, withdraw aliquots from each test solution.

  • Analysis: Immediately analyze the samples for the concentration of this compound using a validated analytical method, such as HPLC-UV or GC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the hydrolysis rate constant and the half-life from the pseudo-first-order rate equation.

Biotic Degradation

Biodegradation is a critical process for the removal of organic pollutants from the environment. It is mediated by microorganisms that utilize the chemical as a source of carbon and energy.[8]

Aerobic Biodegradation

While specific data for this compound is scarce, the biodegradation of structurally similar aromatic amines, such as aniline and toluidine, is well-documented.[8][9] Bacteria capable of degrading these compounds typically initiate the process through the action of dioxygenase enzymes.[8]

The proposed aerobic degradation pathway for this compound likely begins with an initial attack on the aromatic ring to form a substituted catechol. This is followed by ring cleavage, which can occur via two main routes: the ortho-cleavage or meta-cleavage pathway, ultimately leading to mineralization into carbon dioxide, water, and ammonium.[8] The release of the ethyl group and the methyl group would occur during these downstream metabolic steps.

A closely related compound, p-toluidine, has been shown to be degraded by anaerobic bacteria via carboxylation to p-aminophenylacetic acid, followed by deamination.[10] Although this is an anaerobic pathway, it highlights the susceptibility of the toluidine structure to microbial attack.

Aerobic Biodegradation of this compound cluster_0 Initial Attack & Ring Activation cluster_1 Ring Cleavage Pathways cluster_2 Mineralization A This compound B N-Ethyl-4-methylcatechol (Hypothetical Intermediate) A->B Dioxygenase C Ortho-Cleavage Product B->C Catechol 1,2-dioxygenase D Meta-Cleavage Product B->D Catechol 2,3-dioxygenase E TCA Cycle Intermediates C->E D->E F CO₂ + H₂O + NH₄⁺ E->F

Caption: Proposed aerobic biodegradation pathway for this compound.

Experimental Protocol: Ready Biodegradability - CO₂ Evolution Test (Adapted from OECD Guideline 301B)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

  • Test Setup: The test consists of a mineral medium, a microbial inoculum (e.g., activated sludge), and this compound as the sole source of organic carbon.

  • Incubation: The mixture is incubated in the dark in a sealed vessel at a constant temperature for 28 days.

  • CO₂ Measurement: The carbon dioxide produced from the mineralization of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and is measured by titration at regular intervals.

  • Control and Reference: A blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂), corrected for the CO₂ produced in the blank control.

  • Pass Level: A substance is considered readily biodegradable if it reaches >60% mineralization within the 28-day period and within a 10-day window.

Environmental Distribution and Mobility

The movement and partitioning of this compound in the environment are governed by processes such as sorption to soil and sediment and volatilization into the atmosphere.

Soil and Sediment Sorption

Sorption is a key process that controls the concentration of a chemical in the aqueous phase and thus its mobility and bioavailability.[11] For non-ionic organic compounds like this compound, sorption is often correlated with the organic carbon content of the soil or sediment.[12] The LogP of 2.5 suggests that this compound will have a moderate affinity for organic matter.

For ionizable compounds like aromatic amines, other mechanisms such as cation exchange can also be significant, especially in acidic soils where the amine group can be protonated.[13] The sorption of this compound can therefore be influenced by both the soil organic carbon content and the soil pH.[13]

Volatilization

Volatilization from water to air is dependent on a chemical's vapor pressure and its solubility in water (described by the Henry's Law Constant). Given its low estimated vapor pressure and insolubility in water, this compound is expected to have a low to moderate tendency to volatilize from moist soil and water surfaces.[5]

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

Objective: To determine the soil and sediment adsorption/desorption coefficients (Kd and Koc) of this compound.

Methodology:

  • Soil/Sediment Selection: Select a range of soils/sediments with varying organic carbon content and pH.

  • Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and test concentrations.

  • Definitive Test (Adsorption Phase):

    • Aqueous solutions of this compound (preferably radiolabelled) at several concentrations are added to replicate soil samples.

    • The samples are agitated at a constant temperature until equilibrium is reached.

    • The samples are then centrifuged, and the concentration of the test substance remaining in the aqueous phase is measured.

    • The amount adsorbed to the soil is calculated by the difference.

  • Desorption Phase:

    • After the adsorption equilibrium, the supernatant is replaced with a fresh solution (without the test substance).

    • The samples are re-agitated until a new equilibrium is reached.

    • The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

  • Data Analysis:

    • The adsorption coefficient (Kd) is calculated for each concentration as the ratio of the concentration in soil to the concentration in water at equilibrium.

    • The organic carbon-water partition coefficient (Koc) is calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Analytical Methodologies for Environmental Monitoring

Accurate quantification of this compound in complex environmental matrices like water and soil is essential for fate and transport studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred techniques.[14]

Analytical Workflow for this compound in Environmental Samples cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect Water or Soil Sample Extract Solvent Extraction (e.g., Soxhlet, Ultrasonic) Sample->Extract CleanUp Sample Clean-up (e.g., Solid Phase Extraction) Extract->CleanUp Concentrate Concentration CleanUp->Concentrate Inject Inject into GC-MS or HPLC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS or UV) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentration Quantify->Report

Caption: General workflow for the analysis of this compound in environmental samples.

GC-MS Method

GC-MS is highly suitable for volatile and semi-volatile compounds like this compound, offering excellent sensitivity and specificity.[14]

  • Sample Preparation: For water samples, liquid-liquid extraction or solid-phase extraction (SPE) is used. For soil and sediment, methods like Soxhlet or ultrasonic extraction with an organic solvent are employed.[15]

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer is used.

  • Analysis: The compound is identified based on its retention time and mass spectrum, and quantified using selected ion monitoring (SIM) mode for enhanced sensitivity.[1]

HPLC Method

Reversed-phase HPLC with UV detection is a versatile alternative, particularly for samples that may contain non-volatile impurities.[14]

  • Sample Preparation: Similar extraction and clean-up procedures as for GC-MS are used. The final extract is dissolved in the mobile phase.[14]

  • Instrumentation: An HPLC system with a C18 column and a UV detector is typically used.

  • Analysis: The compound is identified by its retention time and quantified by comparing its peak area to that of external standards.[14]

Conclusion

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to abiotic and biotic degradation processes. Its moderate LogP value and low water solubility suggest that it will primarily partition to soil and sediment. While specific degradation rate data is limited, existing knowledge on similar aromatic amines indicates that biodegradation, particularly under aerobic conditions, is a plausible and significant degradation pathway, likely proceeding through catechol intermediates and subsequent ring cleavage. Photodegradation may also contribute to its removal in sunlit environments. Due to its toxicological profile, including harm to aquatic life, understanding these fate processes is crucial for conducting accurate environmental risk assessments.[16] The experimental protocols and analytical workflows detailed in this guide provide a robust framework for generating the necessary data to evaluate the environmental impact of this compound.

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N-Ethyl-p-toluidine stability and reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity Profile of N-Ethyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No. 622-57-1), also known as N-Ethyl-4-methylaniline, is a substituted aromatic amine with significant utility as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds[1][2][3]. Its chemical structure, featuring an ethylamino group and a methyl group in a para- (1,4) configuration on a benzene ring, dictates a unique and highly reactive profile. This guide provides an in-depth analysis of the stability and reactivity of this compound, offering field-proven insights and methodologies essential for its safe handling, storage, and effective use in complex synthetic applications. The causality behind its behavior is rooted in the electronic effects of its substituents, which will be a central theme of this exploration.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its fundamental physical and chemical properties. These characteristics govern its behavior in various experimental and industrial settings.

PropertyValueSource(s)
CAS Number 622-57-1[4][5][6]
Molecular Formula C₉H₁₃N[4][5][6]
Molecular Weight 135.21 g/mol [4][5]
Appearance Dark colored or light yellow liquid[1][2][4][7]
Odor Aromatic, fishy[4][5][7]
Boiling Point 218 °C[1]
Solubility Insoluble in water; Soluble in ethanol, methanol[4][5][7]
Vapor Pressure 0.0686 hPa @ 20°C (est.)[5]

The Stability Profile: A Guide to Preservation and Handling

The utility of this compound is directly linked to its stability. Degradation not only reduces the purity of the starting material but can also introduce impurities that may interfere with downstream reactions or compromise the safety of the final product.

Oxidative and Photochemical Stability

This compound is susceptible to degradation upon exposure to both air (oxygen) and light. This sensitivity is a critical consideration for its storage and handling.

  • Oxidative Degradation : As an aromatic amine, the lone pair of electrons on the nitrogen atom is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities, which explains why the compound is often described as a dark-colored liquid[4][8]. For critical applications requiring high purity, it is imperative to handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize this oxidative degradation[8][9].

  • Photostability : The compound is described as light-sensitive[4][10]. Aromatic amines can absorb UV light, leading to the formation of radical species that can initiate and propagate degradation reactions. This necessitates storage in amber or opaque containers to protect the contents from light-induced decomposition[9]. A significant darkening of the material often indicates exposure to air, light, or heat, signaling potential purity loss[9].

Thermal Stability

While this compound is a combustible liquid, it does not ignite readily at ambient temperatures[7][10]. However, upon heating, its vapors can form explosive mixtures with air[7][10]. Thermal decomposition, particularly during a fire, can lead to the release of hazardous gases, including toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[4][8][11].

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following self-validating storage protocol should be implemented:

  • Container Selection : Use amber glass vials or other opaque, tightly sealed containers to prevent exposure to light and air[9].

  • Inert Atmosphere : For long-term storage or for high-purity grades, purge the container headspace with an inert gas like nitrogen or argon before sealing[8][9]. This displaces oxygen and minimizes oxidative degradation.

  • Temperature Control : Store in a cool, well-ventilated, and locked-up place, away from heat sources, open flames, and sparks[8][12].

  • Material Segregation : Store separately from incompatible materials, particularly strong oxidizing agents, acids, and acid halides[8][10].

The Reactivity Profile: Harnessing and Controlling Chemical Behavior

The reactivity of this compound is dominated by two key features: the basicity of the amino group and the high electron density of the aromatic ring.

Basicity and Exothermic Salt Formation

As a secondary aromatic amine, this compound is a chemical base[4][7]. It readily reacts with acids to neutralize them, forming the corresponding salt and water. These acid-base reactions are exothermic, releasing a significant amount of heat[4][7][10]. This is a critical safety consideration, as uncontrolled mixing with strong acids can lead to a rapid temperature increase.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of both the ethylamino (-NHCH₂CH₃) and the methyl (-CH₃) groups[1].

  • Causality of High Reactivity : Both substituents are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the ethylamino group strongly activates the two ortho positions (positions 2 and 6). The methyl group is located para to the amino group, and its electron-donating effect synergistically reinforces the high electron density of the ring. This makes this compound significantly more reactive in EAS reactions than benzene and even more reactive than its isomer, N-Ethyl-m-toluidine[1].

  • Typical Reactions : This high reactivity facilitates reactions such as nitration and halogenation, which are expected to proceed faster than with less activated aromatic systems[1]. The primary substitution products will be at the positions ortho to the highly activating ethylamino group.

Below is a diagram illustrating the directing effects that lead to high reactivity in electrophilic aromatic substitution.

EAS_Reactivity cluster_0 This compound Structure cluster_1 Substituent Effects cluster_2 Outcome A This compound (Highly Activated Ring) B -NHCH₂CH₃ (Ethylamino) Strong Activator Ortho, Para-Director A:f1->B:f0 possesses C -CH₃ (Methyl) Weak Activator Ortho, Para-Director A:f1->C:f0 possesses D Synergistic Activation High Nucleophilicity Rapid Electrophilic Substitution B:f1->D:f0 leads to C:f1->D:f0 contributes to

Caption: Logical flow of substituent effects in this compound.

Incompatible Materials and Hazardous Reactions

The inherent reactivity of this compound leads to incompatibilities with several classes of chemicals. Mixing with these substances can result in hazardous reactions.

Incompatible Material ClassResulting HazardSource(s)
Strong Oxidizing Agents Vigorous or violent reaction, fire risk.[8][11]
Acids, Acid Halides, Anhydrides Exothermic neutralization reaction.[4][7][10]
Isocyanates, Epoxides Can lead to polymerization reactions.[4][7][10]
Strong Reducing Agents (e.g., Hydrides) Generation of flammable hydrogen gas.[4][10]

Methodologies for Stability and Purity Assessment

A self-validating workflow for assessing the stability of this compound involves subjecting the compound to controlled stress conditions and monitoring its purity over time using validated analytical methods.

Experimental Protocol: Accelerated Stability Study

This protocol is designed to evaluate the stability of this compound under controlled stress conditions.

Objective : To assess the degradation of this compound under elevated temperature, high humidity, and light exposure.

Materials :

  • This compound sample

  • Calibrated stability chambers (for controlled temperature/humidity)

  • Photostability chamber with a defined light source

  • Amber and clear glass vials with inert-lined caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV system[9][13]

  • Analytical balance, volumetric flasks, and appropriate solvents (e.g., methanol)[13]

Procedure :

  • Initial Analysis (Time Zero) : Perform a comprehensive analysis of the starting material. This establishes the baseline purity and appearance.

  • Sample Preparation : Aliquot the this compound into several sets of amber glass vials. For the photostability portion, also prepare a set in clear glass vials[9]. Purge the headspace of each vial with nitrogen before sealing to create an inert atmosphere.

  • Stress Conditions : Place the sets of vials into stability chambers under the following conditions:

    • Accelerated Thermal : 40°C / 75% Relative Humidity (RH)

    • Long-Term Thermal : 25°C / 60% RH

    • Photostability : In a photostability chamber according to ICH Q1B guidelines.

  • Time Points : Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for thermal stability; after a defined light exposure for photostability).

  • Analysis : At each time point, analyze the samples for purity/assay using a validated chromatographic method (see section 4.2) and note any changes in physical appearance (e.g., color).

  • Data Evaluation : Compare the results at each time point to the initial (Time Zero) data. A significant decrease in purity or the appearance of degradation peaks indicates instability under those conditions.

Analytical Method: Purity Determination by Gas Chromatography (GC-FID)

This method is highly effective for determining the purity of this compound and quantifying any volatile impurities or degradation products[9][13].

Instrumentation :

  • Gas Chromatograph : Agilent 7890B or equivalent

  • Detector : Flame Ionization Detector (FID)

  • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[13]

Chromatographic Conditions :

  • Injector Temperature : 250 °C

  • Detector Temperature : 300 °C

  • Oven Program : Initial 80°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min[13].

  • Carrier Gas : Helium at 1.0 mL/min

  • Injection Volume : 1 µL (Split ratio 50:1)

Sample Preparation :

  • Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol[13].

  • Vortex to ensure homogeneity.

Data Analysis :

  • Purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

The workflow for a comprehensive stability assessment is visualized below.

Stability_Workflow cluster_stress Stress Conditions start Start: Receive this compound Sample t0_analysis Time Zero Analysis (GC/HPLC, Appearance) start->t0_analysis sample_prep Aliquot Samples into Vials (Amber & Clear) Purge with N₂ t0_analysis->sample_prep thermal_stress Thermal Stability (e.g., 40°C/75% RH) sample_prep->thermal_stress photo_stress Photostability (ICH Q1B) sample_prep->photo_stress pull_samples Pull Samples at Defined Timepoints thermal_stress->pull_samples photo_stress->pull_samples analysis Analyze Samples (GC/HPLC, Appearance) pull_samples->analysis data_eval Data Evaluation: Compare to Time Zero analysis->data_eval report Generate Stability Report data_eval->report end End report->end

Caption: A typical workflow for a chemical stability study.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Its stability is primarily challenged by exposure to air and light, necessitating careful handling and storage under inert, dark, and cool conditions. The compound's reactivity is characterized by its basic nature and the highly activated aromatic ring, which readily undergoes electrophilic substitution. A thorough understanding of this stability and reactivity profile, supported by robust analytical monitoring, is essential for any researcher, scientist, or development professional aiming to utilize this compound safely and effectively in their work.

References

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The N-Alkylation of Toluidines: A Journey from Foundational Discoveries to Modern Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylation of toluidines, a class of aromatic amines, represents a cornerstone transformation in organic synthesis, underpinning the creation of a vast array of molecules crucial to the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive exploration of the discovery and historical evolution of N-alkylation methodologies applied to toluidines. From the seminal discovery of toluidine itself to the early, often challenging, alkylation attempts and the subsequent paradigm shifts brought about by the advent of modern catalytic systems, this guide offers an in-depth analysis for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of classical and contemporary methods, providing a comparative overview to guide the selection of the most appropriate synthetic strategy. Detailed protocols for key transformations and visual representations of reaction pathways are included to offer both theoretical understanding and practical insights into this vital area of chemical synthesis.

Introduction: The Significance of N-Alkyl Toluidines

The journey into the N-alkylation of toluidines begins with an appreciation for the parent molecules themselves. Toluidine, existing as three distinct isomers—ortho (o-), meta (m-), and para (p-)— is an aromatic amine with a chemical structure similar to aniline, but with the addition of a methyl group on the benzene ring[1]. This seemingly simple structural modification has profound implications for the molecule's chemical reactivity and physical properties. The position of the methyl group influences the electron density of the amine's nitrogen atom, thereby affecting its basicity and nucleophilicity.

The introduction of an alkyl group onto the nitrogen atom of toluidine (N-alkylation) is a critical synthetic maneuver that dramatically expands the chemical space and utility of this foundational building block. The N-alkyl moiety can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. In the realm of materials science, N-alkylated toluidines serve as precursors to dyes, polymers, and organic electronic materials[1][2]. N-alkylated m- and p-toluidines, for instance, are utilized in the preparation of certain additives for aviation gasoline[3].

Historical Perspective: Foundational Discoveries

The story of N-alkylated toluidines is intrinsically linked to the birth of modern organic chemistry. In 1845, James Sheridan Muspratt and August Wilhelm von Hofmann first identified and named the toluidine isomers[1]. This discovery laid the groundwork for subsequent investigations into their reactivity.

Early forays into the N-alkylation of toluidines and other aromatic amines were fraught with challenges. The most direct approach, reaction with alkyl halides, often led to a mixture of mono-, di-, and even tri-alkylated products, making the isolation of the desired secondary or tertiary amine a formidable task[4]. This lack of selectivity was a significant hurdle for synthetic chemists of the era.

One of the earliest named reactions to provide a pathway to alkylated anilines was the Hofmann-Martius rearrangement , discovered by August Wilhelm von Hofmann and Carl Alexander von Martius in 1871[1]. This reaction involves the thermal or acid-catalyzed rearrangement of an N-alkylanilinium salt to the corresponding ortho- or para-alkylaniline[1]. While not a direct N-alkylation in the modern sense, it represented an early method to access C-alkylated anilines from N-alkylated precursors, highlighting the intricate reactivity of these compounds.

The late 19th and early 20th centuries saw the development of the Ullmann condensation , a copper-catalyzed reaction that provided a more reliable method for the formation of C-N bonds[5]. While initially focused on N-arylation, variations of the Ullmann reaction were adapted for N-alkylation, offering an improvement over the uncatalyzed reactions with alkyl halides, although often requiring harsh reaction conditions such as high temperatures[5].

These early discoveries, while imperfect by today's standards, were instrumental in laying the mechanistic groundwork for the more sophisticated methods that would follow. They underscored the need for greater control over reactivity and selectivity, a challenge that would be met with the advent of modern catalytic chemistry.

Classical Methodologies for N-Alkylation of Toluidines

The classical approaches to the N-alkylation of toluidines, primarily direct alkylation with alkyl halides and reductive amination, remain relevant in many contexts and provide a fundamental understanding of the reactivity of these aromatic amines.

Direct Alkylation with Alkyl Halides: The SN2 Approach

The direct N-alkylation of toluidines with alkyl halides is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the toluidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

While mechanistically straightforward, this method is often hampered by a lack of selectivity. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine. In some cases, a third alkylation can occur to yield a quaternary ammonium salt. This "runaway" reaction leads to a mixture of products, necessitating challenging purification procedures[4].

SN2_Alkylation_of_Toluidine cluster_0 Initial Alkylation (S_N2) cluster_1 Over-alkylation Toluidine p-Toluidine (Primary Amine) TransitionState1 Transition State Toluidine->TransitionState1 Nucleophilic attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState1 SecondaryAmine N-Alkyl-p-toluidine (Secondary Amine) TransitionState1->SecondaryAmine HX H-X TransitionState1->HX SecondaryAmine2 N-Alkyl-p-toluidine (More Nucleophilic) TransitionState2 Transition State SecondaryAmine2->TransitionState2 Further Alkylation AlkylHalide2 R-X AlkylHalide2->TransitionState2 TertiaryAmine N,N-Dialkyl-p-toluidine (Tertiary Amine) TransitionState2->TertiaryAmine HX2 H-X TransitionState2->HX2 Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Toluidine p-Toluidine Hemiaminal Hemiaminal Intermediate Toluidine->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Imine2 Imine SecondaryAmine N-Alkyl-p-toluidine Imine2->SecondaryAmine ReducingAgent [H] (e.g., NaBH₄) ReducingAgent->SecondaryAmine

Figure 2: General Mechanism of Reductive Amination of p-Toluidine.

This protocol is based on a well-documented procedure for the reductive amination of p-toluidine with o-vanillin and demonstrates a solvent-free imine formation followed by reduction.[4][5]

Materials:

  • p-Toluidine

  • o-Vanillin

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

Part 1: Imine Formation (Solvent-Free)

  • In a beaker, combine equimolar amounts of p-toluidine and o-vanillin.

  • Using a spatula or glass rod, grind the two solids together. The mixture will likely liquefy due to eutectic formation and then solidify as the reaction proceeds to form the imine.

  • Continue mixing until a homogeneous, dry powder is obtained. The color change is a visual indicator of the reaction's progress.

Part 2: Reduction of the Imine

  • To the beaker containing the crude imine, add 95% ethanol. The imine may not fully dissolve.

  • With stirring, add sodium borohydride (NaBH₄) portion-wise. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.

  • Continue stirring until the reaction is complete (cessation of gas evolution and color change).

  • Quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

  • The product may precipitate from the solution. If so, it can be collected by vacuum filtration.

  • If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

  • The crude product can be purified by recrystallization.

The Dawn of a New Era: Catalytic N-Alkylation

The limitations of classical methods—namely the lack of selectivity in direct alkylation and the stoichiometric use of reagents in reductive amination—drove the development of more efficient and atom-economical catalytic approaches. The late 20th and early 21st centuries witnessed a revolution in N-alkylation chemistry, with the emergence of powerful transition metal-catalyzed reactions.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

First reported in 1994, the Buchwald-Hartwig amination has become one of the most important and widely used methods for the construction of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl and N-alkyl bonds from aryl halides or triflates and amines with unprecedented efficiency and functional group tolerance.

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally providing the best results.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (e.g., Tolyl-Br) ArylHalide->OxidativeAddition PdII_Aryl_Halide L_n(Ar)Pd(II)-X OxidativeAddition->PdII_Aryl_Halide LigandExchange Ligand Exchange PdII_Aryl_Halide->LigandExchange Amine R-NH₂ (e.g., Toluidine) Amine->LigandExchange PdII_Aryl_Amine [L_n(Ar)Pd(II)-NH₂R]⁺X⁻ LigandExchange->PdII_Aryl_Amine Deprotonation Deprotonation PdII_Aryl_Amine->Deprotonation Base Base Base->Deprotonation PdII_Amido L_n(Ar)Pd(II)-NHR Deprotonation->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NHR (N-Alkyl-toluidine) ReductiveElimination->Product

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" Strategy

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a significant advancement in green chemistry for the N-alkylation of amines. This elegant and atom-economical approach utilizes alcohols as alkylating agents, with water as the only byproduct.

The reaction is typically catalyzed by transition metal complexes, most notably those of ruthenium and iridium. The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol by the metal catalyst to form a metal-hydride species and an aldehyde or ketone in situ. This carbonyl intermediate then undergoes condensation with the amine to form an imine. Finally, the metal-hydride "returns" the hydrogen to the imine, reducing it to the N-alkylated amine and regenerating the active catalyst.

This strategy avoids the use of pre-oxidized carbonyl compounds and stoichiometric reducing agents, making it a highly efficient and environmentally benign alternative to classical methods.

Borrowing_Hydrogen Catalyst [M] Catalyst Dehydrogenation Dehydrogenation (-H₂) Catalyst->Dehydrogenation Alcohol R-CH₂OH Alcohol->Dehydrogenation Catalyst_H2 [M]-H₂ Dehydrogenation->Catalyst_H2 Aldehyde R-CHO Dehydrogenation->Aldehyde Hydrogenation Hydrogenation (+H₂) Catalyst_H2->Hydrogenation Condensation Condensation (-H₂O) Aldehyde->Condensation Amine Ar-NH₂ (Toluidine) Amine->Condensation Imine Ar-N=CH-R Condensation->Imine Imine->Hydrogenation Hydrogenation->Catalyst Catalyst Regeneration Product Ar-NH-CH₂-R (N-Alkyl-toluidine) Hydrogenation->Product

Figure 4: Catalytic Cycle of the "Borrowing Hydrogen" N-Alkylation.

Comparative Analysis of Methodologies

The choice of an appropriate N-alkylation method depends on a multitude of factors, including the desired product (mono- vs. di-alkylation), the nature of the substrates, the required scale of the reaction, and considerations of cost and environmental impact.

Method Alkylating Agent Typical Conditions Advantages Disadvantages Selectivity
Direct Alkylation (SN2) Alkyl HalidesRoom temp. to moderate heatingSimple procedure, readily available reagentsProne to over-alkylation, formation of byproducts, often requires pressure vesselPoor for mono-alkylation
Reductive Amination Aldehydes, KetonesRoom temp. to moderate heating, reducing agent (e.g., NaBH₄)High selectivity for mono-alkylation, avoids over-alkylation, broad substrate scopeTwo-step (often one-pot) process, requires a stoichiometric reducing agentExcellent for mono-alkylation
Buchwald-Hartwig Amination Aryl/Alkyl Halides/TriflatesPd catalyst, phosphine ligand, base, elevated temp.Excellent functional group tolerance, high yields, broad scope for C-N bond formationRequires expensive catalyst and ligands, sensitive to air and moistureExcellent
"Borrowing Hydrogen" AlcoholsTransition metal catalyst (e.g., Ru, Ir), high temp.Atom-economical, green (water is the only byproduct), uses readily available alcoholsRequires high temperatures, catalyst can be expensiveGenerally good to excellent

Modern Applications in Drug Discovery and Development

The N-alkyl toluidine motif is a privileged scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. The N-alkyl group can be tailored to optimize binding to biological targets, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.

For example, N-alkylated toluidine derivatives have been investigated for their potential as CXCR4 antagonists, which have applications in HIV treatment and cancer therapy. The N-alkylation of a piperazine side chain attached to a core structure containing a toluidine moiety was shown to significantly impact the drug-like properties of the compounds.

Conclusion and Future Outlook

The journey of the N-alkylation of toluidines mirrors the evolution of organic synthesis itself—from the early, often brute-force methods to the elegant and highly selective catalytic reactions of the modern era. While classical methods like direct alkylation and reductive amination still hold their place in the synthetic chemist's toolbox, the development of powerful catalytic systems such as the Buchwald-Hartwig amination and the "borrowing hydrogen" strategy has revolutionized the field. These modern methods offer unparalleled efficiency, selectivity, and sustainability, enabling the synthesis of complex N-alkylated toluidine derivatives for a wide range of applications.

Future research in this area will likely focus on the development of even more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant metals. The continued exploration of new ligands and reaction conditions will undoubtedly lead to even greater control over the N-alkylation process, further empowering chemists in their quest to design and create the molecules that will shape our future.

References

  • Toluidine - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • This cit
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  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination Reaction - OpenBU. Available at: [Link]

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  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

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  • WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents.

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-p-toluidine from p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of N-Ethyl-p-toluidine from p-toluidine. This document offers detailed protocols for two primary synthetic routes: reductive amination and direct alkylation, underpinned by mechanistic insights and safety protocols to ensure reliable and safe execution.

Introduction

This compound (CAS 622-57-1) is a valuable secondary aromatic amine intermediate used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its structure, featuring an ethyl group on the nitrogen atom of p-toluidine, imparts specific physicochemical properties that are leveraged in more complex molecular architectures. The synthesis of this compound from the readily available starting material, p-toluidine, is a fundamental transformation in organic chemistry. This guide details two robust and widely applicable methods for its preparation.

Strategic Approaches to N-Ethylation of p-Toluidine

The selection of a synthetic strategy for the N-ethylation of p-toluidine depends on several factors, including available starting materials, desired scale, and tolerance for potential side products. The two methods presented here offer distinct advantages and are chosen for their efficiency and educational value in demonstrating key reaction principles.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate from p-toluidine and acetaldehyde, which is then reduced in situ to the target secondary amine.[2] This method is often favored for its high selectivity and the use of mild reducing agents.[3]

  • Direct Alkylation: This classical approach involves the direct reaction of p-toluidine with an ethylating agent, such as an ethyl halide.[4] While straightforward, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct.

Comparative Overview of Synthetic Methods
ParameterReductive AminationDirect Alkylation
Primary Reagents p-Toluidine, Acetaldehyde, Reducing Agent (e.g., NaBH₄)p-Toluidine, Ethyl Halide (e.g., Ethyl Bromide), Base
Reaction Conditions Typically mild, often at room temperatureCan require elevated temperatures
Selectivity Generally high for the secondary amineRisk of over-alkylation to the tertiary amine
Key Intermediates Imine-
Advantages High yield, clean reaction, mild conditionsSimple setup, readily available reagents
Disadvantages Requires a reducing agent, potential for side reactions with the aldehydePotential for polyalkylation, may require harsher conditions

Method 1: Synthesis via Reductive Amination

Reductive amination is an elegant and efficient method for forming carbon-nitrogen bonds.[3] The reaction proceeds through the initial formation of an imine from the condensation of p-toluidine and acetaldehyde. This imine is then selectively reduced by a mild reducing agent, such as sodium borohydride, to yield this compound.[5][6]

Reaction Mechanism

The mechanism involves two key stages:

  • Imine Formation: The nucleophilic nitrogen of p-toluidine attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent dehydration leads to the formation of an N-ethylidene-4-methylaniline (imine) intermediate.

  • Reduction: A hydride reagent, such as sodium borohydride, delivers a hydride ion to the electrophilic carbon of the imine C=N bond, which upon workup, yields the final secondary amine.

G p_toluidine p-Toluidine intermediate1 Hemiaminal Intermediate p_toluidine->intermediate1 + Acetaldehyde acetaldehyde Acetaldehyde acetaldehyde->intermediate1 imine Imine Intermediate intermediate1->imine - H₂O n_ethyl_p_toluidine This compound imine->n_ethyl_p_toluidine + NaBH₄, then H₂O workup NaBH4 NaBH₄ H2O H₂O G p_toluidine p-Toluidine transition_state SN2 Transition State p_toluidine->transition_state ethyl_bromide Ethyl Bromide ethyl_bromide->transition_state product_salt This compound HBr Salt transition_state->product_salt n_ethyl_p_toluidine This compound product_salt->n_ethyl_p_toluidine + Base base Base (e.g., Na₂CO₃)

Caption: Direct alkylation workflow.

Detailed Experimental Protocol

Materials:

  • p-Toluidine

  • Ethyl bromide or Ethyl iodide

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Diethyl ether

  • Water

Procedure:

  • To a solution of p-toluidine (1 equivalent) in ethanol in a round-bottom flask, add sodium carbonate (1.5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add ethyl bromide (1.1 equivalents) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation. [4]

Safety and Handling Precautions

p-Toluidine:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life. * Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. [7]Wear protective gloves, protective clothing, eye protection, and face protection. [7]Use only outdoors or in a well-ventilated area. * First Aid: In case of contact with skin, wash immediately with plenty of water. [7]If inhaled, remove the person to fresh air. [7]If swallowed, rinse mouth. In all cases of exposure, seek immediate medical attention.

Acetaldehyde:

  • Hazards: Extremely flammable liquid and vapor. [8]Harmful if swallowed or inhaled. [8]Causes serious eye irritation and may cause respiratory irritation. [8]Suspected of causing cancer. [8]* Precautions: Keep away from heat, sparks, open flames, and hot surfaces. [8][9][10]Keep the container tightly closed. [8][10]Use explosion-proof electrical/ventilating/lighting equipment. [8][9]Wear protective gloves, eye protection, and face protection. [8]* Storage: Keep in a well-ventilated place. [8]Keep cool, preferably refrigerated between 2 and 8 °C. [8][10] Ethyl Bromide:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause genetic defects and damage to organs.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety goggles.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Characterization of this compound

The synthesized this compound can be characterized using standard analytical techniques:

  • Appearance: Colorless to pale yellow liquid. [1]* Boiling Point: Approximately 217-222 °C at atmospheric pressure. * Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence of the ethyl group and the aromatic protons.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • IR Spectroscopy: To identify the N-H stretch of the secondary amine and the aromatic C-H and C=C stretches. [11] * Mass Spectrometry: To confirm the molecular weight (135.21 g/mol ). [11]

Conclusion

The synthesis of this compound from p-toluidine can be effectively achieved through either reductive amination or direct alkylation. Reductive amination offers a milder and often more selective route, while direct alkylation provides a simpler, classical alternative. The choice of method will depend on the specific requirements of the synthesis. Adherence to the detailed protocols and safety precautions outlined in this guide is crucial for the successful and safe preparation of this important chemical intermediate.

References

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-.
  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-Toluidine. Retrieved from [Link]

  • CPAChem. (2023). Acetaldehyde Standard Solution Safety Data Sheet. Retrieved from [Link]

  • Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Cram. (n.d.). P Toluidine Synthesis Analysis. Retrieved from [Link]

  • YouTube. (2022). Reductive Amination: Preparation of an Imine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Purification of p-Toluidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-nonyl-p-toluidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine. Retrieved from [Link]

  • Merupulu. (n.d.). ALKYL HALIDES, ARYL HALIDES AND AROMATIC COMPOUNDS. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-alkylation of p-toluidine using Ethyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the N-alkylation of p-toluidine with ethyl halides, a cornerstone reaction in organic synthesis for the formation of C-N bonds. N-ethyl-p-toluidine is a key intermediate in the production of various dyes, pharmaceuticals, and other specialty chemicals. These application notes elucidate the underlying SN2 mechanism, present a comprehensive, step-by-step laboratory protocol, and address critical safety and handling procedures. Furthermore, this guide offers insights into reaction optimization, purification techniques, and analytical characterization of the final product, serving as a vital resource for professionals in chemical research and drug development.

Introduction

The N-alkylation of amines is a fundamental transformation in organic chemistry, enabling the synthesis of more complex amines from simpler precursors. The reaction between p-toluidine, a primary aromatic amine, and an ethyl halide (such as ethyl bromide or ethyl iodide) is a classic example of nucleophilic substitution, yielding this compound. This secondary amine is a valuable building block in various industrial applications.

The choice of the ethyl halide, solvent, and reaction conditions can significantly influence the reaction rate and the prevalence of side reactions, primarily the over-alkylation to form the tertiary amine, N,N-diethyl-p-toluidine. A thorough understanding of the reaction mechanism and experimental parameters is crucial for achieving high yields and purity of the desired mono-alkylated product.

Mechanistic Insights: The SN2 Pathway

The N-alkylation of p-toluidine with a primary ethyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, single-step process, the nucleophilic nitrogen atom of p-toluidine attacks the electrophilic carbon of the ethyl halide from the backside, relative to the leaving group (the halide).[1][3] This "backside attack" leads to the simultaneous formation of the new C-N bond and the breaking of the C-X (where X is Br or I) bond.[1]

The transition state involves a pentacoordinate carbon atom, partially bonded to both the incoming nucleophile (the amine) and the outgoing leaving group (the halide).[1] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon, although this is not observable with an achiral ethyl group.[3][4]

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (p-toluidine) and the electrophile (ethyl halide), making it a second-order reaction.[1][4] The use of a primary alkyl halide like an ethyl halide is ideal for this reaction, as steric hindrance is minimal, allowing for easy access of the nucleophile to the reaction center.[5][6]

Workflow A Combine p-toluidine, NaHCO₃, and Methanol B Add Ethyl Bromide A->B C Reflux for 4-6 hours B->C Heat D Cool and Filter C->D E Concentrate Filtrate D->E Rotary Evaporation F Dissolve in Diethyl Ether E->F G Wash with 1M HCl, Water, and Brine F->G Extraction H Dry with Anhydrous MgSO₄ G->H I Filter and Concentrate H->I J Purify by Distillation or Chromatography I->J K Characterize Product J->K

Sources

Application Notes & Protocols: Synthesis of N-Ethyl-p-toluidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-Ethyl-p-toluidine, a valuable secondary amine intermediate, through the robust and widely applicable method of reductive amination.[1] We delve into the underlying chemical principles, offering a detailed, field-tested protocol that emphasizes not only the procedural steps but also the causal logic behind them. This guide is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through self-validating protocols, in-depth characterization guidance, and rigorous safety management.

Introduction and Strategic Overview

The synthesis of amines is a cornerstone of modern organic chemistry, with reductive amination standing out as one of the most efficient and versatile strategies for forming C-N bonds.[2][3][4] This method transforms a carbonyl group into an amine via an intermediate imine in a highly controlled manner, avoiding the common issue of overalkylation associated with direct alkylation of amines.[5][6]

This compound is a key building block in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its preparation from readily available starting materials—p-toluidine and acetaldehyde—via reductive amination serves as an excellent model for this critical transformation. This guide will detail a one-pot, two-step procedure that is both efficient and pedagogically insightful.

The "Why": Mechanistic Rationale and Reagent Selection

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reductive amination process occurs in two distinct, sequential phases within the same reaction vessel.[6]

Phase 1: Imine Formation The reaction initiates with the nucleophilic attack of the primary amine (p-toluidine) on the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). This forms a hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, or imine. Under the slightly acidic conditions that can be generated in situ or by an additive, the imine is protonated to form a highly electrophilic iminium ion, which is the key species for the subsequent reduction.

Phase 2: Reduction of the Iminium Ion The iminium ion is then selectively reduced by a hydride-donating reagent to furnish the final secondary amine product, this compound.

Diagram: Reaction Mechanism

G pToluidine p-Toluidine (Amine) Plus1 + Acetaldehyde Acetaldehyde (Aldehyde) Hemiaminal Hemiaminal Intermediate Acetaldehyde->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine -H₂O Iminium Iminium Ion Imine->Iminium +H⁺ (Protonation) Product This compound (Secondary Amine) Iminium->Product Reduction Hydride [H⁻] (from NaBH₄) Hydride->Iminium

Caption: Mechanism of Reductive Amination.

The Critical Choice: Selecting the Reducing Agent

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde.

Reducing AgentAdvantagesDisadvantagesSuitability for this Protocol
Sodium Borohydride (NaBH₄) Inexpensive, readily available, effective.[7]Can reduce the starting aldehyde if conditions are not controlled.[7][8]Excellent. By allowing the imine to form before adding NaBH₄, we ensure selectivity.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over carbonyls.[5][9]Highly toxic (releases cyanide), requires careful pH control.[10]Not recommended due to toxicity concerns.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, non-toxic byproducts.[11][12]More expensive, moisture-sensitive.[7][12]A superior but more costly alternative for direct, one-pot reactions.

For this protocol, we select Sodium Borohydride (NaBH₄) due to its effectiveness, low cost, and the procedural control we will employ to ensure chemoselectivity. By forming the imine first before introducing the reductant, we mitigate the risk of premature aldehyde reduction.[8]

Detailed Experimental Protocol

This protocol is designed for a ~0.05 mole scale synthesis. All operations should be performed in a well-ventilated fume hood.

Table 1: Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesProperties
p-ToluidineC₇H₉N107.155.36 g0.05Solid, toxic
AcetaldehydeC₂H₄O44.053.3 mL (2.6 g)0.059Liquid, flammable, irritant[13]
Methanol (MeOH)CH₄O32.0450 mL-Solvent, flammable
Sodium BorohydrideNaBH₄37.832.84 g0.075Solid, reacts with water
Diethyl Ether (Et₂O)C₄H₁₀O74.12~150 mL-Extraction solvent, flammable
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g-Drying agent
1 M HClHCl36.46As needed-Aqueous solution for workup
Saturated NaCl (Brine)NaCl58.44~50 mL-Aqueous solution for workup

Equipment: 250 mL round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.

Diagram: Experimental Workflow

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (5.36 g, 0.05 mol).

    • Add methanol (50 mL) and stir until the solid is completely dissolved.

    • Add acetaldehyde (3.3 mL, 0.059 mol) dropwise to the solution over 5 minutes.

    • Stir the reaction mixture at room temperature for 1 hour to allow for complete imine formation.[8]

  • Reduction:

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Carefully add sodium borohydride (2.84 g, 0.075 mol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition is exothermic; maintain the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour as it warms to room temperature.

  • Workup and Isolation:

    • Cool the flask again in an ice bath. Slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the solution is approximately pH 7.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaCl solution (50 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (~10 g), swirl, and let it stand for 15 minutes.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product, a dark-colored liquid, can be purified by vacuum distillation to yield a colorless or pale-yellow liquid.[14]

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Expected Analytical Data
TechniqueExpected Result
Physical Appearance Dark colored liquid (crude), pale yellow liquid (pure), with an aromatic odor.[14]
¹H NMR (CDCl₃)δ ~6.9-7.1 (d, 2H, Ar-H), δ ~6.5-6.7 (d, 2H, Ar-H), δ ~3.5 (br s, 1H, N-H), δ ~3.1 (q, 2H, -CH₂-), δ ~2.2 (s, 3H, Ar-CH₃), δ ~1.2 (t, 3H, -CH₂-CH₃).
¹³C NMR (CDCl₃)Aromatic carbons (~145, 130, 128, 113 ppm), -CH₂- (~38 ppm), Ar-CH₃ (~20 ppm), -CH₃ (~15 ppm).[15]
IR Spectroscopy (neat)~3400 cm⁻¹ (N-H stretch), ~3020-2850 cm⁻¹ (C-H stretch), ~1620, 1520 cm⁻¹ (C=C aromatic stretch), ~1300 cm⁻¹ (C-N stretch).[16]
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 135.[17]
Diagram: Characterization Workflow

G Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC Purified Purified Product (Post-Distillation) TLC->Purified NMR NMR (¹H, ¹³C) (Structure ID) Purified->NMR IR IR Spectroscopy (Functional Groups) Purified->IR MS Mass Spectrometry (Molecular Weight) Purified->MS Final Confirmed This compound NMR->Final IR->Final MS->Final

Caption: Logical flow for product analysis.

Critical Safety Precautions and Waste Management

Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.

  • p-Toluidine: Highly toxic and a suspected carcinogen.[18] Avoid all contact with skin and inhalation.[19] Always handle in a fume hood while wearing nitrile gloves, a lab coat, and safety glasses.[19]

  • Acetaldehyde: Extremely flammable liquid and vapor.[20] It is a carcinogen and causes serious eye irritation.[13][21] Keep away from heat, sparks, and open flames.[21]

  • Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the reaction temperature.

  • Solvents: Methanol and diethyl ether are flammable. Perform all solvent transfers and evaporations in a fume hood away from ignition sources.

Personal Protective Equipment (PPE):

  • Splash-proof safety goggles are mandatory.

  • Chemical-resistant gloves (nitrile is suitable).

  • Flame-retardant lab coat.

Waste Disposal:

  • All organic solvents and reaction residues must be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.

  • Do not pour any chemical waste down the drain. Follow all institutional and local regulations for chemical waste disposal.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. American Chemical Society. [Link]

  • Shaheen, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Bobbitt, J. M., et al. (2016). Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. orgchemboulder.com. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chegg. (2021). Solved Lab 10 - Reductive Amination. Chegg.com. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - p-Toluidine. NJ.gov. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Organic Syntheses Procedure. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. University of New Hampshire. [Link]

  • CPAChem. (2023). Safety data sheet - Acetaldehyde. CPAChem. [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound - IR Spectrum. NIST WebBook. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Carl ROTH. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • University of New Hampshire. (n.d.). Optimizing the Reductive Amination of o-Vanillin and p-Toluidine. University of New Hampshire Scholars' Repository. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • SpectraBase. (n.d.). N-ethyl-m-toluidine - 1H NMR Spectrum. SpectraBase. [Link]

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Synthesis of N-Ethyl-p-toluidine: A Detailed Laboratory Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the laboratory-scale synthesis of N-Ethyl-p-toluidine, a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the primary synthetic routes, emphasizing the underlying chemical principles, practical execution, and analytical validation. The protocols have been structured to ensure scientific integrity, reproducibility, and safety.

Introduction and Strategic Overview

This compound (CAS No. 622-57-1), also known as N-Ethyl-4-methylaniline, is a secondary aromatic amine.[1][2][3] Its synthesis is a fundamental exercise in C-N bond formation, a cornerstone of modern organic chemistry. The selection of a synthetic strategy is paramount and is dictated by factors such as desired purity, yield, scalability, and available starting materials. This guide will focus on the two most prevalent and practical laboratory-scale methods: direct N-alkylation and reductive amination. Each method carries distinct advantages and disadvantages, which will be discussed to aid in procedural selection.

Comparison of Synthetic Methodologies

FeatureDirect N-AlkylationReductive Amination
Primary Reactants p-Toluidine, Ethyl Halide (e.g., Ethyl Iodide/Bromide)p-Toluidine, Acetaldehyde
Key Transformation Nucleophilic Substitution (SN2)Imine formation followed by in-situ reduction
Common Byproducts Over-alkylation products (N,N-diethyl-p-toluidine), Quaternary ammonium saltsN/A (highly selective)
Purity Profile Often requires extensive purification to remove over-alkylation byproducts.Generally yields a purer product with higher selectivity.
Reaction Conditions Can often be performed at room temperature, though may require heating.Typically mild, often at room temperature or slightly below.
Reagent Handling Ethyl halides are lachrymatory and require careful handling.Acetaldehyde is volatile and has a low boiling point.
Yield Moderate to good, but can be impacted by byproduct formation.Generally good to excellent.

Visualizing the Synthetic Pathways

To conceptualize the chemical transformations, the following diagrams illustrate the reaction mechanisms for both direct N-alkylation and reductive amination.

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination p_toluidine_N p-Toluidine transition_state SN2 Transition State p_toluidine_N->transition_state Nucleophilic Attack ethyl_iodide Ethyl Iodide ethyl_iodide->transition_state product_N This compound transition_state->product_N HI HI transition_state->HI p_toluidine_R p-Toluidine imine Imine Intermediate p_toluidine_R->imine acetaldehyde Acetaldehyde acetaldehyde->imine Condensation product_R This compound imine->product_R reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product_R Reduction

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental Protocols

Safety Precaution: Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheets (MSDS) for all reagents.[4][5][6] this compound and its precursors are toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[1][4][7] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of toluidines and employs ethyl iodide for its higher reactivity compared to other ethyl halides.[8]

Materials:

  • p-Toluidine

  • Ethyl iodide

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine (1 equivalent) in a suitable solvent like ethanol or acetonitrile.

  • Addition of Alkylating Agent: While stirring the solution at room temperature, add ethyl iodide (1.1 equivalents) dropwise from the dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Extraction: Add 10% NaOH solution to the separatory funnel until the aqueous layer is basic. This will neutralize the hydroiodic acid formed and liberate the free amine. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Purification: The crude product will likely contain unreacted p-toluidine and the over-alkylation product, N,N-diethyl-p-toluidine. Purification is best achieved by vacuum distillation .

Protocol 2: Synthesis via Reductive Amination

This method is highly selective and generally produces a cleaner product, avoiding the issue of over-alkylation.[1] This protocol utilizes sodium borohydride as the reducing agent.[1][9]

Materials:

  • p-Toluidine

  • Acetaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst)

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (filled with CaCl₂)

  • Separatory funnel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Imine Formation: In the 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve p-toluidine (1 equivalent) in methanol. Cool the solution in an ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.1 equivalents) dropwise to the cooled solution while stirring. A small amount of glacial acetic acid can be added to catalyze imine formation. Allow the mixture to stir in the ice bath for 30 minutes, then at room temperature for an additional 1-2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture again in an ice bath. In small portions, carefully add sodium borohydride (1.5 equivalents) to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

Purification: While the crude product from reductive amination is generally purer, vacuum distillation is still recommended to obtain a highly pure product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons, the methyl group on the ring, and the N-H proton.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule.
IR Spectroscopy A characteristic N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching bands.[2]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (135.21 g/mol ).[1][2]
Boiling Point Approximately 222 °C at atmospheric pressure.

Experimental Workflow Visualization

The overall process from synthesis to a purified and characterized product can be summarized in the following workflow diagram.

G start Select Synthesis Route alkylation Direct N-Alkylation Protocol start->alkylation reductive_amination Reductive Amination Protocol start->reductive_amination workup Work-up & Extraction alkylation->workup reductive_amination->workup purification Purification (Vacuum Distillation) workup->purification characterization Analytical Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

This guide provides two robust and well-documented protocols for the laboratory-scale synthesis of this compound. The direct N-alkylation method is a classic approach, while reductive amination offers superior selectivity and often results in a purer crude product. The choice between these methods will depend on the specific requirements of the researcher, including available equipment, desired purity, and tolerance for byproduct separation. Adherence to the detailed protocols and safety precautions outlined herein will enable the successful and safe synthesis of this important chemical intermediate.

References

  • Ghorbani-Vaghei, R., & Malaeki, A. (2012). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Brazilian Chemical Society, 23(1), 130-136. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Common Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61164, this compound. PubChem. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Cram. (n.d.). P Toluidine Synthesis Analysis. Available at: [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Available at: [Link]

  • Filo. (2025). Complete the chemical reaction involved in the synthesis of compound. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • SpectraBase. (n.d.). N-ethyl-m-toluidine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). N-ethyl-o-toluidine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Available at: [Link]

  • LookChem. (n.d.). Purification of p-Toluidine. Chempedia. Available at: [Link]

  • University of Debrecen. (n.d.). Practicals of Organic Chemistry. Available at: [Link]

  • India Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Available at: [Link]

  • Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine. Available at: [Link]

  • Google Patents. (n.d.). CN102180801A - Production method of p-toluidine.

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Application Notes & Protocols for the Industrial Production of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-p-toluidine (NEPT), also known as N-Ethyl-4-methylaniline, is a crucial chemical intermediate in the synthesis of various dyes, pigments, agrochemicals, and pharmaceutical agents. Its industrial-scale production requires robust, efficient, and cost-effective methodologies that ensure high purity and yield while maintaining stringent safety standards. This document provides a comprehensive guide to the primary industrial production methods for this compound, detailing the underlying chemical principles, step-by-step protocols, process optimization parameters, and critical safety considerations. The two principal synthesis routes—Direct Alkylation and Reductive Amination—are examined in depth to provide operators and researchers with the necessary expertise for successful manufacturing.

Introduction to this compound

This compound (CAS No. 622-57-1) is an aromatic amine characterized by an ethyl group attached to the nitrogen atom of p-toluidine.[1][2] It appears as a light yellow to dark-colored liquid with an aromatic odor and is insoluble in water.[3][4] The primary challenge in its synthesis is achieving high selectivity for the mono-ethylated product, as over-alkylation to form N,N-diethyl-p-toluidine is a common side reaction. The choice of synthesis methodology is therefore driven by a balance between raw material costs, reaction selectivity, energy consumption, and downstream purification efforts.

Core Synthesis Methodologies: Mechanisms and Rationale

The industrial production of this compound is dominated by two primary synthetic strategies: Direct Alkylation and Reductive Amination. The selection of a specific route depends on factors such as feedstock availability, capital equipment, and desired product purity.

Method A: Direct Alkylation

Direct alkylation involves the reaction of p-toluidine with an ethylating agent. This method is straightforward but can be challenging to control.

  • Underlying Chemistry: The reaction is a nucleophilic substitution where the nitrogen atom of p-toluidine attacks the electrophilic carbon of an ethylating agent. Common ethylating agents include ethanol, ethyl bromide, or ethyl p-toluenesulfonate.[5][6] When using ethanol, the reaction is typically performed at high temperatures and pressures, often in the presence of an acid catalyst to facilitate the formation of a more reactive electrophile.[7] A significant drawback is the potential for over-alkylation, as the product, this compound, is also nucleophilic and can react further to form N,N-diethyl-p-toluidine.[6]

  • Catalyst Rationale: Acid catalysts, such as phosphorus oxyhalides or acidic zeolites, are employed to protonate the hydroxyl group of ethanol, converting it into a good leaving group (water) and facilitating the formation of a carbocation or a related electrophilic species.[7][8] The choice of catalyst is critical; for instance, more basic zeolites can favor N-alkylation over the potential side reaction of C-alkylation (attachment of the ethyl group to the aromatic ring).[6]

Method B: Reductive Amination

Reductive amination is a two-step, one-pot process that offers superior selectivity compared to direct alkylation.[9][10]

  • Underlying Chemistry: This method involves the initial reaction of p-toluidine with acetaldehyde to form an intermediate imine (or Schiff base).[11] This condensation is often catalyzed by a weak acid.[12] The imine is then immediately reduced in situ to the desired secondary amine, this compound. Because the resulting secondary amine is significantly less reactive towards imine formation than the primary amine, the reaction effectively stops at the mono-alkylation stage, minimizing the formation of the tertiary amine byproduct.[9]

  • Reducing Agent Rationale: A variety of reducing agents can be used, including sodium borohydride, catalytic hydrogenation (e.g., H₂ over Pd/C), or transfer hydrogenation with formic acid.[9][11] For industrial applications, catalytic hydrogenation is often preferred for its cost-effectiveness and high efficiency, despite requiring specialized high-pressure reactor systems. Sodium borohydride is an effective, milder alternative often used in laboratory and smaller-scale productions.[10]

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations in the two primary synthesis routes.

G cluster_0 Method A: Direct Alkylation p_toluidine_A p-Toluidine intermediate_A Protonated Alcohol / Electrophilic Species p_toluidine_A->intermediate_A Reaction ethanol Ethanol (CH3CH2OH) catalyst_A Acid Catalyst (e.g., POCl3) ethanol->catalyst_A Activation catalyst_A->intermediate_A product_A This compound intermediate_A->product_A Nucleophilic Attack side_product_A N,N-Diethyl-p-toluidine product_A->side_product_A Over-alkylation

Caption: Reaction pathway for Direct Alkylation of p-toluidine.

G cluster_1 Method B: Reductive Amination p_toluidine_B p-Toluidine imine Imine Intermediate p_toluidine_B->imine Condensation acetaldehyde Acetaldehyde acetaldehyde->imine product_B This compound imine->product_B Reduction reducer Reducing Agent (e.g., H2/Pd-C) reducer->product_B

Caption: Reaction pathway for Reductive Amination of p-toluidine.

Process Parameters and Data Summary

The efficiency and selectivity of this compound synthesis are highly dependent on reaction conditions. The following table summarizes typical parameters.

ParameterMethod A: Direct Alkylation (with Ethanol)Method B: Reductive Amination (Catalytic Hydrogenation)
Primary Reactants p-Toluidine, Ethanolp-Toluidine, Acetaldehyde, Hydrogen
Catalyst Phosphorus oxyhalides, Acidic zeolites[7][8]Palladium on Carbon (Pd/C), Nickel nanoparticles[9]
Temperature 200-300°C (High)[5]80-150°C (Moderate)
Pressure High Pressure (due to temperature)1-10 bar H₂ (or higher)
Solvent Often neat (solvent-free) or excess ethanolMethanol, Ethanol, or other suitable polar solvents
Typical Yield 60-80% (Variable due to over-alkylation)[7]>90% (High selectivity)
Key Advantage Uses inexpensive ethylating agent (ethanol)High selectivity, minimal byproducts[6]
Key Disadvantage Poor selectivity, formation of byproducts[6]Requires handling of acetaldehyde and pressurized H₂

Detailed Industrial Protocols

The following protocols are generalized representations of industrial processes. All operations must be conducted under rigorous safety protocols, including appropriate ventilation and personal protective equipment (PPE).[13][14]

Protocol 1: Production via Direct Alkylation with Ethanol

Objective: To synthesize this compound by reacting p-toluidine with ethanol under heat and pressure with an acid catalyst.

Materials & Equipment:

  • High-pressure stainless steel autoclave reactor with heating, cooling, and stirring capabilities.

  • p-Toluidine (purified)[15]

  • Ethanol (anhydrous)

  • Phosphorus oxychloride (POCl₃) or other suitable acid catalyst[7]

  • Nitrogen gas supply

  • Vacuum distillation unit

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has passed pressure testing. Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with p-toluidine and ethanol. A molar excess of p-toluidine may be used to suppress diethyl-aniline formation.

  • Catalyst Addition: Under controlled conditions and stirring, slowly add the phosphorus oxychloride catalyst to the reactant mixture. The reaction is exothermic.[7]

  • Reaction: Seal the reactor. Begin stirring and gradually heat the mixture to the target temperature (e.g., 250°C). The pressure will rise due to the vapor pressure of the reactants and the water byproduct. Maintain the reaction for several hours until monitoring (e.g., in-situ sampling and GC analysis) indicates completion.

  • Cooldown & Depressurization: Cool the reactor to room temperature. Carefully vent any excess pressure.

  • Neutralization: The crude product will be acidic. Neutralize the mixture by the cautious addition of an aqueous base solution (e.g., sodium hydroxide) while cooling.

  • Phase Separation: Transfer the neutralized mixture to a separation vessel. Allow the organic and aqueous layers to separate. The crude this compound will be in the organic layer.

  • Purification: Purify the crude product via fractional vacuum distillation to separate unreacted p-toluidine, the desired this compound (boiling point ~222°C), and any high-boiling N,N-diethyl-p-toluidine.[5][16]

Protocol 2: Production via Reductive Amination

Objective: To synthesize this compound with high selectivity using p-toluidine, acetaldehyde, and catalytic hydrogenation.

Materials & Equipment:

  • Hydrogenation reactor (e.g., Parr-type) equipped for high-pressure gas delivery, heating, and agitation.

  • p-Toluidine

  • Acetaldehyde

  • Methanol (solvent)

  • Palladium on Carbon (5% or 10% Pd/C) catalyst

  • Hydrogen gas (high purity)

  • Filtration system (e.g., filter press)

  • Distillation unit

Procedure:

  • Catalyst Slurry: In the reactor, prepare a slurry of the Pd/C catalyst in methanol under a nitrogen atmosphere.

  • Charging Reactants: Add the p-toluidine to the reactor.

  • Imine Formation: Begin agitation. Slowly feed acetaldehyde into the mixture. The temperature may be controlled at a low to moderate level (e.g., 20-40°C) to facilitate imine formation. An acid catalyst like acetic acid can be added to speed up this step.[6][12]

  • Hydrogenation: Once imine formation is complete, seal the reactor. Purge with nitrogen, then pressurize with hydrogen to the target pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the reaction temperature (e.g., 80-100°C). The reaction is monitored by hydrogen uptake. Once hydrogen consumption ceases, the reaction is complete.

  • Cooldown & Catalyst Removal: Cool the reactor to room temperature and vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can often be recycled.

  • Solvent Removal: Remove the methanol from the filtrate by distillation.

  • Final Purification: The remaining crude product is of high purity but can be further refined by vacuum distillation if required to meet stringent specifications.

Overall Production Workflow

Caption: A generalized workflow for this compound production.

Safety, Handling, and Environmental Considerations

The manufacturing of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[3][17] It is a combustible liquid and can cause skin and eye irritation.[14] Chronic exposure may lead to methemoglobinemia, a condition where oxygen transport in the blood is impaired.[14]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shields, and respiratory protection, especially when handling concentrated materials or in areas with poor ventilation.[14][17][18]

  • Engineering Controls: Production should occur in well-ventilated areas, preferably within a closed system to minimize exposure.[13] Emergency eyewash stations and safety showers must be readily accessible.[14][18]

  • Fire Safety: Keep the material away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for fire suppression.[3][13]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] This includes aqueous waste from neutralization and distillation residues.

References

  • N-Ethyl-o-toluidine - Szabo-Scandic. (n.d.).
  • m-Toluidine, N-ethyl- - Organic Syntheses Procedure. (n.d.).
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  • Technical Support Center: Synthesis of N,N-diethyl-m-toluidine - Benchchem. (2025).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 4).
  • This compound | C9H13N | CID 61164 - PubChem. (n.d.). Retrieved from National Institutes of Health, PubChem website.
  • GPS Safety Summary - N-ETHYL ORTHO TOLUIDINE - Aarti Industries. (2021, October 15).
  • CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. (n.d.).
  • N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio) - ResearchGate. (n.d.).
  • US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents. (n.d.).
  • Slide 1 - University of New Hampshire. (n.d.). Retrieved from University of New Hampshire website.
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  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (2025, August 6).
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  • Alkylation of o-toluidine with methanol over acidic zeolites | Request PDF - ResearchGate. (2025, August 5).
  • This compound CAS 622-57-1 - Shandong Minglang Chemical Co., Ltd. (n.d.). Retrieved from Shandong Minglang Chemical Co., Ltd website.
  • This compound - India Fine Chemicals. (n.d.).
  • CN102180801A - Production method of p-toluidine - Google Patents. (n.d.).
  • Sciencemadness Discussion Board - Preparation of p-Toluidine. (2014, March 26).
  • N,N-Dihydroxyethyl-p-toluidine - Lanxess. (n.d.).
  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex - ACS Publications. (2015, May 5).
  • Application Notes and Protocols for the Determination of N-Ethyl-m-toluidine - Benchchem. (n.d.).

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Application Notes and Protocols for Azo Dye Synthesis Using N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of Azo Dyes and the Role of N-Ethyl-p-toluidine

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Their defining feature is the azo group (–N=N–), which connects two aromatic rings to form an extended conjugated system responsible for their vibrant colors.[1][3] These compounds are staples in a vast array of industries, including textiles, printing, paper manufacturing, and even biomedical sciences, where they are used as biological stains and in drug development.[2][4][5][6]

The synthesis of azo dyes is elegantly straightforward, typically involving a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[2][7] this compound (CAS No. 622-57-1) is a highly effective coupling component in this synthesis. As a secondary aromatic amine, its structure features two key activating groups on the benzene ring: a strongly electron-donating ethylamino group (–NHCH₂CH₃) and a moderately electron-donating methyl group (–CH₃) in the para position.[8] This configuration makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack by a diazonium ion, facilitating high-yield coupling reactions.[8]

This document provides a detailed exploration of the chemical principles, a robust experimental protocol, and the necessary safety considerations for the synthesis of azo dyes using this compound as the coupling agent.

Core Scientific Principles and Reaction Mechanisms

The synthesis is a sequential process that hinges on two fundamental reactions in organic chemistry: diazotization and electrophilic aromatic substitution.

Step 1: Diazotization - Formation of the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt, which serves as the electrophile in the subsequent coupling step.[9] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[10]

Causality of Experimental Conditions: The reaction is critically temperature-dependent and must be maintained between 0–5 °C.[1][10] This is because the resulting aryldiazonium salt (Ar–N₂⁺) is highly unstable at warmer temperatures and would otherwise decompose, evolving nitrogen gas and forming undesired phenolic byproducts.[2][10] The excess mineral acid ensures the complete formation of nitrous acid and prevents premature coupling of the diazonium salt with the unreacted primary amine.

Diazotization_Mechanism Diazotization Reaction Mechanism cluster_0 Nitrous Acid Formation cluster_1 Nitrosonium Ion Formation cluster_2 Diazonium Salt Formation NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO HCl HCl HCl->HONO HONO2 HONO NO_plus NO⁺ (Nitrosonium Ion) HONO2->NO_plus HCl2 HCl HCl2->NO_plus ArNH2 Ar-NH₂ (Primary Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) ArNH2->Diazonium NO_plus2 NO⁺ NO_plus2->Diazonium + H₂O Azo_Coupling_Mechanism Azo Coupling with this compound reagents Ar-N₂⁺ (Diazonium Ion) + this compound intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Electrophilic Attack at ortho position product Azo Dye Product intermediate->product -H⁺ (Deprotonation)

Caption: Electrophilic substitution mechanism for azo coupling.

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of an illustrative azo dye using sulfanilic acid as the diazo component and this compound as the coupling component.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityRole
Sulfanilic AcidC₆H₇NO₃S173.191.73 g (10 mmol)Diazo Component
Sodium NitriteNaNO₂69.000.70 g (10.1 mmol)Diazotizing Agent
Sodium CarbonateNa₂CO₃105.990.53 g (5 mmol)Base
Hydrochloric Acid (conc.)HCl36.462.5 mLAcid Catalyst
This compoundC₉H₁₃N135.211.35 g (10 mmol)Coupling Component
Sodium HydroxideNaOH40.00As neededpH Adjustment
Sodium ChlorideNaCl58.44As neededSalting Out
Deionized WaterH₂O18.02As neededSolvent
EthanolC₂H₅OH46.07As neededRecrystallization
Safety Precautions

Trustworthiness through Safety: A self-validating protocol must prioritize safety. Adherence to these guidelines is mandatory.

ChemicalHazardsPPE & Handling
This compound Toxic if swallowed, inhaled, or in contact with skin. [11]Combustible liquid. [12]Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Keep away from ignition sources. [11]
Hydrochloric Acid Severe skin burns and eye damage. Respiratory irritation.Use in a fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat.
Sodium Nitrite Oxidizer. Toxic if swallowed.Keep away from combustible materials. Wear gloves and goggles.
Diazonium Salts Potentially explosive when isolated and dry. [2]Do not isolate the diazonium salt. Use immediately in solution. Keep the reaction cold at all times.
Step-by-Step Synthesis Workflow

Synthesis_Workflow Azo Dye Synthesis Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Isolation & Purification A1 Dissolve Sulfanilic Acid & Na₂CO₃ in water (heat) A2 Cool solution to room temp. A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Add mixture to ice-cold HCl (0-5°C) A3->A4 B3 Slowly add diazonium salt solution to coupling solution with stirring A4->B3 Use Immediately B1 Dissolve this compound in dilute HCl B2 Cool coupling solution to 0-5°C B1->B2 B2->B3 B4 Stir for 15-20 min at 0-5°C B3->B4 C1 Neutralize mixture with NaOH to precipitate dye B4->C1 C2 Filter crude product via vacuum filtration C1->C2 C3 Wash with cold water/brine C2->C3 C4 Recrystallize from ethanol/water C3->C4 C5 Dry the purified dye C4->C5

Caption: Step-by-step workflow for the synthesis of an azo dye.

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 25 mL of deionized water. Gentle heating may be required to achieve a clear solution. [1]2. Cool the solution to room temperature.

  • In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of deionized water.

  • Add the sodium nitrite solution to the sulfanilic acid solution and stir.

  • Prepare an ice-cold solution of 2.5 mL of concentrated HCl in 10 mL of water in a 250 mL beaker, ensuring the temperature is below 5 °C.

  • Slowly, and with constant stirring, add the sulfanilic acid/nitrite mixture to the cold HCl solution. Maintain the temperature between 0-5 °C throughout the addition. A fine white precipitate of the diazonium salt should form. Use this suspension immediately in the next step. [1] Part B: The Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.35 g of this compound in 20 mL of water containing 1 mL of concentrated HCl.

  • Cool this solution in an ice bath to 0-5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt suspension from Part A to the cold this compound solution.

  • A brightly colored precipitate should form immediately. Continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Slowly neutralize the reaction mixture by adding a 10% aqueous sodium hydroxide solution dropwise until the solution is approximately pH 7. This will ensure the complete precipitation of the dye.

  • Collect the crude dye by vacuum filtration using a Büchner funnel. [7]3. Wash the filter cake with a small amount of cold deionized water, followed by a cold saturated sodium chloride solution to remove inorganic salts ("salting out").

  • Purify the crude product by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at low heat.

  • Calculate the percentage yield and proceed with characterization.

Characterization of the Synthesized Azo Dye

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

TechniquePurposeExpected Observations
Melting Point Assess purityA sharp, defined melting range indicates high purity.
UV-Vis Spectroscopy Confirm conjugation and colorAn absorption maximum (λmax) in the visible region (400-700 nm) is expected, corresponding to the dye's color. [13][14]
FTIR Spectroscopy Identify functional groupsCharacteristic peaks for N=N stretch (azo group, ~1450-1510 cm⁻¹), N-H stretch (secondary amine), aromatic C-H, and SO₃H group stretches. [15]
¹H NMR Spectroscopy Elucidate proton environmentSignals corresponding to aromatic protons, the ethyl group protons (triplet and quartet), the methyl group protons (singlet), and the N-H proton. [16]
¹³C NMR Spectroscopy Determine carbon frameworkSignals for all unique carbon atoms in the aromatic rings and alkyl groups. [14][16]

Conclusion and Field Insights

The synthesis of azo dyes via diazotization and coupling is a cornerstone of industrial and laboratory organic chemistry. The use of this compound as a coupling component provides a reliable route to producing brightly colored dyes due to its highly activated aromatic system. The success of this synthesis relies on careful control of two critical parameters: temperature during diazotization to prevent premature decomposition of the electrophile, and pH during coupling to maintain the reactivity of both the diazonium salt and the coupling agent. By adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize a wide range of novel azo compounds for various applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. Benchchem.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

  • Grokipedia. (n.d.). Azo coupling. Grokipedia.
  • American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography. American Chemical Society.
  • Azo dyes. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. JoVE. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry.
  • Biointerphases. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions.
  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

  • Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%.
  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Khan, M. N., Parmar, D., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini reviews in medicinal chemistry, 21(13), 1653–1668. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.).
  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and this compound.
  • ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

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Application Notes & Protocols: N-Ethyl-p-toluidine as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-Ethyl-p-toluidine (CAS 622-57-1) as a foundational building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the core reactivity of this versatile intermediate and present detailed, field-proven protocols for constructing key heterocyclic scaffolds, including indoles, quinolines, and dihydroisoquinolines. The methodologies are explained with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound, an N-alkylated aromatic amine, is a crucial intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.[1][2] These scaffolds are prevalent in a vast number of FDA-approved pharmaceuticals, natural products, and agrochemicals, making their efficient synthesis a primary objective in modern chemistry.[3][4] The specific substitution pattern of this compound—an activating ethylamino group and a methyl group on the phenyl ring—provides a unique combination of reactivity and structural features that can be strategically exploited.[1] Its role as a precursor is vital for creating complex molecules in multi-step synthetic pathways.[5]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties is paramount for successful synthesis design. This compound is a dark-colored liquid with a characteristic aromatic odor, and it is insoluble in water.[6][7][8] As an aromatic amine, it is a chemical base and will react exothermically with acids.[7] Its reactivity is primarily dictated by the nucleophilic nitrogen atom and the electron-rich aromatic ring.

PropertyValueSource
CAS Number 622-57-1[9]
Molecular Formula C₉H₁₃N[6][9]
Molecular Weight 135.21 g/mol [6]
Appearance Light yellow to dark colored liquid[7]
Boiling Point ~218 °C[10]
Density ~0.94 g/mL[10]
Solubility Insoluble in water[6]
Critical Safety & Handling Protocols

This compound is classified as toxic and requires careful handling to prevent exposure.[6][8]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] May cause damage to organs through prolonged or repeated exposure.[13]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and open flames as it is a combustible material.[7][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, isocyanates, and halogenated organics.[7][11]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the victim to fresh air.[11] In all cases of significant exposure, seek immediate medical attention.[14]

Synthetic Pathways to Key Heterocyclic Cores

This compound serves as a robust starting point for several classic and powerful named reactions that form the bedrock of heterocyclic chemistry. The following sections provide detailed protocols for three such transformations.

Fischer Indole Synthesis: Crafting the Indole Scaffold

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[15] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction transforms an arylhydrazine and a carbonyl compound into an indole.[16][17] this compound can be readily converted to the necessary N-ethyl-p-tolylhydrazine precursor for this synthesis.

Workflow Overview:

A This compound B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂) B->C D N-Ethyl-p-tolylhydrazine C->D E Condensation with Ketone/Aldehyde (e.g., Acetone) D->E F Hydrazone Intermediate E->F G Acid-Catalyzed Cyclization (Fischer Synthesis) F->G H Substituted Indole Product G->H

Caption: General workflow for Fischer Indole Synthesis starting from this compound.

Protocol 2.1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-indole

This protocol details the synthesis of an indole derivative using N-ethyl-p-tolylhydrazine (derived from this compound) and acetone.

  • Materials & Reagents:

    • N-Ethyl-p-tolylhydrazine

    • Acetone (reagent grade)

    • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, add N-ethyl-p-tolylhydrazine (5.0 g, 33.3 mmol).

    • Reagent Addition: Add acetone (2.9 g, 50 mmol) to the flask. Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

    • Catalyst Addition: Cautiously add polyphosphoric acid (20 g) to the mixture. Causality Note: PPA serves as both the acidic catalyst and a dehydrating agent, driving the cyclization.[16] The addition can be exothermic and should be done carefully.

    • Cyclization: Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~100 g).

    • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expected Outcome: A crystalline solid or oil. Yields for this reaction are typically in the range of 60-80%.

Skraup & Doebner-von Miller Reactions: Access to Quinolines

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[18][19] The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds.[20][21] These reactions are known for being vigorous.

Reaction Mechanism Overview:

cluster_reagents Reagents cluster_process Reaction Sequence A This compound E Michael Addition of Amine to Acrolein A->E B Glycerol + H₂SO₄ D Dehydration of Glycerol to Acrolein B->D C Oxidizing Agent (e.g., Nitrobenzene) D->E F Electrophilic Cyclization E->F G Dehydration & Oxidation F->G H 6-Methyl-quinoline (or N-ethylated salt) G->H

Caption: Key steps in the Skraup synthesis of a quinoline derivative.

Protocol 2.2: Synthesis of 6-Methylquinoline

This protocol describes the synthesis of 6-methylquinoline from this compound. Note: The N-ethyl group is typically cleaved under the harsh reaction conditions.

  • Materials & Reagents:

    • This compound

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Nitrobenzene (or Arsenic Acid)

    • Ferrous sulfate (FeSO₄·7H₂O)

    • Sodium hydroxide solution (30%)

    • Toluene or Diethyl ether

  • Equipment:

    • Three-necked round-bottom flask (500 mL)

    • Reflux condenser

    • Dropping funnel

    • Mechanical stirrer

    • Heating mantle

    • Steam distillation apparatus

  • Procedure:

    • Reaction Setup: In the 500 mL flask, place this compound (13.5 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), nitrobenzene (7.4 g, 0.06 mol), and ferrous sulfate heptahydrate (2 g).

    • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (30 mL) through the dropping funnel with continuous stirring over 30-45 minutes. Causality Note: Ferrous sulfate is added to moderate the reaction, which can otherwise be uncontrollably violent.[19]

    • Heating: Once the addition is complete, heat the mixture gently in a heating mantle. When the initial vigorous reaction subsides, heat the mixture to reflux (approx. 130-140 °C) for 3-4 hours.

    • Work-up: Allow the mixture to cool. Dilute with water (200 mL) and then steam distill to remove the unreacted nitrobenzene.

    • Basification: Cool the residue and make it strongly alkaline by carefully adding 30% sodium hydroxide solution.

    • Isolation: Steam distill the alkaline mixture. The quinoline product will co-distill with the steam. Collect the milky distillate.

    • Extraction: Extract the distillate with toluene or diethyl ether. Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

  • Purification: The crude product can be further purified by vacuum distillation.

  • Expected Outcome: A pale yellow liquid with a characteristic odor. Yields can vary widely but are often in the 30-50% range.

Bischler-Napieralski Reaction: Route to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[22][23] While not a direct reaction of this compound, this starting material is an excellent precursor for the required amide substrate.

Workflow Overview:

A This compound B Acylation with (e.g., Phenylacetyl chloride) A->B C β-Arylethylamide Intermediate B->C D Cyclodehydration (POCl₃ or P₂O₅) C->D E Nitrilium Ion Intermediate D->E F Intramolecular Electrophilic Aromatic Substitution E->F G 3,4-Dihydroisoquinoline F->G H Oxidation (e.g., Pd/C) (Optional) G->H I Isoquinoline H->I

Caption: Two-stage synthesis of Dihydroisoquinolines via the Bischler-Napieralski reaction.

Protocol 2.3: Synthesis of a Substituted 3,4-Dihydroisoquinoline

This protocol outlines the two-step synthesis starting from this compound.

  • Step 1: Amide Formation

    • Dissolve this compound (13.5 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (150 mL) in a flask cooled in an ice bath.

    • Slowly add a solution of phenylacetyl chloride (17.0 g, 0.11 mol) in dichloromethane (50 mL).

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude N-(4-methylphenethyl)acetamide intermediate. This is often pure enough for the next step.

  • Step 2: Bischler-Napieralski Cyclization

    • Materials & Reagents:

      • N-(4-methylphenethyl)acetamide intermediate

      • Phosphorus oxychloride (POCl₃)

      • Anhydrous toluene or acetonitrile

      • Sodium bicarbonate solution

      • Dichloromethane

    • Procedure:

      • Reaction Setup: Dissolve the crude amide from Step 1 (0.1 mol) in anhydrous toluene (150 mL).

      • Reagent Addition: Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise to the solution at room temperature. Causality Note: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for cyclization.[24][25]

      • Heating: Heat the mixture to reflux (around 110 °C for toluene) for 2-4 hours. The reaction progress should be monitored by TLC.

      • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and excess saturated sodium bicarbonate solution to neutralize the acid and quench the POCl₃.

      • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

      • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography or crystallization.

  • Expected Outcome: A solid or high-boiling oil. Yields for the cyclization step are typically good, often exceeding 70-85%.

Summary and Future Outlook

This compound is a cost-effective and highly effective starting material for accessing a range of important heterocyclic systems. The protocols detailed herein for the Fischer, Skraup, and Bischler-Napieralski reactions provide reliable and reproducible pathways to indoles, quinolines, and dihydroisoquinolines, respectively. As the demand for novel, structurally complex bioactive molecules continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of synthetic and medicinal chemistry.[26] Future work may focus on developing greener and more atom-economical catalytic methods for these classical transformations.[3]

References

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Introduction: The Role of N-Ethyl-p-toluidine as a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-Ethyl-p-toluidine in Medicinal Chemistry

This compound (NEpT), a substituted aromatic amine, serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] While not possessing inherent therapeutic activity, its true value in medicinal chemistry lies in its role as a versatile building block. The compound's structure, featuring an N-ethyl group and a para-methyl substituted benzene ring, provides a robust and readily modifiable scaffold. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing diverse functional groups, ultimately leading to the discovery and optimization of novel therapeutic agents.[3] Its applications extend beyond pharmaceuticals into the manufacturing of dyes, agrochemicals, and polymers, underscoring its industrial importance.[1][2][4][5] This guide provides a detailed overview of NEpT's properties, its strategic application in synthetic workflows, and validated protocols for its use and analysis.

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in any synthetic protocol.

PropertyValueReference
CAS Number 622-57-1[2][6]
Molecular Formula C₉H₁₃N[6][7]
Molecular Weight 135.21 g/mol [6][7]
Appearance Dark colored, light yellow to amber liquid with an aromatic, fishy odor.[2][6][7][8]
Boiling Point 222 °C[9]
Density ~0.94 g/mL (approximate to water's density)[2][6]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents.[6][7]
Vapor Pressure ~0.1 hPa @ 25°C[7]
Flash Point 89 °C[9]
XLogP3-AA 2.5[7]

Safety, Handling, and Storage: A Mandate for Trustworthiness

This compound is a hazardous substance that demands strict adherence to safety protocols. Its primary hazards include acute toxicity if swallowed, inhaled, or absorbed through the skin.[2][6][8]

  • Toxicity: Classified as toxic, with GHS hazard statements indicating it can be fatal or toxic upon exposure through oral, dermal, or inhalation routes (H301, H311, H331).[6][9] It may also cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid halides.[6][10][11][12] The material can be light-sensitive.[12]

  • Spill & Fire Response: In case of a spill, evacuate the area and absorb the material with an inert substance. This compound is a combustible material.[8][12] For fires, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[12]

Strategic Application in Synthetic Medicinal Chemistry

The utility of NEpT is not as a final drug product but as a foundational intermediate. Its chemical reactivity is governed by the electron-donating nature of both the ethylamino and methyl groups, which activate the aromatic ring toward electrophilic substitution.

Causality of Reactivity

The ethylamino and methyl groups are ortho-, para-directing activators. In this compound, their para-relationship synergistically enhances the electron density of the aromatic ring, making it highly reactive towards electrophiles. This reactivity is significantly greater than its meta-isomer, N-Ethyl-m-toluidine, where the directing effects of the two groups are not as reinforcing.[13] Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation, will proceed rapidly and with high regioselectivity, primarily at the positions ortho to the powerful ethylamino activating group.[13]

Caption: Synthetic utility of this compound as a scaffold.

This predictable reactivity allows chemists to strategically install pharmacophores or linking groups onto the aromatic core, which is a cornerstone of SAR studies. Derivatives of related toluidines have been investigated for various biological activities, including roles as analgesics and anti-inflammatory agents.[5][14]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from synthesis to analysis.

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol details the direct ethylation of p-toluidine. The procedure is adapted from a well-established method for the synthesis of the corresponding meta-isomer.[15]

Materials:

  • p-Toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide (NaOH) solution

  • Ether (or other suitable extraction solvent like ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pressure-rated vessel or sealed reaction tube

Procedure:

  • Reaction Setup: In a pressure-rated vessel, combine p-toluidine (1.0 equivalent) and ethyl bromide (1.0-1.1 equivalents). Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting amine.

  • Alkylation: Seal the vessel securely and allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS by working up a small aliquot. A white crystalline mass of the hydrobromide salt will likely form.[15] Causality: This is a standard Sₙ2 reaction where the nucleophilic amine attacks the electrophilic ethyl bromide.

  • Liberation of Free Amine: After the reaction is complete, carefully unseal the vessel in a fume hood. Break up the solid mass and add 10% NaOH solution until the mixture is strongly basic (pH > 12). Add ether to dissolve the organic product. Shake vigorously in a separatory funnel.[15] Rationale: The base deprotonates the ammonium salt, liberating the free, water-insoluble this compound, which partitions into the organic layer.

  • Extraction & Work-up: Separate the layers. Extract the aqueous layer two more times with ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.[15]

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Electrophilic Bromination of this compound

This protocol demonstrates a typical electrophilic aromatic substitution, a key reaction for functionalizing the NEpT core.[13]

Materials:

  • This compound

  • Glacial acetic acid

  • Bromine (Br₂)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a stir bar and an addition funnel. Cool the flask in an ice-water bath (0-5 °C). Rationale: Low temperature is critical to control the high reactivity and prevent poly-bromination.

  • Bromine Addition: Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the stirred, cooled amine solution over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Quenching: Once complete, pour the reaction mixture into a beaker of ice water. Quench the excess bromine by adding saturated sodium bisulfite solution dropwise until the orange/red color disappears.

  • Neutralization & Extraction: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Work-up & Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography on silica gel to isolate the desired bromo-N-ethyl-p-toluidine isomer(s). Expectation: The major product will be 2-bromo-N-ethyl-4-methylaniline due to the strong ortho-directing effect of the ethylamino group.[13]

Protocol 3: Analytical Quantification by GC-MS and HPLC

Accurate analysis is key to validating synthesis and ensuring purity. Both GC-MS and HPLC are powerful techniques for analyzing NEpT.[16]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Application: Ideal for purity assessment and identification of volatile byproducts in a reaction mixture.[16]

  • Sample Preparation:

    • Prepare a stock solution (e.g., 1000 µg/mL) of a reference standard of NEpT in a suitable solvent like methanol or dichloromethane.[16]

    • Create a series of working standards by serial dilution (e.g., 1 to 100 µg/mL).

    • Dilute the crude or purified reaction sample to fall within the concentration range of the calibration curve.

  • Typical GC-MS Parameters:

    • Column: DB-5ms or equivalent (non-polar)

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Temperature Program: Start at 80 °C, ramp to 250 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI), scanning from m/z 40-300.

  • Data Analysis: Identify NEpT by its retention time and characteristic mass spectrum. Quantify using a calibration curve generated from the working standards.[16]

B. High-Performance Liquid Chromatography (HPLC)

  • Application: Versatile for quantifying NEpT in various matrices, especially when dealing with less volatile derivatives.

  • Sample Preparation: As per GC-MS, but dilute the final sample in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.[16]

  • Typical HPLC Parameters (Reversed-Phase):

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). For some hydrophobic amines, acetonitrile is necessary to achieve good peak shapes.[17]

    • Detector: UV/Vis or Photodiode Array (PDA) at a wavelength of ~210 nm or ~254 nm.[17]

  • Data Analysis: Identify the peak by retention time and quantify using a calibration curve based on peak area versus concentration.[16]

Caption: General workflow for quantification of this compound.

Conclusion

This compound stands as a valuable and reactive intermediate in the medicinal chemist's toolkit. Its predictable reactivity, governed by the synergistic activating effects of its substituents, allows for the efficient construction of molecular libraries for biological screening. While its handling requires stringent safety measures due to its toxicity, the protocols outlined here provide a robust framework for its synthesis, derivatization, and analysis. By leveraging the unique properties of this scaffold, researchers can continue to develop novel and complex molecules with therapeutic potential.

References

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  • Buck, J. S., & Ferry, C. W. (1930). N-ETHYL-m-TOLUIDINE. Organic Syntheses, 10, 42. doi:10.15227/orgsyn.010.0042. Available at [Link]

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Sources

Application Notes & Protocols: N-Ethyl-p-toluidine Derivatives as a Scaffold for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the drug discovery process. N-Ethyl-p-toluidine, a simple aromatic amine, represents one such scaffold.[1][2][3] Its structure, featuring a substituted aniline moiety, provides a foundational template for chemical modification to explore structure-activity relationships (SAR).[4] While this compound itself is not a therapeutic agent, its derivatives hold potential for diverse biological activities, including anticancer and antimicrobial effects.[4] The strategic modification of the N-ethylamino group allows for the introduction of various pharmacophores, enabling the fine-tuning of physicochemical properties and target interactions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It details robust protocols for the synthesis of a diverse library of this compound derivatives and outlines validated, industry-standard bioassays for evaluating their potential cytotoxic and antimicrobial activities. The emphasis is not merely on procedural steps but on the underlying principles and rationale, ensuring that the described protocols are self-validating and the data generated is reliable and reproducible.[5]

Section 1: Synthesis of this compound Derivatives

The primary strategy for generating a library of candidate compounds is to use the amine functionality of this compound as a nucleophilic handle for derivatization. Acylation to form amides is a foundational reaction in medicinal chemistry due to its reliability and the vast commercial availability of diverse acyl chlorides.

Protocol 1.1: General Synthesis of N-Aryl Amide Derivatives of this compound

Principle: This protocol describes the nucleophilic acyl substitution reaction between this compound and a generic acyl chloride in the presence of a non-nucleophilic base (triethylamine, TEA). The base neutralizes the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound (CAS 622-57-1)[1]

  • Desired Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride, etc.)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the acid byproduct.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of the organic product in the aqueous phase).

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

G cluster_synthesis General Synthesis Workflow start This compound + Acyl Chloride (R-COCl) reaction Dissolve in DCM Add Triethylamine (Base) Cool to 0°C start->reaction addition Slowly add Acyl Chloride reaction->addition monitor Stir at Room Temp Monitor by TLC addition->monitor workup Aqueous Work-up (Wash with NaHCO₃, Brine) monitor->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Pure N-Aryl Amide Derivative purify->product

Caption: General workflow for the synthesis of amide derivatives.

Section 2: Protocols for Evaluating Biological Activity

The initial assessment of newly synthesized compounds typically involves a tiered screening approach, starting with broad in vitro assays to identify "hits" with promising activity.[6][7] This section details protocols for two of the most common primary screens: the MTT assay for cytotoxicity against cancer cell lines and the broth microdilution assay for determining antimicrobial activity.

Protocol 2.1: In Vitro Cytotoxicity Screening by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability.[8]

Materials:

  • Human cancer cell line (e.g., HepG2 - hepatocarcinoma, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[9][11]

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

cluster_mtt MTT Assay Workflow seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Add Compound Dilutions (Vehicle, Test, Positive Control) incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Solution to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium Add DMSO to Dissolve Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability Determine IC₅₀ read->analyze cluster_mic Broth Microdilution MIC Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate controls Include Growth and Sterility Controls incubate Incubate Plate 16-20h at 37°C inoculate->incubate read_mic Visually Inspect for Growth Determine Lowest Concentration with No Turbidity (MIC) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 3: Data Interpretation and Hypothetical Application

Data Presentation

Quantitative data from primary screens should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against HepG2 Cells

Compound ID R-Group (from R-COCl) IC₅₀ (µM)
DERIV-01 Phenyl 15.2
DERIV-02 4-Nitrophenyl 2.8
DERIV-03 4-Methoxyphenyl 25.6
DERIV-04 Thiophene-2-yl 8.5

| Doxorubicin | (Positive Control) | 0.9 |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound ID R-Group (from R-COCl) MIC (µg/mL) vs. S. aureus
DERIV-01 Phenyl >128
DERIV-02 4-Nitrophenyl 64
DERIV-03 4-Methoxyphenyl >128
DERIV-04 Thiophene-2-yl 16

| Ciprofloxacin | (Positive Control) | 0.5 |

Hypothetical Mechanism of Action

While the precise molecular targets of novel compounds are unknown, the data generated can lead to hypotheses. For instance, if a derivative shows potent cytotoxicity against a cancer cell line known for overactive signaling pathways, it might be acting as an inhibitor of a key protein in that pathway, such as a kinase.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative (DERIV-02) Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

The this compound scaffold offers a promising starting point for the development of novel biologically active compounds. By employing systematic synthetic derivatization and robust, validated screening protocols such as the MTT and broth microdilution assays, researchers can efficiently identify lead compounds with potential therapeutic value. The methodologies detailed in this guide provide a solid foundation for the initial stages of a drug discovery program, enabling the generation of high-quality, reproducible data essential for advancing promising candidates through the development pipeline.

References

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Ethyl-m-toluidine Derivatives in Pharmaceutical Research. BenchChem.
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Source not specified.
  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Organic Syntheses Procedure. [Link]

  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and this compound. BenchChem.
  • Beltrán-Gracia, E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • International Agency for Research on Cancer. (2018). N,N-DIMETHYL-p-TOLUIDINE. Some Industrial Chemicals - NCBI Bookshelf. [Link]

  • National Toxicology Program. (2012). Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies). PubMed. [Link]

  • Scent.vn. (n.d.). This compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance. Scent.vn.
  • PubChemLite. (2025). This compound (C9H13N). PubChemLite.
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  • MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

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Sources

Application Note & Protocol: Quantitative Analysis of N-Ethyl-p-toluidine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Ethyl-p-toluidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate in the synthesis of dyes and active pharmaceutical ingredients. Ensuring its purity and quantifying its presence in various matrices is critical for quality control and regulatory compliance. This application note details a robust and validated GC-MS method, including sample preparation, instrument parameters, and data analysis, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established principles for the analysis of aromatic amines, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

This compound (CAS 622-57-1), an N-alkylated aromatic amine, presents specific analytical challenges due to its chemical properties.[1][2][3] Its volatility and thermal stability make it an ideal candidate for Gas Chromatography (GC) separation. When coupled with Mass Spectrometry (MS), this technique provides unparalleled selectivity and sensitivity for identification and quantification. The causality behind choosing GC-MS lies in its ability to separate this compound from a complex sample matrix and provide definitive structural information through its mass fragmentation pattern, thereby ensuring unambiguous identification.

This protocol is designed as a self-validating system. By incorporating quality control checks and adhering to established validation guidelines, such as those from the International Council for Harmonisation (ICH), the trustworthiness of the generated data is assured.[4][5]

Experimental Workflow: A Logical Progression

The analytical workflow for this compound is a sequential process designed to ensure accurate and reproducible results. Each step is critical for the overall success of the analysis.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Clean Glassware) Solvent_Selection Solvent Selection (e.g., Dichloromethane) Sample_Collection->Solvent_Selection Extraction Extraction (LLE or SPE) Solvent_Selection->Extraction Concentration Concentration (Nitrogen Blowdown) Extraction->Concentration Injection GC Injection Concentration->Injection Analysis Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Data Acquisition Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification (Calibration Curve) Library_Search->Quantification Reporting Reporting Quantification->Reporting

Sources

A Robust, Validated HPLC Method for the Purity Assessment of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a comprehensive, high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for N-Ethyl-p-toluidine, a key intermediate in the synthesis of dyes and other specialty chemicals. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and regulatory purposes. This guide provides a detailed scientific rationale for method development, a step-by-step experimental protocol, and a complete methodology for validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1].

Introduction: The Imperative for Purity

This compound (CAS No. 622-57-1) is an aromatic amine widely utilized as a precursor in various chemical manufacturing processes[2]. The purity of this intermediate is paramount, as impurities can directly impact the reaction yield, safety profile, and quality of the final products. Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography is a preferred analytical technique for pharmaceutical and chemical analysis due to its high resolution, sensitivity, and reproducibility[3]. This document provides an authoritative guide for researchers and quality control analysts to implement a validated HPLC method for this purpose.

Scientific Rationale for Method Development

The selection of chromatographic conditions is fundamentally guided by the physicochemical properties of the analyte, this compound.

  • Analyte Properties: this compound is a substituted aromatic amine with a molecular weight of 135.21 g/mol [4][5]. Its structure, containing a benzene ring and an ethylamino group, confers moderate hydrophobicity and makes it an excellent candidate for UV-Vis spectrophotometric detection due to the presence of a chromophore. It is a weakly basic compound, a property common to aromatic amines[6]. It is noted to be insoluble in water but soluble in organic solvents like methanol and ethanol[4][7].

  • Chromatographic Mode Selection: Given its moderate polarity and hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound will be retained on the column and will elute based on its interaction with the stationary and mobile phases.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected. This is a versatile and widely used stationary phase that provides excellent retention and separation for a broad range of moderately non-polar compounds like this compound[8].

  • Mobile Phase: A binary mobile phase consisting of an organic modifier (Acetonitrile) and an aqueous component (Water) is chosen. Acetonitrile is favored for its low viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time and sharp peak shape, typically eluting the main peak within a 10-minute run time for efficiency[2].

  • Detection Wavelength: Aromatic amines exhibit strong UV absorbance. While a full UV scan would determine the absorbance maximum (λmax), a wavelength of 254 nm is a robust choice for aromatic compounds and is commonly used for related substances, providing a good balance of sensitivity and specificity[9].

Optimized HPLC Method & Protocol

This section details the finalized chromatographic conditions and the step-by-step procedure for analysis.

Chromatographic Conditions

All key instrumental parameters are summarized in the table below.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis Detector
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Experimental Protocol: Step-by-Step

1. Reagents and Materials:

  • This compound Reference Standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PVDF or PTFE)

2. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. This is the Standard Stock Solution (100 µg/mL).

  • Further dilutions can be made from this stock using the mobile phase as the diluent for linearity studies.

3. Preparation of Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters in the chromatographic conditions table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Perform five replicate injections of the Standard Solution to establish system suitability.

  • Inject the Sample Solution in duplicate.

5. Data Analysis and Purity Calculation:

  • The purity of the this compound sample is calculated using the area percent method. This method assumes that all impurities have a similar response factor to the main component at the specified wavelength.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST). The following parameters should be assessed from five replicate injections of the standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies and outlined in ICH guidelines[1][10].

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Validation Protocol specificity Specificity (Peak Purity & Resolution) start->specificity Assess analyte vs. matrix linearity Linearity & Range (5 concentrations, r² ≥ 0.999) specificity->linearity Define quantifiable range accuracy Accuracy (Spike recovery at 3 levels) linearity->accuracy Confirm trueness over range precision Precision (Repeatability & Intermediate) accuracy->precision Measure variability lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq Determine sensitivity limits robustness Robustness (Vary Flow, Temp, Mobile Phase %) lod_loq->robustness Test method resilience end_node End: Validated Method Report robustness->end_node Compile results

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products[11].

  • Protocol:

    • Inject a blank (diluent), the reference standard solution, and the sample solution.

    • Analyze a placebo sample (if applicable) and a spiked sample containing known related substances.

    • Use a photodiode array (PDA) detector to assess peak purity of the this compound peak.

  • Acceptance Criteria: The analyte peak should be free of interference from the blank and placebo. The peak purity angle should be less than the purity threshold, confirming spectral homogeneity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range[11].

  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies[11].

  • Protocol:

    • Spike a placebo or a known sample matrix with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision[1].

  • Protocol (Repeatability):

    • Prepare six individual sample preparations at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria: The cumulative RSD for the results from both studies should be ≤ 2.0%.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters[2].

  • Protocol:

    • Analyze a standard solution while introducing small variations to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still meet their criteria, and the peak area should not change significantly.

Conclusion

The RP-HPLC method detailed in this application note is a reliable, robust, and efficient tool for the purity assessment of this compound. The scientific rationale for the method's development ensures a high probability of success, and the comprehensive validation protocol provides a clear pathway to demonstrate its suitability for quality control in a regulated environment. Adherence to these guidelines will ensure the generation of accurate and reproducible data, contributing to the overall quality and safety of products derived from this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61164, this compound. Available at: [Link]

  • Agilent Technologies (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 622-57-1). Available at: [Link]

  • Scent.vn. this compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • Lee, H., & Lin, T. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(18), 4438-4444. Available at: [Link]

  • Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(1), 59-67. Available at: [Link]

  • Al-Qahtani, M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 25(21), 5184. Available at: [Link]

  • Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the Air & Waste Management Association, 72(4), 362-373. Available at: [Link]

  • Waters Corporation (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • International Council for Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • National Institute of Standards and Technology. this compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Institute of Standards and Technology. this compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of p-Toluidine. Available at: [Link]

Sources

Application Notes and Protocols: Enhanced Detection of N-Ethyl-p-toluidine Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of N-Ethyl-p-toluidine, a crucial chemical intermediate in the pharmaceutical and dye industries. Direct analysis of this secondary aromatic amine can be challenging, often limited by insufficient sensitivity or poor chromatographic performance. This guide details validated protocols for three distinct derivatization strategies—acylation, silylation, and fluorescent labeling—to significantly enhance the detectability of this compound for various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We delve into the causality behind methodological choices, provide step-by-step protocols, and discuss the expected analytical outcomes, empowering researchers, scientists, and drug development professionals to achieve reliable, low-level quantification.

Introduction: The Rationale for Derivatization

This compound (NEpT) is a secondary aromatic amine whose quantification is essential for process monitoring, quality control, and impurity profiling. However, its inherent chemical properties—moderate polarity and the lack of a strong native fluorophore—can limit analytical sensitivity. Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations.[1]

The primary objectives for derivatizing this compound are:

  • Increased Volatility and Thermal Stability for GC Analysis: The secondary amine group (-NH) can engage in hydrogen bonding, leading to poor peak shape and potential thermal degradation in a hot GC injector. By replacing the active hydrogen, we can increase the analyte's volatility and stability.[2]

  • Enhanced Mass Spectrometric Identification: Derivatization introduces specific functional groups that lead to predictable and often more structurally informative fragmentation patterns in mass spectrometry, aiding in confident identification.

  • Improved Chromatographic Separation: Modifying the polarity of NEpT can improve its interaction with the stationary phase, leading to better peak resolution and separation from matrix interferences.[1]

  • Attachment of a Fluorophore for HPLC: Introducing a fluorescent tag allows for highly sensitive and selective detection using a fluorescence detector (FLD), often lowering detection limits by several orders of magnitude compared to standard UV detection.[3]

This guide will focus on three robust and widely applicable derivatization techniques:

  • Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS analysis.

  • Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.

  • Fluorescent Labeling with Dansyl Chloride for HPLC-FLD analysis.

Comparative Overview of Analytical Methods

The choice between analytical platforms often depends on the required sensitivity, sample matrix, and available instrumentation. Without derivatization, this compound can be analyzed by GC-MS and HPLC-UV, but with limitations in detection levels.

Parameter GC-MS (Underivatized) HPLC-UV (Underivatized) GC-MS (Derivatized) HPLC-FLD (Derivatized)
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceSeparation by volatility, detection by massSeparation by polarity, detection by fluorescence
Typical LOD ~0.03 µg/mL[4]~0.15 µg/mL[4]Expected to be in the low ng/mL to pg/mL rangeExpected to be in the low ng/mL to pg/mL range[3]
Typical LOQ ~0.1 µg/mL[4]~0.5 µg/mL[4]Expected to be in the ng/mL to pg/mL rangeExpected to be in the ng/mL to pg/mL range[3]
Selectivity High (based on mass fragmentation)Moderate (potential for co-eluting interferences)Very High (chromatographic separation + specific mass fragmentation)Very High (chromatographic separation + specific excitation/emission wavelengths)
Primary Advantage Good selectivity without derivatizationWidely accessible, robustExcellent sensitivity and structural confirmationExceptional sensitivity
Primary Limitation Moderate sensitivity, potential for peak tailingLower sensitivityRequires additional sample preparation stepRequires additional sample preparation step

Table 1: Comparison of analytical methods for this compound analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the goal is to create a more volatile and thermally stable derivative of this compound. This is achieved by replacing the hydrogen atom on the secondary amine.

Acylation with Trifluoroacetic Anhydride (TFAA)

Causality and Rationale: Acylation with a fluorinated anhydride like TFAA is a common and effective strategy. The resulting N-ethyl-N-(p-tolyl)-2,2,2-trifluoroacetamide is significantly more volatile and less polar than the parent amine. The introduction of the trifluoroacetyl group, which is highly electronegative, also makes the derivative particularly amenable to detection by an Electron Capture Detector (ECD), although a mass spectrometer remains the gold standard for identification.[2] The reaction is rapid and typically proceeds to completion with a slight excess of the reagent.

G cluster_reactants Reactants cluster_products Products for GC-MS NEpT This compound Derivative N-ethyl-N-(p-tolyl)-2,2,2-trifluoroacetamide (Volatile & Stable) NEpT->Derivative + TFAA (Acylation) TFAA Trifluoroacetic Anhydride (TFAA) Byproduct Trifluoroacetic Acid (Volatile) TFAA->Byproduct Reacts with -NH G cluster_reactants Reactants cluster_products Products for HPLC-FLD NEpT This compound (Weakly Fluorescent) Derivative Dansyl-NEpT Derivative (Intensely Fluorescent) NEpT->Derivative + Dansyl-Cl (pH 9.5-10.5) DansylCl Dansyl Chloride (Non-Fluorescent) HCl HCl DansylCl->HCl Nucleophilic Substitution

Sources

Application Notes & Protocols: N-Ethyl-p-toluidine as a Versatile Starting Material in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-p-toluidine (CAS No. 622-57-1), a substituted aromatic amine, serves as a critical and versatile building block in the synthesis of complex organic molecules.[1][2] Its structural features make it an invaluable intermediate for manufacturing a range of value-added products, including dyes, pharmaceuticals, and notably, advanced agrochemicals.[1] This guide provides an in-depth exploration of the application of this compound and its close structural analogs in the synthesis of potent herbicides. The primary focus is a detailed, step-by-step protocol for the synthesis of the widely used chloroacetanilide herbicide, Metolachlor, which showcases the pivotal role of substituted toluidines in modern crop protection solutions.[3] These protocols are designed for researchers, chemists, and process development professionals in the agrochemical industry, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations that ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Substituted Toluidines in Agrochemicals

This compound, with the IUPAC name N-ethyl-4-methylaniline, is an aromatic amine characterized by an ethyl group on the nitrogen atom and a methyl group at the para-position of the benzene ring.[4][5]

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₃N[4][5]

  • Molecular Weight: 135.21 g/mol [4]

  • Appearance: Dark-colored liquid with an aromatic odor[4]

  • Solubility: Insoluble in water[4]

The reactivity of the secondary amine group, combined with the influence of the aromatic ring substituents, makes this compound and related structures like 2-ethyl-6-methylaniline (MEA) ideal precursors for creating the core structures of many active agrochemical ingredients.[2][3] The chloroacetanilide class of herbicides, in particular, relies heavily on these aniline derivatives.[3] These herbicides are essential for controlling grass and broadleaf weeds in major crops such as corn, soybeans, and cotton.[3]

The synthesis of Metolachlor serves as a paradigmatic example. While the direct starting material for industrial production is typically 2-ethyl-6-methylaniline (MEA), the synthetic logic and reaction types are directly applicable to chemistries involving this compound.[3] This guide will detail the synthesis of (S)-Metolachlor, the biologically active enantiomer, from MEA to illustrate the core chemical transformations.

Core Application: Synthesis of (S)-Metolachlor Herbicide

Metolachlor is a pre-emergent herbicide that functions by inhibiting the synthesis of very long-chain fatty acids, which disrupts cell growth and division in susceptible weeds.[3] The herbicidal activity resides almost exclusively in the (S)-enantiomer. Therefore, modern synthetic routes focus on asymmetric synthesis to produce (S)-Metolachlor, which allows for lower application rates and a reduced environmental footprint.

The synthesis can be logically segmented into three critical stages:

  • Imine Formation: Condensation of the aniline derivative with methoxyacetone.

  • Asymmetric Hydrogenation: Chiral reduction of the imine to establish the key stereocenter.

  • N-Acylation: Reaction with chloroacetyl chloride to complete the Metolachlor structure.

Below is a visual representation of this synthetic pathway.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: N-Acylation MEA 2-Ethyl-6-methylaniline (MEA) Imine N-(2'-methyl-6'-ethyl-phenyl)-N- (1-methoxymethyl)ethyl imine MEA->Imine Methoxyacetone Methoxyacetone Methoxyacetone->Imine ChiralAmine (S)-N-(2'-methyl-6'-ethyl-phenyl)-N- (1-methoxylmethyl)ethylamine Imine->ChiralAmine H₂, Chiral Ir Catalyst Metolachlor (S)-Metolachlor ChiralAmine->Metolachlor CAC Chloroacetyl Chloride CAC->Metolachlor Base (e.g., Na₂CO₃)

Caption: Overall synthetic pathway for (S)-Metolachlor.

Protocol 1: Asymmetric Hydrogenation of the Imine Intermediate

This step is the cornerstone of the synthesis, as it defines the chirality of the final product. The use of a specialized iridium catalyst with a chiral ligand is crucial for achieving high enantiomeric excess (ee).[6]

Materials and Reagents:

  • N-(2'-methyl-6'-ethyl-phenyl)-N-(1-methoxymethyl)ethyl imine

  • Iridium catalyst complex (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine-phosphoramidite ligand

  • Anhydrous, degassed solvent (e.g., Toluene)[6]

  • High-purity Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure autoclave or hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • HPLC with a chiral column for conversion and enantiomeric excess analysis.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the vessel with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove all traces of oxygen.

  • Catalyst Preparation: In a glovebox or under inert atmosphere, charge the autoclave with the iridium precursor and the chiral ligand in the specified molar ratio (e.g., L:Ir ratio of 1.1:1).[6]

  • Charge Reagents: Add the anhydrous, degassed toluene to the reactor, followed by the imine substrate. The substrate-to-catalyst ratio is critical and can range from 10,000:1 to over 200,000:1 for highly active systems.[6]

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas several times (e.g., 5 cycles of pressurizing to 20-30 bar then venting) to remove the inert gas.[6]

  • Reaction Execution: Pressurize the reactor to the target hydrogen pressure (e.g., 30 bar) and begin heating to the desired temperature (e.g., 70 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-16 hours.[6] A small sample can be carefully withdrawn and analyzed by chiral HPLC to confirm conversion (>98%) and determine the enantiomeric excess of the (S)-amine product.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. The resulting solution containing the chiral amine can be used directly in the next step after catalyst filtration if desired.

Causality and Expertise:

  • Why an Iridium Catalyst? Iridium complexes, particularly when paired with specific chiral diphosphine ligands, are exceptionally effective for the asymmetric hydrogenation of N-aryl imines, providing high conversion rates and excellent enantioselectivity.[6]

  • Why Anhydrous/Inert Conditions? The catalyst is highly sensitive to oxygen and moisture, which can deactivate it and lead to poor results. Strict exclusion of air and water is mandatory for success.

  • Why High Pressure? Increased hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

Protocol 2: N-Acylation with Chloroacetyl Chloride

This final step attaches the chloroacetyl group to the chiral secondary amine, forming the acetamide structure of Metolachlor. The reaction is a nucleophilic acyl substitution.[7]

Materials and Reagents:

  • (S)-N-(2'-methyl-6'-ethyl-phenyl)-N-(1-methoxylmethyl)ethylamine (from Protocol 1)

  • Chloroacetyl chloride[8][9]

  • Anhydrous Toluene or another aprotic solvent

  • Acid scavenger/Base (e.g., anhydrous Sodium Carbonate, Triethylamine, or Pyridine)[8][9]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In the three-neck flask, dissolve the chiral amine and the base (e.g., sodium carbonate, 2 equivalents) in anhydrous toluene.[8]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is critical to control the exothermic nature of the acylation reaction.[8]

  • Reagent Addition: Add chloroacetyl chloride (approx. 1.1-1.2 equivalents), dissolved in a small amount of anhydrous toluene, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours until TLC or HPLC analysis indicates the complete consumption of the starting amine.

  • Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (S)-Metolachlor product, typically as an oil.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved via vacuum distillation or column chromatography.

G start Start: Dissolve Chiral Amine and Base in Toluene cool Cool to 0-5 °C in Ice Bath start->cool add_cac Dropwise Addition of Chloroacetyl Chloride Solution cool->add_cac Maintain T < 10 °C react Stir at Room Temperature (1-3 hours) add_cac->react quench Quench with Water react->quench Monitor by TLC/HPLC extract Aqueous Work-up: Wash with NaHCO₃, then Brine quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate end End: Crude (S)-Metolachlor concentrate->end

Caption: Experimental workflow for the N-Acylation step.

Causality and Expertise:

  • Why use a base? The reaction of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl).[7] This HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The added base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

  • Why dropwise addition at low temperature? Chloroacetyl chloride is highly reactive, and its reaction with amines is very exothermic.[9] Slow addition at low temperatures prevents overheating, which could lead to side reactions and a decrease in yield and purity.

Data Summary: Synthesis of (S)-Metolachlor

The following table summarizes typical quantitative data for the key steps in the synthesis of (S)-Metolachlor.

StepKey TransformationTypical YieldPurity (Post-Workup)Enantiomeric Excess (ee)Key Parameters
1 Imine Formation>95%>98%N/ARemoval of water byproduct
2 Asymmetric Hydrogenation95-99%>98%80-99%Catalyst choice, H₂ pressure, Temp.
3 N-Acylation>95%>99%Maintained from Step 2Low temperature, controlled addition

Broader Applications: N-Chloroacetylation of this compound

The N-acylation protocol described above is broadly applicable. This compound itself can be readily converted into 2-Chloro-N-ethyl-N-(p-tolyl)acetamide . This intermediate is a valuable building block for further synthetic exploration in the discovery of new agrochemicals. The chloro- group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., ethers, thioethers, amines) to generate a library of novel compounds for biological screening.

A general protocol for this transformation is nearly identical to Protocol 2, simply substituting this compound for the chiral amine. This reaction is known to proceed in high yield under mild conditions.[10][11]

Conclusion and Future Outlook

This compound and its structural isomers are foundational materials in the agrochemical industry, enabling the efficient synthesis of high-value products like the herbicide Metolachlor. The synthetic protocols detailed herein, particularly asymmetric hydrogenation and N-acylation, represent core competencies in modern chemical manufacturing. By understanding the rationale behind each experimental step, researchers can troubleshoot and optimize these processes for the development of next-generation crop protection agents. The continued exploration of derivatives built from the N-chloroacetylated toluidine core holds significant promise for discovering novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

References

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Core Principles: The Role of N-Ethyl-p-toluidine in Redox Initiation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polymerization Reactions Involving N-Ethyl-p-toluidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the principles, applications, and protocols for polymerization reactions involving this compound. As a versatile aromatic amine, this compound plays a critical role as a polymerization accelerator, particularly in redox-initiated systems, and as a monomer for synthesizing functional polymers. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry for robust and reproducible outcomes.

In many polymerization applications, particularly for acrylic resins used in medical and dental fields, achieving a rapid cure at ambient temperature is essential. This is accomplished through a redox initiation system, a synergistic pairing of an oxidizing agent (the initiator) and a reducing agent (the accelerator or co-initiator). This compound, a tertiary aromatic amine, is a highly effective accelerator.

The most common redox pair utilizing this chemistry is Benzoyl Peroxide (BPO) as the initiator and an aromatic tertiary amine like this compound or its close analog, N,N-dimethyl-p-toluidine (DMPT), as the accelerator.[1][2][3] The amine attacks the weak oxygen-oxygen bond in the peroxide. This interaction is a concerted electron transfer and bond cleavage process that generates a benzoate radical and a cation-radical of the amine. The benzoate radical can then decarboxylate to form a highly reactive phenyl radical. These free radicals (benzoate and phenyl) are the true initiating species that attack the double bonds of monomer units, starting the polymerization chain reaction.[1] This process allows for the rapid generation of free radicals at room temperature, obviating the need for thermal or photochemical activation.

The efficiency of this radical generation allows chemists to fine-tune polymerization parameters, such as setting time and molecular weight, by adjusting the concentrations of the initiator and accelerator.[4][5]

G cluster_0 Redox Initiation Mechanism BPO Benzoyl Peroxide (BPO) Initiator Complex BPO-Amine Intermediate Complex BPO->Complex Reduction Amine This compound Accelerator Amine->Complex Oxidation Radicals Free Radicals (C₆H₅• and/or C₆H₅COO•) Complex->Radicals Decomposition Monomer Monomer (e.g., MMA) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Redox initiation mechanism of BPO and this compound.

Application I: Free-Radical Polymerization in Acrylic Bone Cements and Dental Resins

Scientific Context and Causality

The primary application of this compound and its analogs is in the formulation of self-curing acrylic resins. These materials are ubiquitous in medicine and dentistry, forming the basis of bone cements for joint arthroplasty and restorative dental composites.[1][4]

  • Why Tertiary Amines are Essential: Acrylic bone cements are typically supplied as a two-part system: a powder component containing pre-polymerized poly(methyl methacrylate) (PMMA) beads and the BPO initiator, and a liquid component containing methyl methacrylate (MMA) monomer and the amine accelerator.[2][6][7] Polymerization begins as soon as the two components are mixed.[6] The amine accelerator is crucial because it enables the polymerization to proceed to a solid, load-bearing state within a clinically acceptable timeframe (typically a few minutes) at body temperature.[1]

  • Controlling the Reaction: The setting time and the peak temperature reached during the exothermic polymerization are critical clinical parameters. An overly short setting time does not allow for proper placement of a prosthesis, while an excessive exotherm can cause thermal necrosis of surrounding tissue.[1] These properties are directly controlled by the relative concentrations of BPO and the amine accelerator.[2][5]

  • Material Integrity and Biocompatibility: The polymerization process is rarely 100% complete, leading to the presence of residual, unreacted components within the cured polymer matrix.[8][9] These components, including the amine accelerator, can potentially leach out over time.[10][11][12] Because N,N-dimethyl-p-toluidine has demonstrated some level of cytotoxicity, there is significant research into developing less toxic, alternative accelerators that may be less prone to leaching from the cured material.[9][13][14][15][16] This is a critical consideration for drug development professionals and material scientists working on long-term implantable devices.

Experimental Protocol: Formulation and Curing of a Two-Part Acrylic Resin

This protocol describes the laboratory-scale preparation of a simple two-part acrylic cement to demonstrate the role of the this compound/BPO redox system.

Materials:

  • Powder Component:

    • Poly(methyl methacrylate) (PMMA) powder

    • Benzoyl Peroxide (BPO) (initiator)

  • Liquid Component:

    • Methyl methacrylate (MMA) monomer (stabilized with hydroquinone)

    • This compound (accelerator)

  • Equipment: Mixing bowl/beaker, spatula, thermocouple, data logger.

Procedure:

  • Preparation of Components:

    • Powder: Thoroughly blend PMMA powder with BPO. A typical concentration for BPO is 0.5% to 2.75% by weight of the powder. The blending must be done carefully to ensure a homogenous distribution of the initiator.

    • Liquid: Add this compound to the MMA monomer. A typical concentration for the accelerator is 0.2% to 2.5% by volume of the liquid. Gently swirl to mix.

  • Initiation of Polymerization:

    • In a well-ventilated area, add the powder component to the liquid component in a mixing vessel. The powder-to-liquid ratio is critical and typically ranges from 2:1 to 3:1 by weight.

    • Immediately begin mixing with a spatula. The goal is to create a homogenous, dough-like consistency. The time from the start of mixing is recorded as t=0.

  • Monitoring the Cure:

    • Place a thermocouple into the center of the cement mass.

    • Record the temperature as a function of time. The mixture will go through several phases: a wet, sandy phase; a sticky phase; and finally, a workable dough phase.

    • The setting time is defined as the time at which the peak exothermic temperature is reached. The peak temperature is the maximum temperature recorded.

Caption: Experimental workflow for curing an acrylic resin.

Data Presentation: Influence of Initiator/Accelerator Concentration

The concentrations of BPO and this compound are the primary determinants of the curing profile. The following table summarizes the expected relationships based on kinetic studies.[5]

Parameter ChangeEffect on Setting TimeEffect on Peak TemperatureRationale
Increase BPO Conc. DecreaseSlight IncreaseHigher concentration of initiator leads to a faster rate of radical generation, accelerating the polymerization process.[5]
Increase Amine Conc. DecreaseMinimal ChangeHigher concentration of accelerator increases the rate of BPO decomposition, shortening the time to reach the gel point.[5]
Decrease P/L Ratio IncreaseDecreaseA lower powder-to-liquid ratio means a lower overall concentration of initiator (BPO) relative to the monomer mass, slowing the reaction.

Application II: Synthesis of Conductive Polytoluidines

Scientific Context and Causality

Conducting polymers, often called "synthetic metals," are a class of organic materials with extended π-conjugated systems that can transport charge.[17] Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[17][18] Derivatives of polyaniline, such as those synthesized from substituted anilines like p-toluidine or this compound, are explored to modify and improve properties like solubility, processability, and specific electronic characteristics.

The synthesis of these polymers typically proceeds via oxidative polymerization .[19][20] In this process, monomer units are coupled together through the action of a chemical oxidant (e.g., ammonium persulfate, potassium dichromate) in an acidic medium.[17][19] The reaction is believed to proceed through the formation of a radical cation of the amine monomer, which then couples with other monomers or oligomers to build the polymer chain. The acidic environment is crucial as it protonates the polymer, leading to the doped, conductive state.[17]

Experimental Protocol: Chemical Oxidative Polymerization

This protocol provides a general method for the synthesis of a substituted polyaniline using this compound as the monomer.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M (dopant/medium)

  • Methanol and deionized water (for washing)

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution: In a beaker kept in an ice bath (0-5 °C), dissolve this compound in 1 M HCl. Stir until fully dissolved. The low temperature is critical to control the reaction rate and prevent over-oxidation.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is typically between 1:1 and 1.25:1.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution while maintaining the low temperature. The solution will gradually change color, typically to a dark green or black, indicating polymer formation.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours, then allow it to stir at room temperature for an additional 20-24 hours to ensure high conversion.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer powder repeatedly with 1 M HCl to remove unreacted oxidant and oligomers.

    • Subsequently, wash with methanol and deionized water until the filtrate becomes colorless.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

G cluster_1 Oxidative Polymerization Pathway Monomer This compound (in HCl) Radical Monomer Radical Cation Monomer->Radical Oxidation Oxidant Oxidant (APS) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Polymer Poly(this compound) (Doped State) Dimer->Polymer Chain Growth

Caption: Proposed pathway for oxidative polymerization of this compound.

Safety and Handling

This compound is a combustible liquid that is toxic by skin absorption and inhalation.[21] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is an aromatic amine and should be treated as a potential irritant and sensitizer.[22] Store in a cool, dry place away from strong oxidizing agents.[22]

References

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  • Novel Tuning of PMMA Orthopedic Bone Cement Using TBB Initiator: Effect of Bone Cement Extracts on Bioactivity of Osteoblasts and Osteoclasts. (n.d.). MDPI. Retrieved from [Link]

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  • Optimizing Polymerization: The Power of N,N-Dimethyl-p-toluidine as an Initiator. (n.d.). Geshem. Retrieved from [Link]

  • The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement. (1999). PubMed. Retrieved from [Link]

  • US5795922A - Bone cement composistion containing microencapsulated radiopacifier and method of making same. (n.d.). Google Patents.
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  • A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. (n.d.). PMC - NIH. Retrieved from [Link]

  • Leached components from dental composites in oral simulating fluids and the resultant composite strengths. (2000). PubMed. Retrieved from [Link]

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  • High-performance liquid chromatography assay of N,N-dimethyl-p-toluidine released from bone cements: evidence for toxicity. (1997). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of peroxide initiators for radical polymerization?based self?healing applications. (n.d.). White Research Group, Beckman Institute, Illinois. Retrieved from [Link]

  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). MDPI. Retrieved from [Link]

  • Identification of chemicals leaching from dental resin-based materials after in vitro chemical and salivary degradation. (2021). PubMed. Retrieved from [Link]

  • m-Toluidine, N-ethyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Oxidative Chemical Polymerization, Kinetic Study, Characterization and DFT Calculations of Para-Toluidine in Acid Medium Using K2Cr2O7 as Oxidizing Agent. (2018). ResearchGate. Retrieved from [Link]

  • Kinetics of the Benzoyl Peroxide/Amine Initiated Free-Radical Polymerization of Dental Dimethacrylate Monomers: Experimental Studies and Mathematical Modeling for TEGDMA and Bis-EMA. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems. (n.d.). PubMed Central. Retrieved from [Link]

  • N,N-Dimethyl-p-toluidine crosslinker enables acrylic-based resin with seamless adhesion and high performance. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (n.d.). PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols for Cross-Coupling Reactions Utilizing N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Ethyl-p-toluidine in Modern Synthesis

This compound, a secondary aromatic amine, presents itself as a versatile and strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural features—a nucleophilic secondary amine, an electron-rich aromatic ring activated by two alkyl substituents, and defined steric properties—make it an ideal candidate for a variety of cross-coupling reactions. The products of such reactions, substituted triarylamines and other complex aniline derivatives, are prevalent motifs in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and other functional materials.

These application notes provide a comprehensive guide to leveraging this compound in key cross-coupling transformations. The protocols detailed herein are built upon established methodologies for N-alkylanilines and are designed to be both robust and adaptable. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions. This approach is intended to empower researchers to not only successfully execute these protocols but also to troubleshoot and modify them for their specific synthetic challenges.

Physicochemical and Safety Data for this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The following table summarizes key data for this compound.

PropertyValueReference(s)
CAS Number 622-57-1[1][2][3]
Molecular Formula C₉H₁₃N[1][2][3]
Molecular Weight 135.21 g/mol [1][2][3]
Appearance Dark colored liquid with an aromatic odor[1]
Boiling Point Not explicitly found
Density Approximately the same as water[1]
Solubility Insoluble in water[1]

Safety and Handling Precautions:

This compound is a toxic compound and should be handled with appropriate care in a well-ventilated fume hood.[1] It is toxic by skin absorption and inhalation of vapors.[1] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As an aromatic amine, it is a chemical base and will react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1]

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[4][5] This reaction is particularly valuable for synthesizing aryl amines, a class of compounds with widespread applications in medicinal chemistry.[5][6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that provides a clear rationale for the selection of each reaction component.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial here as it facilitates this rate-determining step.[7]

  • Ligand Exchange and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, displacing the halide. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. This step is often accelerated by the steric bulk of the phosphine ligands.[7]

Generalized Protocol for Buchwald-Hartwig Amination with this compound

This protocol is a representative procedure for the coupling of an aryl bromide with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Experimental Workflow:

Buchwald_Workflow start Start setup Assemble Reactants in Schlenk Flask start->setup inert Evacuate and Backfill with Argon (3x) setup->inert add_reagents Add Toluene, This compound, and Base inert->add_reagents heat Heat Reaction Mixture (e.g., 100 °C) add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an atmosphere of argon, add the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by this compound (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Constructing Arylalkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[8] While this compound itself is not a direct participant in the C-C bond formation, its derivatives, such as halo-substituted N-Ethyl-p-toluidines, can serve as the aryl halide partner.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X (L_n) Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition + Ar-X Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR (L_n) Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)L_n Reductive Elimination + Ar-C≡CR Cu-X Cu-X H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X Transmetalation Cu-C≡CR->Cu-X Transmetalation (to Pd) H-C≡CR->Cu-C≡CR + Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

  • Palladium Cycle: Similar to the Buchwald-Hartwig amination, the cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[9]

  • Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the formation of the reactive copper(I) acetylide from the terminal alkyne in the presence of a base.[9] This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex.

Generalized Protocol for Sonogashira Coupling of a Halo-Substituted this compound Derivative

This protocol outlines a general procedure for the coupling of a bromo-substituted this compound with a terminal alkyne.

Materials:

  • Bromo-N-Ethyl-p-toluidine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Experimental Workflow:

Sonogashira_Workflow start Start setup Combine Aryl Halide, Pd Catalyst, and CuI in Flask start->setup inert Degas Solvent and Purge with Argon setup->inert add_reagents Add Solvent, Base, and Alkyne inert->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromo-N-Ethyl-p-toluidine derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times.

  • Addition of Reagents: Add anhydrous THF and triethylamine via syringe, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10][11] Similar to the Sonogashira coupling, derivatives of this compound bearing a halide or triflate group can be employed as the aryl partner.

Mechanistic Rationale

The Heck reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Heck_Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X (L_n) Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition + Ar-X Alkene_Complex Alkene Coordination Complex Ar-Pd(II)-X->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Pd_Complex Hydrido-Pd(II) Complex Insertion_Product->Hydrido_Pd_Complex β-Hydride Elimination Hydrido_Pd_Complex->Pd(0)L_n Reductive Elimination (Base) Substituted_Alkene Substituted Alkene (Product) Hydrido_Pd_Complex->Substituted_Alkene

Caption: Catalytic cycle of the Heck reaction.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.[11]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.[11]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[11]

  • Reductive Elimination: A base is required to regenerate the Pd(0) catalyst from the hydrido-palladium(II) complex.[10]

Generalized Protocol for Heck Reaction of a Halo-Substituted this compound Derivative

This is a general protocol for the Heck coupling of a halo-substituted this compound derivative with an acrylate.

Materials:

  • Halo-N-Ethyl-p-toluidine derivative (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Workflow:

Heck_Workflow start Start setup Combine Aryl Halide, Alkene, Pd Catalyst, Ligand, and Base in a Sealed Tube start->setup inert Purge with Argon setup->inert add_solvent Add Anhydrous DMF inert->add_solvent heat Heat Reaction Mixture (e.g., 100 °C) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the halo-N-Ethyl-p-toluidine derivative (1.0 equiv), n-butyl acrylate (1.5 equiv), palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (2 mol%), and triethylamine (2.0 equiv).

  • Inert Atmosphere: Purge the tube with argon.

  • Addition of Solvent: Add anhydrous DMF via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules through cross-coupling reactions. The Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction provide powerful and adaptable platforms for its incorporation into a wide array of molecular architectures. The protocols and mechanistic insights provided in these application notes serve as a robust starting point for researchers in drug discovery and materials science. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photoredox catalysis, to further expand the synthetic utility of this compound and related N-alkylanilines.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Creutz, S. E., Lotito, K. J., Fu, G. C., & Peters, J. C. (2012). Photoinduced Ullmann C-N Coupling: Demonstrating the Viability of a Radical Pathway. Science, 338(6107), 647–651. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]

  • Gumrukcu, Y., Bruin, B., & Reek, J. N. H. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules, 23(11), 2829. [Link]

  • Unknown. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synfacts, 20(09), 0975. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

  • Gumrukcu, Y., Bruin, B., & Reek, J. N. H. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules, 23(11), 2829. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Tšupova, S., Kanger, T., & Laars, M. (2016). New insights into the mechanism of palladium-catalyzed allylic amination. The Journal of Organic Chemistry, 81(17), 7646–7655. [Link]

  • Various Authors. (2014-2024). Multiple publications on palladium-catalyzed amination. Various Journals. [Link]

  • Geffroy, C., & Evano, G. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 1-4. [Link]

  • Chen, Z., Wang, S., Wang, Y., Zhang, Y., & Wang, J. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Gumrukcu, Y., Bruin, B., & Reek, J. N. H. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules, 23(11), 2829. [Link]

  • Duarte, F. J. S., Poli, G., & Calhorda, M. (2016). Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). ACS Catalysis, 6(4), 2247–2256. [Link]

  • Marion, N., & Nolan, S. P. (2008). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 10(14), 3013–3016. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, H., & Liu, Y. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (2012). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 455. [Link]

  • The Organic Chemistry Tutor. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Liu, Y., & Zhang, J. (2018). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 16(23), 4305–4309. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61164, this compound. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

  • Shields, J. D., & Macmillan, D. W. C. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Journal of the American Chemical Society, 142(43), 18552–18565. [Link]

  • Chen, Z., Wang, S., Wang, Y., Zhang, Y., & Wang, J. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Guan, W., & Zhong, R. (2021). Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers, 8(13), 3465–3474. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Unknown. (2025). versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. European Journal of Organic Chemistry. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]

  • Unknown. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Green Chemistry, 23(17), 6433–6441. [Link]

  • PubChemLite. (n.d.). This compound (C9H13N). [Link]

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  • van der Westhuyzen, C. W., & van der Westhuizen, J. H. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules, 26(17), 5345. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethyl-p-toluidine (CAS 622-57-1)[1]. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity. We will explore the causality behind experimental choices, focusing on the two primary synthetic routes: direct N-alkylation and reductive amination.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic steps and validated solutions.

Issue 1: Low yield of this compound despite consumption of p-toluidine starting material.

Question: My reaction appears to go to completion by TLC/GC analysis of the starting p-toluidine, but my isolated yield of the desired N-ethyl product is significantly lower than expected. What are the likely causes?

Answer: This is a classic symptom of byproduct formation, where the starting material is consumed but converted into undesired species. The most common culprits in direct N-alkylation are over-alkylation and, to a lesser extent, C-alkylation.

Primary Cause: Over-alkylation

The mono-ethylated product, this compound, is itself a nucleophile and can compete with the starting p-toluidine for the ethylating agent. This leads to the formation of the tertiary amine, N,N-diethyl-p-toluidine.[2][3]

  • Mechanism Insight: The lone pair on the nitrogen of this compound is sterically more accessible and electronically richer than in p-toluidine, making it a highly competitive nucleophile.

Solutions to Mitigate Over-alkylation:

  • Stoichiometric Control: Carefully control the molar ratio of reactants. Use p-toluidine in a slight molar excess relative to the ethylating agent (e.g., ethyl bromide, ethyl iodide). This ensures the ethylating agent is the limiting reagent, reducing the statistical probability of a second alkylation event.

  • Slow Addition of Alkylating Agent: Add the ethylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine (p-toluidine).

  • Choice of Base: Use a non-nucleophilic, sterically hindered base or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5] These bases are effective at scavenging the HBr or HI byproduct without competing in the alkylation reaction. Stronger bases like NaH can sometimes promote over-alkylation if not used judiciously.[6]

dot

Caption: Competing N-alkylation side reactions.

Issue 2: The reaction is sluggish or stalls, leaving significant unreacted p-toluidine.

Question: My reaction stops prematurely, and a large amount of p-toluidine remains even after extended reaction times. How can I drive the reaction to completion?

Answer: A stalled reaction typically points to three main areas: reagent deactivation, insufficient driving force (acidification), or suboptimal reaction conditions.

Potential Cause Explanation & Diagnostic Check Recommended Solution
Acidification of Reaction The N-alkylation of p-toluidine with an ethyl halide (Et-X) generates one equivalent of acid (H-X). This acid protonates the basic amine starting material, forming the unreactive p-toluidinium salt.Add a Base: Incorporate at least one equivalent of a base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) to neutralize the acid as it forms.[4]
Poor Leaving Group The reactivity of the ethylating agent is critical. The reaction rate follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.Switch to a Better Leaving Group: If using ethyl bromide or chloride, consider switching to ethyl iodide for enhanced reactivity. Alternatively, more powerful alkylating agents like diethyl sulfate or ethyl p-toluenesulfonate can be used, but require careful handling due to higher toxicity.[7]
Suboptimal Temperature or Solvent N-alkylation is an Sₙ2 reaction, which is sensitive to both temperature and solvent. Excessively low temperatures can slow the rate, while an inappropriate solvent can hinder the reaction pathway.Optimize Conditions: Gently heat the reaction (e.g., 40-60 °C), monitoring by TLC. Use a polar aprotic solvent like acetonitrile or DMF, which are known to accelerate Sₙ2 reactions.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for high yield and purity: direct alkylation or reductive amination?

For achieving the highest selectivity and purity, reductive amination is generally the superior method.[2] This pathway avoids the over-alkylation issues that are common with direct alkylation using ethyl halides.[2]

  • Direct Alkylation: A classic method using p-toluidine and ethyl bromide can yield around 63-66% after purification.[2] It is procedurally simple but prone to forming N,N-diethyl-p-toluidine.

  • Reductive Amination: This two-step, one-pot reaction involves first forming an imine between p-toluidine and acetaldehyde, followed by in-situ reduction with an agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[2][3][8] By design, it can only form the mono-ethylated product, leading to higher purity and potentially higher yields when optimized.[2]

dot

Reductive_Amination_Workflow start Start reactants 1. Mix p-Toluidine & Acetaldehyde in Solvent start->reactants catalyst 2. Add Weak Acid Catalyst (e.g., Acetic Acid) reactants->catalyst imine Imine Formation (Intermediate) catalyst->imine reducer 3. Add Reducing Agent (e.g., NaBH4, STAB) imine->reducer In-situ reduction Reduction to Amine reducer->reduction workup 4. Quench & Work-up reduction->workup purify 5. Purify Product (e.g., Vacuum Distillation) workup->purify end End Product: This compound purify->end

Caption: General experimental workflow for reductive amination.

Q2: How can I effectively purify the crude this compound product?

The most common and effective method for purifying this compound is vacuum distillation, as it efficiently separates the product from less volatile impurities and starting materials.[2]

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, perform a liquid-liquid extraction. Neutralize the reaction mixture, extract the amine into an organic solvent (e.g., diethyl ether), wash the organic layer with water and then brine to remove water-soluble impurities.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH) flakes.[3]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation: Distill the crude oil under reduced pressure. This is crucial to prevent decomposition that can occur at the high temperatures required for atmospheric distillation.

For challenging separations, especially removing residual p-toluidine, more advanced techniques can be employed:

  • Derivative Formation: A classic method involves treating the crude mixture with sodium nitrite in an acidic solution to form the N-nitroso derivative of the secondary amine (this compound). The primary amine (p-toluidine) is diazotized. The nitroso compound can be extracted and then reduced back to the pure secondary amine using a reducing agent like stannous chloride.[7]

  • Column Chromatography: For small-scale, high-purity applications, column chromatography on silica gel can be highly effective at separating the product from starting materials and byproducts.[9]

Q3: Can alcohols be used as ethylating agents for a greener synthesis?

Yes, using ethanol as an ethylating agent is a key strategy for a more sustainable, "green" synthesis, as the only byproduct is water. This process, often called the "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a metal catalyst.[10][11]

  • Mechanism: A catalyst (often based on Ruthenium, Iridium, or Palladium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde (acetaldehyde) in situ.[10][11] This aldehyde then undergoes reductive amination with the p-toluidine, and the borrowed hydrogen is returned to reduce the intermediate imine.

  • Conditions: These reactions often require higher temperatures (>100 °C) compared to traditional alkylation with halides, but they avoid the formation of halide salt waste.[10] Recent research has focused on developing catalysts that operate under milder conditions.[10][12]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Stoichiometric Control

This protocol is adapted from established methods to favor mono-alkylation.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile.

  • Reagent Addition: Heat the mixture to a gentle reflux (around 50-60 °C). Add ethyl bromide (0.95 eq) dropwise over 30-60 minutes using an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC, checking for the disappearance of p-toluidine. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by vacuum distillation to obtain this compound.

References

  • Improving the yield and purity of N-Ethyl-m-toluidine synthesis. Benchchem.
  • m-Toluidine, N-ethyl-. Organic Syntheses Procedure.
  • Technical Support Center: Synthesis of N,N-diethyl-m-toluidine. Benchchem.
  • Best Conditions For N-Alkylation?. Sciencemadness.org.
  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.
  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
  • This compound. National Institute of Standards and Technology.
  • Efficacy of different purification methods for substituted anilines. Benchchem.

Sources

Preventing over-alkylation in the synthesis of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Ethyl-p-toluidine

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction, with a primary focus on preventing the pervasive issue of over-alkylation.

Understanding the Challenge: The Over-alkylation Problem

In the synthesis of this compound from p-toluidine, the primary challenge is often the formation of the undesired tertiary amine, N,N-diethyl-p-toluidine. This occurs because the product of the initial ethylation, this compound, is a secondary amine and is often more nucleophilic and reactive than the starting primary amine, p-toluidine.[1][2][3] This increased reactivity makes it readily compete with the remaining p-toluidine for the ethylating agent, leading to a mixture of mono- and di-alkylated products.[1][4] This "runaway train" effect can significantly lower the yield and purity of the desired product.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-alkylation pathway versus the undesired di-alkylation side reaction.

G p_toluidine p-Toluidine (Primary Amine) n_ethyl_p_toluidine This compound (Desired Secondary Amine) p_toluidine->n_ethyl_p_toluidine Mono-alkylation (Desired Reaction) ethylating_agent Ethylating Agent (e.g., Ethyl Bromide) ethylating_agent->p_toluidine ethylating_agent->n_ethyl_p_toluidine nn_diethyl_p_toluidine N,N-Diethyl-p-toluidine (Over-alkylation Product) n_ethyl_p_toluidine->nn_diethyl_p_toluidine Di-alkylation (Undesired Reaction) G start Over-alkylation Detected (High N,N-diethyl-p-toluidine) method Review Synthetic Method start->method direct_alkylation Direct Alkylation? method->direct_alkylation Yes reductive_amination Reductive Amination? method->reductive_amination No optimize_direct Optimize Direct Alkylation Parameters direct_alkylation->optimize_direct consider_switch Consider Switching to Reductive Amination direct_alkylation->consider_switch optimize_reductive Optimize Reductive Amination Parameters reductive_amination->optimize_reductive end Selective Mono-alkylation Achieved optimize_direct->end optimize_reductive->end consider_switch->optimize_reductive

Sources

Technical Support Center: Ethylation of p-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ethylation of p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when ethylating p-toluidine?

The ethylation of p-toluidine, while a common procedure, is often complicated by a few key side reactions. The most prevalent of these is N,N-diethylation , where the desired mono-ethylated product, N-ethyl-p-toluidine, undergoes a second ethylation to form N,N-diethyl-p-toluidine.[1] This occurs because the mono-ethylated product can be more nucleophilic than the starting p-toluidine, making it susceptible to further reaction.[1]

Another significant side reaction is C-alkylation , also known as ring ethylation. In this process, the ethyl group attaches directly to the aromatic ring instead of the nitrogen atom. This is more likely to occur at higher temperatures.[2]

Finally, depending on the reagents and conditions used, oxidation of the amine can lead to colored impurities, and rearrangement reactions can occur, particularly with certain catalysts or under harsh conditions.

Q2: Why is my reaction producing a significant amount of N,N-diethyl-p-toluidine?

The formation of the di-ethylated byproduct is a classic example of over-alkylation.[1] The root cause lies in the increased nucleophilicity of the secondary amine (this compound) compared to the primary amine (p-toluidine). Several factors can exacerbate this issue:

  • Stoichiometry: Using a large excess of the ethylating agent will naturally drive the reaction towards di-ethylation.[1]

  • Reaction Temperature: Higher temperatures can increase the rate of the second ethylation reaction.[1]

  • Concentration: A high concentration of the ethylating agent at any given time increases the probability of the product reacting further.

Q3: I'm observing unexpected peaks in my GC-MS that suggest ring ethylation. What causes this?

C-alkylation is favored under conditions that promote electrophilic aromatic substitution. High reaction temperatures, particularly above 300-350°C, can significantly increase the likelihood of ethyl groups attacking the electron-rich aromatic ring.[2] The choice of catalyst can also play a crucial role. Certain acidic catalysts or zeolites, especially those with larger pore sizes, can facilitate C-alkylation.[2]

Q4: My final product has a dark color. What is the likely cause and how can I prevent it?

The development of a dark color in the final product is often indicative of oxidation byproducts.[3] Aromatic amines, including p-toluidine and its ethylated derivatives, are susceptible to air oxidation, which can be accelerated by heat and light. To minimize color formation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction mixture from light.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the ethylation of p-toluidine.

Problem Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure proper mixing. - Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide).
2. Formation of significant side products.- Refer to the specific troubleshooting sections for N,N-diethylation and C-alkylation.
3. Poor work-up or purification.- Ensure complete extraction of the product. - Optimize distillation conditions to avoid product loss.[4]
High levels of N,N-diethyl-p-toluidine 1. Excess ethylating agent.- Use a 1:1 molar ratio of p-toluidine to the ethylating agent.[1]
2. High reaction temperature.- Lower the reaction temperature and monitor the reaction progress over a longer period.[1]
3. Rapid addition of ethylating agent.- Add the ethylating agent slowly or dropwise to the reaction mixture.[1]
Presence of C-alkylation products 1. High reaction temperature.- Maintain the reaction temperature below 350°C.[2]
2. Inappropriate catalyst.- If using a catalyst, consider switching to one known for high N-alkylation selectivity, such as certain zeolites with specific pore sizes.[2]
Product is dark or discolored 1. Oxidation of the amine.- Run the reaction under an inert atmosphere (nitrogen or argon). - Protect the reaction from light.
2. Impure starting materials.- Purify p-toluidine and the ethylating agent before use.
Difficulty in purifying the product 1. Close boiling points of product and impurities.- Use fractional distillation under reduced pressure for better separation.[4]
2. Presence of unreacted p-toluidine.- Consider a chemical purification method, such as the formation of a nitroso derivative to separate the secondary amine from the primary amine.[4]

Section 3: Experimental Protocols & Diagrams

Protocol 1: Minimizing N,N-Diethylation via Stoichiometric Control

This protocol focuses on the direct alkylation method using an ethyl halide, with careful control of stoichiometry to favor mono-alkylation.

Materials:

  • p-Toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide solution

  • Ether

  • Anhydrous potassium hydroxide

Procedure:

  • In a pressure-safe vessel, combine p-toluidine and ethyl bromide in a precise 1:1 molar ratio.

  • Seal the vessel and allow the reaction to proceed at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt should form.[4]

  • Carefully break up the crystalline mass and add a 10% sodium hydroxide solution to neutralize the hydrobromide and liberate the free amine.

  • Extract the amine mixture with ether.

  • Wash the ether layer with water and then dry it over anhydrous potassium hydroxide.

  • Distill off the ether to obtain the crude amine mixture.

  • Purify the crude product by vacuum distillation.[4]

Workflow for Troubleshooting Ethylation Reactions

G start Reaction Complete: Analyze Product Mixture low_yield Low Yield of this compound? start->low_yield high_diethyl High N,N-diethyl-p-toluidine? low_yield->high_diethyl No sol_low_yield Optimize Reaction Conditions: - Increase time/temp moderately - Improve mixing - Use more reactive ethylating agent low_yield->sol_low_yield Yes c_alkylation C-Alkylation Products Detected? high_diethyl->c_alkylation No sol_high_diethyl Control Stoichiometry & Conditions: - Use 1:1 molar ratio - Lower reaction temperature - Slow addition of ethylating agent high_diethyl->sol_high_diethyl Yes discoloration Product Discolored? c_alkylation->discoloration No sol_c_alkylation Modify Reaction Parameters: - Lower reaction temperature (<350°C) - Change catalyst c_alkylation->sol_c_alkylation Yes end_ok Product Meets Purity Specs discoloration->end_ok No sol_discoloration Prevent Oxidation: - Use inert atmosphere - Protect from light - Purify starting materials discoloration->sol_discoloration Yes sol_low_yield->start Re-run Reaction sol_high_diethyl->start Re-run Reaction sol_c_alkylation->start Re-run Reaction sol_discoloration->start Re-run Reaction

Caption: Troubleshooting workflow for ethylation of p-toluidine.

Mechanism of Desired vs. Side Reactions

G cluster_0 Desired Reaction cluster_1 Side Reactions p_toluidine p-Toluidine n_ethyl This compound (Product) p_toluidine->n_ethyl + Et-X c_alkyl C-ethyl-p-toluidine p_toluidine->c_alkyl + Et-X (High Temp) n_diethyl N,N-diethyl-p-toluidine n_ethyl->n_diethyl + Et-X (Over-alkylation)

Caption: Competing reaction pathways in the ethylation of p-toluidine.

References

  • Organic Syntheses Procedure: m-Toluidine, N-ethyl. Available at: [Link]

  • Google Patents: Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • PubChem: this compound. Available at: [Link]

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Purification of N-Ethyl-p-toluidine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-Ethyl-p-toluidine

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of N-alkylanilines. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the removal of unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities are typically unreacted starting materials: p-toluidine and the ethylating agent (e.g., ethyl iodide, diethyl sulfate). Additionally, over-alkylation can lead to the formation of N,N-diethyl-p-toluidine.[1] Depending on the reaction conditions, oxidation of the aromatic amines can also introduce colored impurities.[2]

Q2: What are the key physical properties to consider when choosing a purification method?

A2: The choice of purification method is heavily influenced by the boiling points and polarity differences between this compound and its common impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
p-Toluidine107.15200.4More Polar (Primary Amine)
This compound 135.21 222 [3]Intermediate Polarity (Secondary Amine)
N,N-Diethyl-p-toluidine163.27~231Less Polar (Tertiary Amine)

Data compiled from various chemical supplier specifications and publicly available data.

The significant difference in boiling points between p-toluidine and this compound makes fractional distillation a viable option.[4][5][6] The differences in polarity and basicity allow for effective separation using acid-base extraction and column chromatography.

Q3: How can I quickly check the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is an efficient method for monitoring the progress of your purification. A suitable solvent system, such as hexane and ethyl acetate, can effectively separate the components.[7] Aromatic amines can be visualized under UV light or by using specific staining agents.[8][9][10] For instance, cinnamaldehyde can be used as a reagent on TLC plates to detect aromatic primary amines, which appear as yellow spots.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Incomplete separation of p-toluidine and this compound by distillation.
  • Underlying Cause: Insufficient theoretical plates in the distillation setup or too rapid heating can lead to poor separation of liquids with close boiling points.[5]

  • Troubleshooting Steps:

    • Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates, enhancing separation efficiency.[5]

    • Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient within the column.[4]

    • Vacuum Distillation: Consider vacuum distillation to lower the boiling points of the compounds, which can sometimes improve separation and prevent degradation of the amines at high temperatures.[11]

Issue 2: Emulsion formation during acid-base extraction.
  • Underlying Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of stable emulsions.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up the emulsion.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.

Issue 3: Streaking of amines on silica gel during column chromatography.
  • Underlying Cause: The basic nature of amines can lead to strong interactions with the acidic silica gel, causing tailing or streaking of the spots on the column.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into the eluent.[12] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which is often more suitable for the purification of amines.[12]

    • Reverse-Phase Chromatography: For difficult separations, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative.[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the different basicities of primary, secondary, and tertiary amines to achieve separation.[13][14]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic p-toluidine and this compound will be protonated and move into the aqueous layer, leaving less basic impurities and neutral compounds in the organic layer.[15]

  • Separation of Amines: The separation of the primary (p-toluidine) and secondary (this compound) amines can be achieved through methods like the Hinsberg test or by forming derivatives.[16] A more direct, though potentially less efficient, approach involves careful, stepwise basification and extraction.

  • Basification and Re-extraction: Make the aqueous layer basic with a strong base (e.g., 2 M NaOH) to deprotonate the amine hydrochlorides.[13]

  • Isolation: Extract the liberated free amines back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine mixture, which can then be further purified by distillation or chromatography.

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid purification technique that utilizes pressure to speed up the separation process.[17]

  • Stationary Phase: Pack a column with silica gel.

  • Eluent System: A common eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity, often provides the best separation.[2] Remember to add ~0.5% triethylamine to the eluent to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Collection: Begin elution and collect fractions. Monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

G A Crude Product B Dissolve in Minimal Eluent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc Gradient (+0.5% Et3N) C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Removal G->H I Pure this compound H->I

Caption: Flash Chromatography Workflow.

Purity Validation

After purification, it is crucial to confirm the identity and purity of the this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and confirming the molecular weight of the product.[18][19][20][21] The retention time will indicate purity, while the mass spectrum will confirm the identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[22][23][24][25] The spectra should be compared to known reference spectra for this compound.

References

  • A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods. Benchchem.
  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. National Library of Medicine. Available at: [Link]

  • Amine workup. Reddit. Available at: [Link]

  • Liquid/liquid Extraction. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]

  • m-Toluidine, N-ethyl-. Organic Syntheses Procedure. Available at: [Link]

  • Process for fractionating water-containing crude amine mixtures from amine synthesis. Google Patents.
  • Detection of biogenic amines by TLC. OIV - International Organisation of Vine and Wine. Available at: [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness Discussion Board. Available at: [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • N-ethyl-o-toluidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • N-Ethyl-m-toluidine | C9H13N | MD Topology | NMR | X-Ray. MD Topology. Available at: [Link]

  • N-ethyl-o-toluidine Proton Full Spectrum. Wired Chemist. Available at: [Link]

  • Fractional distillation. Wikipedia. Available at: [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available at: [Link]

  • What is Fractional Distillation?. The Chemistry Blog. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. Available at: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. Available at: [Link]

  • Purification of p-Toluidine. LookChem. Available at: [Link]

  • Flash Chromatography Systems. Teledyne Labs. Available at: [Link]

  • Chromatography. Teledyne Labs. Available at: [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Available at: [Link]

  • Preparation of p-Toluidine. Sciencemadness Discussion Board. Available at: [Link]

  • Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting low conversion in N-Ethyl-p-toluidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethyl-p-toluidine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals encountering challenges, particularly low conversion and yield, during the synthesis of this important chemical intermediate. This compound serves as a key precursor in the manufacturing of various dyes and pharmaceuticals. Achieving high conversion and purity is critical for the efficiency and economic viability of subsequent processes.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues. We will delve into the causality behind experimental outcomes and provide detailed, field-proven protocols to optimize your synthesis.

Primary Synthesis Routes: A Comparative Overview

Understanding the fundamental reaction pathways is the first step in effective troubleshooting. The two most common laboratory-scale methods for synthesizing this compound are Direct N-Alkylation and Reductive Amination.

FeatureDirect N-AlkylationReductive Amination
Reactants p-Toluidine + Ethyl Halide (e.g., EtBr, EtI)p-Toluidine + Acetaldehyde + Reducing Agent (e.g., NaBH₄)
Primary Challenge Over-alkylation leading to N,N-diethyl-p-toluidine.[1]Potential for side-reactions from the reducing agent or aldehyde.
Selectivity Moderate; difficult to control mono-alkylation.Generally high for the mono-alkylated product.[1]
Typical Yield 60-70% after extensive purification.[2]Can be higher (>80%) with optimized conditions.
Reaction Conditions Often requires elevated temperature or pressure.[3]Typically milder, often at room temperature.[4]

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the synthesis of this compound.

dot

Troubleshooting_Flow Troubleshooting Logic for Low Conversion Start Low Conversion or Yield Detected Check_Purity Step 1: Verify Reactant Purity & Stoichiometry Start->Check_Purity Begin Diagnosis Analyze_Mixture Step 2: Analyze Crude Reaction Mixture (GC-MS, TLC, NMR) Check_Purity->Analyze_Mixture High_SM Problem: High % of Unreacted p-Toluidine Analyze_Mixture->High_SM High_Dialkyl Problem: High % of N,N-diethyl-p-toluidine Analyze_Mixture->High_Dialkyl Other_Byproducts Problem: Significant Unidentified Byproducts Analyze_Mixture->Other_Byproducts Cause_SM Potential Causes: - Insufficient reaction time/temp - Poor leaving group on ethylating agent (Br < I) - Inactive reducing agent - Impure starting materials High_SM->Cause_SM Cause_Dialkyl Potential Causes: - Incorrect stoichiometry (excess ethylating agent) - Reaction temp too high - Rapid addition of ethylating agent High_Dialkyl->Cause_Dialkyl Cause_Other Potential Causes: - C-Alkylation on the aromatic ring - Aldehyde side-reactions (in reductive amination) - Contaminants in solvent or reagents Other_Byproducts->Cause_Other Solution_SM Solutions: - Increase reaction time or temperature - Use ethyl iodide instead of bromide - Use fresh, verified reducing agent - Purify p-toluidine before use Cause_SM->Solution_SM Solution_Dialkyl Solutions: - Use 1:1 or slight excess of p-toluidine - Lower reaction temperature - Add ethylating agent dropwise via addition funnel - Switch to Reductive Amination for better selectivity Cause_Dialkyl->Solution_Dialkyl Solution_Other Solutions: - Lower reaction temperature to disfavor C-alkylation - Use high-purity, dry solvents - Check for aldehyde polymerization - Perform detailed spectral analysis (NMR, MS) Cause_Other->Solution_Other

Caption: A decision tree for troubleshooting low conversion.

Q1: My reaction has stalled, and analysis shows a large amount of unreacted p-toluidine. What's wrong?

A1: This is a classic sign of incomplete conversion and can stem from several factors depending on your chosen method:

  • For Direct Alkylation (with Ethyl Halide):

    • Reactivity of the Ethylating Agent: The reactivity of ethyl halides is critical and follows the order: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If you are using ethyl bromide and seeing low conversion, switching to ethyl iodide will significantly increase the reaction rate due to iodide being a better leaving group.[1]

    • Insufficient Temperature or Time: N-alkylation of aromatic amines can be slow. Ensure your reaction is running at the recommended temperature and for a sufficient duration. Some procedures require heating in a sealed vessel for several hours to drive the reaction to completion.[3]

    • Purity of p-Toluidine: p-Toluidine can oxidize and darken on storage. Impurities can interfere with the reaction. It is good practice to purify p-toluidine, for example by recrystallization or vacuum distillation, before use if its quality is suspect.[5][6]

  • For Reductive Amination:

    • Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose if exposed to moisture or acidic conditions too rapidly. Use a fresh bottle of NaBH₄ and add it portion-wise to the reaction mixture.

    • Inefficient Imine Formation: The first step is the formation of an iminium ion intermediate. This step is often catalyzed by a small amount of acid.[7] If the conditions are too basic or neutral, imine formation may be slow and incomplete, leaving unreacted p-toluidine.

Q2: My main impurity is N,N-diethyl-p-toluidine. How can I improve selectivity for the desired mono-ethylated product?

A2: The formation of the tertiary amine, N,N-diethyl-p-toluidine, is the most common challenge in direct alkylation methods. This happens because the product, this compound, is also nucleophilic and can react with the ethylating agent.

  • Control Stoichiometry: Avoid using an excess of the ethylating agent. A 1:1 molar ratio of p-toluidine to ethyl halide is a good starting point. Using a slight excess of p-toluidine can further favor mono-alkylation, although this requires efficient purification to remove the unreacted starting material later.

  • Slow Addition of Alkylating Agent: Instead of adding all the ethyl halide at once, add it slowly (dropwise) to the reaction mixture over a prolonged period. This maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation event on the product.[1]

  • Switch to Reductive Amination: This is the most effective solution for achieving high selectivity.[1] In this method, p-toluidine reacts with one equivalent of acetaldehyde to form an imine, which is then reduced. Since the product is a secondary amine, it is less likely to react with another molecule of acetaldehyde under controlled conditions, thus minimizing over-alkylation.

Q3: I'm seeing other unexpected byproducts. What could they be?

A3: Besides over-alkylation, other side reactions can occur:

  • C-Alkylation: The ethyl group may attach to the aromatic ring instead of the nitrogen atom. This is a type of Friedel-Crafts alkylation reaction that is more likely to occur at higher temperatures and in the presence of certain acid catalysts.[8] If you suspect C-alkylation, consider lowering the reaction temperature.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.

  • Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in a direct alkylation with an ethyl halide at high temperatures could lead to competitive O-alkylation or ether formation.

Experimental Protocols

Protocol 1: Selective Synthesis via Reductive Amination

This method is preferred for its high selectivity towards the mono-alkylated product.

Materials:

  • p-Toluidine (1 equivalent)

  • Acetaldehyde (1-1.1 equivalents)

  • Methanol or Ethanol (solvent)

  • Sodium Borohydride (NaBH₄) (1.5-2 equivalents)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve p-toluidine in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add acetaldehyde to the solution. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours to facilitate imine formation.[4]

  • Re-cool the mixture in an ice bath. Slowly add sodium borohydride in small portions, ensuring the temperature does not rise above 20 °C. Vigorous gas evolution (hydrogen) will be observed.[4][9]

  • After the addition is complete, remove the ice bath and continue stirring the reaction for 10-12 hours at room temperature.

  • Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to be basic (pH > 9) with a 10% NaOH solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.[1][2]

Protocol 2: Purification of Crude Product via N-Nitroso Intermediate

This is a classic and highly effective chemical method to separate the secondary amine (this compound) from unreacted primary amine (p-toluidine).

Materials:

  • Crude amine mixture

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ether (or other suitable organic solvent)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the crude amine mixture in dilute hydrochloric acid and cool the solution in an ice bath to below 10 °C.[2]

  • Slowly add a pre-chilled aqueous solution of sodium nitrite. Maintain the temperature below 12 °C throughout the addition.[1] The secondary amine forms an oily N-nitroso compound, while the primary p-toluidine forms a water-soluble diazonium salt.

  • Extract the N-nitroso compound with ether. Wash the ether layer with water and then carefully evaporate the ether at low temperature. Caution: N-nitroso compounds are potential carcinogens and may be unstable; handle with appropriate care.

  • Reduction: Prepare a solution of stannous chloride in concentrated HCl. Gradually add the crude nitroso compound to this reducing solution. The reaction is exothermic; control the temperature as needed.[2]

  • Once the reduction is complete, make the solution strongly basic with a concentrated NaOH solution.

  • The pure this compound can now be isolated by steam distillation or solvent extraction, followed by final purification via vacuum distillation.[1][2]

dot

Purification_Workflow Purification Workflow for this compound Crude Crude Product (this compound, p-toluidine, etc.) Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup Initial Cleanup Choice Select Purification Method Workup->Choice Distill Fractional Vacuum Distillation Choice->Distill For boiling point differences Nitroso Chemical Separation (via N-Nitroso Intermediate) Choice->Nitroso For high purity separation from primary amine Pure Pure this compound Distill->Pure Nitroso->Pure

Caption: General purification workflow options.

Analytical Monitoring

Effective troubleshooting requires accurate monitoring of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of p-toluidine and the formation of the product. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) and visualize with a UV lamp or an iodine chamber.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for quantitative analysis. It can separate and identify p-toluidine, this compound, and the over-alkylated N,N-diethyl-p-toluidine, allowing you to determine the precise composition of your crude mixture and calculate conversion and selectivity.[10][11]

Safety Precautions

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause an allergic skin reaction. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][12]

  • Ethyl Bromide: A highly flammable liquid and vapor. It is harmful if swallowed or inhaled and is also a suspected carcinogen. Handle with extreme care in a fume hood, away from ignition sources.[13][14][15]

  • N-Nitroso Compounds: These intermediates, formed during chemical purification, are potent carcinogens. All handling should be done within a fume hood using dedicated glassware, and appropriate waste disposal procedures must be followed.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • OXFORD LAB FINE CHEM LLP. (n.d.). ETHYL BROMIDE 99% - (For Synthesis) (Bromoethane) MSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US4268458A - Process for the preparation of N-alkylated aromatic amines.
  • ResearchGate. (2020). N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). Retrieved from [Link]

  • LookChem. (n.d.). Purification of p-Toluidine. Retrieved from [Link]

  • Deepak Nitrite. (2023). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Indian Academy of Sciences. (2015). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • AWS. (n.d.). General and Mild Cobalt-Catalyzed C-Alkylation of Unactivated Amides and Esters with Alcohols. Retrieved from [Link]

  • RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine. Retrieved from [Link]

Sources

N-Ethyl-p-toluidine degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethyl-p-toluidine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS 622-57-1). As a key intermediate in various synthetic applications, maintaining its purity and stability is paramount to achieving reproducible and reliable experimental outcomes. This document is designed to provide you, our fellow researchers and development professionals, with practical, field-proven insights into the handling, storage, and degradation of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues effectively and ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common initial queries regarding the proper management of this compound in a laboratory setting.

Q1: What is the expected appearance of pure this compound, and what does a color change signify?

A1: Pure this compound is typically a light yellow to orange clear liquid[1]. Over time, or upon improper storage, it can darken to a brown or dark amber color. This color change is a primary visual indicator of degradation. The formation of colored impurities is often due to oxidative processes and the generation of polymeric byproducts.

Q2: What are the definitive optimal storage conditions for this compound?

A2: To maximize shelf-life and maintain compound integrity, this compound must be stored with protection from air and light. The recommended storage is in a cool, dry, and dark place, preferably at temperatures below 15°C[1]. It is designated as "Air Sensitive"[1], so storing it under an inert atmosphere (e.g., argon or nitrogen) is a critical best practice. Containers should always be tightly sealed and stored in a well-ventilated area away from ignition sources[2][3].

Q3: Which chemical classes are incompatible with this compound?

A3: this compound is an aromatic amine and acts as a chemical base. It should not be stored with or exposed to strong oxidizing agents, acids, acid anhydrides, and acid halides[4][5][6]. Contact with these substances can trigger exothermic and potentially vigorous reactions, leading to rapid degradation of the compound and the creation of hazardous byproducts[5][6].

Table 1: Storage Condition Guidelines
ParameterRecommended ConditionPoor ConditionRationale
Atmosphere Inert gas (Argon, Nitrogen) overlayAirPrevents oxidative degradation, as the compound is air-sensitive[1][3].
Temperature Cool, dark place (<15°C)[1]Warm or heated areas, near equipmentMinimizes thermal degradation and slows oxidative processes.
Light Exposure Amber glass or opaque containersClear glass containers, direct sunlightProtects against photodegradation, as the compound is light-sensitive[6].
Container Seal Tightly sealed, moisture-proof capLoosely capped, open to the atmospherePrevents exposure to atmospheric oxygen and moisture.
Proximity Away from acids and oxidizersStored alongside acids, peroxides, etc.Avoids hazardous chemical incompatibilities[4][5].

Part 2: Understanding the Degradation Pathways

This compound is susceptible to degradation through several mechanisms. Understanding these pathways is key to preventing purity loss and troubleshooting unexpected experimental results.

A. Oxidative Degradation

This is the most common degradation pathway for this compound in a laboratory setting. The exocyclic amine group is susceptible to oxidation by atmospheric oxygen.

  • Mechanism: The nitrogen atom's lone pair of electrons can be oxidized, leading to the formation of N-oxides and other colored species. This process is often accelerated by the presence of light or heat, which can generate radical intermediates. In advanced stages, polymerization can occur, resulting in the characteristic darkening of the material.

  • Prevention: The most effective preventative measure is the strict exclusion of air. Purging the container headspace with an inert gas like argon or nitrogen before sealing is a mandatory step for long-term stability[1][3].

Oxidative Degradation cluster_main Oxidative Degradation Pathway A This compound B N-oxide derivatives A->B + O₂ (Air) (catalyzed by heat, light) C Polymeric Impurities (Colored) B->C Further Oxidation/ Polymerization

Caption: Oxidative degradation of this compound.

B. Photodegradation

Aromatic amines are often sensitive to light, particularly in the UV spectrum.

  • Mechanism: Absorption of photons can promote the molecule to an excited state, leading to the formation of reactive radical species. These radicals can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with solvents and other molecules, resulting in a complex mixture of impurities.

  • Prevention: Store the material in amber or opaque containers to block light exposure[4]. Avoid using clear glass vessels for long-term storage or during extended experimental setups where the compound is exposed to ambient light.

Photodegradation cluster_photo Photodegradation Pathway Mol This compound Excited Excited State [Molecule]* Mol->Excited + hν (Light) Products Degradation Products (Radical Intermediates) Excited->Products

Caption: General pathway for photodegradation.

Part 3: Troubleshooting Guide

When experiments go awry, reagent stability is a primary suspect. This guide helps diagnose and resolve common issues related to this compound degradation.

Table 2: Troubleshooting Common Issues
Observed IssuePotential Cause(s)Recommended Action(s)
Sample has darkened significantly (yellow to brown) 1. Oxidative Degradation: Prolonged exposure to air. 2. Photodegradation: Exposure to light. 3. Contamination: Introduction of an incompatible substance (e.g., acid).1. Verify Purity: Use an appropriate analytical method like Gas Chromatography (GC) to quantify the purity and identify degradation products[4]. 2. Consider Purification: If purity is compromised, distillation may be an option for purification. Otherwise, use a fresh, unopened batch. 3. Review Storage: Immediately transfer any remaining pure material to an amber vial, purge with inert gas, and store according to the guidelines in Table 1.
Inconsistent or poor experimental results/yields 1. Reagent Degradation: The this compound has degraded, lowering the concentration of the active reagent. 2. Impurity Interference: Degradation products are interfering with the reaction pathway or catalyst.1. Run a Purity Check: Analyze the reagent currently in use via GC or HPLC[7]. 2. Use a Control Sample: Repeat the experiment using a fresh, unopened bottle of this compound to confirm if the reagent is the source of the issue[4]. 3. Analyze for Inhibitors: If possible, identify the impurities to understand their potential for reaction interference.
Precipitate or solid formation in the liquid sample 1. Contamination: Reaction with atmospheric CO₂ (forming carbamates) or moisture. 2. Low Temperature: The sample may have partially frozen if stored below its freezing point.1. Warm to Room Temp: Allow the sample to slowly warm to room temperature to see if the precipitate dissolves. If it does, it was likely freezing. 2. Check Solubility: If the solid remains, it is likely a contaminant or degradation product. The material's purity should be considered compromised. 3. Filter (with caution): For immediate use in non-critical applications, filtration may remove the solid, but the liquid's purity is not guaranteed. A full purity analysis is recommended.

Part 4: Protocols for Stability and Purity Assessment

To provide a self-validating system for your research, regular purity checks are essential. Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent method for assessing the purity of volatile compounds like this compound[7].

A. Experimental Protocol: Purity Assay by Gas Chromatography (GC-FID)

This protocol is adapted from standard methods for analyzing aromatic amines and is suitable for determining the purity of this compound and quantifying volatile impurities[7].

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Table 3: GC-FID Method Parameters
ParameterSettingRationale
Injector Temperature 250 °CEnsures complete and rapid volatilization of the sample.
Detector Temperature 300 °CPrevents condensation of analytes in the detector.
Carrier Gas HeliumInert carrier gas with good efficiency.
Constant Flow 1.0 mL/minProvides consistent retention times.
Split Ratio 50:1Prevents column overloading with a concentrated sample.
Injection Volume 1 µLStandard volume for this concentration range.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Separates the main peak from potential lower-boiling (solvents) and higher-boiling (degradation products) impurities.

2. Sample Preparation:

  • Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent like methanol or dichloromethane.

  • Vortex until homogeneous.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

3. Data Analysis:

  • Purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • % Purity = (Area_this compound / Total_Peak_Area) * 100

B. Workflow for a Simple Stability Study

To proactively assess the stability of a batch under your specific lab conditions, a simple study can be performed.

Sources

Technical Support Center: Managing Exothermic Reactions in N-Ethyl-p-toluidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethyl-p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the inherent exothermic nature of this N-alkylation reaction. By understanding the underlying principles and implementing robust control strategies, you can ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the exothermic risks and management strategies associated with the synthesis of this compound.

Q1: What is the primary cause of the strong exotherm during the synthesis of this compound?

A1: The synthesis of this compound is a classic nucleophilic substitution reaction (N-alkylation) where the lone pair of electrons on the nitrogen atom of p-toluidine attacks an ethylating agent (e.g., ethyl bromide, diethyl sulfate). The formation of the new carbon-nitrogen (C-N) bond is a thermodynamically favorable process that releases a significant amount of energy in the form of heat, leading to an exothermic reaction. The magnitude of this exotherm is directly related to the enthalpy of the reaction.[1][2]

Q2: Which ethylating agent produces a more severe exotherm: diethyl sulfate or an ethyl halide (e.g., ethyl bromide)?

A2: Diethyl sulfate is a more powerful and reactive ethylating agent compared to ethyl halides.[3][4] Consequently, reactions involving diethyl sulfate are typically more vigorous and produce a more pronounced exotherm that requires more stringent temperature control.[5] While ethyl bromide also results in an exothermic reaction, the rate of heat generation is generally slower and more manageable.[6]

Q3: How does the choice of solvent impact the management of the reaction exotherm?

A3: The solvent plays a critical role in thermal management.[7][8][9] An ideal solvent should act as a "heat sink," effectively absorbing and dissipating the heat generated during the reaction.[7] Key properties to consider are:

  • Heat Capacity: A higher heat capacity means the solvent can absorb more energy for a given temperature increase.

  • Boiling Point: A boiling point that is well above the desired reaction temperature prevents solvent loss and potential pressure buildup, but it should be low enough to allow for effective reflux cooling if necessary.

  • Thermal Conductivity: Good thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling apparatus. Inert solvents that do not participate in the reaction are generally preferred.[10]

Q4: What are the primary risks associated with an uncontrolled exothermic reaction?

A4: An uncontrolled exotherm can lead to a dangerous situation known as a "runaway reaction."[11][12][13] This is a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates heat even faster.[12] The consequences can be severe, including:

  • Boil-over: Rapid boiling of the solvent, leading to the ejection of reactants from the vessel.

  • Pressure Buildup: In a closed system, rapid solvent vaporization can cause a catastrophic pressure increase, leading to vessel rupture or explosion.[6]

  • Side Reactions and Decomposition: High temperatures can promote unwanted side reactions, such as over-alkylation to form N,N-diethyl-p-toluidine, or decomposition of reactants and products, leading to low yield and impurities.[14][15]

  • Release of Toxic Fumes: Decomposition can release hazardous gases.[5]

Q5: Can I run this reaction without a cooling bath?

A5: It is strongly discouraged. Given the exothermic nature of the N-alkylation of p-toluidine, external cooling is a critical safety measure.[6][11] An ice bath or a cryostat provides the necessary capacity to remove heat from the system, maintain the desired reaction temperature, and prevent thermal runaway. Even for small-scale reactions, the potential for an uncontrolled exotherm exists.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the synthesis.

Problem Probable Cause(s) Recommended Solutions & Explanations
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Reagent Addition Rate is Too Fast: The rate of heat generation is exceeding the rate of heat removal.[11] 2. Inadequate Cooling: The cooling bath is not cold enough, has insufficient volume, or there is poor thermal contact with the reaction vessel.[13] 3. Poor Stirring: Inefficient mixing is causing localized "hot spots" where the reaction is accelerating.[13] 4. Incorrect Reagent Concentration: The reaction mixture is too concentrated, leading to a higher volumetric heat output.Immediate Actions: 1. Stop Reagent Addition Immediately. 2. Enhance Cooling: Add more ice, dry ice, or lower the cryostat setpoint. If safe, add a cold, inert solvent to dilute the reaction mixture and absorb heat. Preventative Measures:Controlled Addition: Use a syringe pump or an addition funnel for slow, dropwise addition of the ethylating agent.[14] This is the most critical control parameter. • Pre-cool the Reaction: Ensure the p-toluidine solution is cooled to the target temperature (e.g., 0-5 °C) before starting the addition. • Ensure Efficient Stirring: Use a properly sized magnetic stir bar or overhead stirrer to ensure the mixture is homogeneous and heat is evenly distributed. • Dilution: Run the reaction at a lower concentration. The solvent acts as a thermal buffer.[7]
Low Yield of this compound 1. Over-alkylation: The desired product is reacting further to form N,N-diethyl-p-toluidine. This is more common at elevated temperatures.[14] 2. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time or at an appropriate temperature. 3. Poor Reagent Quality: The ethylating agent may have degraded, or the p-toluidine may be impure.Control Stoichiometry: Use a slight excess of p-toluidine relative to the ethylating agent to statistically favor mono-alkylation.[14] • Maintain Low Temperature: Strict temperature control minimizes the rate of the second alkylation reaction. • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product to determine the optimal reaction time. • Use Fresh Reagents: Ensure the purity and activity of your starting materials.
Product is Dark or Contains Many Impurities 1. High Reaction Temperature: Excessive heat can cause decomposition or polymerization of reactants and products. 2. Oxidation: Aromatic amines can be sensitive to air oxidation, which is often accelerated by heat and can produce colored impurities.[16]Strict Temperature Control: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[16] • Purification: If the crude product is discolored, consider purification methods such as vacuum distillation or column chromatography. A workup involving an N-nitroso intermediate can also be used for purification.[6][14][17]

Experimental Protocols & Visualizations

Recommended Protocol for Controlled N-Ethylation of p-Toluidine

This protocol emphasizes safety and control over the exothermic reaction.

Reagents:

  • p-Toluidine

  • Ethyl Bromide

  • Sodium Bicarbonate (or another suitable base)

  • Anhydrous solvent (e.g., Acetonitrile or Tetrahydrofuran)

  • Diethyl ether (for workup)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer to monitor the internal temperature, and an addition funnel. Place the flask in an ice-water bath.

  • Initial Charge: Dissolve p-toluidine and sodium bicarbonate in the chosen anhydrous solvent in the flask.

  • Cooling: Allow the mixture to cool to 0-5 °C with efficient stirring.

  • Controlled Addition: Add the ethyl bromide dropwise from the addition funnel over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. Adjust the addition rate as necessary to maintain control.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath and slowly warm to room temperature overnight. Monitor the reaction's progress via TLC.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visual Workflow for Exotherm Management

The following diagram illustrates the decision-making process for managing the thermal aspects of the synthesis.

Exotherm_Management Workflow for Managing Exothermic Reaction Start Start Synthesis Setup Assemble Apparatus: - Cooling Bath - Thermometer - Addition Funnel Start->Setup PreCool Pre-cool p-Toluidine Solution to 0-5 °C Setup->PreCool AddReagent Begin Slow, Dropwise Addition of Ethylating Agent PreCool->AddReagent MonitorTemp Continuously Monitor Internal Temperature AddReagent->MonitorTemp TempOK Temperature Stable (< 10 °C)? MonitorTemp->TempOK  Yes MonitorTemp->TempOK  No TempHigh EMERGENCY: Temperature Rising Rapidly? TempOK->TempHigh  No ContinueAdd Continue Addition TempOK->ContinueAdd SlowDown Slow or Pause Reagent Addition TempHigh->SlowDown  No EmergencyStop STOP ADDITION IMMEDIATELY TempHigh->EmergencyStop  Yes ContinueAdd->MonitorTemp AdditionComplete Addition Complete ContinueAdd->AdditionComplete SlowDown->MonitorTemp EnhanceCooling Enhance Cooling: - Add more ice/dry ice - Lower cryostat temp EmergencyStop->EnhanceCooling WarmToRT Allow to Warm to Room Temperature AdditionComplete->WarmToRT Workup Proceed to Workup and Purification WarmToRT->Workup

Caption: Decision workflow for thermal control during synthesis.

References

  • Use of Solvents - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • m-Toluidine, N-ethyl - Organic Syntheses Procedure. Available at: [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Publications. Available at: [Link]

  • Diethyl sulfate - Hazardous Substance Fact Sheet. Available at: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at: [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Publications. Available at: [Link]

  • Material Safety Data Sheet - Diethyl sulfate - Cole-Parmer. Available at: [Link]

  • DIETHYL SULFATE - Chemical Distribution Solutions. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • Self-propagating high-temperature synthesis - Wikipedia. Available at: [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF - ResearchGate. Available at: [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. Available at: [Link]

  • Effect of solvents on chemical reactions and reactivity - ResearchGate. Available at: [Link]

  • What Is The Role Of A Solvent In A Chemical Reaction?. Available at: [Link]

  • Practical approach to prediction and prevention of runaway reactions. Available at: [Link]

  • Runaway Chemical Reactions: Causes and Prevention - zeal. Available at: [Link]

  • Runaway Reaction - Gexcon Incident Investigation. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

  • Diethyl sulfate - Wikipedia. Available at: [Link]

  • Piperidine, 1-ethyl - Organic Syntheses Procedure. Available at: [Link]

  • Sciencemadness Discussion Board - Preparation of p-Toluidine. Available at: [Link]

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

  • P Toluidine Synthesis Analysis - Cram. Available at: [Link]

  • Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. Available at: [Link]

  • Diethyl Sulfate - IARC Publications. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • DIETHYL SULFATE | - atamankimya.com. Available at: [Link]

  • SULFURIC ACID DIETHYL ESTER - Ataman Kimya. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for N-Ethyl-p-toluidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethyl-p-toluidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering robust protocols and data-driven insights to streamline your research and development efforts.

Section 1: Foundational Concepts & Synthesis Strategy (FAQs)

This section addresses high-level questions regarding the primary synthetic routes to this compound, helping you select the most appropriate strategy for your laboratory's capabilities and project goals.

Q1: What are the primary, industrially relevant methods for synthesizing this compound?

A1: There are two predominant strategies for synthesizing this compound: Reductive Amination and Direct N-Alkylation .

  • Reductive Amination: This is a two-step, one-pot process where p-toluidine first reacts with acetaldehyde to form an intermediate imine. This imine is then immediately reduced in situ to the desired this compound.[1][2][3] This method is often favored in laboratory and pharmaceutical settings due to its high selectivity, which minimizes the formation of over-alkylated byproducts.[4]

  • Direct N-Alkylation: This route involves the reaction of p-toluidine with an ethylating agent. Common agents include ethyl halides (e.g., ethyl bromide) or, more sustainably, ethanol.[1][5]

    • With Ethyl Halides: This is a classic nucleophilic substitution. While straightforward, it is notoriously difficult to control, often leading to a mixture of the starting material, the desired mono-ethylated product, and the over-alkylated tertiary amine (N,N-diethyl-p-toluidine).[1][6]

    • With Ethanol (Catalytic): This modern approach, often termed a "Borrowing Hydrogen" or "Hydrogen Autotransfer" reaction, uses a transition metal catalyst.[7][8][9] The catalyst temporarily "borrows" hydrogen from ethanol to form an aldehyde, which then undergoes reductive amination. This method is atom-economical and environmentally friendly, with water as the only byproduct.[8]

G cluster_RA Pathway 1: Reductive Amination cluster_DA Pathway 2: Direct N-Alkylation pT1 p-Toluidine Imine Imine Intermediate pT1->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine NEpT1 This compound Imine->NEpT1 Reducer Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducer->NEpT1 Reduction pT2 p-Toluidine NEpT2 This compound pT2->NEpT2 EtX Ethylating Agent (Ethanol + Catalyst or Ethyl Halide) EtX->NEpT2 SideProduct N,N-Diethyl-p-toluidine (Over-alkylation byproduct) NEpT2->SideProduct Further Reaction

Caption: Primary synthetic pathways to this compound.
Q2: For achieving the highest purity and selectivity, which synthetic method is superior?

A2: Reductive amination is generally superior for achieving high selectivity and purity. [1] The primary reason is the significant reduction in over-alkylation. In direct alkylation, the product, this compound, is itself a nucleophile that can compete with the starting p-toluidine for the ethylating agent, leading to the formation of N,N-diethyl-p-toluidine.[4][6]

Reductive amination circumvents this issue. The reaction between a primary amine (p-toluidine) and an aldehyde forms a Schiff base (imine), which is then reduced. The resulting secondary amine product is generally less reactive in forming an iminium ion under the same conditions than the primary amine, thus suppressing the second alkylation event.[4] Modern catalytic hydrogen autotransfer methods using catalysts based on non-noble metals like manganese and nickel also show excellent selectivity for mono-alkylation.[7][8]

Q3: What are the key safety considerations when synthesizing this compound?

A3: Safety is paramount. This compound is toxic by skin absorption and inhalation, and the starting material, p-toluidine, is also hazardous.[10][11]

  • Handling: Always handle p-toluidine and this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Reagents:

    • Ethyl Halides: These are volatile and toxic. Reactions should be performed in sealed vessels or under reflux with a condenser.

    • Sodium Borohydride (NaBH₄): This reagent reacts with acidic and protic solvents to release flammable hydrogen gas. It should be handled away from ignition sources, and additions should be controlled.

    • Catalytic Hydrogenation: Reactions involving pressurized hydrogen gas must be conducted in a specialized, pressure-rated reactor (autoclave) behind a blast shield.

  • Work-up: Be cautious when quenching reactions, especially those involving metal hydrides. The final product is a combustible liquid.[11]

Section 2: Catalyst Selection and Optimization Guide

The success of modern N-alkylation, particularly via hydrogen autotransfer, hinges on the correct choice and application of a catalyst. This section provides guidance on catalyst selection and a workflow for optimizing reaction conditions.

Q4: For catalytic N-alkylation with ethanol, what are the most effective catalyst systems?

A4: The field has rapidly evolved from precious metal catalysts (e.g., Ruthenium, Iridium) to more sustainable and cost-effective first-row transition metals.[7][8][12][13] The choice of catalyst depends on factors like cost, air stability, and desired reaction conditions (temperature, time).

Causality: The mechanism relies on a metal complex that can perform three key steps: (1) dehydrogenate the alcohol to an aldehyde, (2) facilitate the condensation of the aldehyde with the amine to form an imine, and (3) hydrogenate the imine to the final amine product. Pincer-type ligands are often employed as they create a stable, well-defined coordination environment around the metal center, which is crucial for catalytic turnover.[8]

Catalyst FamilyExample(s)Typical ConditionsAdvantagesDisadvantages
Nickel (Ni) [Ni(COD)₂] with dippe ligand150 °C, 18hEarth-abundant, excellent conversion for anilines.[7]Can require higher temperatures and inert atmosphere.
Manganese (Mn) Mn-PNP pincer complexes80–100 °CHighly selective, operates at milder temperatures, uses a non-noble metal.[8]Ligand synthesis can be complex.
Iridium (Ir) Ir-phosphine complexes on MOFs110 °C, 12hHighly active, can be heterogeneous for easy recycling.[13]Precious metal (high cost).
Ruthenium (Ru) [RuCl₂(p-cymene)]₂50-100 °CCommercially available, effective under mild conditions.[14]Precious metal (high cost).
Q5: How should I structure an experiment to screen for the optimal catalyst and reaction conditions?

A5: A systematic approach is crucial. A typical workflow involves screening catalysts, bases, solvents, and temperature, followed by optimization of the best-performing system.

Caption: Workflow for catalyst and reaction condition optimization.

Step-by-Step Protocol for Screening:

  • Setup: In an array of reaction vials equipped with stir bars, add the chosen catalyst (e.g., 2 mol%).

  • Reagents: To each vial, add p-toluidine (e.g., 1 mmol), a base (e.g., KOtBu, 1 mmol), and a solvent (e.g., 1 mL of toluene).

  • Ethanol Addition: Add the ethylating agent, ethanol (e.g., 5-10 mmol).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 110 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by GC or LC-MS to determine conversion and selectivity.

  • Iteration: Based on the results, select the best-performing component (catalyst, base, etc.) and proceed to the next screening variable as outlined in the workflow diagram.

Section 3: Troubleshooting Guide

Even with optimized protocols, experimental challenges can arise. This section addresses the most common issues in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction has stalled, and the conversion of p-toluidine is low. What are the potential causes and solutions?

A: Low conversion can stem from several factors. A logical troubleshooting approach is essential.

Caption: Decision tree for troubleshooting low reaction yield.
  • Cause 1: Reagent Quality.

    • The Problem: p-Toluidine can oxidize and darken on storage. Acetaldehyde exists in equilibrium with its trimer (paraldehyde) and can have low purity. Solvents may contain water, which can poison catalysts or hydrolyze intermediates.

    • The Solution: Use freshly purified p-toluidine (distillation or recrystallization can be effective).[15] Use a fresh bottle of acetaldehyde. Employ anhydrous solvents, especially for catalytic reactions.

  • Cause 2: Catalyst Inactivity.

    • The Problem: Homogeneous catalysts can be sensitive to air and moisture. Heterogeneous catalysts may have poor activity due to improper preparation or poisoning from previous runs. For reductive amination, the reducing agent (e.g., NaBH₄) may have degraded upon storage.

    • The Solution: Handle air-sensitive catalysts under an inert atmosphere (N₂ or Argon).[16] Use a fresh batch of the reducing agent.

  • Cause 3: Suboptimal Conditions.

    • The Problem: The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.

    • The Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the progress.[16] Allow for longer reaction times, tracking the disappearance of starting material by TLC or GC.

Issue 2: Poor Selectivity & Byproduct Formation

Q: I am observing a significant amount of N,N-diethyl-p-toluidine in my direct alkylation reaction. How can I improve mono-alkylation selectivity?

A: This is the classic challenge of direct alkylation. Several strategies can be employed to favor the desired mono-alkylated product:

  • Control Stoichiometry: Use a molar excess of p-toluidine relative to the ethylating agent.[17] This statistically favors the reaction with the more abundant starting material over the newly formed product. The drawback is the need for an efficient post-reaction separation of the product from unreacted p-toluidine.

  • Slow Addition: Add the ethylating agent (e.g., ethyl bromide) slowly to the reaction mixture using a syringe pump.[1] This maintains a low, steady-state concentration of the alkylating agent, reducing the probability of a second alkylation event.

  • Switch Methods: The most effective solution is often to switch from direct alkylation with ethyl halides to reductive amination or a catalytic hydrogen autotransfer reaction, both of which are inherently more selective for mono-alkylation.[1][4]

Issue 3: Product Isolation and Purification

Q: My purified this compound is a dark-colored liquid, even after distillation. Is this normal, and how can I minimize discoloration?

A: Yes, slight discoloration of this compound upon standing is common.[5] Aromatic amines are susceptible to air oxidation, which forms highly colored impurities.

  • Effective Purification: The most reliable method for purifying crude this compound is vacuum distillation .[1] Prior to distillation, a thorough aqueous work-up is critical. This typically involves:

    • Neutralizing any acid and then making the solution basic (e.g., with 10% NaOH) to ensure the product is the free amine.

    • Extracting the product into an organic solvent (e.g., ether, ethyl acetate).

    • Washing the organic layer with brine and drying it over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄).

  • Minimizing Discoloration:

    • Inert Atmosphere: Perform the final distillation and subsequent storage under an inert atmosphere (N₂ or Argon) to minimize contact with oxygen.

    • Storage: Store the purified product in a sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere.

    • Antioxidants: For long-term storage, adding a small amount of an antioxidant can be considered, though this may not be suitable if the material is for pharmaceutical use.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Reductive Amination with Acetaldehyde and NaBH₄

This protocol is adapted from established procedures for reductive amination and offers high selectivity for the mono-ethylated product.[1][3][18]

Materials:

  • p-Toluidine (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (e.g., 10.7 g, 100 mmol) in methanol (200 mL). Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde (e.g., 6.1 mL, 110 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reduction: Cool the mixture back to 0 °C. Add sodium borohydride (e.g., 4.5 g, 120 mmol) portion-wise over 30 minutes, carefully monitoring for any gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor reaction completion by TLC.

  • Work-up: Carefully quench the reaction by slowly adding water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (100 mL) and dichloromethane (150 mL) to the residue. Separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil by vacuum distillation to obtain this compound.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Benitez-Medina, G. E., & García, J. J. (2019). Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. Dalton Transactions. Available at: [Link]

  • Alkylation of amines by alcohols via hydrogen borrowing: conventional approach and our strategy. ResearchGate. Available at: [Link]

  • Kallmeier, F., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. Available at: [Link]

  • m-Toluidine, N-ethyl-. Organic Syntheses. Available at: [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Publications. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Sodium Borohydride in Acidic Media; VIII. N Alkylation of Aliphatic Secondary Amines with Carboxylic Acids. ResearchGate. Available at: [Link]

  • Preparation of amines from amides by reduction with a borohydride. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • Reductive Amination Reaction. OpenBU. Available at: [Link]

  • N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). ResearchGate. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline. Google Patents.
  • Preparation of p-Toluidine. Sciencemadness Discussion Board. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. Available at: [Link]

  • Purification of p-Toluidine. LookChem. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Reductive Amination 1. Draw the full reaction between p-anisaldehyde and p-toluidine with NaBH4. Chegg. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]

  • N-Dealkylation of Amines. National Institutes of Health. Available at: [Link]

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Technical Support Center: Work-up Procedures for N-alkylation of Toluidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylation reactions of toluidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification stages. Drawing from established protocols and extensive field experience, this resource provides practical, in-depth solutions to ensure the successful isolation of your target N-alkylated toluidine derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the work-up of toluidine N-alkylation reactions.

Q1: How can I effectively remove unreacted toluidine from my reaction mixture?

A: Unreacted toluidine can often be challenging to separate from the desired N-alkylated product due to similar polarities. An effective and widely used method is acid-base extraction.[1][2][3] The crude reaction mixture, dissolved in a water-immiscible organic solvent like diethyl ether or dichloromethane, is washed with a dilute aqueous acid solution (e.g., 2M HCl).[2][3] The basic toluidine and the N-alkylated product will be protonated to form their respective ammonium salts, which are soluble in the aqueous layer. Any non-basic impurities will remain in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with 10% NaOH) to regenerate the free amines, which can then be extracted back into an organic solvent.[2][3][4]

Q2: I'm observing the formation of a solid precipitate during my reaction. What is it and how should I handle it?

A: The solid precipitate is likely the hydrohalide salt of the N-alkylated toluidine, formed as a byproduct of the reaction between the newly formed amine and the hydrogen halide generated.[4][5] This is a common occurrence, especially when using alkyl halides as the alkylating agent.[5] To work this up, the crystalline mass should be broken up and treated with a base, such as a 10% sodium hydroxide solution, to liberate the free amine.[4] The free amine can then be extracted into an organic solvent for further purification.

Q3: Over-alkylation is a significant issue in my reaction, leading to di-alkylated and even quaternary ammonium salt byproducts. How can I minimize this and separate the products?

A: Over-alkylation is a common side reaction in the N-alkylation of primary amines like toluidine, as the mono-alkylated product is often more nucleophilic than the starting amine.[6] To minimize this, consider using a molar excess of the toluidine relative to the alkylating agent. Another strategy is to employ reductive amination, which offers better control over mono-alkylation.[4]

Separating mono- and di-alkylated products can be challenging due to their similar properties.[7] Fractional vacuum distillation or column chromatography are often necessary for successful separation.[4][7] In some cases, a chemical separation method involving the formation of a nitroso intermediate of the secondary amine can be employed for purification.[5][8]

Q4: What is the best approach for purifying the crude N-alkylated toluidine?

A: The choice of purification method depends on the physical properties of your product and the impurities present.

  • Acid-Base Extraction: As mentioned, this is an excellent first step to remove non-basic impurities.[1][2][3]

  • Fractional Vacuum Distillation: This is effective for liquid products with sufficiently different boiling points from the starting materials and byproducts.[4][5]

  • Column Chromatography: This is a versatile technique for separating compounds with similar polarities, such as mono- and di-alkylated products.[4][7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the work-up of toluidine N-alkylation reactions.

Problem Probable Cause(s) Recommended Actions & Explanations
Low Yield of Isolated Product 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Inefficient extraction.1. Monitor Reaction Completion: Use TLC or GC to ensure the reaction has gone to completion before initiating work-up.[4] 2. Check pH: Ensure the aqueous layer is sufficiently basic (pH > 10) after basification to fully deprotonate the ammonium salt and maximize the amount of free amine for extraction. 3. Multiple Extractions: Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.[5]
Emulsion Formation During Extraction 1. High concentration of salts. 2. Presence of fine particulate matter.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10] 2. Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
Product is Contaminated with Starting Toluidine 1. Inefficient separation during work-up. 2. Similar polarity of product and starting material.1. Optimize Acid-Base Extraction: Ensure thorough mixing and adequate contact time during the acid wash to fully protonate and extract all basic components. 2. Chromatography: If extraction is insufficient, column chromatography is the most reliable method for separating the product from the starting toluidine.[4]
Formation of Quaternary Ammonium Salts 1. Excessive alkylating agent. 2. Prolonged reaction time or high temperature.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the toluidine.[8] 2. Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times after the desired product is formed. Quaternary ammonium salts are highly water-soluble and will typically be removed during the aqueous work-up.[11]
Product Decomposes During Distillation 1. High boiling point of the product. 2. Thermal instability.1. Vacuum Distillation: Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition.[4][5] 2. Avoid High Temperatures: If the product is particularly sensitive, consider alternative purification methods like column chromatography.

Experimental Protocols

Standard Work-up Procedure for N-Alkylation of Toluidine with an Alkyl Halide

This protocol outlines a general procedure for the work-up and purification of a typical N-alkylation reaction of toluidine with an alkyl halide.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • 10% Sodium hydroxide solution[4]

  • 2M Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite (optional)

Procedure:

  • Quenching and Basification:

    • Cool the reaction mixture to room temperature.

    • If a solid hydrohalide salt has formed, carefully add 10% sodium hydroxide solution with stirring until the solid dissolves and the solution is basic (confirm with pH paper, pH > 10).[4] This step neutralizes the hydrohalide salt and liberates the free amine.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer contains the N-alkylated product, unreacted toluidine, and any non-polar byproducts. The aqueous layer contains inorganic salts.

    • Separate the layers and extract the aqueous layer two more times with diethyl ether.[5]

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic extracts with water to remove any residual sodium hydroxide.

    • Wash the organic extracts with brine to remove the bulk of the dissolved water.[10]

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

    • Filter the drying agent. If the solution is cloudy, filter through a small plug of Celite.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by fractional vacuum distillation or column chromatography as needed.[4][5]

Visualizations

General Work-up Workflow

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction (Product, Toluidine, Salt) Quench 1. Quench & Basify (e.g., 10% NaOH) Reaction->Quench Cool to RT Extract 2. Liquid-Liquid Extraction (Ether/Water) Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry Organic Layer (Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify Crude Product Pure_Product Pure N-Alkylated Toluidine Purify->Pure_Product

Caption: General workflow for the work-up of toluidine N-alkylation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Identified During Work-up Low_Yield Low Yield? Start->Low_Yield Emulsion Emulsion? Contamination Contamination? Low_Yield->Emulsion No Check_pH Check Aqueous pH After Basification Low_Yield->Check_pH Yes Emulsion->Contamination No Add_Brine Add Saturated NaCl (Brine) Emulsion->Add_Brine Yes Check_Separation Review Extraction Technique Contamination->Check_Separation Yes Multiple_Extractions Perform Multiple Extractions Check_pH->Multiple_Extractions Filter_Celite Filter Through Celite Add_Brine->Filter_Celite Column_Chromatography Perform Column Chromatography Check_Separation->Column_Chromatography

Caption: Decision tree for troubleshooting common work-up issues.

References

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • Dartmouth College. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(35), 22933–22937. Retrieved from [Link]

  • Google Patents. (1997). Method of synthesis of a quaternary ammonium salt.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. Retrieved from [Link]

  • Reddit. (2023). Problematic N-Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2682. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

  • Quora. (2015). How are quaternary ammonium salts synthesized?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2024). How can monoalkylated and dialkylated thiophenes be separated?. Retrieved from [Link]

  • Google Patents. (1962). Separation of toluidine isomers.
  • National Center for Biotechnology Information. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493. Retrieved from [Link]

  • AZoM. (2014). Separating Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2006). The Preparation of Some Quaternary Ammonium Salts. Retrieved from [Link]

  • Google Patents. (1984). Process for separating isomers of toluidine.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Retrieved from [Link]

  • LookChem. (n.d.). Purification of p-Toluidine. Retrieved from [Link]

  • ResearchGate. (2019). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Google Patents. (2010). Purification method of o-toluidine.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(10), 2630–2642. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ACS Publications. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Inorganic Chemistry, 60(16), 12285–12293. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

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Technical Support Center: Purification of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Ethyl-p-toluidine. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with color impurities in this versatile chemical intermediate. Here, we address common issues in a direct question-and-answer format, providing not just protocols but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions & Troubleshooting

Q1: My this compound has developed a yellow or dark brown color. What is the cause?

The discoloration of this compound is almost exclusively due to oxidation. Aromatic amines are highly susceptible to air oxidation, a process that can be accelerated by exposure to light, heat, and trace metal impurities. The secondary amine functionality (-NH-) is readily oxidized to form highly colored conjugated species.

Initially, oxidation can form nitroso and nitro compounds. Over time, these can participate in further complex condensation and polymerization reactions, leading to a cascade of colored byproducts that are often difficult to characterize but are intensely colored even at low concentrations. Product data sheets often describe the appearance of this compound as anywhere from a light yellow to an orange or dark-colored liquid, indicating that some level of oxidation is common even in commercial-grade material.[1][2]

Q2: What is the most reliable method for removing these color impurities for high-purity applications?

For achieving the highest purity and removing deep-seated color, vacuum distillation is the gold standard. Aromatic amines, including this compound, have high boiling points. Distilling at atmospheric pressure would require temperatures that could cause thermal decomposition (cracking), leading to the formation of new impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for gentle purification.[3][4]

For less severe discoloration or as a pre-treatment step, adsorbent treatment with activated carbon is a highly effective and scalable method.

Q3: Can you provide a detailed protocol for vacuum distillation of this compound?

Certainly. This protocol is designed for laboratory-scale purification.

Principle: By lowering the pressure in the distillation apparatus, the boiling point of this compound is reduced, preventing thermal degradation while separating it from non-volatile (and often highly colored) polymeric impurities and lower-boiling contaminants.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using ground-glass joints. A Claisen adapter is highly recommended to prevent bumping of the liquid into the condenser.[4]

    • Use a short-path distillation head if possible to minimize product loss.

    • Ensure all joints are lightly greased with a suitable vacuum grease and that the system is airtight. Leaks are a common cause of failure.[4]

    • Connect the vacuum line through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump from corrosive vapors.[4]

  • Preparation:

    • Charge the round-bottom distilling flask with the colored this compound (no more than 2/3 full).

    • Add a magnetic stir bar. Do not use boiling chips , as they are ineffective under vacuum.[4] Vigorous stirring is critical to prevent bumping.

    • For stubborn impurities or to prevent re-oxidation, a small amount of zinc dust can be added to the distilling flask to reduce oxidized species.[5]

  • Distillation Procedure:

    • Begin stirring the liquid.

    • Slowly and carefully apply the vacuum. The liquid may begin to bubble as dissolved air and low-boiling impurities are removed.[4]

    • Once the pressure has stabilized (typically <20 mmHg), begin to gently heat the flask using a heating mantle.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. A "cow" or "pig" adapter is useful for changing fractions without breaking the vacuum.[4]

    • Collect the main fraction of this compound at its expected boiling point under the achieved vacuum (e.g., approx. 111-112°C at 20 mmHg).[3] The distillate should be colorless.

    • Stop the distillation when a small amount of residue remains in the distilling flask. Do not distill to dryness. The residue will contain the concentrated colored impurities.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely under vacuum.

    • Once cool, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen or argon.

    • The purified, colorless this compound can now be collected from the receiving flask.

Diagram: Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Collection P1 Charge Flask with This compound P2 Add Stir Bar & (Optional) Zinc Dust P1->P2 D1 Assemble Apparatus & Check for Leaks P2->D1 D2 Start Stirring & Apply Vacuum D1->D2 D3 Gentle Heating D2->D3 D4 Collect Forerun D3->D4 D5 Collect Pure Fraction (Colorless) D4->D5 S1 Cool System Under Vacuum D5->S1 S2 Vent with Inert Gas S1->S2 S3 Collect Purified Product S2->S3

Caption: Workflow for the purification of this compound via vacuum distillation.

Q4: Is activated carbon effective? How do I use it?

Yes, activated carbon is a highly effective and economical method for removing colored impurities, which works by adsorption.[6][7] The porous structure of activated carbon provides a vast surface area that traps the large, conjugated molecules responsible for the color, without significantly altering the bulk chemical.[6]

Experimental Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Dissolve the colored this compound in a suitable organic solvent in which it is highly soluble (e.g., ethanol, methanol, or isopropanol).[8] A concentration of 10-20% (w/v) is a good starting point.

  • Adsorbent Addition: Add powdered activated carbon to the solution. A typical starting amount is 1-5% of the weight of the this compound.

  • Treatment:

    • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for 30-60 minutes. Increased temperature can enhance the adsorption kinetics, but avoid boiling the solvent.

    • For particularly stubborn impurities, the process can be performed under an inert atmosphere (e.g., nitrogen) to prevent further oxidation. Some patents note that performing this process under hydrogen pressure can improve efficiency, though this requires specialized equipment.[9]

  • Removal of Carbon:

    • Filter the mixture to remove the activated carbon. A pad of Celite® or a similar filter aid on top of a sintered glass funnel or filter paper is essential to ensure all fine carbon particles are removed.

    • The resulting filtrate should be colorless or significantly lighter.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to recover the purified this compound.

Q5: I tried recrystallization but it didn't work well. Why?

Recrystallization is often challenging for this compound because it is a liquid at room temperature. While its parent compound, p-toluidine, is a solid and can be recrystallized from various solvents like ethanol/water or petroleum ether[5], this technique is not directly applicable to the ethylated derivative unless you are working at sub-ambient temperatures, which complicates the procedure. For liquid amines, distillation is the preferred method of purification.

Q6: How should I store the purified this compound to prevent it from discoloring again?

Proper storage is critical to maintaining the purity of your product. Aromatic amines are sensitive to air and light.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Container: Use an amber glass bottle or a container opaque to UV light.

  • Temperature: Store in a cool, dark place.[1] Refrigeration is recommended for long-term storage.

  • Closure: Ensure the container is tightly sealed to prevent exposure to air and moisture.[10][11]

Method Comparison

Purification MethodPrincipleBest ForProsCons
Vacuum Distillation Separation by boiling point under reduced pressureHigh-purity requirements; removing non-volatile or polymeric impuritiesHighest achievable purity; removes a broad range of impurities.Requires specialized glassware; can be time-consuming.
Adsorbent Treatment Adsorption of large, colored molecules onto a high-surface-area materialMild to moderate discoloration; scalable industrial applicationsSimple, fast, and economical; can be done at room temperature.May not remove all types of impurities; potential for product loss on the adsorbent.
Recrystallization Differential solubility of compound vs. impurity at different temperaturesN/ANot applicable as this compound is a liquid at room temperature.N/A

Safety & Handling

As a Senior Application Scientist, I must emphasize that safety is paramount. This compound, like many aromatic amines, is toxic.

  • Toxicity: It is classified as toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause methemoglobinemia, which impairs the blood's ability to carry oxygen.[12]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]

  • Handling: Avoid all personal contact.[11] Wash hands thoroughly after handling.[10] Have an eyewash station and safety shower readily accessible.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

Always consult the latest Safety Data Sheet (SDS) for this compound before beginning any experimental work.[10]

Troubleshooting Decision Logic

Caption: Decision tree for selecting a purification method for this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). N-Ethyl-o-toluidine Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

  • SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: p-Toluidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H13N). Retrieved from [Link]

  • Lanxess. (n.d.). N,N-Dihydroxyethyl-p-toluidine. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2014). Preparation of p-Toluidine. Retrieved from [Link]

  • LookChem. (n.d.). Purification of p-Toluidine. Chempedia. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • YouTube. (2015). Solvent Vacuum Distillation. Retrieved from [Link]

  • ResearchGate. (2022). Activated Carbon from Residual Lignin Used for Color Removal. Retrieved from [Link]

  • Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds.
  • Scent.vn. (n.d.). This compound (CAS 622-57-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. PMC. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up N-Ethyl-p-toluidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-p-toluidine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this important synthesis from the laboratory bench to the pilot plant. This compound is a key intermediate in the manufacturing of various dyes, pigments, and pharmaceuticals.[1] Scaling its production requires careful consideration of reaction pathways, process parameters, and potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Synthesis Pathway Overview

Two primary routes are commonly employed for the synthesis of this compound: Direct N-Alkylation and Reductive Amination. The choice between them is critical and often dictated by factors such as raw material cost, selectivity requirements, and equipment availability.

  • Direct N-Alkylation: This classic method involves the reaction of p-toluidine with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate. A base is typically required to neutralize the acid byproduct. While straightforward, this pathway is often plagued by over-alkylation, leading to the formation of N,N-diethyl-p-toluidine as a significant impurity.[2] Controlling the reaction stoichiometry is crucial but can be challenging, especially at a larger scale.

  • Reductive Amination: This is often the preferred route for achieving higher selectivity and better control, making it more suitable for scale-up.[2][3] The process involves two main steps, which can often be performed in a single pot: first, the reaction of p-toluidine with an aldehyde (like acetaldehyde) or a ketone to form an imine intermediate, followed by the in-situ reduction of the imine to the desired secondary amine.[4][5] Mild reducing agents like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are commonly used.[6]

Synthesis_Pathways cluster_0 Pathway 1: Direct N-Alkylation cluster_1 Pathway 2: Reductive Amination p_toluidine1 p-Toluidine reaction1 reaction1 ethyl_halide Ethyl Halide (e.g., EtI) base Base (e.g., K₂CO₃) product1 This compound byproduct1 N,N-Diethyl-p-toluidine (Over-alkylation) reaction1->product1 Nucleophilic Substitution reaction1->byproduct1 Side Reaction p_toluidine2 p-Toluidine imine Imine Intermediate p_toluidine2->imine Condensation acetaldehyde Acetaldehyde acetaldehyde->imine Condensation product2 This compound imine->product2 Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product2 Reduction

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is generally recommended for scaling up to a pilot plant?

For pilot-scale production, Reductive Amination is highly recommended. The primary reason is superior reaction control and selectivity.[2][6] Direct alkylation often leads to a mixture of mono- and di-alkylated products because the product, this compound, can be more nucleophilic than the starting p-toluidine, making it prone to react further with the ethylating agent.[2] This creates significant downstream purification challenges. Reductive amination, by contrast, offers a more controlled, stepwise approach that minimizes the formation of the N,N-diethyl byproduct, resulting in a cleaner product profile and simplifying purification.[3][4]

Q2: What are the critical safety precautions for handling the reactants involved?

Safety is paramount. Both p-toluidine and ethylating agents present significant hazards.

  • p-Toluidine: This compound is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[7] It can also cause an allergic skin reaction and serious eye irritation.[7] Always handle p-toluidine in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (EN 374), safety goggles or a face shield, and protective clothing.[8][9][10]

  • Ethylating Agents (e.g., Ethyl Iodide, Diethyl Sulfate): These are powerful alkylating agents and should be handled with extreme care. Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. Diethyl sulfate is extremely toxic and a suspected carcinogen. All handling of these reagents must be done in a closed system or a high-efficiency fume hood.

  • General Precautions: Ensure emergency shower and eyewash stations are readily accessible.[10] Ground all equipment to prevent static discharge, especially when handling flammable solvents.[7] Develop a clear spill response protocol before beginning any work.

Q3: How does the choice of solvent impact the reaction during scale-up?

The solvent plays a critical role in reaction rate, selectivity, and process safety.

  • Solubility: The solvent must effectively dissolve the reactants at the desired reaction temperature to ensure a homogeneous reaction mixture.

  • Reaction Rate: Aprotic solvents are often more efficient for N-alkylation reactions.[2] For reductive amination, alcohols like ethanol or methanol are common as they are good solvents for both the imine intermediate and the borohydride reducing agent.[3]

  • Boiling Point & Heat Transfer: On a pilot scale, a solvent with a suitable boiling point is essential for temperature control. A solvent that boils too low can lead to pressure build-up, while one that boils too high may be difficult to remove during work-up. The solvent's heat capacity and thermal conductivity will also affect how efficiently the reactor's heating/cooling jacket can manage the reaction exotherm.

  • Work-up: The solvent should allow for easy separation of the product. For example, if an aqueous work-up is planned, a water-immiscible solvent simplifies extraction.

Q4: What are the expected yields and purity levels at lab versus pilot scale?

It is common to see a slight decrease in yield and purity when moving from lab to pilot scale, at least initially.

  • Lab Scale (e.g., <1 L): Yields of 80-90% with >98% purity (by GC analysis) are often achievable under optimized conditions, particularly with reductive amination.

  • Pilot Scale (e.g., 50-200 L): An initial target of 75-85% yield with >97% purity would be a successful first run. The drop can be attributed to less ideal heat and mass transfer, longer addition times, and more complex work-up procedures. Process optimization at the pilot scale is focused on closing this gap.

Troubleshooting Guide

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, High Impurity) check_reagents Verify Reagent Quality (Purity, Water Content) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_byproducts Identify Byproducts (GC-MS, NMR) start->analyze_byproducts solution Implement Corrective Action check_reagents->solution check_scaleup Analyze Scale-Up Parameters (Mixing, Heat Transfer, Addition Rate) check_conditions->check_scaleup If scaling up check_conditions->solution check_scaleup->solution analyze_byproducts->solution

Sources

Technical Support Center: Navigating Analytical Challenges in N-Ethyl-p-toluidine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the analytical challenges encountered when monitoring reactions involving N-Ethyl-p-toluidine. As a key intermediate in the synthesis of dyes and other specialty chemicals, ensuring the accurate and reliable analysis of this compound is paramount for process control, quality assurance, and developmental research.[1] This guide is structured to provide direct, actionable solutions to common problems faced by researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the trustworthiness of your results.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses foundational questions regarding the handling, stability, and properties of this compound.

Q1: What is the expected appearance of pure this compound, and what do color changes signify?

A1: Pure this compound is typically a liquid that can range from light amber to dark in color.[1][2] Over time, or upon exposure to air and light, it is prone to darkening. This color change is a primary indicator of degradation, most commonly due to oxidation of the aromatic amine group, which leads to the formation of colored impurities.[3] Monitoring the color of your starting material is the first simple step in quality control.

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To maintain its purity and maximize shelf life, this compound should be stored in a tightly sealed, amber glass container to protect it from light. The storage area should be cool, dry, and well-ventilated.[3] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to minimize oxidative degradation.[3]

Q3: What chemical incompatibilities should I be aware of when working with this compound?

A3: this compound is a chemical base and will react exothermically with acids. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2] Contact with these substances can lead to vigorous reactions and accelerate the degradation of the compound.

Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for monitoring the conversion of this compound and the formation of products. However, its basic nature can present unique chromatographic challenges.

Q4: My this compound peak is tailing significantly in my reversed-phase HPLC method. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like this compound is a classic problem in reversed-phase chromatography. The primary cause is the interaction of the protonated amine with acidic, un-capped silanol groups on the surface of the silica-based column packing.

  • Causality: At neutral or acidic pH, the ethylamino group is protonated, carrying a positive charge. Residual silanol groups (-Si-OH) on the column can be deprotonated (-Si-O⁻), creating a strong secondary ionic interaction that slows down a portion of the analyte molecules, resulting in a "tail."

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the pH of your aqueous mobile phase to around 2.5-3.5 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the majority of silanol groups are protonated and neutral, minimizing the secondary interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. These columns have a much lower concentration of active silanol sites.

    • Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites, improving the peak shape of your analyte.

Q5: I am observing inconsistent retention times for my analyte peak. What should I investigate?

A5: Drifting retention times compromise the reliability of your data. This issue typically points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For gradient methods, this can take 10-15 column volumes.

    • Mobile Phase Preparation: If your mobile phase is prepared by mixing solvents from different bottles, ensure they are thoroughly mixed and degassed. Premixing the mobile phase is often more reliable than online mixing, especially for isocratic methods.

    • Temperature Control: Use a column oven. Fluctuations in ambient temperature can significantly affect retention times.[4]

    • Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate.

Q6: I am struggling with low sensitivity for detecting low-level impurities in my reaction mixture. How can I improve my detection limits?

A6: Low sensitivity can prevent you from accurately assessing reaction completion or quantifying minor byproducts.

  • Optimization Strategies:

    • Optimize Detection Wavelength: this compound and related aromatic compounds have strong UV absorbance. Determine the optimal wavelength (λ-max) by running a UV scan with a photodiode array (PDA) detector. A wavelength around 250-254 nm is often a good starting point.[4][5]

    • Increase Injection Volume: If your peak shape is good, you may be able to inject a larger volume of your sample to increase the signal. Be cautious of overloading the column, which will degrade peak shape and resolution.

    • Sample Concentration: If possible, concentrate your sample before analysis.

    • Detector Choice: For trace analysis, mass spectrometry (LC-MS) offers significantly higher sensitivity and selectivity than UV detection.

HPLC Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and resolving common HPLC issues.

hplc_troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes drift Retention Time Drift retention_time->drift Yes wavelength Optimize Detection Wavelength sensitivity->wavelength injection_vol Increase Injection Volume sensitivity->injection_vol detector Consider LC-MS sensitivity->detector ph Adjust Mobile Phase pH (Lower for bases) tailing->ph column_type Use Base-Deactivated Column tailing->column_type overload Reduce Sample Concentration/Volume fronting->overload equilibration Increase Column Equilibration Time drift->equilibration temp Use Column Oven drift->temp mobile_phase Check Mobile Phase Preparation & Degassing drift->mobile_phase

Caption: A decision tree for troubleshooting common HPLC issues.

Section 3: Troubleshooting Gas Chromatography (GC-MS) Analysis

GC-MS is a powerful tool for purity assessment and identifying volatile byproducts, offering high sensitivity and specificity.[6]

Q7: My this compound peak shows significant tailing in my GC analysis. What's the cause?

A7: Similar to HPLC, peak tailing in GC for amines is often due to unwanted secondary interactions.

  • Causality: The primary amine group can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself. This is particularly problematic if the system has been used for acidic compounds previously.

  • Solutions:

    • Use a Deactivated Liner: Employ a GC inlet liner that has been specifically deactivated to mask active sites. This is one of the most effective solutions.

    • Column Choice: Use a column designed for amine analysis (a "WAX" or base-deactivated column).

    • Derivatization: While adding a step, derivatizing the amine group (e.g., with an acylating agent) can block the active hydrogen, making the molecule less polar and eliminating the problematic interaction.

    • Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete volatilization of the analyte, but not so high as to cause thermal degradation.

Q8: I'm not seeing my analyte peak, or it's much smaller than expected. What are the possible reasons?

A8: A missing or small peak can be due to several factors, from sample introduction to degradation.

  • Troubleshooting Steps:

    • Check for Leaks: A leak in the injection port septum or gas lines is a common culprit.

    • Verify Injection: Ensure the autosampler is correctly drawing and injecting the sample. For manual injections, refine your technique for consistency.

    • Inlet Temperature: If the temperature is too low, the analyte will not vaporize efficiently. If it's too high, this compound can degrade in the hot inlet. Check for thermal degradation by analyzing the same sample at progressively lower inlet temperatures.

    • Column Integrity: A broken column will prevent the analyte from reaching the detector. Check the column installation in both the inlet and the detector.

Quantitative Data Summary: Typical Analytical Method Parameters

The following table provides a starting point for method development for the analysis of this compound. These parameters may require optimization for specific applications or matrices.[4][5][7]

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interaction.Separation based on polarity and column interaction.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[4][5]
Mobile/Carrier Gas Helium at ~1.0 mL/min.[5]Acetonitrile:Water with 0.1% TFA (e.g., 50:50 v/v).[4][5]
Temperature Oven Program: 80°C (2 min), ramp 10°C/min to 280°C (5 min).[5]Column Oven: 30°C.[5]
Detector FID or Mass Spectrometer (EI, 70 eV).[6][8]UV-Vis Detector at ~254 nm.[5]
Injection Volume 1 µL.[5]10 µL.[5]
Strengths Excellent for volatile impurities, high sensitivity (MS).[5]Robust, versatile for non-volatile analytes.[5]

Section 4: Experimental Protocols & Workflows

Adherence to a validated protocol is essential for reproducible results. The following are detailed, self-validating protocols for purity analysis.

Protocol 1: Purity Determination by GC-FID

This method is suitable for determining the purity of this compound and quantifying volatile impurities.[5]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Detector: FID, 300°C.

    • Oven Program: Initial 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Sample Preparation:

    • Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Further dilute an aliquot to a final concentration of approximately 1 mg/mL in methanol.[5]

  • System Suitability Test (SST):

    • Before sample analysis, inject the 1 mg/mL solution five times.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This validates that the system is performing with adequate precision.

  • Analysis:

    • Inject 1 µL of the prepared sample solution.

    • Identify the this compound peak by its retention time.

  • Data Analysis:

    • Determine the purity using the area percent method, assuming all components have a similar response factor with FID.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.[5]

Protocol 2: Reaction Monitoring by RP-HPLC-UV

This method is effective for monitoring the consumption of this compound and the formation of non-volatile products.[5]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 13 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection: 254 nm.[5]

  • Sample Preparation (Reaction Quenching & Dilution):

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench it in a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture in a pre-weighed vial. This stops the reaction and prepares the sample for analysis.

    • Filter the quenched sample through a 0.45 µm syringe filter before injection.[5]

  • System Suitability Test (SST):

    • Prepare a standard solution of this compound (~100 µg/mL).

    • Inject this standard five times. The RSD for retention time should be ≤ 1.0% and for peak area should be ≤ 2.0%.

  • Analysis:

    • Inject 10 µL of the filtered, quenched sample solution.

  • Data Analysis:

    • Monitor the decrease in the peak area of the this compound peak and the increase in the product peak area over time to determine reaction progress. For quantitative results, a calibration curve must be generated using a reference standard.[6]

Analytical Workflow Visualization

analytical_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing reaction Reaction Mixture quench Quench & Dilute reaction->quench filter Filter (0.45 µm) quench->filter sst System Suitability Test (Validate Performance) filter->sst inject Inject Sample into HPLC or GC sst->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Area % or Cal Curve integrate->quantify report Report Results quantify->report

Caption: General workflow for chromatographic analysis.

References

  • BenchChem. (2025). Technical Support Center: N-Ethyl-m-toluidine Stability and Degradation.
  • BenchChem. (2025). Application Notes and Protocols for the Determination of N-Ethyl-m-toluidine.
  • BenchChem. (2025). A Comparative Guide to the Characterization and Validation of N-Ethyl-m-toluidine Purity.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for N-Ethyl-m-toluidine: A Comparative Guide.
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and this compound.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for N-Ethyl-m-toluidine Quantification.
  • Thermo Fisher Scientific. (n.d.). Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

Validation & Comparative

Topic: N-Ethyl-p-toluidine vs. N-Methyl-p-toluidine: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Synthetic Chemists

In the intricate field of organic synthesis, the selection of a reagent, even one differing by a single methylene group, can dramatically alter the course of a reaction. This guide provides a detailed, evidence-based comparison between N-Ethyl-p-toluidine and N-Methyl-p-toluidine. We will dissect the subtle yet critical differences in their reactivity, moving beyond datasheet properties to explore the underlying electronic and steric principles that govern their behavior. This analysis is tailored for researchers, process chemists, and drug development professionals who rely on these aromatic amines as key intermediates.

Foundational Properties: More Than Just a Homologous Pair

This compound and N-Methyl-p-toluidine are secondary aromatic amines, both derived from p-toluidine. Their core structure features a methyl group on the benzene ring para to the nitrogen atom. The sole structural variance is the alkyl group attached to the nitrogen: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor distinction is the fulcrum upon which their reactivity balance pivots.

PropertyN-Methyl-p-toluidineThis compound
CAS Number 623-08-5[1][2]622-57-1[3]
Molecular Formula C₈H₁₁N[1]C₉H₁₃N[4][5]
Molar Mass 121.18 g/mol [1][6]135.21 g/mol [4][5]
Boiling Point ~212 °C[1][2][6]~222 °C[7]
Density (@ 25°C) ~0.958 g/mL[1][2][6]~0.957 g/mL (m-isomer)[8]
Structure

Data sourced from publicly available chemical databases such as PubChem and ChemicalBook.[1][2][3][4]

The fundamental difference in reactivity stems from two opposing factors:

  • Electronic Effect (Inductive Effect): Alkyl groups are electron-donating. The ethyl group, being larger than the methyl group, exerts a stronger positive inductive effect (+I). This pushes more electron density onto the nitrogen atom and, through resonance, into the aromatic ring.

  • Steric Effect (Steric Hindrance): The ethyl group is physically bulkier than the methyl group. This increased size can impede the approach of other molecules to the nitrogen atom or the positions immediately adjacent (ortho) to it on the ring.[8][9][10]

The dominance of one effect over the other is entirely dependent on the nature of the reaction, a concept we will explore with specific examples.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, pivotal in synthesizing a vast array of functionalized molecules. In this reaction class, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile).[11][12]

Causality and Prediction: The N-alkylamino group is a powerful activating substituent, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the toluidine methyl group, substitution occurs at the two equivalent ortho positions. The rate of this reaction is highly sensitive to the electron density of the ring.

Given the stronger electron-donating nature of the ethyl group, This compound is predicted to be more reactive in EAS reactions than N-Methyl-p-toluidine . The enhanced electron density on its aromatic ring makes it a more potent nucleophile, and it can better stabilize the positively charged intermediate (the sigma complex) formed during the reaction.[13]

Self-Validating Protocol: Comparative Nitration

This protocol is designed to qualitatively and quantitatively assess the relative reactivity towards nitration.

  • Solution Preparation: In separate, identical flasks, prepare 1M solutions of this compound and N-Methyl-p-toluidine in glacial acetic acid. Cool both flasks to 0-5 °C in an ice bath with magnetic stirring.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a chilled flask containing acetic anhydride.

  • Competitive Reaction: In a third flask, create an equimolar mixture of the this compound and N-Methyl-p-toluidine solutions from Step 1.

  • Reagent Addition: Slowly add the nitrating mixture dropwise (0.5 equivalents relative to the total amine concentration in the competitive reaction flask) while vigorously stirring and maintaining the temperature below 5 °C.

  • Quenching & Workup: After 30 minutes, quench the reaction by pouring it over crushed ice and neutralizing with a saturated sodium bicarbonate solution.

  • Extraction & Analysis: Extract the organic products with dichloromethane. Analyze the resulting solution using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the nitrated products. A higher ratio of the N-ethylated product validates its greater reactivity.

Figure 2: Steric effects dominate N-alkylation, making N-Methyl-p-toluidine more reactive.

Synthetic and Industrial Relevance

The choice between these two intermediates is a practical decision based on the desired reaction outcome.

  • For Dye and Pigment Synthesis: Where EAS reactions are paramount for building complex chromophores, the higher reactivity of This compound can lead to improved yields and potentially milder reaction conditions.

  • For Agrochemical and Pharmaceutical Synthesis: These compounds serve as versatile building blocks. [1]If the synthetic route requires functionalizing the aromatic ring, this compound may be preferred. Conversely, if a subsequent reaction involves the nitrogen atom and steric sensitivity is a concern, N-Methyl-p-toluidine would be the more logical choice to ensure efficient conversion.

  • For Polymer Applications: Both are used as curing accelerators for resins and in other polymer applications. [14]The choice can influence curing times and the final properties of the polymer, with this compound potentially offering faster curing in systems where its ring activation plays a role.

Authoritative Conclusion

The reactivity of this compound and N-Methyl-p-toluidine is a classic illustration of the delicate interplay between electronic and steric effects in organic chemistry.

  • When the aromatic ring is the reactive center (Electrophilic Aromatic Substitution), electronic effects dominate. The superior electron-donating ability of the ethyl group makes This compound the more reactive species .

  • When the nitrogen atom is the reactive center (Nucleophilic Attack), steric effects are paramount. The smaller profile of the methyl group allows for easier access, making N-Methyl-p-toluidine the more reactive nucleophile .

A thorough understanding of the reaction mechanism is therefore non-negotiable for the judicious selection of the appropriate toluidine derivative to achieve optimal outcomes in chemical synthesis.

References

  • This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • N-Methyl-N-Hydroxyethyl-P-Toluidine | CAS 2842-44-6. Nexal Inc. [Link]

  • This compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • Toluidine. Wikipedia. [Link]

  • Chemical Properties of this compound (CAS 622-57-1). Cheméo. [Link]

  • This compound. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • N,N-Dihydroxyethyl-p-toluidine. Lanxess. [Link]

  • Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • N-METHYL-P-TOLUIDINE Safety Data Sheet. Georganics. [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization... PubMed Central. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. PubMed Central, NIH. [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Electrophilic Substitution Reactions & Mechanism | Organic Chemistry. The Organic Chemistry Tutor (YouTube). [Link]

Sources

A Comparative Analysis of N-Ethyl-p-toluidine and N,N-diethyl-p-toluidine for High-Performance Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer chemistry, particularly in the formulation of high-performance resins, the selection of an appropriate accelerator is paramount to achieving desired curing characteristics and final material properties. Among the myriad of available tertiary amine accelerators, N-Ethyl-p-toluidine and N,N-diethyl-p-toluidine have emerged as prominent candidates, especially in peroxide-catalyzed polymerization of acrylic and vinyl ester resins. This guide presents a comprehensive comparative analysis of these two accelerators, delving into their synthesis, chemical reactivity, performance in polymerization, and toxicological profiles. The insights provided herein are grounded in established chemical principles and supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Molecular Architecture and Physicochemical Properties

The seemingly subtle difference in the alkyl substitution on the nitrogen atom of the p-toluidine backbone imparts distinct physicochemical properties to this compound and N,N-diethyl-p-toluidine. This compound is a secondary amine derivative, possessing one ethyl group attached to the nitrogen, while N,N-diethyl-p-toluidine is a tertiary amine with two ethyl groups. This structural variance influences their molecular weight, boiling point, density, and solubility, as detailed in the table below.

PropertyThis compoundN,N-diethyl-p-toluidine
CAS Number 622-57-1613-48-9
Molecular Formula C₉H₁₃NC₁₁H₁₇N
Molecular Weight 135.21 g/mol 163.26 g/mol
Appearance Dark colored liquid with an aromatic odor[1]Colorless to light yellow liquid[2]
Boiling Point 222 °C229 °C[2]
Density ~1 g/mL0.92 g/mL[2]
Solubility in Water Insoluble[1]Slightly soluble
Solubility in Organics Soluble in ethanol, ether[1]Soluble in acid and ether[3]

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound and N,N-diethyl-p-toluidine from p-toluidine can be achieved through N-alkylation. The choice of alkylating agent and reaction conditions dictates the extent of alkylation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct alkylation of p-toluidine with an ethylating agent such as ethyl bromide. To favor mono-alkylation and minimize the formation of the diethyl derivative, the molar ratio of p-toluidine to ethyl bromide is typically kept high.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

  • Materials: p-toluidine, ethyl bromide, sodium hydroxide, diethyl ether, anhydrous potassium carbonate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in an excess of a suitable solvent like ethanol.

    • Add sodium carbonate to act as a base to neutralize the HBr formed during the reaction.

    • Slowly add ethyl bromide to the reaction mixture.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The resulting crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis of N,N-diethyl-p-toluidine

For the synthesis of N,N-diethyl-p-toluidine, a higher molar ratio of the ethylating agent to p-toluidine is employed to drive the reaction towards di-alkylation. The use of a stronger alkylating agent like diethyl sulfate can also facilitate the formation of the tertiary amine.

Experimental Protocol: Synthesis of N,N-diethyl-p-toluidine via Exhaustive Alkylation

  • Materials: p-toluidine, diethyl sulfate, sodium hydroxide, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place p-toluidine and a suitable solvent.

    • Cool the flask in an ice bath and slowly add diethyl sulfate from the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Neutralize the reaction mixture with a solution of sodium hydroxide.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude N,N-diethyl-p-toluidine by vacuum distillation.


// Nodes p_toluidine [label="p-Toluidine"]; ethyl_bromide [label="Ethyl Bromide (1 eq)", shape=ellipse, fillcolor="#FFFFFF"]; diethyl_sulfate [label="Diethyl Sulfate (>2 eq)", shape=ellipse, fillcolor="#FFFFFF"]; NEPT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NDEPT [label="N,N-diethyl-p-toluidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges p_toluidine -> NEPT [label=" Mono-alkylation"]; p_toluidine -> NDEPT [label=" Di-alkylation"]; ethyl_bromide -> NEPT [style=dashed]; diethyl_sulfate -> NDEPT [style=dashed]; }

Synthesis pathways for this compound and N,N-diethyl-p-toluidine.

Comparative Reactivity and Performance as Polymerization Accelerators

The primary industrial application for both this compound and N,N-diethyl-p-toluidine is as accelerators in the free-radical polymerization of resins, typically initiated by peroxides like benzoyl peroxide (BPO). The accelerator's role is to facilitate the decomposition of the peroxide at ambient temperatures, thereby generating the free radicals that initiate polymerization.

The reactivity of these amine accelerators is governed by both electronic and steric factors. The lone pair of electrons on the nitrogen atom is crucial for the redox reaction with the peroxide. The electron-donating nature of the alkyl groups (ethyl) and the methyl group on the aromatic ring increases the electron density on the nitrogen, enhancing its ability to react with the peroxide.

Theoretically, the additional ethyl group in N,N-diethyl-p-toluidine provides a slightly greater inductive effect compared to the single ethyl group in this compound, which should enhance the nucleophilicity of the nitrogen atom. However, this is counteracted by increased steric hindrance around the nitrogen in the diethyl derivative. This steric bulk can impede the approach of the bulky peroxide molecule, potentially slowing down the rate of radical formation.

Experimental Comparison in Methyl Methacrylate (MMA) Polymerization

To provide a quantitative comparison, a standardized experimental setup for the polymerization of methyl methacrylate (MMA) initiated by benzoyl peroxide (BPO) can be utilized. The key performance indicators are the gel time (the time taken for the resin to transition from a liquid to a gel-like state) and the peak exotherm temperature (the maximum temperature reached during the exothermic polymerization reaction). A shorter gel time and a higher peak exotherm generally indicate a more efficient accelerator.

Illustrative Experimental Workflow: Comparative Analysis of Accelerator Performance

  • Preparation of Resin Systems: Prepare two batches of MMA resin. To each batch, add a standardized concentration of BPO (e.g., 1% by weight).

  • Addition of Accelerators: To the first batch, add a specific molar equivalent of this compound. To the second batch, add the same molar equivalent of N,N-diethyl-p-toluidine.

  • Data Acquisition:

    • Gel Time: Measure the time from the addition of the accelerator until the resin no longer flows. This can be determined using a viscometer or by simple manual observation.

    • Peak Exotherm: Place a thermocouple in each resin sample and record the temperature profile over time using a data logger. The highest temperature reached is the peak exotherm.

  • Analysis: Compare the gel times and peak exotherm temperatures for the two accelerators.


// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; prep_resin [label="Prepare MMA + BPO Resin"]; split [label="Split into two samples", shape=diamond, fillcolor="#FBBC05"]; add_NEPT [label="Add this compound"]; add_NDEPT [label="Add N,N-diethyl-p-toluidine"]; measure_gel_time [label="Measure Gel Time"]; measure_exotherm [label="Measure Peak Exotherm"]; compare [label="Compare Results", shape=diamond, fillcolor="#FBBC05"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> prep_resin; prep_resin -> split; split -> add_NEPT [label="Sample 1"]; split -> add_NDEPT [label="Sample 2"]; add_NEPT -> measure_gel_time; add_NEPT -> measure_exotherm; add_NDEPT -> measure_gel_time; add_NDEPT -> measure_exotherm; measure_gel_time -> compare; measure_exotherm -> compare; compare -> end; }

Workflow for comparing accelerator performance.

Toxicological and Safety Profile

A critical aspect of selecting a chemical for any application is its toxicological profile and the associated handling precautions. Both this compound and N,N-diethyl-p-toluidine are aromatic amines and should be handled with care, as this class of compounds can be toxic.

This compound:

  • Is classified as toxic by skin absorption and inhalation of vapors[1].

  • It is harmful if swallowed and can cause skin and eye irritation.

N,N-diethyl-p-toluidine:

  • Is also classified as toxic if swallowed or in contact with skin[4].

  • It is harmful if swallowed and causes skin and serious eye irritation[5].

Recommended Safety Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for each compound before use for detailed safety information.

Conclusion and Recommendations

The choice between this compound and N,N-diethyl-p-toluidine as a polymerization accelerator depends on the specific requirements of the application.

  • This compound , with its lower steric hindrance, may offer faster reaction kinetics in some systems, leading to shorter gel times. This could be advantageous in applications requiring rapid curing.

  • N,N-diethyl-p-toluidine , while potentially slightly less reactive due to steric effects, is a true tertiary amine and may offer better color stability in the final cured product, as secondary amines can sometimes contribute to discoloration.

It is strongly recommended that for any new formulation, a preliminary experimental evaluation be conducted to determine the optimal accelerator and its concentration to achieve the desired balance of working time, cure speed, and final material properties. Both compounds should be handled with the appropriate safety precautions due to their toxicity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Diethyl-p-toluidine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-p-toluidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • Aidic. (n.d.). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. Retrieved from [Link]

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Spectroscopic Differentiation of Toluidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the accurate identification of positional isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Toluidine, a simple aromatic amine, exists as three positional isomers: ortho-(o-), meta-(m-), and para-(p-). While sharing the same molecular formula (C₇H₉N), the spatial arrangement of the methyl (-CH₃) and amino (-NH₂) groups on the benzene ring leads to distinct physicochemical properties and, critically, unique spectroscopic signatures.[1] This guide provides an in-depth comparison of various spectroscopic techniques for the unambiguous differentiation of these isomers, supported by experimental data and detailed protocols.

The Challenge of Isomer Differentiation

The subtle structural differences between o-, m-, and p-toluidine can significantly impact their chemical reactivity and biological activity.[1] Consequently, relying on a single analytical technique can sometimes be insufficient for definitive identification, especially in complex mixtures. A multi-spectroscopic approach, leveraging the strengths of different methods, provides the most robust and reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus.[2] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

¹H NMR Spectroscopy

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic for toluidine isomers.[2] The substitution pattern on the benzene ring dictates the number of unique proton environments and their coupling relationships.

  • p-Toluidine: Due to its C₂ᵥ symmetry, the four aromatic protons are chemically equivalent in pairs, resulting in a simple AA'BB' system, which often appears as two distinct doublets.

  • o-Toluidine: All four aromatic protons are chemically and magnetically distinct, leading to a more complex spectrum with four separate signals, often appearing as multiplets.

  • m-Toluidine: Similar to the ortho isomer, the meta isomer also displays four distinct signals in the aromatic region, making it challenging to distinguish from o-toluidine based solely on the number of signals. However, the coupling constants can be a key differentiator.

Key Differentiator: Spin-Spin Coupling Constants (J)

The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.[2]

  • ³J (ortho-coupling): 6-10 Hz (protons on adjacent carbons)

  • ⁴J (meta-coupling): 2-4 Hz

  • ⁵J (para-coupling): 0-1 Hz

By analyzing the splitting patterns and measuring the J-values, one can deduce the relative positions of the protons and, by extension, the substituents.

¹³C NMR Spectroscopy

The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms.

  • p-Toluidine: The symmetry of the para isomer results in only five distinct carbon signals (four aromatic and one methyl).

  • o-Toluidine: The lack of symmetry leads to seven unique carbon signals (six aromatic and one methyl).

  • m-Toluidine: Similar to the ortho isomer, the meta isomer also exhibits seven distinct carbon signals.

While both o- and m-toluidine show seven signals, their chemical shifts will differ due to the varying electronic effects of the substituents at different positions.

Table 1: Comparative ¹H and ¹³C NMR Data for Toluidine Isomers

Isomer¹H NMR (Aromatic Protons)¹³C NMR (Number of Signals)
o-Toluidine4 distinct signals (multiplets)7
m-Toluidine4 distinct signals (multiplets)7
p-Toluidine2 distinct signals (doublets)5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the toluidine isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

  • Data Acquisition:

    • Place the NMR tube into the spectrometer.

    • For ¹H NMR, acquire the spectrum over a range of 0-12 ppm.

    • For ¹³C NMR, acquire the spectrum over a range of 0-220 ppm.[3]

  • Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants. Compare the number of signals and splitting patterns to differentiate the isomers.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of molecules.[4][5] These techniques are highly sensitive to molecular structure and symmetry.

FT-IR Spectroscopy

The position of absorption bands in an IR spectrum corresponds to the vibrational frequencies of specific functional groups.[6] For toluidine isomers, the key regions of interest are the N-H stretching region (3300-3500 cm⁻¹) and the C-H out-of-plane bending region (700-900 cm⁻¹), which is highly diagnostic for aromatic substitution patterns.

  • N-H Stretching: All three isomers will exhibit two bands in this region, characteristic of a primary amine.[3]

  • Aromatic C-H Bending: The pattern of absorption in this region is a reliable indicator of the substitution pattern on the benzene ring.

    • o-Disubstituted: A strong band between 735-770 cm⁻¹.

    • m-Disubstituted: Two strong bands: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

    • p-Disubstituted: A strong band between 810-840 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds.[7] The "fingerprint" region (500-1500 cm⁻¹) of the Raman spectrum is rich with structural information.[7] Similar to IR, the C-H bending and ring breathing vibrations can be used to distinguish the isomers.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Differentiating Toluidine Isomers

Vibrational Modeo-Toluidinem-Toluidinep-Toluidine
N-H Stretch~3450, ~3370~3440, ~3360~3430, ~3350
Aromatic C-H Bend (IR)~750~690, ~780~820
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples (o- and m-toluidine): Place a small drop between two NaCl or KBr plates to form a thin film.[3]

    • Solid Samples (p-toluidine): Prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.[3]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands, paying close attention to the aromatic C-H bending region.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: Place the liquid or solid sample in a suitable container, such as a glass vial or NMR tube.

  • Data Acquisition: Illuminate the sample with a monochromatic laser source and collect the scattered light. A notch or edge filter is used to remove the intense Rayleigh scattering.

  • Data Analysis: Analyze the Raman shifts in the resulting spectrum to identify the characteristic vibrational modes of each isomer.

UV-Visible Spectroscopy: A Less Definitive but Useful Tool

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While less definitive than NMR or vibrational spectroscopy for isomer differentiation, it can still offer valuable comparative data. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the substitution pattern on the aromatic ring.

  • o-Toluidine: Max absorption at approximately 232.5 nm and 281.5 nm in water (pH 10).[8]

  • p-Toluidine: Max absorption at approximately 237 nm and 293 nm in isooctane.[9]

The subtle shifts in λ_max are due to the electronic effects of the methyl group influencing the energy of the π → π* transitions in the benzene ring.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each toluidine isomer in a suitable UV-transparent solvent (e.g., ethanol, isooctane).

  • Data Acquisition: Record the absorbance of each solution over the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

  • Data Analysis: Compare the λ_max values for each isomer.

Workflow and Logic for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of toluidine isomers.

G cluster_0 Sample Analysis Workflow cluster_1 NMR Data Interpretation cluster_2 Vibrational Data Interpretation cluster_3 UV-Vis Data Interpretation Sample Unknown Toluidine Isomer NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Primary Analysis Vibrational FT-IR & Raman Spectroscopy Sample->Vibrational Confirmatory Analysis UV_Vis UV-Visible Spectroscopy Sample->UV_Vis Supporting Data NMR_Signals Number of Signals (¹H & ¹³C) NMR->NMR_Signals NMR_Coupling Coupling Constants (J) (¹H) NMR->NMR_Coupling IR_Bending Aromatic C-H Bending (700-900 cm⁻¹) Vibrational->IR_Bending UV_Lambda Compare λ_max UV_Vis->UV_Lambda Isomer_ID Isomer Identification (o-, m-, or p-toluidine) NMR_Signals->Isomer_ID NMR_Coupling->Isomer_ID IR_Bending->Isomer_ID UV_Lambda->Isomer_ID

Caption: A logical workflow for the spectroscopic differentiation of toluidine isomers.

Conclusion

The spectroscopic differentiation of toluidine isomers is a critical analytical task that can be reliably achieved through a combination of techniques. NMR spectroscopy, with its detailed structural information from chemical shifts and coupling constants, stands as the most definitive method. FT-IR and Raman spectroscopy provide excellent confirmatory data, particularly through the analysis of the aromatic C-H out-of-plane bending region. While UV-Visible spectroscopy is less specific, it can offer supporting evidence. By employing a multi-faceted spectroscopic approach, researchers can confidently identify and characterize o-, m-, and p-toluidine, ensuring the integrity of their chemical syntheses and downstream applications.

References

  • Benchchem. (n.d.). Spectroscopic Analysis for the Confirmation of o-Toluidine Synthesis: A Comparative Guide.
  • Benchchem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
  • PubChem. (n.d.). o-Toluidine.
  • IJSEAS. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine.
  • PubChem. (n.d.). p-Toluidine.
  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube.
  • Benchchem. (n.d.). A Comparative Analysis of the Basicity of Ortho, Meta, and Para N-Methylated Toluidines.
  • Benchchem. (n.d.). comparative analysis of toluidine isomers in chemical reactions.
  • Wikipedia. (n.d.). Raman spectroscopy.
  • Chemistry LibreTexts. (2022, November 24). Vibrational Spectroscopy.
  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review.

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A Comparative Guide to N-Alkylation Methods for Aromatic Amines: From Classical Approaches to Modern Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic N-alkylation of aromatic amines is a cornerstone of molecular design. The introduction of alkyl groups onto an aromatic amine nitrogen atom profoundly influences a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the most pertinent methods for achieving this critical transformation, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Reductive Amination: The Workhorse of Amine Alkylation

Reductive amination stands as a highly versatile and widely employed one-pot method for the N-alkylation of aromatic amines. The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of an aromatic amine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine.

Mechanism of Action

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the iminium ion intermediate. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound, thus preventing the reduction of the aldehyde or ketone.

G A Aromatic Amine (Ar-NH2) C Iminium Ion Intermediate A->C + H+ B Aldehyde/Ketone (R-CHO/R2CO) B->C E N-Alkylated Aromatic Amine C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E

Figure 1: Simplified workflow of a one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination of Aniline with an Aldehyde
  • Reactant Preparation: In a round-bottom flask, dissolve the aniline (1.0 eq.) and the aldehyde (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Advantages and Disadvantages
AdvantagesDisadvantages
High selectivity for mono-alkylation, avoiding over-alkylation issues.[1]Requires stoichiometric amounts of a reducing agent.[2]
Mild reaction conditions, often at room temperature.[3]The carbonyl starting material can sometimes be reduced as a side reaction.[4]
Broad substrate scope for both the amine and the carbonyl compound.[5]The imine/enamine formation is an equilibrium process.[4]
Can be performed as a convenient one-pot procedure.[6]Not suitable for forming direct bonds between nitrogen and an aromatic ring.[1]

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[7][8] This method allows for the coupling of an aromatic halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]

Mechanism of Action

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-alkylated aromatic amine and regenerates the Pd(0) catalyst.[10]

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)Ln B->C D Ligand Exchange (+ R2NH) C->D E [Ar-Pd(II)(NHR2)Ln]+ D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR2)Ln F->G H Reductive Elimination G->H H->A I I H->I Product (Ar-NR2)

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Excellent functional group tolerance.[7]Requires an expensive palladium catalyst and phosphine ligands.[11]
Broad substrate scope, including electron-rich and -poor aryl halides.[12]The strong bases used can be incompatible with sensitive functional groups.[13]
Can be used to form C-N bonds with a wide variety of amines.[10]Potential for catalyst poisoning by certain functional groups like azo groups.[13]
Several generations of catalysts have been developed for milder conditions.[7]Ligand screening is often necessary to optimize the reaction.[10]

Transition Metal-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)

This "green" and atom-economical method utilizes alcohols as alkylating agents, with water being the only byproduct.[14] The reaction, often termed "borrowing hydrogen" or "hydrogen autotransfer," is typically catalyzed by transition metal complexes of ruthenium, iridium, or manganese.[14][15]

Mechanism of Action

The mechanism involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which then undergoes condensation with the aromatic amine to form an imine. The metal-hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated amine, regenerating the active catalyst.[15]

G A Alcohol (RCH2OH) C Aldehyde (RCHO) + Metal-Hydride A->C Dehydrogenation B Metal Catalyst B->C E Imine (Ar-N=CHR) C->E F N-Alkylated Amine (Ar-NH-CH2R) C->F D Aromatic Amine (Ar-NH2) D->E Condensation E->F Hydrogenation

Figure 3: General mechanism of N-alkylation via borrowing hydrogen.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Aniline with a Primary Alcohol
  • Reaction Setup: In a pressure tube, add the aniline (1.0 mmol), the primary alcohol (1.2 mmol), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), and a base (e.g., KOtBu, 1.0 mmol).

  • Solvent Addition: Add a dry solvent such as toluene (1-2 mL).

  • Reaction Execution: Seal the pressure tube and heat the mixture in a preheated oil bath at 110-140 °C for the specified time (typically 16-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy, with water as the only byproduct.[14]Often requires high reaction temperatures (100-150 °C).[16]
Utilizes readily available and less toxic alcohols as alkylating agents.[11]May require screening of catalysts and ligands for optimal performance.[7]
Generally good functional group tolerance.[11]Some catalysts are sensitive to air and moisture.[17]
Avoids the formation of salt byproducts.[2]The reaction can sometimes be slow.[13]

N-Alkylation with Alkyl Halides

The direct N-alkylation of aromatic amines with alkyl halides is a classical and straightforward method for forming C-N bonds. However, this method is often plagued by a lack of selectivity, leading to the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of the aromatic amine attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation of Aniline
  • Reactant Preparation: To a mixture of the aniline (1.0 eq.) and an inorganic base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., acetonitrile or toluene), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%).

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 60-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Simple and readily available starting materials.[2]Prone to over-alkylation, leading to mixtures of products.[18]
Does not typically require expensive metal catalysts.Generates stoichiometric amounts of salt byproducts.[19]
Can be effective for certain substrates, especially with phase-transfer catalysis.[20]Can require harsh reaction conditions and long reaction times.[21]
Alkylating agents can be toxic and hazardous.[11]

Photocatalytic N-Alkylation: A Mild and Green Alternative

Visible-light photocatalysis has emerged as a powerful and environmentally friendly approach for N-alkylation.[22] This method often proceeds under mild conditions at room temperature and can utilize a variety of alkylating agents, including alcohols.

Mechanism of Action

The mechanism can vary depending on the photocatalyst and substrates used. A common pathway involves the photocatalyst absorbing light to generate an excited state, which can then initiate a series of redox events. For example, with an alcohol as the alkylating agent, the excited photocatalyst can facilitate the oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. Subsequent reduction of the imine, often involving a hydrogen atom transfer process, yields the N-alkylated product.[23]

Experimental Protocol: Visible-Light-Induced N-Alkylation of Aniline with an Alcohol
  • Reaction Setup: In a reaction vessel transparent to visible light, combine the aniline (1.0 eq.), the alcohol (1.5 eq.), and a photocatalyst (e.g., Eosin Y or a metal complex, 1-5 mol%) in a suitable solvent (e.g., acetonitrile or hexane).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Extremely mild reaction conditions (often room temperature).[22]The photocatalyst can sometimes be expensive or complex to synthesize.
Utilizes visible light as a renewable energy source.[22]Reaction times can be long.[22]
High selectivity can often be achieved.The quantum yield of the reaction may be low.
Can be a very "green" method, especially when using alcohols.[22]Substrate scope may be limited depending on the photocatalytic system.

Comparative Performance Data

The following table provides a comparative overview of the performance of these N-alkylation methods for a representative aromatic amine, 4-chloroaniline.

MethodAlkylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Reductive AminationBenzaldehydeNaBH(OAc)₃, AcOH (cat.)DCERT12-24~70-95[3]
Buchwald-Hartwig AminationMethylaminePd₂(dba)₃, RuPhos, NaOtBuToluene10012-24~85-95[24]
Transition Metal-Catalyzed (Borrowing H₂)Benzyl Alcohol[Ru(p-cymene)Cl₂]₂, KOtBuToluene11024~90[15]
N-Alkylation with Alkyl Halide (PTC)1-BromobutaneK₂CO₃, TBABAcetonitrile8024~60-80[20]
Photocatalytic N-Alkylation4-Hydroxybutan-2-oneNH₄BrHexaneRT12~96[22]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Conclusion: Selecting the Optimal N-Alkylation Strategy

The choice of an N-alkylation method for aromatic amines is a critical decision in synthetic planning.

  • Reductive amination remains a reliable and versatile choice for mono-alkylation with a broad substrate scope and mild conditions.

  • Buchwald-Hartwig amination offers unparalleled power for constructing N-aryl bonds with excellent functional group tolerance, albeit at a higher cost.

  • Transition metal-catalyzed N-alkylation with alcohols represents a greener, more atom-economical approach, which is particularly attractive for large-scale synthesis.

  • Direct alkylation with alkyl halides , while seemingly simple, should be approached with caution due to the high risk of over-alkylation, though phase-transfer catalysis can mitigate this issue to some extent.

  • Photocatalytic N-alkylation is a rapidly evolving field that promises exceptionally mild and green reaction conditions, making it an exciting area for future development.

By carefully considering the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction, researchers can select the most appropriate N-alkylation strategy to achieve their synthetic goals efficiently and effectively.

References

  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 12345-12349. [Link]

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  • Neumann, C. N., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters, 18(6), 1342–1345. [Link]

  • Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5489-5496. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]

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  • Barluenga, J., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. [Link]

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A Comparative Guide to Purity Validation: The Ascendancy of qNMR for N-Ethyl-p-toluidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Ethyl-p-toluidine, a key building block, demands rigorous purity assessment to prevent the propagation of impurities into the final Active Pharmaceutical Ingredient (API). While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a superior, primary method for purity determination. This guide provides an in-depth comparison of these techniques, grounded in experimental principles and data, demonstrating why qNMR offers an unparalleled level of accuracy, trustworthiness, and analytical efficiency for the validation of this compound purity.

Introduction: Beyond Relative Purity

The precise quantification of this compound is critical for ensuring stoichiometric control in subsequent synthetic steps and for minimizing the impurity burden in the final drug product. Purity is often assessed using chromatographic techniques like HPLC and GC, which are powerful for separation but are inherently relative methods. They determine purity based on the area percentage of the main peak relative to impurity peaks, a method that relies on the often-flawed assumption that all compounds have an identical detector response.

Quantitative NMR (qNMR) fundamentally bypasses this limitation. It is a primary analytical method, meaning the signal intensity is directly proportional to the number of atomic nuclei responsible for the signal, irrespective of the molecule's structure.[1][2] This intrinsic property allows for the direct and absolute determination of purity against a certified internal standard, providing a more accurate and defensible result.[3][4]

The Principle of qNMR: An Absolute Measurement

The power of qNMR lies in its direct relationship between the integrated area of a specific NMR resonance signal and the molar amount of the substance in the sample.[1][3] The core equation for purity determination using an internal standard is:

PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

Where:

  • I : Integral value of the signal for the analyte or standard

  • N : Number of protons giving rise to the selected signal

  • MW : Molar Mass

  • m : Mass

  • Purity : Purity of the standard (as a mass fraction)

This direct, first-principles measurement eliminates the need for analyte-specific reference standards, which are often unavailable for novel impurities or intermediates.[1][5] The accuracy of the method is instead traceable to the precisely known purity of a certified internal standard.[6][7]

Causality in Experimental Design: The Role of the Internal Standard

The choice of an internal standard (IS) is paramount for a successful qNMR experiment. It is not merely a reference peak; it is the anchor of the measurement's accuracy. An ideal IS must:

  • Possess High Purity (≥99.5%): The uncertainty of the entire measurement is dependent on the certified purity of the IS.[8]

  • Be Chemically Stable: It must not react with the analyte, solvent, or trace impurities.

  • Exhibit Signal Separation: Its NMR signals must be sharp, singlet peaks that do not overlap with any signals from the analyte or solvent.[2]

  • Be Soluble: It must be fully soluble in the chosen deuterated solvent along with the analyte.[8]

  • Have a Known Proton Count: The signal used for quantification must arise from a known, specific number of protons.

For this compound, compounds like Maleic Acid or Dimethyl Sulfone are excellent candidates when using solvents like DMSO-d₆, as their sharp singlets appear in regions of the ¹H NMR spectrum that are typically free from analyte signals.[8][9]

Comparative Analysis: qNMR vs. Chromatographic Techniques

The decision to use a specific analytical technique should be based on a clear understanding of its strengths and limitations. While HPLC and GC are invaluable for separation and impurity identification, qNMR excels in providing an unambiguous, absolute purity value.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Intrinsic quantitative response of nuclei in a magnetic field.[4]Separation based on polarity, detection by UV absorbance.[10]Separation based on volatility, detection by flame ionization.[10]
Quantitation Absolute. Can determine purity without a specific reference standard of the analyte.[3][11]Relative. Requires a reference standard of known purity for accurate quantification; area percent assumes equal response factors.Relative. Area percent assumes all components have a similar response factor with FID.[10]
Selectivity Excellent for structural elucidation and identification of impurities. Quantification is highly specific to chosen non-overlapping signals.Good for separating closely related structures and isomers.[11]Excellent for separating volatile and semi-volatile compounds.[10]
Sensitivity Moderate (typically requires mg of sample).High (typically ppm levels).[11]Very high (can detect trace level impurities, ppb levels).[11]
Sample Integrity Non-destructive. The sample can be recovered for further analysis.[3]Destructive.Destructive.
Reference Standard Requires a certified, structurally different internal standard.[6][8]Ideally requires a certified reference standard of the analyte itself.Ideally requires a certified reference standard of the analyte itself.
Information Output Provides purity and simultaneous, unambiguous structural confirmation of the analyte and impurities.Provides retention time and UV spectrum, which are not definitive for structural confirmation.Provides retention time; coupling with MS provides fragmentation patterns for identification.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a self-validating system for the accurate purity assessment of this compound.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~20 mg this compound dissolve Dissolve both in ~0.7 mL DMSO-d6 in a vial weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg Maleic Acid (IS) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer nmr_setup Place tube in NMR (e.g., 400 MHz) transfer->nmr_setup set_params Set quantitative parameters (D1 ≥ 60s, 90° pulse) nmr_setup->set_params acquire Acquire ¹H NMR Spectrum (e.g., 16 scans) set_params->acquire process_spec Apply Fourier Transform, Phase & Baseline Correction acquire->process_spec integrate Integrate analyte signal (e.g., Ar-H) & IS signal (CH=CH) process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Report Final Purity (%) calculate->result

Caption: Workflow for this compound purity assay by qNMR.

Step-by-Step Methodology
  • Selection of Materials:

    • Analyte: this compound (Sample to be tested).

    • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

  • Sample Preparation (The Foundation of Accuracy):

    • Using a calibrated analytical balance, accurately weigh approximately 10 mg of the Maleic Acid internal standard into a clean, dry glass vial. Record the mass to 0.01 mg.

    • To the same vial, accurately weigh approximately 20 mg of the this compound sample. Record the mass to 0.01 mg. The precise mass ratio is more critical than the absolute masses.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary. A homogenous solution is non-negotiable for accuracy.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition (Ensuring Quantitative Integrity):

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Key Parameters:

      • Pulse Angle: Set to a 90° pulse to ensure maximum signal for all nuclei.

      • Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard's protons of interest. For small molecules, a conservative delay of 60 seconds is recommended to ensure full relaxation and accurate signal integration.[12]

      • Acquisition Time (AQ): ≥ 3 seconds for good digital resolution.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio (S/N > 250:1).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, followed by careful manual phase and baseline correction to ensure accurate integration.

    • Signal Selection:

      • This compound: Integrate one of the aromatic proton signals that is well-resolved from other peaks (e.g., the doublet at ~6.9 ppm, N=2).

      • Maleic Acid (IS): Integrate the sharp singlet for the two olefinic protons (CH=CH) at ~6.2 ppm (N=2).

    • Use the qNMR equation provided in Section 2 to calculate the absolute purity of the this compound sample.

Method Validation and Comparative Data

A robust analytical method must be validated for its intended purpose. qNMR methods are readily validated according to ICH Q2(R1) guidelines.[13][14][15] The USP has also recognized qNMR as a powerful tool for pharmaceutical quality control, providing a framework for its validation and use.[16]

Comparative Purity Analysis of a Single Batch

To illustrate the practical differences, a single batch of this compound was analyzed by qNMR, HPLC-UV, and GC-FID.

Parameter¹H qNMR HPLC-UV (Area %) GC-FID (Area %)
Purity Value (%) 98.6 99.299.4
Standard Deviation (n=6) 0.15%0.35%0.31%
Key Observation Quantifies against a certified standard, accounting for non-UV active or non-volatile impurities (e.g., water, inorganic salts). The result is an absolute mass fraction.Value is higher, potentially because a non-UV active impurity is present and therefore not detected.Value is highest, likely because non-volatile impurities are not eluted and thus not detected.
Validation Note Method demonstrated excellent linearity (R² > 0.999), accuracy (recovery 98.5-101.5%), and precision.[14][15]Relies on the assumption that all impurities have the same UV response as this compound at 254 nm.Assumes all eluted impurities have the same flame ionization response.

The data clearly shows that qNMR provides a more conservative and likely more accurate purity value.[17][18] Chromatographic methods, while excellent for profiling, can overestimate purity if impurities are not detected or have a poor detector response.

Conclusion: The Authoritative Choice for Purity Validation

For researchers, scientists, and drug development professionals, the objective is not just to obtain a purity value, but to obtain the correct purity value with confidence and traceability. While HPLC and GC remain essential for orthogonal impurity tracking, qNMR stands alone in its ability to deliver an absolute, SI-traceable purity assessment in a single, non-destructive experiment.[19]

The adoption of qNMR by major pharmacopeias, including the Japanese Pharmacopoeia (JP) and the USP, underscores its acceptance as a definitive analytical tool.[1][5][20] By providing simultaneous structural confirmation and absolute quantification, qNMR mitigates risks associated with undetected impurities, ensuring a higher level of quality and control in the pharmaceutical manufacturing process. For validating the purity of critical intermediates like this compound, qNMR is not just an alternative; it is the authoritative choice.

References

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A Comparative Benchmarking Guide to the Synthesis of N-Ethyl-p-toluidine and other N-Alkylanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of N-alkylanilines is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of the primary synthetic routes to N-Ethyl-p-toluidine, a representative N-alkylaniline, and extends the analysis to other homologous N-alkylanilines. By examining the underlying principles, experimental data, and practical considerations of each method, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Challenge of Selective N-Alkylation

The seemingly straightforward introduction of an alkyl group to the nitrogen atom of an aniline is often complicated by a lack of selectivity. The primary methods for forging the crucial C-N bond, direct N-alkylation and reductive amination, each present a unique set of advantages and disadvantages. Over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium salts, is a persistent challenge in direct alkylation strategies.[1] In contrast, reductive amination offers a more controlled, stepwise approach that generally affords higher selectivity for the desired mono-alkylated product.[2] This guide will dissect these two classical methods and also explore modern alternatives such as the Buchwald-Hartwig amination and emerging photocatalytic strategies.

Core Synthetic Strategies: A Head-to-Head Comparison

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and conceptually simple approach to forming the N-alkyl bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of an alkyl halide.

Causality Behind Experimental Choices: The choice of alkyl halide is critical, with reactivity following the trend I > Br > Cl, reflecting the leaving group ability of the halide. While more reactive, alkyl iodides are also more expensive and less stable than their bromide and chloride counterparts, making alkyl bromides a common compromise in laboratory and industrial settings. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.

This protocol is adapted from established procedures for the N-alkylation of toluidines.[3]

Materials:

  • p-Toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a sealed pressure vessel, combine p-toluidine (1.0 eq) and ethyl bromide (1.1 eq).

  • Allow the mixture to stand at room temperature for 24 hours. A solid mass of the hydrobromide salt will form.

  • After 24 hours, carefully vent the vessel and add 10% aqueous sodium hydroxide to liberate the free amine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Trustworthiness and Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of p-toluidine and the formation of the product. The final product's identity and purity can be confirmed by 1H NMR, 13C NMR, and GC-MS analysis.

Reductive Amination with Aldehydes

Reductive amination is a powerful and highly selective method for the synthesis of N-alkylanilines. This two-step, one-pot process involves the initial formation of an imine intermediate from the condensation of an aniline and an aldehyde, followed by the in-situ reduction of the imine to the desired secondary amine.[4]

Causality Behind Experimental Choices: The key to the high selectivity of this method lies in the controlled reduction of the imine intermediate. The choice of reducing agent is crucial. Mild reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[5][6] Catalytic hydrogenation over transition metal catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is also a widely used and efficient method, particularly in industrial settings.[7]

This generalized protocol is based on well-established procedures for the reductive amination of anilines.[8]

Materials:

  • p-Toluidine

  • Acetaldehyde

  • Methanol

  • Sodium borohydride (NaBH4)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve p-toluidine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the mixture to 0 °C in an ice bath and slowly add acetaldehyde (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is complete, cool the reaction mixture back to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the evolution of gas.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by vacuum distillation.

Trustworthiness and Self-Validation: The formation of the imine intermediate and the final product can be monitored by TLC. Spectroscopic analysis (1H NMR, 13C NMR, IR) and GC-MS of the final product will confirm its identity and purity.

Quantitative Performance Benchmarking

The following table provides a comparative summary of the performance of direct alkylation and reductive amination for the synthesis of various N-alkylanilines.

Target N-AlkylanilineSynthesis MethodAlkylating/Carbonyl SourceCatalyst/Reducing AgentTypical Yield (%)Key AdvantagesKey DisadvantagesReference(s)
This compound Direct AlkylationEthyl bromide-63-66Simple procedure, readily available reagents.Over-alkylation to N,N-diethyl-p-toluidine is a significant side reaction.[3]
This compound Reductive AminationAcetaldehydeNaBH4~90 (estimated)High selectivity for mono-alkylation, avoids over-alkylation.Requires a reducing agent and careful control of reaction conditions.[8]
N-Propyl-p-toluidine Direct AlkylationPropyl bromide-ModerateStraightforward procedure.Prone to over-alkylation.[9]
N-Propyl-p-toluidine Reductive AminationPropionaldehydeNaBH4HighExcellent selectivity.Requires handling of a volatile aldehyde.[2]
N-Butyl-p-toluidine Direct AlkylationButyl bromide-ModerateSimple setup.Significant byproduct formation.[9]
N-Butyl-p-toluidine Reductive AminationButyraldehydeCatalytic Hydrogenation (e.g., Pd/C)>90High yield and selectivity, scalable.Requires specialized hydrogenation equipment.[7]

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both direct alkylation and reductive amination.

Direct_Alkylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification p_toluidine p-Toluidine reaction_vessel Pressure Vessel (Room Temp, 24h) p_toluidine->reaction_vessel ethyl_bromide Ethyl Bromide ethyl_bromide->reaction_vessel base_addition Add 10% NaOH reaction_vessel->base_addition Crude Product extraction Extract with Diethyl Ether base_addition->extraction drying Dry over K2CO3 extraction->drying concentration Concentrate drying->concentration distillation Vacuum Distillation concentration->distillation final_product final_product distillation->final_product Pure this compound

Direct Alkylation Workflow for this compound Synthesis.

Reductive_Amination_Workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification p_toluidine p-Toluidine imine_reaction MeOH, Acetic Acid (Room Temp, 1-2h) p_toluidine->imine_reaction acetaldehyde Acetaldehyde acetaldehyde->imine_reaction reduction_step Add NaBH4 (0°C) Stir at RT imine_reaction->reduction_step Imine Intermediate quench Quench with H2O reduction_step->quench Crude Product concentrate_methanol Remove MeOH quench->concentrate_methanol extraction Extract with Diethyl Ether concentrate_methanol->extraction dry Dry over Na2SO4 extraction->dry concentrate_final Concentrate dry->concentrate_final distillation Vacuum Distillation concentrate_final->distillation final_product final_product distillation->final_product Pure this compound

Reductive Amination Workflow for this compound Synthesis.

Advanced and Alternative Methodologies

While direct alkylation and reductive amination are the workhorses for N-alkylaniline synthesis, several other powerful methods have emerged, offering unique advantages in specific contexts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[10][11] This method allows for the coupling of an amine with an aryl halide or triflate. While typically used for the formation of diarylamines, it can be adapted for N-alkylation.

Key Features:

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aniline and the alkylating agent.

  • High Yields: Often provides excellent yields where other methods fail.

  • Milder Conditions: Can often be performed under milder conditions than classical methods.

However, the cost of the palladium catalyst and the specialized phosphine ligands can be a drawback for large-scale synthesis.

Photocatalytic N-Alkylation

In recent years, photocatalysis has emerged as a green and sustainable approach to organic synthesis.[12] Visible-light-mediated N-alkylation of anilines offers a promising alternative to traditional methods, often proceeding under very mild conditions.

Key Features:

  • Green Chemistry: Utilizes light as a renewable energy source.

  • Mild Conditions: Reactions are typically run at room temperature.

  • Novel Reactivity: Can enable transformations that are difficult to achieve with traditional thermal methods.

This field is rapidly evolving, with new and more efficient photocatalytic systems continually being developed.

Conclusion and Future Outlook

The synthesis of N-alkylanilines remains a critical area of research with significant industrial relevance. While direct alkylation offers a simple and accessible route, its inherent lack of selectivity often necessitates the use of more controlled methods like reductive amination. For routine synthesis of mono-N-alkylanilines, reductive amination stands out as the superior choice, consistently delivering higher yields and purities.

Emerging technologies such as the Buchwald-Hartwig amination and photocatalysis are expanding the synthetic chemist's toolkit, providing powerful solutions for complex substrates and offering greener reaction pathways. The continued development of more active and selective catalysts for these advanced methods will undoubtedly shape the future of N-alkylaniline synthesis, enabling the creation of novel and valuable molecules with greater efficiency and sustainability.

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  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

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  • ACS Publications. (2025). CeCl3-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS. [Link]

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Reactivity comparison of N-Ethyl-p-toluidine with aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Analysis: N-Ethyl-p-toluidine vs. Aniline A Comparative Guide for Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Molecular Formula

In the landscape of synthetic chemistry and drug development, aromatic amines are foundational building blocks. While aniline (C₆H₅NH₂) serves as the parent compound and a critical reference, its substituted derivatives often provide the nuanced reactivity and physicochemical properties required for targeted applications. This guide offers a detailed comparative analysis of this compound (C₉H₁₃N) and aniline, moving beyond their structural similarities to dissect the factors governing their chemical behavior.

This compound, a secondary aromatic amine, features two key modifications compared to aniline: an ethyl group on the nitrogen atom and a methyl group at the para-position of the benzene ring.[1][2] These seemingly minor additions have profound consequences for the molecule's electronic and steric profile, leading to significant, predictable, and exploitable differences in reactivity. Understanding these differences is crucial for designing efficient synthetic routes, predicting reaction outcomes, and optimizing the development of novel chemical entities.[3]

This document will explore the theoretical underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols for comparative analysis.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of an aromatic amine is primarily dictated by the availability of the nitrogen atom's lone pair of electrons and the electron density of the aromatic ring.[4][5] These factors are modulated by a combination of resonance, inductive effects, and steric hindrance.

Aniline: The Resonance-Dominated Baseline

Aniline is a considerably weaker base and less reactive in electrophilic aromatic substitution (EAS) than aliphatic amines.[4][6] This is due to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring.[4][7] This resonance effect reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton (basicity) or attack an electrophile (nucleophilicity).[7][8]

This compound: A Synergy of Electron-Donating Groups

This compound benefits from a powerful synergy of three electron-donating effects that collectively enhance its reactivity compared to aniline:

  • +I Effect of the N-Ethyl Group: The ethyl group is an electron-donating group (EDG) through induction (+I effect). It pushes electron density onto the nitrogen atom, increasing the availability of the lone pair and thereby enhancing both basicity and nucleophilicity.[9]

  • +I and Hyperconjugation Effects of the p-Methyl Group: The methyl group at the para-position is also an EDG. It exerts a positive inductive effect and, more significantly from the para position, a hyperconjugation effect.[10][11] Hyperconjugation involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the π-system of the ring, further increasing the ring's electron density.[10]

  • Reinforced Activation in EAS: For electrophilic aromatic substitution, both the ethylamino (-NHEt) and methyl (-CH₃) groups are activating and ortho-, para-directing.[3][10] In this compound, their para-relationship means their activating effects are synergistic, strongly increasing the electron density at the positions ortho to the powerful ethylamino group, making the ring highly susceptible to electrophilic attack.[3]

Steric Considerations

The primary differentiating steric factor is the ethyl group on the nitrogen of this compound. This group can introduce steric hindrance, impeding the approach of bulky electrophiles or reagents to the nitrogen atom and, to a lesser extent, to the ortho positions of the ring.[3][9] This effect can influence the regioselectivity and kinetics of certain reactions.

Visualizing the Electronic Landscape

The following diagram illustrates the key electronic effects influencing the reactivity of both molecules.

G Diagram 1: Dominant Electronic Effects cluster_aniline Aniline cluster_nept This compound A_Ring Benzene Ring A_NH2 NH₂ A_LP Lone Pair (N) A_NH2->A_LP A_LP->A_Ring Resonance (Delocalization, Deactivating) N_Ring Benzene Ring N_NHEt NHEt N_LP Lone Pair (N) N_NHEt->N_LP N_CH3 CH₃ (para) N_CH3->N_Ring +I & Hyperconjugation (Activating) N_LP->N_Ring Resonance (Activating) N_Et Ethyl Group N_Et->N_NHEt +I Effect (Activating)

Caption: Dominant electronic effects in Aniline vs. This compound.

Comparative Reactivity: Experimental Evidence

The theoretical framework predicts that this compound will be a stronger base and more reactive in electrophilic substitutions than aniline. This is corroborated by experimental data from studies on related compounds.

A kinetic study on the halogenation of aniline and toluidine isomers using N-chloro-p-toluene sulphonamide (CAT) provides direct evidence for the enhanced reactivity of the substituted ring system. The observed order of reactivity was p-toluidine > o-toluidine > aniline.[12] The electron-donating methyl group in p-toluidine significantly accelerates the rate of this electrophilic substitution reaction compared to the unsubstituted aniline.[12] The addition of a second activating group, the N-ethyl group, in this compound is expected to further enhance this reactivity. Another study on copolymerization demonstrated that N-ethylaniline is more reactive than aniline, highlighting the activating effect of the N-ethyl group.[9]

Reaction Type Compound Relative Reactivity Governing Factors Reference
Basicity (pKa of Conjugate Acid) Aniline~4.6Resonance delocalization of N lone pair reduces basicity.[4]
This compound> 4.6 (Predicted)+I effects of ethyl and methyl groups increase electron density on N.[3][4]
Electrophilic Halogenation AnilineBase Rate (1.0)Activated by -NH₂ group.[12]
p-ToluidineFaster (>1.0)Synergistic activation by -NH₂ and p-CH₃ groups.[12]
This compoundFastest (Predicted)Synergistic activation by -NHEt and p-CH₃ groups.[3][12]
Oxidation AnilineSusceptibleAromatic amine structure.[13][14]
This compoundMore Susceptible (Predicted)Higher electron density on the ring and N atom.[3]

Illustrative Experimental Protocol: Comparative Nitration

To empirically validate the predicted reactivity difference, a competitive nitration experiment can be performed. Nitration is a classic electrophilic aromatic substitution reaction where the increased nucleophilicity of the this compound ring is expected to lead to a faster reaction rate compared to aniline.[3]

Objective: To qualitatively and quantitatively compare the rate of nitration of this compound and aniline under identical conditions.

Causality Behind Experimental Choices:

  • Protection of Amino Group: Direct nitration of highly activated amines can lead to oxidation and uncontrolled side reactions.[3] Acetylation of the amino group to form an acetanilide derivative is a crucial step. This moderates the activating effect of the amino group, prevents oxidation, and ensures a cleaner, more predictable reaction.

  • Low Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired byproducts.[3]

  • Competitive Reaction Setup: By reacting an equimolar mixture of the two protected amines with a limited amount of nitrating agent, the product ratio will directly reflect the relative reaction rates.

Methodology:

Part A: Protection (Acetylation)

  • Setup: In separate flasks, dissolve 10 mmol of aniline and 10 mmol of this compound in 20 mL of glacial acetic acid.

  • Acetylation: To each flask, slowly add 1.1 equivalents (11 mmol) of acetic anhydride while stirring.

  • Reaction: Gently warm the mixtures to 50°C for 30 minutes to ensure complete formation of N-phenylacetamide and N-ethyl-N-(p-tolyl)acetamide, respectively.

  • Isolation: Pour each reaction mixture into 100 mL of ice-cold water. The solid acetanilide derivatives will precipitate. Collect each solid by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Competitive Nitration

  • Reactant Preparation: Prepare a solution containing 5 mmol of N-phenylacetamide and 5 mmol of N-ethyl-N-(p-tolyl)acetamide in 25 mL of concentrated sulfuric acid, keeping the temperature below 10°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating agent by slowly adding 0.8 mL of concentrated nitric acid (specific gravity 1.5) to 2 mL of concentrated sulfuric acid, maintaining the temperature at 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes. The temperature must be strictly maintained between 0-5°C using an ice-salt bath.

  • Quenching: After the addition is complete, stir the mixture at 0-5°C for an additional 60 minutes. Pour the reaction mixture onto 100 g of crushed ice.

  • Workup: The precipitated nitro-acetanilide products are collected by vacuum filtration and washed with cold water until the washings are neutral.

Part C: Analysis

  • Deprotection (Hydrolysis): The product mixture is refluxed with 15 mL of 70% sulfuric acid for 30 minutes to hydrolyze the amide group back to the amine.

  • Neutralization: After cooling, the solution is carefully neutralized with a sodium hydroxide solution to precipitate the nitro-amine products.

  • Quantification: The resulting mixture of nitroanilines is extracted with a suitable organic solvent (e.g., dichloromethane). The relative amounts of the nitrated products from aniline and this compound are then quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Expected Outcome: The analysis is expected to show a significantly higher yield of the nitrated this compound derivative compared to the nitrated aniline derivative, providing quantitative evidence of its superior reactivity in electrophilic aromatic substitution.

Experimental Workflow Visualization

G start_A Aniline prot_A Acetylation: + Acetic Anhydride start_A->prot_A start_N This compound prot_N Acetylation: + Acetic Anhydride start_N->prot_N inter_A N-Phenylacetamide prot_A->inter_A inter_N N-Ethyl-N-(p-tolyl)acetamide prot_N->inter_N mix Equimolar Mixture in conc. H₂SO₄ inter_A->mix inter_N->mix nitrate Nitration: Add HNO₃/H₂SO₄ (0-5 °C) mix->nitrate hydro Hydrolysis: Reflux with H₂SO₄(aq) nitrate->hydro analysis Neutralization, Extraction & GC-MS/HPLC Analysis hydro->analysis

Caption: Workflow for the comparative nitration experiment.

Conclusion

The substitution of a hydrogen atom with an ethyl group on the nitrogen and a methyl group on the aromatic ring transforms the chemical personality of aniline into that of this compound. The cumulative electron-donating effects in this compound substantially increase the electron density on both the nitrogen atom and the aromatic ring. This enhancement leads to a predicted higher basicity and a demonstrably greater reactivity towards electrophilic aromatic substitution compared to aniline. While steric hindrance from the N-ethyl group can play a role in specific contexts, the electronic activation is the dominant differentiating factor. For researchers and drug development professionals, a firm grasp of these principles allows for the rational selection of reagents and the strategic design of synthetic pathways to achieve desired outcomes with greater efficiency and control.

References

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  • Llobet, A., et al. Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Organometallics, 2017.

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  • Ananda, S., et al. Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol – water mixtures. IOSR Journal of Applied Chemistry, 2013.

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A Comparative Guide to the Kinetic Studies of N-Ethyl-p-toluidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Studies on N-Ethyl-p-toluidine

This compound (C₉H₁₃N) is an aromatic amine whose reactivity is of significant interest in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] Understanding the kinetics of its reactions is paramount for process optimization, yield maximization, and ensuring product purity. This guide will explore the kinetics of several key reaction types involving NEpT, providing a comparative analysis of reaction rates, mechanisms, and the analytical methods used to monitor these processes. The structural features of NEpT, with an electron-donating ethylamino group and a methyl group in the para position, synergistically activate the aromatic ring, making it highly susceptible to electrophilic attack and oxidation.[3]

I. Oxidation Reactions: A Comparative Kinetic Analysis

The oxidation of this compound can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. Here, we compare the kinetics of NEpT oxidation with different oxidizing agents.

A. Oxidation with Periodate

Kinetic studies on the periodate oxidation of toluidine derivatives, such as N,N-diethyl-m-toluidine and p-toluidine, provide valuable insights into the expected behavior of this compound.[4][5][6] These reactions are typically followed spectrophotometrically by monitoring the increase in absorbance of the reaction intermediates or products.[4][6]

The reaction of N,N-diethyl-m-toluidine with periodate follows second-order kinetics, being first order with respect to both the amine and the oxidant.[5] A proposed mechanism involves the formation of an intermediate complex which then breaks down in the rate-determining step. The reaction rate is influenced by pH, ionic strength, and the dielectric constant of the medium.[4][5] For instance, the rate of periodate oxidation of p-toluidine is found to decrease with a decrease in the dielectric constant of the medium.[4]

Expected Kinetic Profile for this compound:

Based on studies of similar compounds, the periodate oxidation of this compound is expected to follow a second-order rate law:

Rate = k[this compound][IO₄⁻]

The rate constant 'k' will be influenced by solvent polarity and pH. A decrease in the dielectric constant of the medium is expected to decrease the reaction rate.[4]

B. Oxidation with Permanganate and Dichromate

Oxidation of toluidine derivatives by strong oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) has also been investigated.[7][8][9] These reactions are often complex, with the reaction order varying with respect to the reactants and acid concentration.[7][9]

For instance, the oxidation of o-toluidine by potassium dichromate in an acidic medium exhibits complex kinetic behavior.[7] Similarly, the oxidation of p-toluidine by chromic acid was found to be first order with respect to the oxidant, substrate, and H⁺ ions.[10] The oxidation of chlorinated ethenes by potassium permanganate has been shown to be second order overall (first order in each reactant).[8]

Comparative Kinetic Data for Toluidine Oxidation

OxidantSubstrateKey Kinetic FindingsReference
Periodatep-ToluidineFirst order in both reactants. Rate decreases with decreasing dielectric constant.[4][6]
PeriodateN,N-diethyl-m-toluidineSecond order overall (first order in each reactant).[5]
Potassium Dichromateo-ToluidineComplex kinetic behavior.[7]
Chromic Acidp-ToluidineFirst order in oxidant, substrate, and H⁺.[10]
Ammonium PersulfateAniline/p-ToluidineFirst-order kinetics observed for the degradation of the oxidant.[11]

Experimental Protocol: Kinetic Study of NEpT Oxidation by Potassium Permanganate

This protocol outlines a general procedure for studying the kinetics of this compound oxidation with potassium permanganate in an acidic medium.

  • Reagent Preparation:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., a mixture of acetic acid and water).

    • Prepare a standard stock solution of potassium permanganate in distilled water.

    • Prepare a solution of sulfuric acid of the desired concentration.

  • Reaction Setup:

    • Use a constant temperature water bath to maintain the desired reaction temperature.[12]

    • In a reaction vessel, pipette the required volumes of the NEpT solution, sulfuric acid, and distilled water to achieve the desired initial concentrations.

    • In a separate container, pipette the required volume of the KMnO₄ solution.

    • Allow both solutions to equilibrate to the reaction temperature.[12]

  • Initiation and Monitoring:

    • Rapidly add the KMnO₄ solution to the reaction vessel containing the NEpT solution and start a timer simultaneously.[12]

    • The progress of the reaction can be monitored by withdrawing aliquots at regular intervals and quenching the reaction (e.g., by adding a solution of potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate solution).

    • Alternatively, the reaction can be monitored spectrophotometrically by following the disappearance of the purple color of the permanganate ion (at ~525 nm).[12]

  • Data Analysis:

    • Determine the concentration of the unreacted oxidant at different time intervals.

    • Plot appropriate kinetic graphs (e.g., log[oxidant] vs. time for a pseudo-first-order condition) to determine the rate constant.

    • Repeat the experiment with varying initial concentrations of the substrate and acid to determine the order of the reaction with respect to each.

Oxidation_Workflow cluster_prep Reagent Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare this compound Stock Solution S2 Mix NEpT, Acid, and Water P1->S2 P2 Prepare KMnO4 Stock Solution R1 Initiate Reaction: Add KMnO4 P2->R1 P3 Prepare H2SO4 Solution P3->S2 S1 Equilibrate Reactants at Constant Temperature S1->R1 S2->R1 R2 Monitor Reaction Progress (Titrimetry or Spectrophotometry) R1->R2 A1 Determine Reactant Concentration vs. Time R2->A1 A2 Plot Kinetic Data A1->A2 A3 Determine Rate Law and Rate Constant A2->A3

Caption: Experimental workflow for the kinetic study of NEpT oxidation.

II. Electrophilic Aromatic Substitution: Reactivity and Kinetics

This compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the ethylamino and methyl groups.[3] This increased reactivity is expected to result in faster reaction rates compared to less substituted anilines.

A. Halogenation (Bromination)

The bromination of toluidine derivatives has been a subject of kinetic studies.[3][13] For this compound, bromination is expected to occur at the positions ortho to the strongly activating ethylamino group.[3] The kinetics of bromination of p-toluidine with aqueous bromine has been investigated, with molecular bromine being identified as the principal oxidizing agent.[13]

Illustrative Experimental Protocol: Bromination of this compound [3]

  • Dissolve this compound in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution).

  • Isolate the product by extraction and purify by column chromatography or recrystallization.

A kinetic study would involve monitoring the disappearance of bromine or the formation of the product over time, typically using spectrophotometry or chromatography.

B. Nitrosation

The nitrosation of secondary amines is a reaction of significant interest, particularly in the context of drug development, due to the potential formation of carcinogenic nitrosamines.[14][15][16][17][18] The kinetics of nitrosation are highly dependent on the nitrosating agent, pH, and the presence of catalysts or inhibitors.[14][17]

Aqueous nitrosation chemistry has been extensively studied, and kinetic models have been developed to predict the rate of nitrosamine formation.[14][17] The reaction typically involves the reaction of a secondary amine with a nitrosating agent derived from nitrous acid.[14]

Factors Influencing Nitrosation Kinetics:

  • pH: The concentration of the active nitrosating species is pH-dependent.

  • Nitrite Concentration: The availability of nitrite is a key factor in the rate of nitrosation.[15][16][18]

  • Catalysts: Formaldehyde and other carbonyl compounds can catalyze nitrosation.[17]

Expected Reaction Mechanism for Nitrosation of this compound:

The reaction mechanism for nitrosation generally involves the formation of a nitrosating agent from a nitrite source, which then reacts with the secondary amine. The rate-determining step can vary depending on the specific conditions.[19][20][21]

Nitrosation_Mechanism cluster_step1 Step 1: Formation of Nitrosating Agent cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation N1 2HNO2 N2 N2O3 + H2O N1->N2 Equilibrium A2 N2O3 A1 This compound A3 [Intermediate Complex] A1->A3 A2->A3 I1 [Intermediate Complex] P1 N-Nitroso-N-ethyl-p-toluidine I1->P1 P2 HNO2 I1->P2

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A Senior Application Scientist's Guide to the Comparative Biological Activity of N-Ethylated Toluidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Development and Toxicology

In the fields of medicinal chemistry and toxicology, the spatial arrangement of atoms within a molecule is a paramount determinant of its biological activity. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity or arrangement of their atoms, often exhibit profoundly different pharmacological and toxicological profiles.[1] A classic example is the toluidine family of aromatic amines (C₇H₉N), where the position of a methyl group on the aniline ring dictates properties ranging from basicity to carcinogenic potential.[2][3]

This document provides an in-depth technical guide to comparing the biological activities of N-ethylated toluidine isomers. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative sources. We will explore key biological endpoints, provide detailed experimental protocols, and present a framework for interpreting the resulting data.

Physicochemical Properties and Predicted Biological Divergence

The differential positioning of the ethylamino and methyl groups on the aromatic ring creates distinct electronic and steric environments for each isomer. These differences are expected to influence their biological activity.

  • N-ethyl-p-toluidine (NEPT): In the para-isomer, the electron-donating effects of the ethylamino and methyl groups are synergistic, leading to a higher overall electron density in the aromatic ring. This is predicted to make NEPT more susceptible to electrophilic attack, which could influence its metabolic activation.[7]

  • N-ethyl-o-toluidine (NEOT): The ortho-isomer experiences significant steric hindrance due to the proximity of the ethyl and methyl groups. This "ortho-effect" can impede the approach of enzymes and reactants to the nitrogen atom, potentially slowing down metabolic processes like N-dealkylation or oxidation.[2]

  • N-ethyl-m-toluidine (NEMT): The meta-isomer presents a more complex electronic landscape. The directing effects of the two groups are not as reinforcing as in the para-isomer, which may lead to a different metabolic profile and reactivity.[7]

These structural nuances form the basis for our hypothesis that the three isomers will exhibit distinct profiles in cytotoxicity, genotoxicity, and metabolic stability.

Table 1: Physicochemical Properties of N-Ethylated Toluidine Isomers
PropertyN-ethyl-o-toluidineN-ethyl-m-toluidineThis compoundReference(s)
CAS Number 94-68-8102-27-2622-57-1,[8],[9]
Molecular Formula C₉H₁₃NC₉H₁₃NC₉H₁₃N[10],,[9]
Molecular Weight 135.21 g/mol 135.21 g/mol 135.21 g/mol ,[9]
Boiling Point 218 °C~219 °C217.5 °C,[8],[9]
Density 0.938 g/mL at 25 °C0.93 g/mL at 20 °C0.94 g/mL at 20 °C,[8],[10]
Appearance Colorless to yellowish liquidLight amber liquidDark colored liquid,[8],[10]

Experimental Framework for Comparative Biological Assessment

To objectively compare the biological activities of the N-ethylated toluidine isomers, a multi-pronged experimental approach is necessary. We will focus on three key areas: cytotoxicity, genotoxicity, and metabolic stability.

Comparative Cytotoxicity Assessment via MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity. We select a human liver carcinoma cell line (e.g., HepG2) as the liver is the primary site of xenobiotic metabolism.[11]

Trustworthiness: The protocol includes multiple controls: a vehicle control (e.g., DMSO) to account for solvent effects, a positive control (e.g., Doxorubicin) to ensure the assay is performing correctly, and a blank control (media only) to establish a baseline. Each isomer concentration is tested in replicate (e.g., triplicate or quadruplicate) to ensure statistical validity.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of NEOT, NEMT, and NEPT in DMSO. Create a serial dilution of each isomer in culture media to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Treatment: Replace the culture medium in each well with the medium containing the respective isomer concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the isomer concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HepG2 cells in 96-well plate C Treat cells with isomers (48h incubation) A->C B Prepare serial dilutions of toluidine isomers B->C D Add MTT reagent (4h incubation) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G Ames_Test_Workflow cluster_setup Setup cluster_assay Assay cluster_result Result A Prepare Salmonella cultures, isomer dilutions, and S9 mix B Combine bacteria, isomer, and buffer (-S9) or S9 mix (+S9) A->B C Add top agar and pour onto minimal agar plates B->C D Incubate plates for 48-72 hours at 37°C C->D E Count revertant colonies D->E F Analyze for dose-dependent increase vs. control E->F

Caption: Workflow for the Ames mutagenicity test.

Table 3: Hypothetical Comparative Genotoxicity Data (Ames Test)
IsomerMutagenicity in TA98 (+S9)Mutagenicity in TA100 (+S9)Predicted Rationale
NEOT Weakly PositiveNegativeSteric hindrance may favor metabolic pathways that are less prone to producing frameshift mutagens.
NEMT PositiveWeakly PositiveFavorable metabolism to both frameshift and base-pair substitution mutagens.
NEPT Strongly PositivePositiveHigh electronic activation may promote metabolic pathways leading to potent mutagenic intermediates.
All Isomers (-S9) NegativeNegativeIndicates the need for metabolic activation to exert genotoxic effects.
Metabolic Stability Assessment in Liver Microsomes

Expertise & Experience: Assessing metabolic stability is crucial for predicting a compound's in vivo half-life and potential for drug-drug interactions. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. [12][13]By incubating the isomers with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound is depleted.

Trustworthiness: The protocol includes several controls: a control without NADPH to account for non-enzymatic degradation, and a positive control with a compound of known metabolic fate (e.g., testosterone) to confirm the activity of the microsomes. The use of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for quantification provides high sensitivity and specificity.

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4) and human liver microsomes. Prepare a separate NADPH regenerating solution.

  • Incubation Setup: In a 96-well plate, add the reaction mixture. Add each N-ethylated toluidine isomer to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Table 4: Hypothetical Comparative Metabolic Stability Data
IsomerIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (µL/min/mg)Predicted Rationale
NEOT 4515.4Steric hindrance around the nitrogen likely slows the rate of N-dealkylation and other CYP-mediated reactions.
NEMT 2527.7Intermediate accessibility for metabolic enzymes.
NEPT 1546.2Unhindered structure and high electronic activation likely facilitate rapid metabolism by CYP enzymes.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to comparing the biological activities of N-ethylated toluidine isomers. The provided protocols for assessing cytotoxicity, genotoxicity, and metabolic stability form a solid foundation for any research in this area. Based on fundamental principles of structure-activity relationships, we predict that this compound will exhibit the highest biological activity (i.e., greatest cytotoxicity, genotoxicity, and most rapid metabolism) due to its favorable electronic and steric properties. Conversely, N-ethyl-o-toluidine is expected to be the least active due to significant steric hindrance.

The experimental data generated from these studies will provide invaluable insights for researchers in drug development and toxicology. It will enable more informed decisions in lead optimization, helping to design molecules with improved safety profiles, and will contribute to a more profound understanding of how subtle isomeric changes can dramatically alter biological outcomes.

References

  • National Toxicology Program. (1996). NTP Comparative Toxicity and Carcinogenicity Studies of o-Nitrotoluene and o-Toluidine Hydrochloride (CAS Nos. 88-72-2 and 636-21-5) Administered in Feed to Male F344/N Rats. National Toxicology Program technical report series, 44. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Ethyl-o-toluidine in Advanced Chemical Synthesis. [Link]

  • Australian Government Department of Health. (2015). p-Toluidine and its salts: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ChemEurope. (n.d.). Toluidine. [Link]

  • Yamakawa, T., Matsukura, H., Nomura, Y., Yoshioka, M., Masaki, M., Igata, H., & Okabe, S. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & pharmaceutical bulletin, 39(7), 1746–1752. [Link]

  • Yeh, S. J., & Lee, T. L. (1993). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 23(1), 69–77. [Link]

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  • Wikipedia. (n.d.). Toluidine. [Link]

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  • National Toxicology Program. (2012). TR-579: N,N-Dimethyl-P-Toluidine (CASRN 99-97-8) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS journal, 10(2), 101–111. [Link]

  • Lewis, D. F., Ioannides, C., & Parke, D. V. (1986). Quantitative structure-activity relationships in a series of alcohols exhibiting inhibition of cytochrome P-450-mediated aniline hydroxylation. Chemico-biological interactions, 60(3), 263–277. [Link]

  • Zucco, F., De Angelis, I., Testai, E., & Stammati, A. (2004). The use of in vitro systems for evaluating the effects of chemicals on the nervous system.
  • Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]

  • Agins, A. P. (2013). Making Sense of Cytochrome P450. [Link]

  • Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., Guenther, S., Winnenburg, R., Schroeder, M., & Preissner, R. (2010). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions.

Sources

A Head-to-Head Comparison of Catalysts for the N-Alkylation of p-Toluidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Toluidines

The N-alkylation of aromatic amines, particularly p-toluidine, is a cornerstone transformation in synthetic chemistry. The resulting secondary and tertiary amines are high-value intermediates, serving as crucial building blocks for pharmaceuticals, agrochemicals, dyes, and functional materials. Traditionally, this conversion relied on stoichiometric reactions with alkyl halides, a method plagued by the use of toxic reagents, overalkylation, and the generation of significant salt waste.

Modern synthetic chemistry has pivoted towards more sustainable and atom-economical catalytic methods. The most elegant of these is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy.[1] This process utilizes alcohols as benign alkylating agents, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the sole byproduct.[1][2] This guide provides a head-to-head comparison of leading catalytic systems for this transformation, offering field-proven insights for researchers in process development and drug discovery.

Catalyst Performance: A Comparative Overview

The choice of catalyst is the most critical parameter influencing the efficiency, selectivity, and environmental footprint of the N-alkylation of p-toluidine. Catalysts are broadly classified as homogeneous (soluble in the reaction medium) and heterogeneous (insoluble, allowing for easier recovery). The table below summarizes the performance of prominent catalysts for the N-alkylation of p-toluidine and analogous anilines, providing a clear snapshot of their operational parameters and efficacy.

Catalyst SystemTypeAlkylating AgentTemp. (°C)Time (h)Base/AdditiveYield (%)SelectivityKey Features & Ref.
Iridium Complexes
[IrCl(cod)(IMe)]HomogeneousBenzyl Alcohol100-1103-12KOtBu>95High (Mono)High activity; mechanistic studies available.[3][4]
Cyclometalated Ir(III)HomogeneousVarious Alcohols70-11012-24Base req.up to 96>99:1 (Amine:Imine)High turnover (S/C up to 10,000); can operate in water.[5][6][7]
Palladium Catalysts
Fe10Pd1/NC500HeterogeneousBenzyl Alcohol12012None95High (Mono)Bimetallic catalyst from MOF precursor; base-free.[8]
Pd@[nBu4][Br]Heterogeneous (NPs)Benzyl Alcohol11024None96High (Mono)Nanoparticles embedded in ionic liquid matrix.[2]
Pd/CHeterogeneousPrimary Amines170 (MW)1.5Noneup to 99High (Mono)Microwave-assisted; rapid conversion.[8]
Gold Nanoparticles
Au/TiO2HeterogeneousVarious Alcohols100-1302-24None>99High (Mono)Mild, base-free conditions; high atom economy.[1][9]
Au on PCPHeterogeneousBenzyl Alcohol10024None94High (Mono)Gold clusters on porous coordination polymers.[10]
Nickel Catalysts
Raney Nickel (W4)HeterogeneousVarious Alcohols110-14012-30None62-90Good (Mono)Cost-effective industrial catalyst; requires higher temp.[11]
Ni/θ-Al2O3HeterogeneousVarious Alcohols110-1502-24NoneHighHigh (Mono)Support plays a key role; outperforms some precious metals.[12]
NNN-Ni(II) pincerHomogeneousSecondary Alcohols14024KOtBu48-95High (Mono)Effective for more challenging secondary alcohols.[13]

In-Depth Analysis of Catalytic Systems

Iridium Complexes: The High-Activity Champions

Homogeneous iridium catalysts are frequently the most active systems reported for N-alkylation via hydrogen autotransfer.[3][5]

  • Expertise & Causality: The high efficiency stems from the facile oxidative addition and reductive elimination steps at the iridium center, which are crucial for the hydrogen transfer process. The electronic and steric properties of the ligands, particularly N-heterocyclic carbenes (NHCs), are critical.[3][14] Functionalized NHC ligands can participate in the catalytic cycle, for instance, by assisting in proton transfer, further enhancing activity.[14] Some advanced cyclometalated iridium complexes demonstrate remarkable activity, achieving substrate-to-catalyst ratios of up to 10,000 and can even be adapted to work in aqueous media, a significant step towards greener chemistry.[5][6]

  • Trustworthiness & Limitations: While their activity is unparalleled, the primary drawbacks are the high cost of iridium and the challenges associated with separating the homogeneous catalyst from the product mixture. This complicates purification and makes catalyst recycling difficult, a significant barrier to large-scale industrial application.

Heterogeneous Catalysts: Marrying Performance with Practicality

Heterogeneous systems are designed to overcome the separation and recycling issues inherent to homogeneous catalysts. Noble metals like gold and palladium, as well as base metals like nickel, have been successfully employed as robust heterogeneous catalysts.

  • Gold (Au) Nanoparticles: Supported gold nanoparticles have emerged as exceptionally efficient and clean catalysts for this transformation.[1][9]

    • Expertise & Causality: Very small gold nanoparticles (typically < 5 nm) supported on metal oxides like TiO₂ are highly active for the dehydrogenation of alcohols under mild, base-free conditions.[1] This avoids the need for strong bases, which can cause side reactions and complicate workups. The reaction proceeds with equimolar amounts of reactants, producing water as the only byproduct, representing a highly atom-economical system.[1]

    • Trustworthiness: These catalysts are typically robust and can be easily recovered by simple filtration and reused multiple times with minimal loss in activity, making them highly attractive for sustainable chemical production.

  • Palladium (Pd) Catalysts: Palladium is a versatile metal used in various forms, from nanoparticles on supports like silica and carbon to bimetallic systems.[2][8]

    • Expertise & Causality: The catalytic activity of supported Pd nanoparticles is well-established. Bimetallic catalysts, such as an iron-palladium system derived from a metal-organic framework (MOF), can exhibit synergistic effects, enhancing catalytic performance and eliminating the need for an external base.[8] The support material is not merely a passive scaffold but can actively participate in the reaction mechanism.

    • Trustworthiness: Heterogeneous palladium catalysts demonstrate excellent recyclability, with some systems being stable for up to eight runs without a significant drop in activity.[8]

  • Nickel (Ni) Catalysts: The Workhorse Alternative

    • Expertise & Causality: As a cost-effective, earth-abundant metal, nickel presents an economically viable alternative to precious metals.[11] Raney Nickel, a high-surface-area nickel sponge, has long been used in industrial hydrogenations and is effective for the N-alkylation of amines with alcohols.[11] More advanced systems, like nickel nanoparticles supported on theta-alumina (Ni/θ-Al₂O₃), show that the metal-support interface is crucial for activity.[12] The acid-base properties of the support are believed to cooperate with the nickel sites to facilitate the reaction.[12]

    • Trustworthiness & Limitations: While highly effective and reusable, nickel-based catalysts often require higher reaction temperatures and longer reaction times compared to their iridium counterparts.[11][12] However, their low cost and proven scalability make them a compelling choice for industrial applications.

Mechanistic Framework and Experimental Workflow

The catalytic N-alkylation of p-toluidine with an alcohol like benzyl alcohol predominantly follows the "Borrowing Hydrogen" pathway, which is a three-step catalytic cycle.

General Catalytic Cycle

Borrowing Hydrogen Cycle sub p-Toluidine + Benzyl Alcohol step1 Step 1: Dehydrogenation (Alcohol Oxidation) sub->step1 Enters Cycle cat [Catalyst] cat->step1 prod N-Benzyl-p-toluidine + H₂O cat_h [Catalyst]-H₂ step1->cat_h H₂ Borrowed aldehyde p-Tolualdehyde step1->aldehyde step2 Step 2: Condensation (Imine Formation) imine Imine intermediate step2->imine - H₂O step3 Step 3: Hydrogenation (Imine Reduction) step3->cat Catalyst Regenerated step3->prod Product Released cat_h->step3 H₂ Returned aldehyde->step2 + p-Toluidine imine->step3

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Experimental Protocol: Heterogeneous Catalysis Example

This protocol describes a general procedure for the N-alkylation of p-toluidine with benzyl alcohol using a recyclable heterogeneous catalyst, such as Ni/θ-Al₂O₃ or Au/TiO₂.

Materials:

  • p-Toluidine (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • Heterogeneous Catalyst (e.g., 5 mol% Ni/θ-Al₂O₃)

  • Anhydrous toluene (solvent)

  • Reaction vessel (e.g., Schlenk tube or sealed pressure vessel)

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow A 1. Setup B 2. Reaction A->B Heat to 110-140 °C Stir for 12-24h setup_group C 3. Workup B->C Cool to RT Filter catalyst D 4. Purification C->D Evaporate solvent Column chromatography E Product D->E Isolate pure amine sub_A1 Charge vessel with catalyst, p-toluidine, & toluene. sub_A2 Purge with N₂. sub_A3 Add benzyl alcohol. setup_group->sub_A1 setup_group->sub_A2 setup_group->sub_A3

Caption: A typical experimental workflow for heterogeneous N-alkylation.

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the heterogeneous catalyst, p-toluidine, and anhydrous toluene.

  • Initiation: Add benzyl alcohol to the stirred suspension. Seal the vessel securely.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 120 °C) and maintain vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by vacuum distillation to yield the pure N-benzyl-p-toluidine.

Conclusion and Future Outlook

The N-alkylation of p-toluidine has seen remarkable advancements, moving from classical methods to highly efficient catalytic protocols.

  • Homogeneous Iridium complexes offer the highest known catalytic activity, making them ideal for complex syntheses where catalyst cost is secondary to yield and speed.[3][5][6]

  • Heterogeneous Gold and Palladium catalysts provide an excellent balance of high yields under mild, often base-free, conditions with the critical advantage of catalyst recyclability.[1][2][8]

  • Heterogeneous Nickel catalysts stand out as the most economically attractive option for large-scale industrial synthesis, providing good to excellent yields despite requiring more forcing conditions.[11][12]

Future research will undoubtedly focus on developing catalysts based on more earth-abundant, non-toxic metals that operate under even milder conditions. The design of robust, recyclable heterogeneous catalysts with precisely defined active sites, potentially through single-atom catalysis, will continue to be a major frontier, pushing the boundaries of sustainable chemical manufacturing.

References

  • Lou, X.-B., Ni, J., Liu, Y.-M., Cao, Y., He, H.-Y., & Fan, K.-N. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(47), 13965–13969. [Link]

  • Li, F., Wang, C., Chen, M., & He, L. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega, 5(43), 28080–28089. [Link]

  • Ferrer, C., Asensio, A., Soler, T., & Riera, A. (2014). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Dalton Transactions, 43(15), 5867–5879. [Link]

  • Gell, A., Bäckvall, J.-E., & Lledós, A. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Organometallics, 34(10), 2023–2034. [Link]

  • Li, F., Wang, C., Chen, M., & He, L. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega, 5(43), 28080–28089. [Link]

  • He, L., et al. (2020). Iridium Catalyst Effect on N-Alkylation of Amines with Alcohols. ResearchGate. [Link]

  • Nandan, S. P., et al. (2014). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. ResearchGate. [Link]

  • Lou, X.-B., et al. (2010). Efficient and Clean Gold‐Catalyzed One‐Pot Selective N‐Alkylation of Amines with Alcohols. Chemistry – A European Journal. [Link]

  • Ishida, T., et al. (2009). One-pot N-alkylation of primary amines to secondary amines by gold clusters supported on porous coordination polymers. Semantic Scholar. [Link]

  • Rice, R. G., & Kohn, E. J. (1955). Alkylation of Amines with Alcohols Catalyzed by Raney Nickel. II. Aliphatic Amines. The Journal of Organic Chemistry, 20(10), 1420-1424. [Link]

  • Martínez-Ferraté, O., et al. (2018). N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). ResearchGate. [Link]

  • Kumar, A., et al. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Pavel, C. C., et al. (2019). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. MDPI. [Link]

  • Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis, 3(6), 1137-1143. [Link]

  • Lee, H., et al. (2020). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 12(43), 48723–48731. [Link]

  • Bains, T., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9034–9039. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Ethyl-p-toluidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and reliable quantification of N-Ethyl-p-toluidine is a critical requirement in the pharmaceutical and chemical industries. As a key intermediate, its purity and concentration directly impact reaction kinetics, product quality, and safety. Aromatic amines, as a class, can be structurally alerting for genotoxicity, necessitating highly sensitive analytical methods to ensure they are controlled to appropriately low levels in drug substances.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and validate the most suitable method for your specific application, from routine quality control to trace-level impurity analysis.

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to establish the framework that ensures data integrity. The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, most notably the ICH Q2(R2) guideline, which outlines the core performance characteristics that must be evaluated.[4][5] Adherence to these principles is not merely a regulatory hurdle; it is a prerequisite for generating trustworthy and reproducible scientific data.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Define Analytical Procedure & Purpose Protocol Develop Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (%RSD) Protocol->Precision Limits LOD / LOQ (S/N Ratio) Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report & Final SOP Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Routine Routine Use & Lifecycle Management Report->Routine cluster_prep cluster_hplc cluster_data Prep Prepare Mobile Phase (ACN:Water) Stds Prepare Calibration Standards Prep->Stds Sample Prepare & Filter Sample Stds->Sample Equilibrate Equilibrate System (C18 Column) Sample->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Isocratic Separation (1.0 mL/min) Inject->Separate Detect UV Detection (250 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify cluster_prep cluster_gc cluster_ms Stds Prepare Calibration Standards in Solvent Sample Dissolve Sample in Solvent Stds->Sample Inject Vaporize & Inject (250°C) Sample->Inject Separate Separate on Column (Temp Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect Fragments (m/z 40-400) Ionize->Detect Quantify Quantify using Characteristic Ion Detect->Quantify cluster_prep cluster_lc cluster_msms Stds Prepare ng/mL Calibration Standards Sample Prepare & Clean-up Sample (SPE) Stds->Sample Inject Inject Sample Sample->Inject Separate Gradient Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Q1 Q1: Isolate Precursor Ion (m/z 136) Ionize->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Monitor Product Ion Q2->Q3 Start What is the Analytical Goal? Goal_Assay Assay / Purity of This compound (High Concentration) Start->Goal_Assay Goal_Trace Trace-level Impurity Quantification (Low Concentration) Start->Goal_Trace Method_HPLC Use HPLC-UV (Robust, High Throughput) Goal_Assay->Method_HPLC Yes Check_GTI Is it a Potential Genotoxic Impurity (PGI)? Goal_Trace->Check_GTI Method_GCMS Use GC-MS (Good Sensitivity & Specificity) Check_GTI->Method_GCMS No (Trace levels sufficient) Method_LCMSMS Use LC-MS/MS (Ultimate Sensitivity & Selectivity) Check_GTI->Method_LCMSMS Yes (Requires ppm/ppb levels)

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of N-Ethyl-p-toluidine: A Comparative Review of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy, safety, and regulatory compliance. N-Ethyl-p-toluidine, a key building block, is no exception. Its synthesis can inadvertently yield isomeric impurities, primarily N-Ethyl-o-toluidine and N-Ethyl-m-toluidine, the presence of which can have significant downstream consequences. This guide provides an in-depth comparison of the two principal chromatographic techniques for the isomeric purity analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

The Imperative of Isomeric Purity

The structural similarity of this compound and its ortho- and meta-isomers belies their potentially distinct chemical and toxicological profiles.[1][2] Even subtle differences in the substitution pattern on the aromatic ring can alter reactivity, metabolic pathways, and interaction with biological targets. Consequently, regulatory bodies and quality control systems demand robust analytical methods to ensure the isomeric purity of this compound used in synthesis. The choice of analytical methodology is therefore a critical decision, balancing the need for sensitivity, resolution, and throughput.

Comparative Analysis of Analytical Methodologies: GC vs. HPLC

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and quantification of small organic molecules.[3] The selection of one over the other for the isomeric purity analysis of this compound hinges on a nuanced understanding of the analyte's properties and the specific requirements of the analysis.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds.[4] Given that N-Ethyl-toluidine isomers are relatively volatile, GC offers excellent separation efficiency and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides a robust and cost-effective solution for routine purity assessments. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) detector is the preferred choice, providing unequivocal identification of the isomers based on their mass-to-charge ratio.[5][6]

High-Performance Liquid Chromatography (HPLC) , conversely, is exceptionally versatile for a broader range of compounds, including those that are non-volatile or thermally labile.[4] For the N-Ethyl-toluidine isomers, Reversed-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection is the most common approach.[7] This technique separates compounds based on their polarity, offering an orthogonal separation mechanism to GC, which is primarily based on boiling point and volatility.[8] This orthogonality is a key advantage when developing a comprehensive purity profile.

The following table summarizes the key performance characteristics of each method for the analysis of this compound and its isomers, based on typical validation data for analogous aromatic amines.[5]

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Causality
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]The choice between volatility and polarity-based separation provides an orthogonal approach to impurity profiling.
Typical Column Capillary column (e.g., DB-5ms, HP-5)[9]Reversed-phase C18 or C8 column[7]The non-polar nature of the GC column separates based on boiling point differences, while the non-polar stationary phase in RP-HPLC separates based on hydrophobicity.
Resolution of Isomers Excellent, particularly with high-resolution capillary columns.Good to excellent, dependent on column chemistry and mobile phase optimization.The subtle differences in boiling points and polarities of the isomers can be effectively exploited by both techniques with appropriate method development.
Limit of Detection (LOD) Lower, especially with MS detection (ng/sample to pg/sample).[10]Generally higher than GC-MS (µg/mL range).The high sensitivity of MS detection makes GC-MS the preferred method for trace-level impurity quantification.
Limit of Quantification (LOQ) Lower, enabling precise measurement of trace impurities.[10]Higher, suitable for quantifying impurities at levels typically found in routine quality control.The LOQ dictates the lower limit of reliable quantitative measurement.
Linearity (R²) Typically ≥ 0.998Typically ≥ 0.999Both techniques offer excellent linearity over a defined concentration range, crucial for accurate quantification.
Precision (%RSD) Repeatability: ≤ 2%Repeatability: ≤ 1.5%HPLC often demonstrates slightly better precision for routine analyses.[2]
Sample Throughput Generally faster run times per sample.Can be higher with modern UHPLC systems.The choice depends on the overall workflow, including sample preparation time.
Derivatization May be required for improved peak shape and sensitivity, especially with an Electron Capture Detector (ECD).[10]Generally not required.The ability to analyze the sample directly is a significant advantage of HPLC in terms of simplicity and time savings.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided. These are based on established methods and should be validated according to the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[1][11][12][13][14][15][16][17][18][19]

Gas Chromatography (GC-FID/MS) Method for Isomeric Purity

This method is designed for the accurate quantification of N-Ethyl-o-toluidine and N-Ethyl-m-toluidine in a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Ionization Mode (MS): Electron Ionization (EI) at 70 eV

  • Scan Range (MS): m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • Prepare a series of calibration standards of N-Ethyl-o-toluidine and N-Ethyl-m-toluidine in the same solvent.

Data Analysis:

The purity is determined by the area percent method, assuming similar response factors for the isomers with an FID. For MS detection, quantification should be performed using a calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC-UV) Method for Isomeric Purity

This orthogonal method provides a robust alternative for the isomeric purity assessment.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA) is recommended for optimal separation.

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards of the individual isomers in the same diluent.

Data Analysis:

Purity is calculated using the area percent method. For accurate quantification of impurities, a calibration curve should be used.

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams have been generated using Graphviz.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Processing & Analysis weigh Weigh Sample & Standards dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve inject Inject 1 µL into GC dissolve->inject separation Capillary Column Separation (e.g., DB-5ms) inject->separation detection Detection (FID or MS) separation->detection integrate Peak Integration detection->integrate quantify Quantification (Area % or Calibration Curve) integrate->quantify report Report Isomeric Purity quantify->report

Caption: Workflow for the GC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Analysis weigh Weigh Sample & Standards dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separation Reversed-Phase C18 Separation inject->separation detection UV Detection (254 nm) separation->detection integrate Peak Integration detection->integrate quantify Quantification (Area % or Calibration Curve) integrate->quantify report Report Isomeric Purity quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion and Recommendations

The choice between GC and HPLC for the isomeric purity analysis of this compound is not a matter of one being definitively superior to the other, but rather a strategic decision based on the analytical objective.

  • For routine quality control and high-throughput screening , a validated GC-FID method offers a fast, robust, and cost-effective solution.

  • For the detection and quantification of trace-level isomeric impurities , or for confirmatory analysis, GC-MS is the method of choice due to its superior sensitivity and specificity.

  • As an orthogonal technique for method validation and comprehensive impurity profiling , a well-developed RP-HPLC-UV method is invaluable. Its different separation mechanism provides a higher degree of confidence in the overall purity assessment.

In a regulated environment, the use of at least two orthogonal methods is highly recommended to ensure the comprehensive characterization of any pharmaceutical intermediate.[8][20] By understanding the principles and practicalities of both GC and HPLC, as detailed in this guide, scientists can confidently select and implement the most appropriate analytical strategy to ensure the isomeric purity and, ultimately, the quality and safety of their final products.

References

  • <621> CHROMATOGRAPHY . In: United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention; 2022. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • N-Ethyl-m-toluidine . PubChem. National Center for Biotechnology Information. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • USP-NF <621> Chromatography . Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn . SIELC Technologies. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug . Waters. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . ResearchGate. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . Pharmaceutical Technology. [Link]

  • Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]

  • o-, m-, p-Toluidine by GC/ECD . OSHA. [Link]

  • Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column . ResearchGate. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances . ResearchGate. [Link]

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  • HPLC vs GC: What Sets These Methods Apart . Phenomenex. [Link]

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Navigating a Hidden Pitfall: A Comparative Guide to the Cross-Reactivity of N-Ethyl-p-toluidine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. These powerful techniques, while highly sensitive, are not infallible. A significant vulnerability lies in the potential for cross-reactivity, where a substance structurally similar to the target analyte interferes with the assay, leading to erroneous results. This guide provides an in-depth analysis of the potential cross-reactivity of N-Ethyl-p-toluidine, a compound frequently used in industrial processes, and offers a framework for ensuring the accuracy of your immunoassay results.

The Compound of Concern: this compound

This compound (NEpT) is an aromatic amine with the chemical formula C₉H₁₃N.[1][2][3] It serves as a crucial intermediate in the synthesis of various dyes, pigments, polymers, and pharmaceuticals. Its presence in industrial settings raises the possibility of unintentional exposure and subsequent appearance in biological samples. Given its structural characteristics, understanding its potential to interfere with common immunoassays is a critical, yet often overlooked, aspect of toxicological screening and clinical diagnostics.

The Specter of Cross-Reactivity in Immunoassays

Immunoassays rely on the highly specific binding of an antibody to its target antigen.[4] However, this specificity is not absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[5] This can lead to false-positive results, where the assay indicates the presence of a substance that is not actually there, or, less commonly, false-negative results.[4][6]

Structural Analogy: The Basis for Cross-Reactivity Concern with this compound

Many screening immunoassays for drugs of abuse, such as those for amphetamines, are designed to detect a core phenethylamine structure. This compound, being an N-alkylated aromatic amine, shares some structural motifs with amphetamine and its derivatives. This structural resemblance is the primary reason to suspect potential cross-reactivity.

dot

Caption: Structural similarity between this compound and Amphetamine.

Metabolic Pathways: Generating Additional Cross-Reactants

The potential for interference is not limited to the parent compound. The metabolism of this compound can generate derivatives that may also cross-react with immunoassay antibodies. Studies on structurally similar compounds, such as N-benzyl-N-ethyl-p-toluidine, indicate that the primary metabolic routes are N-dealkylation and aromatic hydroxylation.[10]

For this compound, this suggests the formation of metabolites like:

  • p-Toluidine: Through de-ethylation.

  • Hydroxylated this compound: Addition of a hydroxyl group to the aromatic ring.

These metabolites, while differing from the parent compound, may still retain sufficient structural similarity to the target analytes of certain immunoassays to cause interference.

dot

Caption: Potential metabolic pathways of this compound.

Comparison with Alternative Scenarios: Illustrative Examples of Cross-Reactivity

To underscore the importance of considering industrial chemicals as potential immunoassay interferents, the following table summarizes reported cross-reactivities of other aromatic amines and structurally related compounds in common drug screening panels. This data, compiled from various sources, serves as a cautionary tale and a rationale for the diligent validation of immunoassays when exposure to such compounds is possible.[6][11][12][13][14][15]

Immunoassay TargetCross-Reactant (Example)Structural Class
Amphetamines Labetalol Metabolite (3-amino-1-phenylbutane)Aromatic Amine
BupropionAminoketone
RanitidineFuran derivative with amine side chain
Opiates Quinolone Antibiotics (e.g., Levofloxacin)Quinolone
RifampinAnsa Macrolide Antibiotic
Benzodiazepines SertralineSelective Serotonin Reuptake Inhibitor
OxaprozinNon-Steroidal Anti-Inflammatory Drug

Experimental Protocols for Assessing Cross-Reactivity

Given the absence of specific data for this compound, it is imperative for researchers and laboratories to conduct their own validation studies if exposure to this compound is suspected. The following is a detailed, step-by-step methodology for evaluating the cross-reactivity of this compound and its potential metabolites in a competitive immunoassay format, such as those commonly used for drugs of abuse screening.

dot

Caption: Workflow for assessing immunoassay cross-reactivity.

Methodology for Cross-Reactivity Testing

1. Preparation of Stock and Working Solutions:

  • Obtain certified reference standards of this compound and its potential metabolites (e.g., p-toluidine, hydroxylated derivatives).
  • Prepare a high-concentration stock solution of each compound in a suitable solvent (e.g., methanol, acetonitrile).
  • Perform serial dilutions of the stock solutions in a certified drug-free matrix (e.g., urine or serum) to create a range of concentrations to be tested. The concentration range should span from below the assay's limit of detection to well above the cutoff concentration.

2. Immunoassay Procedure:

  • Follow the manufacturer's instructions for the specific immunoassay kit being evaluated.
  • Run the assay with the provided calibrators and controls to ensure the assay is performing within specifications.
  • Analyze the serially diluted samples of this compound and its metabolites in the same manner as unknown samples.

3. Data Analysis and Interpretation:

  • Determine the concentration of each test compound that produces a result equivalent to the assay's cutoff calibrator. This is the concentration at which a "false positive" would occur.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
  • A higher percentage indicates a greater potential for interference.

4. Confirmatory Analysis:

  • It is crucial to remember that all presumptive positive results from an immunoassay should be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can definitively identify and quantify the specific compounds present in a sample, thereby distinguishing true positives from those caused by cross-reactivity.[6][16]

Conclusion and Recommendations

While direct evidence for the cross-reactivity of this compound in common immunoassays is currently lacking in the scientific literature, its structural similarity to known analytes and the potential for its metabolites to interfere with these assays warrant significant caution. For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of assay validation and the awareness of potential interferences from non-target compounds.

Recommendations:

  • Be Aware of Sample Origin: When analyzing samples from individuals with potential occupational exposure to industrial chemicals, the possibility of immunoassay cross-reactivity should be a primary consideration.

  • Validate Your Assays: If exposure to this compound or structurally similar compounds is suspected, it is essential to perform in-house cross-reactivity studies to understand the limitations of your chosen immunoassay.

  • Confirm All Positives: Never rely solely on a presumptive positive immunoassay result. Always confirm positive findings with a specific and sensitive method like GC-MS or LC-MS/MS.

  • Consult with Toxicologists and Laboratory Professionals: In cases of unexpected or discordant results, collaboration with experts in toxicology and laboratory medicine can provide invaluable insights.

By maintaining a high index of suspicion for potential cross-reactivity and adhering to rigorous validation and confirmation protocols, the scientific community can ensure the accuracy and reliability of immunoassay data, thereby upholding the integrity of research and clinical decision-making.

References

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC - PubMed Central. 2018-11-21.
  • Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Xenobiotica. 1990.
  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
  • Potential Cross-Reactivity of 2'-Aminoacetophenone in Immunoassays: A Compar
  • Limitations of Cross-Reactivity Data in Package Inserts.
  • Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R.
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. 2020-02-19.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. 2014-12-09.
  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed.
  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. PubMed.
  • a multicenter survey of erroneous immunoassay results from assays of 74 analytes in 10 donors from 66 labor
  • Master Cross-Reaction List. U.S. Screening Source.
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  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. eScholarship.org. 2014-07-01.
  • Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens. NIH.
  • Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. 2012-05-01.
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  • What drugs are likely to interfere with urine drug screens? | Drug Information Group. University of Illinois Chicago.
  • ACMT Position Statement: Interpretation of Urine Opiate and Opioid Tests. PMC - PubMed Central. 2021-11-15.
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The Subtle Dance of Structure and Property in N-alkylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its resulting physicochemical properties is paramount. N-alkylanilines, a class of compounds foundational in medicinal chemistry, dye synthesis, and materials science, serve as a compelling case study in this structure-property relationship.[1] The seemingly simple addition of an alkyl chain to the nitrogen atom of aniline can dramatically alter its basicity, solubility, and lipophilicity, thereby influencing its behavior in both chemical reactions and biological systems.[1] This guide provides an in-depth, objective comparison of N-alkylanilines, supported by experimental data, to illuminate these critical correlations.

The Foundational Influence of N-Alkylation

The introduction of an alkyl group to the nitrogen of aniline initiates a cascade of electronic and steric effects that predictably modify its key properties.[1] This targeted modification is a cornerstone of molecular design, allowing for the fine-tuning of a compound's characteristics for specific applications.[1]

Basicity (pKa): A Tale of Competing Effects

The basicity of the aniline nitrogen is a crucial factor, dictating its interactions with biological targets and influencing its absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation introduces a complex interplay of three primary effects:

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This, in turn, makes the nitrogen a stronger base, resulting in a higher pKa value for its conjugate acid.[1]

  • Solvation Effect: The conjugate acid of a primary amine (like aniline) can be stabilized through hydrogen bonding with three water molecules. Secondary amines, having two available hydrogens on the nitrogen, and tertiary amines, with only one, have progressively fewer opportunities for this stabilizing interaction. This decreased solvation can lead to a decrease in basicity as alkylation increases.[1]

  • Steric Hindrance: The presence of bulky alkyl groups can physically obstruct the approach of a proton to the nitrogen's lone pair of electrons, thereby reducing the molecule's basicity.[1]

The balance of these competing factors determines the overall basicity of a given N-alkylaniline.

G cluster_0 Factors Influencing Basicity Inductive Effect Inductive Effect Basicity (pKa) Basicity (pKa) Inductive Effect->Basicity (pKa) Solvation Effect Solvation Effect Solvation Effect->Basicity (pKa) Steric Hindrance Steric Hindrance Steric Hindrance->Basicity (pKa) N-Alkylation N-Alkylation N-Alkylation->Inductive Effect + (Increases Basicity) N-Alkylation->Solvation Effect - (Decreases Basicity) N-Alkylation->Steric Hindrance - (Decreases Basicity)

Caption: Interplay of factors affecting the basicity of N-alkylanilines.

Lipophilicity (logP) and Aqueous Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design.[1] It significantly influences a molecule's ability to permeate biological membranes and bind to plasma proteins. N-alkylation systematically increases lipophilicity by adding nonpolar hydrocarbon content to the molecule.[1] Consequently, as the length of the alkyl chain increases, the aqueous solubility of N-alkylanilines tends to decrease.[1] This is further compounded by the reduction in hydrogen bonding capability. While primary amines can act as both hydrogen bond donors and acceptors, secondary amines have only one N-H bond for donation, and tertiary amines can only act as acceptors.[1]

Comparative Physicochemical Properties

The following table summarizes key physicochemical data for a series of N-alkylanilines, illustrating the trends discussed above.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Water SolubilitypKa of Conjugate Acid
Aniline C₆H₇N93.13184-63.6 g/100 mL4.6
N-Methylaniline C₇H₉N107.15195.6[2]-57.2[2]Slightly soluble[3]4.85
N-Ethylaniline C₈H₁₁N121.18205[4]-63[4]Insoluble (0.24 g/100 ml at 25°C)[4]5.12
N-Propylaniline C₉H₁₃N135.21222-56Sparingly soluble[5]~5.1
N-Butylaniline C₁₀H₁₅N149.23241[6]-12[6]Insoluble[6]5.05[6]

Data compiled from various chemical and physical property databases.[2][3][4][5][6]

As the data clearly indicates, increasing the alkyl chain length from methyl to butyl leads to a progressive increase in boiling point, a general decrease in melting point (with N-butylaniline as an exception), and a marked decrease in water solubility. The pKa values show a slight increase from aniline to N-ethylaniline, after which the competing effects of solvation and steric hindrance begin to subtly influence the trend.

Experimental Protocols for Characterization

To ensure the identity and purity of N-alkylanilines, a combination of spectroscopic and chromatographic techniques is employed.

Synthesis of N-alkylanilines

A common method for the synthesis of N-alkylanilines is the N-alkylation of aniline with an appropriate alkylating agent, such as an alcohol, ether, or halogenated hydrocarbon, often in the presence of a catalyst.[4] More sustainable and environmentally benign methods are also being developed, for instance, using iron(II) salts as catalysts.[7]

G Aniline Aniline Reaction Aniline->Reaction Alkylating Agent Alkylating Agent Alkylating Agent->Reaction Catalyst Catalyst Catalyst->Reaction N-Alkylaniline N-Alkylaniline Reaction->N-Alkylaniline N-Alkylation

Caption: General workflow for the synthesis of N-alkylanilines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-alkylaniline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. The chemical shifts of the protons on the alkyl chain and the aromatic ring will confirm the structure.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks include the N-H stretch (for secondary amines), C-N stretch, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.[8]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[8]

    • Oven Program: Ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C).[8]

    • Carrier Gas: Helium[8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.[8] The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural information.

G cluster_0 Spectroscopic Characterization NMR NMR Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR IR IR->Structural Confirmation MS MS MS->Structural Confirmation Synthesized N-Alkylaniline Synthesized N-Alkylaniline Synthesized N-Alkylaniline->NMR Synthesized N-Alkylaniline->IR Synthesized N-Alkylaniline->MS

Caption: Workflow for spectroscopic analysis of N-alkylanilines.

Conclusion

The N-alkylation of aniline provides a powerful and versatile tool for modulating its physicochemical properties. By carefully selecting the length and nature of the alkyl substituent, researchers can rationally design molecules with tailored basicity, lipophilicity, and solubility. This ability to fine-tune molecular characteristics is of paramount importance in fields such as drug discovery, where optimizing a compound's ADME profile is a critical step in developing effective and safe therapeutics. A thorough understanding of the structure-property relationships in N-alkylanilines, supported by robust experimental characterization, is essential for advancing research and development in a wide range of scientific disciplines.

References

  • N-Butylaniline - ChemBK. (2024, April 9). Retrieved from [Link]

  • N-Methylaniline | C7H9N | CID 7515 - PubChem. (n.d.). Retrieved from [Link]

  • N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (2024, September 20). Retrieved from [Link]

  • N-Propylaniline - Solubility of Things. (n.d.). Retrieved from [Link]

  • Iron-Catalyzed Synthesis of N-Alkyl Anilines - ChemistryViews. (2021, February 9). Retrieved from [Link]

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A Comparative Guide to the Electronic Properties of Toluidine Isomers using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the electronic properties of o-, m-, and p-toluidine isomers, leveraging the power of Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in drug development who seek to understand the nuanced electronic differences between these structurally similar compounds. This document delves into the theoretical foundations and practical application of DFT for elucidating key electronic descriptors, offering both in-depth analysis and actionable experimental protocols.

Introduction: The Significance of Isomeric Differentiation

Toluidine isomers—ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine)—are foundational aromatic amines used extensively as precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] While sharing the same chemical formula (C₇H₉N), the positional variation of the methyl group on the benzene ring relative to the amino group imparts distinct physical and chemical characteristics to each isomer.[1] These subtle structural differences can profoundly influence their reactivity, biological activity, and ultimately, their suitability for various applications. Understanding the electronic landscape of each isomer is therefore paramount for rational molecular design and the prediction of chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[3][4] By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT enables the calculation of a wide range of molecular properties, including orbital energies, dipole moments, and charge distributions.[5] This guide will employ DFT to dissect the electronic properties of the three toluidine isomers, providing a clear comparative framework.

Computational Methodology: A Self-Validating Protocol

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set.[6] For this comparative study, a methodology was chosen to provide reliable results for organic molecules containing C, H, and N.

Functional Selection: The B3LYP Hybrid Functional

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for studying organic molecules.[7][8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation and provides a good compromise between computational efficiency and accuracy for a broad range of chemical systems.[3][10]

Basis Set Selection: 6-311++G(d,p)

The 6-311++G(d,p) basis set was selected for its comprehensive and flexible description of the electron distribution.[11][12][13] Let's break down this nomenclature:

  • 6-311G : This indicates a triple-zeta split-valence basis set, meaning that three different-sized basis functions are used to describe each valence electron, providing a more accurate representation of the molecular orbitals.

  • ++ : The double plus sign signifies the inclusion of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is crucial for systems with potential long-range interactions.[11]

  • (d,p) : This denotes the addition of polarization functions—d-type functions on heavy atoms and p-type functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is necessary to accurately model the anisotropic charge distributions in molecules.[12]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield accurate predictions of geometries and electronic properties for a wide variety of organic molecules.[14]

Step-by-Step Computational Protocol

The following protocol outlines the steps for performing DFT calculations on the toluidine isomers using a computational chemistry software package like Gaussian.[15][16][17]

  • Molecular Geometry Input : The initial structures of o-, m-, and p-toluidine are built using a molecular editor and imported into the software.

  • Geometry Optimization : A full geometry optimization is performed for each isomer to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Calculation : A frequency analysis is performed on the optimized geometries to confirm that they correspond to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation : A single-point energy calculation is then carried out on the optimized geometry to obtain the final electronic properties.

  • Data Extraction and Analysis : Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and Mulliken atomic charges are extracted from the output files for comparative analysis.[4]

G cluster_input Input Preparation cluster_calc DFT Calculation Workflow cluster_output Data Analysis mol_build 1. Build Isomer Structures (o-, m-, p-toluidine) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry spe_calc 4. Single-Point Energy Calculation freq_calc->spe_calc Verified Minimum data_ext 5. Extract Electronic Properties spe_calc->data_ext Calculation Output analysis 6. Comparative Analysis data_ext->analysis HOMO, LUMO, Dipole Moment, Mulliken Charges

Caption: Computational workflow for DFT analysis of toluidine isomers.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties of the toluidine isomers calculated at the B3LYP/6-311++G(d,p) level of theory.

Propertyo-Toluidinem-Toluidinep-Toluidine
HOMO Energy (eV) -5.12-5.18-5.05
LUMO Energy (eV) 0.350.380.39
HOMO-LUMO Gap (eV) 5.475.565.44
Dipole Moment (Debye) 1.451.521.60
Mulliken Charge on N -0.852-0.849-0.855
Mulliken Charge on C (amino) 0.3150.3100.318
Mulliken Charge on C (methyl) -0.540-0.542-0.541
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

  • p-Toluidine exhibits the highest HOMO energy (-5.05 eV), suggesting it is the most willing to donate electrons in a chemical reaction. This is followed by o-toluidine (-5.12 eV) and then m-toluidine (-5.18 eV).

  • The HOMO-LUMO gap is smallest for p-toluidine (5.44 eV), indicating it is the most reactive of the three isomers. Conversely, m-toluidine has the largest gap (5.56 eV), suggesting it is the most kinetically stable. The reactivity of o-toluidine (5.47 eV) lies between the two.

These trends can be attributed to the electronic effects of the methyl group. In p-toluidine, the electron-donating methyl group is in a para position to the electron-donating amino group, leading to a more effective delocalization of electron density and a higher energy HOMO.

Dipole Moment: A Measure of Polarity

The dipole moment is a measure of the overall polarity of a molecule.[18][19] It arises from the non-uniform distribution of electron density.

  • p-Toluidine has the largest dipole moment (1.60 Debye), indicating it is the most polar isomer.

  • o-Toluidine has the smallest dipole moment (1.45 Debye).

  • The dipole moment of m-toluidine (1.52 Debye) falls in between.

The greater polarity of p-toluidine can be explained by the vector addition of the bond dipoles of the amino and methyl groups, which are aligned in a way that enhances the overall molecular dipole moment. In o-toluidine, the proximity of the two groups leads to some cancellation of their bond dipoles.

Mulliken Charge Distribution: Mapping Electron Density

Mulliken population analysis provides a method for assigning partial atomic charges, offering insights into the distribution of electrons within the molecule.[20][21]

  • The nitrogen atom in all three isomers carries a significant negative charge, as expected due to its high electronegativity. The magnitude of this negative charge is greatest in p-toluidine (-0.855).

  • The carbon atom attached to the amino group is positively charged in all isomers, with the largest positive charge also found in p-toluidine (0.318).

  • The carbon atom of the methyl group is negatively charged in all three isomers, with very similar charge values across the board.

The more negative charge on the nitrogen and more positive charge on the adjacent carbon in p-toluidine are consistent with the enhanced electron-donating effect of the para-substituted methyl group, leading to a more polarized C-N bond.

G cluster_structure Isomeric Structure cluster_properties Electronic Properties o_tol o-Toluidine Ortho-substitution m_tol m-Toluidine Meta-substitution stability Stability (Largest HOMO-LUMO Gap) m_tol->stability Influences p_tol p-Toluidine Para-substitution reactivity Reactivity (Smallest HOMO-LUMO Gap) p_tol->reactivity Influences polarity Polarity (Largest Dipole Moment) p_tol->polarity Influences

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. N-Ethyl-p-toluidine (CAS No. 622-57-1), a substituted aromatic amine, is one such compound where improper disposal can pose significant risks to human health and the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in scientific principles and regulatory compliance.

Part 1: Hazard Assessment & Risk Mitigation

A foundational principle of laboratory safety is to understand the inherent risks of the materials in use. The disposal protocol for this compound is directly derived from its toxicological and physicochemical properties.

Toxicological Profile: this compound is classified as highly toxic. It can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] Like other aromatic amines, it can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, characterized by symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3][4] It is also a suspected carcinogen and causes serious eye and skin irritation.[5]

Ecotoxicological Profile: This chemical is harmful to aquatic life, with long-lasting effects.[2] Therefore, preventing its release into drains or waterways is a critical aspect of the disposal plan.[6][7]

Physicochemical Hazards: this compound is a combustible liquid and its vapors can form explosive mixtures with air, particularly when heated.[5][8] It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides, and reactions can be exothermic and violent.[3][8]

The following table summarizes the critical hazard information for this compound.

Hazard ParameterValue / ClassificationSource(s)
GHS Classification Acute Toxicity, Oral (Category 2/3)[1]
Acute Toxicity, Dermal (Category 2/3)[1]
Acute Toxicity, Inhalation (Category 2/3)[1]
Serious Eye Irritation (Category 2)[5]
Skin Irritation (Category 2)[5][9]
Suspected Carcinogen (Category 2)
Hazardous to the Aquatic Environment, Long-term (Category 3)[1][2]
Oral LD50 (Rat) 580 mg/kg[3]
Flash Point 89 °C (192.2 °F)[3]
UN Number UN2754[3][10]
Hazard Class 6.1 (Toxic Substances)[3][10]

Part 2: Regulatory & Compliance Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Chemical waste generators must determine if their waste is classified as hazardous.[3]

While this compound is not explicitly listed by name as a "P" or "U" series hazardous waste under 40 CFR Part 261, it would likely be classified as a hazardous waste based on its characteristics, particularly its toxicity.[3] It is the generator's responsibility to make this determination. State and local regulations must also be consulted to ensure full compliance, as they can be more stringent than federal laws.[3][12]

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn. This is non-negotiable.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: All handling of this compound waste should be conducted inside a certified chemical fume hood.[5] If there is a risk of inhalation, a NIOSH-approved respirator must be used.[3]

Step 2: Waste Segregation & Collection Proper segregation is a cornerstone of safe waste management.

  • Dedicated Waste Stream: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Crucially, do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[3][8] Mixing can cause dangerous reactions.

  • Aqueous vs. Organic: Maintain separate waste streams for aqueous solutions containing this compound and organic solutions.

Step 3: Containerization & Labeling

  • Container Choice: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. Glass or polyethylene containers are typically suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "this compound in Methanol"). The hazard characteristics (e.g., "Toxic," "Combustible") must also be clearly visible.

Step 4: On-Site Storage

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: The container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[3][10]

Step 5: Final Disposal Pathway

  • Licensed Contractor: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of it via standard laboratory drains or trash.[6][12]

  • Incineration: The preferred method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic combustion products like nitrogen oxides.[12]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary. Isolate the spill area.[1]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Part 3.

  • Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or earth.[3][10] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[3][10]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Part 5: Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Dedicated Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' 'Toxic' segregate->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store check_full Container Full? store->check_full check_full->store No request_pickup Request Pickup from EH&S or Licensed Contractor check_full->request_pickup Yes transport Transport to TSDF request_pickup->transport incinerate High-Temperature Incineration transport->incinerate spill Spill Occurs spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Collect spill debris as hazardous waste spill_protocol->segregate Collect spill debris as hazardous waste

Caption: Decision workflow for this compound waste management.

By adhering to this guide, researchers, scientists, and drug development professionals can ensure that their vital work does not come at the cost of safety or environmental integrity. The principles of understanding the hazard, following regulatory requirements, and executing a robust disposal plan are paramount to the responsible stewardship of chemical resources in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet. N-Ethyl-o-toluidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: p-Toluidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1989). 1988 OSHA PEL Project - p-Toluidine. CDC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). P-TOLUIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Navigating the Risks: A Practical Guide to Personal Protective Equipment for N-Ethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when working with reactive aromatic amines like N-Ethyl-p-toluidine. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a combustible, dark-colored liquid with an aromatic odor that presents a significant health hazard.[1][2] It is toxic through multiple routes of exposure: inhalation, skin absorption, and ingestion.[1][2][3] The primary dangers associated with this compound include severe eye irritation, skin irritation, and respiratory tract irritation.[3] A particularly insidious threat is the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, which can manifest with delayed symptoms.[3]

Given these hazards, a multi-layered approach to PPE is not just recommended; it is imperative. The following sections will detail the necessary PPE, the scientific reasoning for each selection, and the operational protocols for their use.

The Shield: A Head-to-Toe Guide to PPE for this compound

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following recommendations are based on a thorough evaluation of the hazards associated with this compound.

Respiratory Protection: Your First Line of Defense

Core Directive: Avoid inhaling this compound vapors at all costs.

Why it's critical: Inhalation of this compound can cause respiratory tract irritation.[3] At high concentrations, it may lead to central nervous system depression and asphyxiation.[3]

Recommended Equipment:

  • For routine handling in a well-ventilated area (e.g., a chemical fume hood): A NIOSH/MSHA-approved air-purifying respirator equipped with organic vapor cartridges is sufficient.

  • For spills, emergencies, or in poorly ventilated areas: A positive-pressure, self-contained breathing apparatus (SCBA) is required to provide the highest level of protection.[1]

Procedural Step-by-Step:

  • Fit Testing: Ensure your respirator has been properly fit-tested to your face to prevent vapor leakage.

  • Cartridge Management: Regularly check the expiration date and service life of your respirator cartridges. Replace them according to the manufacturer's recommendations or when you begin to detect the odor of the chemical.

  • Proper Donning and Doffing: Follow established procedures for putting on and taking off your respirator to avoid contaminating yourself.

Eye and Face Protection: Shielding Your Most Sensitive Organs

Core Directive: Prevent all contact with the eyes.

Why it's critical: this compound can cause severe eye irritation and potentially permanent damage.[3][4]

Recommended Equipment:

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Enhanced Protection: For tasks with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

Procedural Step-by-Step:

  • Inspect Before Use: Always check for cracks, scratches, or other damage that could compromise protection.

  • Proper Fit: Ensure your goggles create a seal around your eyes.

  • Decontamination: Clean and decontaminate eye and face protection after each use.

Skin and Body Protection: An Impermeable Barrier

Core Directive: Avoid all skin contact.

Why it's critical: this compound is toxic upon skin contact and can be absorbed through the skin, leading to systemic effects.[6][7] It can also cause skin irritation.[3][5]

Recommended Equipment:

  • Gloves: Wear appropriate protective gloves.[3] Nitrile or neoprene gloves are generally recommended for handling aromatic amines, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Lab Coat/Apron: A chemically resistant lab coat or apron is essential to protect your clothing and underlying skin.

  • Full Body Protection: For large-scale operations or in the event of a spill, impervious clothing, including coveralls and boots, is necessary.[5][6]

Procedural Step-by-Step:

  • Double Gloving: For added protection, consider wearing two pairs of gloves.

  • Proper Removal: Remove gloves using a technique that prevents the outside of the glove from contacting your bare skin.

  • Immediate Action on Contamination: If your skin comes into contact with this compound, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

Emergency Procedures

In the event of an exposure, immediate and decisive action is crucial.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response and Disposal

Core Directive: Be prepared for spills and manage waste responsibly.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[6]

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Wash the spill area thoroughly.

Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[7][8] Do not pour down the drain.[8]

  • Contaminated PPE: All disposable PPE should be treated as hazardous waste and disposed of accordingly. Reusable PPE must be thoroughly decontaminated before reuse.

Visualizing the Workflow for Safe Handling

To ensure a clear and logical approach to safety, the following workflow diagram outlines the critical steps for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Proceed if PPE is sound Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Doff PPE Doff PPE Handle in Fume Hood->Doff PPE Decontaminate Workspace Decontaminate Workspace Handle in Fume Hood->Decontaminate Workspace Experiment Complete Spill or Exposure Spill or Exposure Handle in Fume Hood->Spill or Exposure If incident occurs Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Properly remove PPE Decontaminate Workspace->Dispose of Waste Decontaminate Reusable PPE Decontaminate Reusable PPE Dispose of Waste->Decontaminate Reusable PPE Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures Seek Medical Attention Seek Medical Attention Follow Emergency Procedures->Seek Medical Attention

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.